1-BROMO-3-CHLORO-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE
Description
The exact mass of the compound Agribrom is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 0.15 g/100g water at 20 °cin water, approximately 0.2 g/100g water at 25 °csoluble in benzene, methylene dichloride, chloroform. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Imidazolidines - Hydantoins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrClN2O2/c1-5(2)3(10)8(7)4(11)9(5)6/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEXCQIOSMOEOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1Br)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3032591 | |
| Record name | 1-Bromo-3-chloro-5,5-dimethylhydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3032591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16079-88-2 | |
| Record name | 1-Bromo-3-chloro-5,5-dimethylhydantoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16079-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-chloro-5,5-dimethylhydantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016079882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Imidazolidinedione, 1-bromo-3-chloro-5,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Bromo-3-chloro-5,5-dimethylhydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3032591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BROMO-3-CHLORO-5,5-DIMETHYL-2,4-IMIDAZOLIDINEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W18O2G87ND | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione (BCDMH)
Abstract: This technical guide provides a comprehensive examination of the chemical properties of 1-bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione (BCDMH), a heterocyclic compound widely utilized for its potent biocidal and halogenating capabilities. Structurally a hydantoin derivative, BCDMH serves as a stable, solid source of both bromine and chlorine. This document elucidates its fundamental physicochemical characteristics, core reactivity, and mechanistic pathways, including its controlled hydrolysis for the generation of hypohalous acids. Furthermore, we explore its applications as a disinfectant and its potential as a reagent in organic synthesis. Detailed analytical methodologies and critical safety protocols are presented to provide researchers, scientists, and drug development professionals with a thorough understanding of this versatile compound.
Introduction
This compound, commonly known as BCDMH, is a prominent member of the N-haloimide class of compounds.[1] It is a white, crystalline solid characterized by a faint halogen odor.[2][3] Its molecular structure, featuring a five-membered hydantoin ring with two geminal methyl groups at the C5 position and halogen atoms attached to the nitrogen atoms, is the basis for its unique chemical behavior. The primary utility of BCDMH stems from its function as a dual-halogen releasing agent, providing both bromine and chlorine in aqueous environments.[4] This property has established it as a highly effective disinfectant and biocide for water treatment in swimming pools, industrial cooling systems, and drinking water purification.[3][4][5] Beyond its biocidal applications, the inherent reactivity of the N-halogen bonds suggests its utility as an oxidizing and halogenating agent in organic synthesis.[6]
Physicochemical Properties
The physical and chemical properties of BCDMH dictate its handling, storage, and application. It is a stable solid under dry conditions but exhibits hygroscopic tendencies, which can lead to decomposition.[7][8] Its solubility profile—sparingly soluble in water but soluble in several organic solvents like acetone—is a key consideration for its formulation and delivery mechanisms.[2][3]
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 32718-18-6 (for the main isomer) | [2] |
| Molecular Formula | C₅H₆BrClN₂O₂ | [2] |
| Molar Mass | 241.47 g/mol | [2][3] |
| Appearance | White or off-white crystalline solid/powder | [2][3][5] |
| Odor | Slight bromine and acetone odor; faint halogen odor | [2][3] |
| Melting Point | 159 to 164 °C (decomposes) | [2][3][9] |
| Density | 1.8 - 2.0 g/cm³ | [2][3] |
| Solubility in Water | 0.15 - 0.25 g / 100 mL at 20-25 °C | [2][3][10] |
| Solubility (Organic) | Soluble in acetone, benzene, chloroform, methylene dichloride | [2][3] |
| pH (0.15% solution) | 3.5 | [3] |
Synthesis and Manufacturing
BCDMH is commercially prepared through a sequential halogenation of 5,5-dimethylhydantoin (DMH), its chemical precursor. The synthesis involves a two-step process:
-
Bromination: 5,5-dimethylhydantoin is first treated with a brominating agent, typically in an alkaline medium, to attach a bromine atom to one of the nitrogen atoms of the hydantoin ring.
-
Chlorination: The resulting bromo-derivative is then subjected to chlorination to attach a chlorine atom to the second nitrogen atom, yielding the final BCDMH product.
The product is then isolated via filtration, dried, and can be formulated into powders, granules, or tablets for various applications.[7][11] A patented method describes reacting 5,5-dimethylhydantoin with caustic soda, liquid bromine, and chlorine, followed by centrifugal spin-drying, washing, and crystallization from an acetone-water mixture to yield a high-purity product suitable as a chemical intermediate.[12]
Core Reactivity and Mechanistic Insights
The chemical utility of BCDMH is dominated by the reactivity of its two nitrogen-halogen (N-X) bonds. These bonds are relatively labile and are the source of its oxidizing and halogenating power.[1]
Hydrolysis and Generation of Hypohalous Acids
The most significant chemical reaction of BCDMH is its slow hydrolysis in water. This reaction is the cornerstone of its disinfectant properties, as it releases hypobromous acid (HOBr) and hypochlorous acid (HOCl), both potent antimicrobial agents.[5][10][13] The overall reaction proceeds as follows:
BrCl(C₅H₆N₂O₂) + 2 H₂O → HOBr + HOCl + C₅H₈N₂O₂ (5,5-dimethylhydantoin) [2][10]
A critical aspect of this process is the differential rate of halogen release. The N-Br bond is weaker and more labile than the N-Cl bond, resulting in the rapid, almost immediate release of hypobromous acid.[8][9] The release of hypochlorous acid occurs at a significantly slower rate.[8][9] This controlled, multi-stage release provides sustained disinfecting action.[4]
The hypobromous acid generated is the primary disinfecting species. It oxidizes pathogens, becoming reduced to bromide ions (Br⁻).[2][10] These bromide ions can then be re-oxidized back to hypobromous acid by the hypochlorous acid that was also generated from the BCDMH, creating a regenerative bromine cycle.[2]
Br⁻ + HOCl → HOBr + Cl⁻ [2]
This synergistic interaction makes BCDMH a highly efficient and long-lasting biocide.[4][7]
Caption: Hydrolysis and regenerative bromine cycle of BCDMH in water.
N-Haloimide Reactivity
As N-haloimides, compounds like BCDMH are effective sources of electrophilic halogens for various organic transformations.[1][14] The reactivity stems from the polarization of the N-X bond, which makes the halogen atom susceptible to nucleophilic attack. The general reactivity trend for N-halo compounds increases down the halogen group (N-I > N-Br > N-Cl), corresponding to the decreasing strength of the N-X bond.[14] This principle explains the faster release of bromine compared to chlorine from the BCDMH molecule.
While BCDMH's primary application is not in mainstream organic synthesis, its structure is analogous to widely used reagents like N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS).[1] These reagents are employed in:
-
Electrophilic halogenation of alkenes and aromatic compounds.[14]
-
Radical-initiated allylic and benzylic bromination (for NBS).
-
Oxidation of alcohols and other functional groups.[6]
The presence of both bromine and chlorine on the same molecule presents opportunities for selective halogenation, although this is less explored in the literature compared to its biocidal use.
Caption: General reactivity pathways for BCDMH as an N-haloimide.
Thermal Stability and Decomposition
BCDMH is stable at ambient temperatures but begins to decompose around its melting point of 160-164 °C.[7][8] Thermal decomposition is exothermic and can become a runaway reaction, releasing toxic and corrosive fumes, including nitrogen oxides, hydrogen bromide, and hydrogen chloride.[7][15][16] This thermal instability, especially when contaminated with moisture or organic materials, is a significant safety concern.[8] Contact with water should be avoided during storage to prevent premature decomposition.[8][17]
Applications
Biocidal and Disinfectant Properties
BCDMH is a broad-spectrum biocide effective against bacteria, viruses, fungi, and algae.[4][5] Its efficacy is particularly notable in comparison to traditional chlorine-based disinfectants.
-
Efficacy at Higher pH: Hypobromous acid (HOBr) has a higher pKa value than hypochlorous acid (HOCl). This means HOBr remains in its more potent, non-dissociated form at higher pH levels compared to HOCl.[8] Consequently, BCDMH is reported to be 3 to 4 times more effective than chlorine at a pH of 8.5.[8][18]
-
Efficacy in the Presence of Ammonia: In water containing ammonia, chlorine forms less effective chloramines. Bromine, however, forms bromamines that are much more effective disinfectants than chloramines.[19] In the presence of ammonia at pH 7.0, BCDMH can be 20 to 40 times more effective than chlorine alone.[8][18]
These properties make BCDMH an excellent choice for applications like swimming pools and cooling towers, where pH can fluctuate and organic loads can be high.[4][5][8]
Reagent in Organic Synthesis
While less common, BCDMH can be used as a laboratory reagent. For instance, it serves as a convenient and readily available source for the small-scale preparation of elemental bromine.[20] By reacting BCDMH with a reducing agent like sodium metabisulfite in an aqueous solution, the N-Br bond is selectively reduced to yield bromine, while the N-Cl bond reacts much more slowly.[20]
Analytical Methodologies
The quantitative analysis of BCDMH and its hydrolysis product, 5,5-dimethylhydantoin (DMH), is essential for monitoring its concentration in water treatment systems and for quality control. Several analytical techniques are available.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive and reliable method for the determination of both BCDMH and DMH.[11][21]
-
Gas Chromatography (GC): GC methods can also be employed, though BCDMH can be thermally unstable at typical injection port temperatures, potentially leading to decomposition and inaccurate measurements.[19]
-
Chemiluminescence: This technique offers a sensitive and rapid approach for measuring the hypohalous acids generated during hydrolysis, providing an indirect measure of BCDMH activity.[21]
-
Titration: Standard iodometric titration can be used to determine the total available halogen content (bromine and chlorine).[8]
Experimental Protocol: HPLC Analysis of BCDMH
This protocol provides a general methodology for the quantitative analysis of BCDMH.
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 column (e.g., 150 x 4.6 mm, 5 µm), and an autosampler.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of deionized water and acetonitrile (e.g., a 78:22 v/v ratio).[21] The exact ratio may require optimization. Filter and degas the mobile phase before use.
-
Standard Preparation: Accurately weigh a known amount of BCDMH analytical standard and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Perform serial dilutions to create a set of calibration standards of known concentrations.
-
Sample Preparation: Collect the water sample containing BCDMH. Filter the sample through a 0.45 µm syringe filter to remove particulate matter. If necessary, dilute the sample with the mobile phase to bring the concentration within the calibration range.
-
Chromatographic Conditions:
-
Analysis: Inject the calibration standards to generate a calibration curve (peak area vs. concentration). Then, inject the prepared samples.
-
Quantification: Determine the concentration of BCDMH in the samples by comparing their peak areas to the calibration curve.
Caption: General experimental workflow for HPLC analysis of BCDMH.
Safety, Handling, and Storage
BCDMH is a hazardous substance that requires careful handling. It is classified as an oxidizer, corrosive, an irritant, and hazardous to the environment.[2][22]
-
Personal Protective Equipment (PPE): When handling BCDMH, wear appropriate PPE, including chemical safety goggles or a face shield, corrosive-resistant rubber gloves, and protective clothing to prevent skin and eye contact.[22][23][24] In dusty conditions, a respirator should be used.[25]
-
Handling: Avoid breathing dust.[25] Use in a well-ventilated area.[25] Keep away from heat, sparks, and open flames.[23] Prevent contact with combustible materials, strong bases, and other incompatible substances.[8][23] A critical safety rule is to NEVER add water to the product; always add the product to water to avoid a violent reaction.[23][25]
-
Storage: Store in a cool, dry, well-ventilated area in tightly closed original containers.[8][25] Keep away from sources of ignition and direct sunlight.[25] Store separately from combustible materials, acids, and other incompatible chemicals.[8][25]
-
Spill Cleanup: For spills, sweep up the solid material carefully, avoiding dust generation.[8] Use large volumes of water to wash the spill area.[22] Dispose of waste in accordance with local, state, and federal regulations.[22]
Conclusion
This compound is a chemically versatile compound whose properties are defined by the two labile N-halogen bonds within its hydantoin structure. Its primary role as a slow-releasing disinfectant is governed by a controlled hydrolysis mechanism that produces a synergistic combination of hypobromous and hypochlorous acids, offering superior biocidal efficacy over a wider pH range compared to traditional chlorine agents. While its application in organic synthesis is less common, its fundamental reactivity as an N-haloimide presents potential as an oxidizing and halogenating reagent. A thorough understanding of its physicochemical properties, reactivity, and stringent safety requirements is paramount for its effective and safe utilization in both research and industrial applications.
References
- Wikipedia. (n.d.). BCDMH.
- YunCang. (n.d.). BCDMH: a powerful Disinfectant for Water Treatment.
- ProQuest. (n.d.). Disinfection efficiency and mechanisms of 1-Bromo, 3-chloro, 5,5- dimethylhydantoin.
- PubChem. (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin.
- South Carolina Department of Environmental Services. (2019). Fact Sheet on Bromochlorodimethylhydantoin (BCDMH) Products.
- chemeurope.com. (n.d.). BCDMH.
- Water Treatment Chemicals. (n.d.). BCDMH: A Versatile Biocide for Industrial Water Treatment and Disinfection.
- AHCES Blog. (2023). BCDMH Safety Guide.
- Food Standards Australia New Zealand. (n.d.). A1054 Risk and Technical Assessment.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind BCDMH: How it Works as a Powerful Disinfectant.
- T3DB. (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin (T3D1775).
- Redox. (2023). Safety Data Sheet BCDMH Tablets.
- National Institutes of Health. (n.d.). Photochemical Regioselective C(sp3)–H Amination of Amides Using N-Haloimides.
- UNCW Institutional Repository. (n.d.). INTRODUCTION The quality of drinking water has been an ever-present concern....
- Taylor & Francis eBooks. (n.d.). Bromine | 10 | Small-Scale Synthesis of Laboratory Reagents with React.
- Agent Sales & Services. (n.d.). Bromochlorodimethylhydantoin BCDMH.
- ResearchGate. (2013). ChemInform Abstract: N-Halo Reagents. N-Halosuccinimides in Organic Synthesis and in Chemistry of Natural Compounds.
- ChemBK. (n.d.). 3-Bromo-1-chloro-5,5-dimethyl-2,4-imidazolinedione.
- ResearchGate. (2018). Interaction between amines and N-haloimides: A new motif for unprecedentedly short Br⋯N and I⋯N halogen bonds.
- ACS Publications. (n.d.). Oxidations and Dehydrogenations with N-Bromosuccinimide and Related N-Haloimides.
- precisionFDA. (n.d.). 1-BROMO-3-CHLORO-5,5-DIMETHYL-2,4-IMIDAZOLIDINEDIONE.
- Google Patents. (n.d.). CN103333115B - Production method of bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) serving as chemical intermediate.
- ResearchGate. (n.d.). BCDMH Disinfection for CSO.
- ResearchGate. (n.d.). The Application of Dibromohydantoin in Chemical Experiment Pedagogy.
- Haz-Map. (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin.
- ResearchGate. (2023). Experimental study on thermal stability and thermal decomposition mechanism of halogenated hydantoin.
- Toxin and Toxin Target Database. (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin Identification Number: CASRN | 16079-88-2.
- Acuro. (2009). SAFETY DATA SHEET Bromochloro 5, 5 Dimethylhydantoin.
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An In-Depth Technical Guide to 1-BROMO-3-CHLORO-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE (BCDMH)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione, commonly known as BCDMH (CAS Number: 16079-88-2), is a potent N-halamine biocidal agent.[1] Structurally a hydantoin, this stable, solid-form compound serves as an effective donor of both electrophilic bromine and chlorine.[1][2] Its primary application lies in water disinfection, where its unique hydrolysis kinetics offer distinct advantages over traditional chlorine-based treatments, particularly in alkaline or ammonia-contaminated systems.[3] While also cited as a selective oxidant and halogenating agent in organic synthesis, its principal value is derived from its efficacy in controlling microbial growth in a variety of settings, from industrial cooling towers to recreational water systems.[4] This guide provides a comprehensive technical overview of BCDMH, detailing its physicochemical properties, mechanism of action, synthesis, analytical methods, and applications, with a focus on the causal relationships that govern its function and utility.
Physicochemical Properties & Molecular Structure
BCDMH is a white to off-white crystalline solid with a faint halogen-like odor.[1] It exhibits low solubility in water but is soluble in various organic solvents such as acetone, benzene, and chloroform.[5][6] The stability of the solid compound under dry conditions makes it significantly safer to handle and store than gaseous or liquid halogens.[3]
The molecule's core is the 5,5-dimethylhydantoin ring, a five-membered heterocyclic structure. The key functional aspects are the N-Br and N-Cl bonds at positions 1 and 3, respectively. The electron-withdrawing nature of the two adjacent carbonyl groups polarizes these nitrogen-halogen bonds, rendering the halogen atoms electrophilic and thus reactive as halogen donors.
| Property | Value | Source(s) |
| CAS Number | 16079-88-2 | [7] |
| Molecular Formula | C₅H₆BrClN₂O₂ | [7] |
| Molecular Weight | 241.47 g/mol | [5] |
| Appearance | White, free-flowing crystalline powder/solid | [1][6] |
| Odor | Faint halogen odor | [6] |
| Melting Point | 159-164 °C (with decomposition) | [1][5] |
| Solubility in Water | ~0.2 g / 100 g at 25 °C | [3] |
| Solubility (Organic) | Soluble in acetone, benzene, chloroform | [5][6] |
| Density | ~1.8 - 2.0 g/cm³ | [3] |
| pH (0.15% solution) | 3.5 |
Mechanism of Action: A Dual-Halogen Regenerative Cycle
The biocidal efficacy of BCDMH is not derived from the parent molecule itself, but from the active halogen species it releases upon hydrolysis in water. This process is a carefully controlled, multi-step mechanism that provides both immediate and sustained antimicrobial action.
Step 1: Initial Hydrolysis. BCDMH reacts with water to release hypobromous acid (HOBr) and monochloro-5,5-dimethylhydantoin. This initial step is rapid, providing an immediate source of the potent biocide HOBr. The release of chlorine as hypochlorous acid (HOCl) occurs at a significantly slower rate.[3][8]
Step 2: Primary Disinfection. Hypobromous acid is a powerful oxidizing agent that inactivates microorganisms by disrupting essential cellular and metabolic processes.[2] It oxidizes the target pathogen, and in the process, is reduced to the bromide ion (Br⁻).
Step 3: The Regenerative "Bromine Bank". The bromide ions formed in Step 2 are not the end of the disinfection cycle. The hypochlorous acid (HOCl), which is released more slowly from the hydantoin ring, rapidly oxidizes the bromide ions back into hypobromous acid (HOBr).[3][5]
This regenerative cycle is the cornerstone of BCDMH's effectiveness. The faster-acting bromine is continuously regenerated by the slower-releasing chlorine, creating a "bromine bank" that maintains a stable concentration of the primary biocide (HOBr). This mechanism is particularly advantageous over chlorine-only disinfectants, which are consumed in a single step.
Caption: Mechanism of BCDMH disinfection in water.
Synthesis of BCDMH
The industrial synthesis of BCDMH is a sequential halogenation of 5,5-dimethylhydantoin (DMH). The process is designed to control the reaction conditions to ensure the correct placement of the bromine and chlorine atoms on the hydantoin nitrogen atoms.
Representative Laboratory Synthesis Protocol
This protocol is a representative procedure based on established industrial synthesis principles.[1] Researchers should optimize conditions for laboratory-scale synthesis.
Objective: To synthesize this compound from 5,5-dimethylhydantoin.
Materials:
-
5,5-dimethylhydantoin (DMH)
-
Liquid Bromine (Br₂) or Sodium Bromide (NaBr)
-
Chlorine Gas (Cl₂) or Sodium Hypochlorite (NaOCl) solution
-
Sodium Hydroxide (NaOH) solution (e.g., 40% w/w)
-
Acetone
-
Deionized Water
-
Reaction vessel with stirring, cooling, and pH monitoring capabilities
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum drying oven
Procedure:
-
Dissolution & Bromination:
-
Charge the reaction vessel with a calculated amount of deionized water.
-
Add 5,5-dimethylhydantoin (1.0 equivalent) and stir to dissolve. The dissolution can be aided by the initial addition of a base.
-
Cool the mixture to approximately 30°C.
-
Slowly add liquid bromine (1.0 equivalent) to the solution. Alternatively, if using an indirect method, add sodium bromide and an oxidizing agent like chlorine gas to generate bromine in situ.
-
Throughout the bromine addition, maintain the pH of the reaction mixture between 6.0 and 7.0 by carefully adding sodium hydroxide solution. This prevents the disproportionation of bromine and favors the formation of 1-bromo-5,5-dimethylhydantoin.
-
-
Chlorination:
-
Once the bromination is complete (indicated by reaction monitoring, e.g., HPLC), prepare for chlorination.
-
Bubble chlorine gas (1.0 equivalent) through the reaction mixture. Alternatively, slowly add a stabilized sodium hypochlorite solution.
-
During chlorination, continue to maintain the pH by adding sodium hydroxide solution as needed.
-
The BCDMH product will begin to precipitate as a white solid as it is formed.
-
-
Isolation and Purification:
-
Once the reaction is complete, cool the slurry to enhance precipitation.
-
Isolate the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove residual salts and impurities.
-
For higher purity required for analytical standards or specific synthetic applications, a recrystallization step can be performed. A Chinese patent suggests dissolving the crude product in acetone, filtering, and then inducing crystallization by adding deionized water and cooling.[9]
-
Dry the purified product in a vacuum oven at a controlled temperature (e.g., 60°C) to a constant weight.[10]
-
Causality in Synthesis: The order of halogenation is critical. Bromination is typically performed first under mildly basic conditions. The subsequent chlorination of the brominated intermediate proceeds to yield the final product. The precise control of pH is paramount to prevent the formation of undesired byproducts and to control the reaction rate.
Applications in Research and Development
Gold Standard in Water Disinfection Studies
BCDMH serves as a benchmark biocide for evaluating new water treatment technologies. Its dual-halogen system provides superior performance under challenging conditions where chlorine-based disinfectants falter.
-
High pH Environments: Hypobromous acid (pKa ~8.7) is a more effective disinfectant than hypochlorous acid (pKa ~7.5) at higher pH values because a greater fraction remains in the more potent protonated form (HOBr vs. HOCl).[3]
-
Ammonia Contamination: Unlike chlorine, which reacts with ammonia to form less effective chloramines, bromine reacts to form bromamines which retain significant biocidal activity. Studies have shown BCDMH to be 20 to 40 times more effective than chlorine in the presence of ammonia nitrogen at pH 7.0.[3]
Comparative Efficacy Data
| Disinfectant | Target Organism | Conditions | Time to 99% Kill (8 ppm conc.) | Source(s) |
| BCDMH | E. coli | - | 114 seconds | [9] |
| TICA | E. coli | - | 60 seconds | [9] |
| Ca(OCl)₂ | E. coli | - | 7,100 seconds | [9] |
| BCDMH | General Bacteria | pH 8.5 | 3-4x more effective than Chlorine | [3] |
| BCDMH | General Bacteria | pH 7.0, with NH₃ | 20-40x more effective than Chlorine | [3] |
| Trichloroisocyanuric acid |
Reagent in Organic Synthesis
While BCDMH is widely cited as a potential halogenating and oxidizing agent, the scientific literature more commonly reports the use of its structural analog, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), for these transformations.[4] The principles, however, are analogous. N-halo-hydantoins are effective sources of electrophilic halogens for a variety of reactions.
-
Oxidation of Alcohols: N-halo-hydantoins can be used to oxidize primary and secondary alcohols to their corresponding aldehydes and ketones.[7] These reactions often proceed under mild conditions. For example, DBDMH, in the presence of aqueous H₂O₂, has been used to efficiently oxidize a range of alcohols.[11] The reaction is believed to proceed via the formation of a complex between the hydantoin and the alcohol, followed by a rate-determining hydride transfer.[7]
-
Bromination of Aromatic Compounds: Activated aromatic rings can undergo electrophilic bromination using reagents like DBDMH, often in the presence of an acid catalyst.[12]
-
Bromination of Alkenes: The addition of bromine across a double bond can be achieved using N-halo-hydantoins, providing a solid, safer alternative to handling liquid bromine.[13]
Given the structural similarity, BCDMH is expected to exhibit similar reactivity, offering a source of both electrophilic bromine and chlorine, though specific applications in complex molecule synthesis are not as extensively documented as for DBDMH.
Analytical Methodologies
Accurate quantification of BCDMH and its primary degradation product, 5,5-dimethylhydantoin (DMH), is crucial for kinetic studies, environmental monitoring, and quality control. High-Performance Liquid Chromatography (HPLC) is the preferred method.
Protocol: HPLC Analysis of BCDMH and DMH
Objective: To quantify the concentration of BCDMH and its hydrolysis byproduct, DMH, in an aqueous sample.
Instrumentation & Reagents:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and Water (with an acid modifier).
-
Acid Modifier: Phosphoric acid or, for MS compatibility, formic acid.
-
Analytical standards of BCDMH and DMH.
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing 0.1% acid. A typical starting point could be 78:22 water:acetonitrile.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of known concentrations for both BCDMH and DMH in the mobile phase or a suitable solvent.
-
Sample Preparation: Dilute the aqueous sample containing BCDMH/DMH as necessary to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Generate a calibration curve by plotting the peak area against the concentration for each standard. Determine the concentration of BCDMH and DMH in the samples by interpolating their peak areas from the calibration curve.
Rationale: The C18 reverse-phase column separates the moderately polar BCDMH and the more polar DMH based on their hydrophobic interactions with the stationary phase. The use of an acidic modifier in the mobile phase ensures good peak shape by suppressing the ionization of any silanol groups on the column. UV detection at a low wavelength like 210 nm is effective for capturing the carbonyl chromophores in both molecules.
Safety, Toxicology, and Environmental Fate
Handling and Safety
BCDMH is a strong oxidizing agent and is corrosive.[5] It can cause severe skin burns and eye damage.[14] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and respiratory protection to avoid dust inhalation, is mandatory.
Key Incompatibilities:
-
Acids and Bases: Contact with strong acids or bases can cause rapid decomposition.
-
Organic Materials & Reducing Agents: As an oxidizer, it can react violently or explosively with combustible materials, greases, and reducing agents.[3]
-
Moisture: Must be kept in a dry, tightly sealed container as moisture initiates hydrolysis and decomposition, which can release toxic gases (bromine, chlorine, nitrogen oxides) and cause pressure buildup in sealed containers.[3][15]
Toxicological Profile
The toxicity of BCDMH is primarily associated with its corrosive nature and the biocidal activity of the halogens it releases. The persistent component of the molecule in the environment is 5,5-dimethylhydantoin (DMH).[7] Toxicological assessments for regulatory purposes, such as those by the U.S. EPA, often use DMH as a surrogate for the entire halohydantoin class.[16]
-
Acute Toxicity: Harmful if swallowed.[14]
-
Skin/Eye Irritation: Causes severe burns.[14]
-
Sensitization: May cause an allergic skin reaction.[14]
Environmental Fate and Ecotoxicity
BCDMH is classified as very toxic to aquatic life.[14]
-
Ecotoxicity Data:
-
Degradation & Byproducts: In aquatic environments, BCDMH hydrolyzes to form HOBr, HOCl, and DMH. The primary environmental concern after the active halogens have been consumed is the fate of the stable DMH ring and the potential formation of halogenated disinfection byproducts (DBPs). A case study of a drinking water system using BCDMH identified DMH at mg/L levels in the treated well and also detected unique brominated DBPs, including brominated hydrocarbons.[17]
Caption: Environmental fate and byproduct formation pathway.
Conclusion
This compound is a highly effective and scientifically significant halogenated hydantoin. Its value as a disinfectant is rooted in a sophisticated, regenerative hydrolysis mechanism that provides robust and sustained antimicrobial action, outperforming traditional disinfectants in many challenging water conditions. For researchers, it serves as a vital tool for disinfection studies and as a potential, albeit less documented, reagent for selective oxidation and halogenation reactions. A thorough understanding of its chemistry, from synthesis to its ultimate environmental fate, is essential for its safe handling, effective application, and the development of future antimicrobial technologies.
References
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- Hladik, M. L., et al. (2025). Bromochlorodimethylhydantoin as a Drinking Water Disinfectant: A Case Study in a Small Drinking Water System. ACS ES&T Water.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind BCDMH: How it Works as a Powerful Disinfectant.
- Singh, A. K., et al. (2018). 1,3-Dichloro-5,5-Dimethylhydantoin mediated oxidation of unsaturated alcohols in aqueous acetic acid medium. International Journal of Scientific Development and Research, 3(7).
- Chemguide. (n.d.). Oxidation of Alcohols.
- Rani, S., et al. (2014). An Efficient Oxidation of Alcohols by Aqueous H2O2 with 1,3-Dibromo-5,5-Dimethylhydantoin. E-Journal of Chemistry.
- Redox. (2023). Safety Data Sheet BCDMH Tablets.
- Lonza. (2021). SAFETY DATA SHEET Dantoin™ BCDMH tablets.
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An In-depth Technical Guide to the Mechanism of Action of 1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione (BCDMH)
Abstract
1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione (BCDMH) is a potent, broad-spectrum biocide widely employed in industrial and recreational water treatment. Its efficacy stems from a sophisticated, multi-stage mechanism centered on the controlled release of two halogen-based oxidizing agents. This guide provides a comprehensive exploration of the chemical and biological processes that define BCDMH's antimicrobial action. We will dissect the hydrolysis kinetics, the synergistic interplay of hypobromous and hypochlorous acids, the molecular basis of microbial inactivation, and the critical environmental factors influencing its performance. This document is intended for researchers, chemists, and drug development professionals seeking a deep, mechanistic understanding of this versatile halogen-donating disinfectant.
Introduction: The Chemistry of a Dual-Halogen Donor
This compound, or BCDMH, is a heterocyclic organic compound belonging to the hydantoin family.[1] It is a white, crystalline solid that is sparingly soluble in water but serves as a highly efficient and stable solid source of both bromine and chlorine.[1][2] This dual-halogen nature is fundamental to its enhanced biocidal activity compared to single-halogen donors, particularly across a wide range of operational conditions.[3][4] The core of its function lies in its reaction with water—hydrolysis—to slowly and continuously release free active halogens.[5][6] This controlled release profile makes it a preferred biocide for long-term microbial control in systems like cooling towers, swimming pools, and drinking water purification.[2][5]
The 5,5-dimethylhydantoin moiety acts as a stabilizing carrier for the reactive halogen atoms, ensuring shelf stability and controlled deployment in aqueous environments.[6][7] Understanding the precise mechanism of halogen release and the subsequent antimicrobial cascade is crucial for optimizing its application and mitigating potential drawbacks.
The Hydrolysis Cascade: A Timed Release of Oxidants
The primary mechanism of action for BCDMH is initiated upon its dissolution in water. The process is not a simple, single-step release but a carefully orchestrated sequence of hydrolysis reactions that generate the active antimicrobial species: hypobromous acid (HOBr) and hypochlorous acid (HOCl).
The hydrolysis proceeds as follows:
-
Rapid Bromine Release: The bond between the nitrogen and bromine atoms is the most labile. Upon contact with water, BCDMH rapidly hydrolyzes to release hypobromous acid (HOBr), leaving monochloro-5,5-dimethylhydantoin (MCDMH) as the intermediate. This initial release of bromine is almost immediate.[4][5][8]
-
Reaction I: C₅H₆BrClN₂O₂ + H₂O → HOBr + C₅H₇ClN₂O₂ (fast)
-
-
Slow Chlorine Release: The remaining monochloro-dimethylhydantoin intermediate is more stable but also undergoes hydrolysis. This second step occurs at a significantly slower rate, releasing hypochlorous acid (HOCl) and the final inert byproduct, 5,5-dimethylhydantoin (DMH).[5][7][9]
-
Reaction II: C₅H₇ClN₂O₂ + H₂O → HOCl + C₅H₈N₂O₂ (slow)
-
This staggered release is a key advantage. The rapid deployment of HOBr provides immediate biocidal action, while the slower generation of HOCl provides a sustained, long-lasting disinfectant residual.
The Regenerative Bromine-Chlorine Synergy
A defining feature of BCDMH's mechanism is the synergistic interaction between the released halogens, often termed the "regenerative loop".[10] After hypobromous acid (the primary biocide) oxidizes microbial components, it is reduced to bromide ions (Br⁻).
-
Reaction III: HOBr + Microbial Matter → Br⁻ + Oxidized Microbial Matter
Simultaneously, the more chemically stable hypochlorous acid (from Reaction II) acts as an oxidizing agent, readily converting the bromide ions back into active hypobromous acid.[1][10]
-
Reaction IV: Br⁻ + HOCl → HOBr + Cl⁻
This regeneration cycle effectively makes chlorine the primary fuel for the sustained production of the more potent biocide, hypobromous acid. This is particularly advantageous in systems with high organic loads or ammonia contamination, where chlorine alone would be quickly consumed or converted into less effective chloramines.[3][11]
Molecular Mechanism of Microbial Inactivation
The antimicrobial efficacy of BCDMH is driven by the strong oxidizing potential of hypobromous and hypochlorous acids.[2][12] These molecules induce catastrophic damage to microbial cells through a multi-pronged attack on essential biomolecules, leading to a rapid loss of function and cell death.[13][14]
A. Disruption of Proteins and Enzymes
The primary targets of HOBr and HOCl are the functional groups of proteins, particularly enzymes that regulate metabolic activity.[12][15]
-
Oxidation of Sulfhydryl Groups: The thiol groups (-SH) of cysteine residues within proteins are highly susceptible to oxidation. This reaction forms disulfide bonds (R-S-S-R) or sulfenic acids, causing irreversible changes in protein conformation.[12] This structural alteration deactivates critical enzymes involved in respiration and nutrient transport, effectively shutting down cellular metabolism.[16][17]
-
Reaction with Amino Groups: Halogens also react with amino groups (-NH₂) in amino acids and nucleotide bases, forming N-halo derivatives (haloadducts) that disrupt hydrogen bonding and protein structure.
B. Compromise of Cell Membrane Integrity
The cell membrane, a phospholipid bilayer, is another critical target.
-
Lipid Peroxidation: The oxidizing agents can attack the unsaturated fatty acid chains within the membrane phospholipids.[12] This initiates a chain reaction of lipid peroxidation, leading to a loss of membrane fluidity, increased permeability, and the leakage of essential intracellular components like ions and metabolites.[14]
C. Damage to Nucleic Acids (DNA & RNA)
While less immediate than protein damage, the disruption of genetic material ensures the cell cannot repair itself or replicate.
-
Base and Backbone Damage: HOBr and HOCl can oxidize the nitrogenous bases (guanine, adenine, etc.) and the sugar-phosphate backbone of DNA and RNA.[18][19] This leads to strand breaks and mutations that inhibit DNA replication and protein synthesis, ultimately proving lethal to the microorganism.[19]
This multifaceted attack creates overwhelming oxidative stress within the bacterial cell, a condition where the accumulation of reactive oxygen species (ROS) far exceeds the cell's detoxification capacity.[13][20] The cell's natural defense mechanisms are quickly overwhelmed, leading to rapid and irreversible inactivation.[14]
Factors Influencing Efficacy
The operational effectiveness of BCDMH is governed by key environmental parameters. Understanding these factors is essential for proper application and dosage.
| Parameter | Effect on BCDMH Efficacy | Rationale |
| pH | Highly effective over a broad pH range (6-10) [5] | The pKa of hypobromous acid (HOBr) is ~8.7, while that of hypochlorous acid (HOCl) is ~7.5. This means HOBr remains in its more potent acidic form at higher pH values compared to chlorine. The regenerative loop further enhances performance at alkaline pH.[3] |
| Ammonia (NH₃) | Significantly more effective than chlorine | Chlorine reacts with ammonia to form less effective chloramines. Bromine reacts with ammonia to form bromamines, which retain high biocidal activity. This makes BCDMH superior for treating water contaminated with ammonia.[3][21] |
| Organic Load | Maintains efficacy better than chlorine alone | The regenerative mechanism (Reaction IV) allows BCDMH to overcome the halogen demand exerted by organic matter more efficiently, providing a more stable and lasting disinfectant residual.[10] |
| Temperature | Increased dissolution and reaction rates | Higher water temperatures increase the rate at which BCDMH tablets dissolve and hydrolyze, leading to a faster release of active halogens. Dosage may need adjustment based on system temperature.[5] |
| UV Light | More stable than hypochlorite at lower pH (<6.5) | Research indicates that the hydantoin ring offers some protection against UV degradation compared to free chlorine, though it can be less stable at higher pH values (>7.5).[3] |
Efficacy Against Biofilms
Biofilms—communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS)—present a significant challenge for disinfectants.[22] The EPS matrix can act as a physical barrier, retarding the penetration of biocides.[23]
BCDMH has demonstrated excellent activity against biofilm bacteria.[21][24] Studies show that bromine-based biocides are generally more effective than chlorine at penetrating the biofilm matrix and killing the embedded sessile bacteria.[11][21] The superior performance of BCDMH in this regard is likely due to its high bromine content and the reactivity of HOBr with the biofilm's organic components.[21] However, it is crucial to note that higher concentrations and longer contact times are often required for complete biofilm eradication compared to the treatment of free-floating (planktonic) bacteria.[11][23]
Experimental Protocols for Efficacy Validation
To ensure the trustworthiness and effectiveness of a BCDMH treatment program, a self-validating system of monitoring and testing must be implemented. This involves quantifying both the disinfectant residual and its impact on the microbial population.
Protocol 1: Determination of Free and Total Halogen Residual
This protocol uses the DPD (N,N-diethyl-p-phenylenediamine) colorimetric method to measure the concentration of active oxidants in the treated water.
Methodology:
-
Sample Collection: Collect a 10 mL water sample from the system being treated.
-
Free Halogen Measurement:
-
Add the contents of one DPD No. 1 tablet (or equivalent reagent) to the sample vial.
-
Cap the vial and shake vigorously until the reagent dissolves.
-
Immediately place the vial in a calibrated colorimeter or photometer and read the result. This value represents the free halogen residual (HOCl + HOBr) in ppm (mg/L).
-
-
Total Halogen Measurement:
-
To the same sample vial from the previous step, add the contents of one DPD No. 3 tablet.
-
Cap and shake until dissolved. Allow the reaction to proceed for 2 minutes.
-
Place the vial back in the colorimeter and read the result. This value represents the total halogen residual, which includes free halogens and combined halogens (e.g., bromamines).
-
-
Data Interpretation: A consistent and stable halogen residual within the target range (typically 0.5-2.0 ppm free halogen for many systems) validates that the BCDMH is dosing correctly and maintaining its biocidal potential.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of BCDMH required to inhibit the visible growth of a target microorganism.
Methodology:
-
Prepare BCDMH Stock Solution: Accurately weigh and dissolve BCDMH in a suitable solvent (e.g., acetone, as it's sparingly soluble in water) to create a concentrated stock solution.[1] Note: For aqueous testing, a saturated water solution can be prepared and its concentration determined via titration.
-
Serial Dilutions: Prepare a series of two-fold dilutions of the BCDMH stock solution in sterile growth medium (e.g., Tryptic Soy Broth) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., Pseudomonas aeruginosa or Staphylococcus aureus) to a final concentration of ~5 x 10⁵ CFU/mL. Include a positive control (microbes, no BCDMH) and a negative control (medium, no microbes).
-
Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of BCDMH at which no visible turbidity (bacterial growth) is observed. This provides a quantitative measure of the biocide's potency against specific problematic organisms.
Conclusion
The mechanism of action of this compound is a sophisticated and highly effective process for microbial control. Its strength lies not in a single chemical action but in a cascade of reactions that provide both rapid and sustained disinfection. The dual-halogen release, coupled with the innovative regenerative synergy between bromine and chlorine, allows BCDMH to maintain high efficacy across a broad range of challenging water conditions, including high pH and ammonia contamination. Its proven effectiveness against both planktonic and biofilm-associated microorganisms solidifies its role as a cornerstone biocide in modern water treatment protocols. A thorough understanding of this mechanism is paramount for professionals designing and implementing scientifically sound and robust water sanitation programs.
References
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An In-depth Technical Guide to the Synthesis of 1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione (BCDMH)
This guide provides a comprehensive overview of the synthesis of 1-bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione (BCDMH), a potent biocide widely utilized in water treatment and disinfection applications. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the core principles of the synthesis pathway, offering a detailed experimental protocol, mechanistic insights, and critical safety considerations.
Introduction to this compound (BCDMH)
This compound, commonly known as BCDMH, is a heterocyclic organic compound belonging to the hydantoin family. It is a white to off-white crystalline solid with a characteristic halogen odor.[1] BCDMH is sparingly soluble in water but exhibits good solubility in various organic solvents, including acetone.[2] Its significance lies in its function as a slow-releasing source of both bromine and chlorine in aqueous environments, making it a highly effective and long-lasting disinfectant.[2][3] Upon contact with water, BCDMH hydrolyzes to produce hypobromous acid (HOBr) and hypochlorous acid (HOCl), the active antimicrobial agents.[3]
The Synthetic Pathway: A Sequential Halogenation Approach
The industrial synthesis of BCDMH is primarily achieved through a sequential two-step halogenation of 5,5-dimethylhydantoin (DMH). This process involves an initial bromination reaction followed by a chlorination step under carefully controlled pH conditions to ensure the desired product formation and minimize the formation of by-products.[2]
Reaction Scheme
The overall synthesis can be represented by the following reaction scheme:
Caption: Synthesis of BCDMH via sequential halogenation of 5,5-dimethylhydantoin.
Mechanistic Insights: The Role of pH in Selective Halogenation
The sequential halogenation of 5,5-dimethylhydantoin is a prime example of how reaction conditions, particularly pH, can direct the outcome of a chemical transformation. The two nitrogen atoms in the hydantoin ring exhibit different acidities. The N-H proton at the N3 position is more acidic than the N-H proton at the N1 position.
Computational studies on the chlorination of 5,5-dimethylhydantoin suggest a mechanism where the initial step involves the deprotonation of the more acidic N3-H.[4] This is followed by an SN2 reaction where the resulting anion attacks the halogenating agent. This principle of differential acidity and nucleophilicity is expertly exploited in the synthesis of BCDMH.
Step 1: Bromination at the N1 Position
In the first step, a strongly alkaline medium (pH 13-14) is employed.[2] Under these conditions, both N-H protons of 5,5-dimethylhydantoin are deprotonated, forming a dianion. However, the subsequent bromination preferentially occurs at the N1 position. This selectivity can be attributed to a combination of electronic and steric factors.
Step 2: Chlorination at the N3 Position
Following the bromination, the pH of the reaction mixture is lowered to a slightly acidic to neutral range (pH 6.4-6.6).[2] At this pH, the remaining N-H proton at the N3 position of the 1-bromo-5,5-dimethylhydantoin intermediate is deprotonated to a sufficient extent to allow for the subsequent chlorination to occur, yielding the final BCDMH product. The controlled pH is crucial to prevent the formation of undesired side products like 1,3-dichloro-5,5-dimethylhydantoin.
Caption: Simplified mechanistic representation of the two-step halogenation process.
Detailed Experimental Protocol
The following protocol is a synthesized procedure based on established industrial practices and general laboratory safety guidelines.[5] Researchers should adapt this protocol based on their specific laboratory conditions and available equipment.
Materials and Reagents:
| Reagent/Material | Purity | Supplier |
| 5,5-Dimethylhydantoin (DMH) | ≥99% | Standard Chemical Supplier |
| Sodium Hydroxide (NaOH) | Reagent Grade | Standard Chemical Supplier |
| Bromine (Br₂) | Reagent Grade | Standard Chemical Supplier |
| Chlorine (Cl₂) | Gas or in solution | Standard Chemical Supplier |
| Acetone | ACS Grade | Standard Chemical Supplier |
| Deionized Water | In-house |
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and pH probe
-
Addition funnels for liquid bromine and gas dispersion tube for chlorine
-
Cooling circulator
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Drying oven
Procedure:
Step 1: Bromination of 5,5-Dimethylhydantoin
-
Charge the jacketed glass reactor with a calculated amount of deionized water and 5,5-dimethylhydantoin.
-
Begin stirring and cool the mixture to 10-15°C using the cooling circulator.
-
Slowly add a 50% aqueous solution of sodium hydroxide to the slurry until the pH of the solution reaches and is maintained at 13-14.
-
Once the pH is stable, slowly add liquid bromine via an addition funnel over a period of 1-2 hours, while maintaining the temperature between 10-20°C. Continuously monitor the pH and add sodium hydroxide solution as needed to maintain the pH in the range of 13-14.
-
After the bromine addition is complete, continue stirring the reaction mixture for an additional hour at the same temperature and pH.
Step 2: Chlorination of 1-Bromo-5,5-dimethylhydantoin
-
Carefully lower the pH of the reaction mixture to 6.4-6.6 by the controlled addition of a dilute acid (e.g., HCl).
-
Once the desired pH is reached, begin bubbling chlorine gas into the reaction mixture through a gas dispersion tube. Alternatively, a solution of sodium hypochlorite can be used.
-
Maintain the temperature of the reaction mixture between 15-25°C during the chlorination. The pH will tend to drop during this step and should be maintained at 6.4-6.6 by the controlled addition of a dilute sodium hydroxide solution.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC). The reaction is typically complete when the starting material is no longer detected.
Step 3: Isolation and Purification of BCDMH
-
Once the reaction is complete, cool the slurry to 5-10°C and stir for 30 minutes to ensure complete precipitation of the product.
-
Isolate the crude BCDMH product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water to remove any inorganic salts.
-
For further purification, the crude product can be recrystallized from acetone.[5] Dissolve the crude solid in a minimal amount of hot acetone and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold acetone.
-
Dry the final product in a vacuum oven at a temperature not exceeding 50°C to a constant weight.
Expected Yield and Purity:
A Chinese patent reports a final product purity of over 99.3%, with a bromine content of 32.85% and a chlorine content of 14.70%.[5]
Characterization of this compound
The identity and purity of the synthesized BCDMH should be confirmed using standard analytical techniques:
-
Melting Point: The reported melting point of BCDMH is in the range of 159-163°C.[3] A sharp melting point within this range is indicative of high purity.
-
Spectroscopy:
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the carbonyl (C=O) groups in the hydantoin ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the structure of the molecule, showing the characteristic signals for the methyl groups and the quaternary carbon of the hydantoin ring.
-
-
Elemental Analysis: The elemental composition of the purified product should be determined to confirm the presence and ratio of carbon, hydrogen, nitrogen, bromine, and chlorine.
Safety Precautions and Handling
The synthesis of BCDMH involves the use of hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood.[6][7][8]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[6]
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are essential.[6]
-
Respiratory Protection: In case of insufficient ventilation or when handling the powdered product, a respirator with an appropriate cartridge for halogens and organic vapors should be used.[6]
Specific Hazards:
-
Bromine (Br₂): Highly corrosive and toxic. It can cause severe burns to the skin, eyes, and respiratory tract. Handle with extreme caution in a fume hood.
-
Chlorine (Cl₂): A toxic and corrosive gas. Inhalation can cause severe respiratory distress.
-
Sodium Hydroxide (NaOH): A corrosive solid and solution. Causes severe burns.
-
BCDMH: A strong oxidizing agent.[7] It is harmful if swallowed or inhaled and can cause severe skin and eye irritation.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Give large quantities of water. Seek immediate medical attention.[6]
Conclusion
The synthesis of this compound is a well-established industrial process that relies on the principles of selective halogenation through careful control of reaction conditions, particularly pH. This guide provides a comprehensive framework for researchers and scientists to understand and potentially replicate this synthesis on a laboratory scale. By adhering to the detailed protocol and stringent safety precautions, high-purity BCDMH can be successfully synthesized for further research and application development.
References
- SAFETY DATA SHEET - Chem Service. (2015-05-05).
- CN103333115B - Production method of bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) serving as chemical intermediate - Google Patents.
- Bromine | 10 | Small-Scale Synthesis of Laboratory Reagents with React - Taylor & Francis eBooks. (2011).
- 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH - Organic Chemistry Portal.
- 1-Bromo-3-chloro-5,5-dimethylhydantoin | C5H6BrClN2O2 | CID 61828 - PubChem.
- Getting the Bromine from BCDMH - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2010-02-07).
- Bromochlorodimethylhydantoin BCDMH - Agent Sales & Services.
- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH.
- BCDMH - Wikipedia.
- Mechanism of 5,5-Dimethylhydantoin Chlorination: Monochlorination through a Dichloro Intermediate - PubMed. (2007-11).
- Purification by Recrystallization - CUNY.
- US5248817A - Process for aromatic bromination - Google Patents.
- Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 - Chemia. (2022-08-09).
- 1-Bromo-3-chloro-5,5-dimethylhydantoin (T3D1775) - T3DB.
- BCDMH Disinfection for CSO | Request PDF. (2025-08-06).
- 1-Bromo-3-chloro-5,5-dimethylhydantoin Identification Number: CASRN | 16079-88-2.
- Recrystallization - YouTube. (2020-01-10).
- 3-Bromo-1-chloro-5,5-dimethylhydantoin | C5H6BrClN2O2 | CID 31335 - PubChem.
- CN102860308A - Bromo-3-chloro-5, 5-dimethylhydantoin and 1,3-dibromo-5,5-dimethylhydantoin compound disinfectant for water treatment and preparing method thereof - Google Patents.
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An In-depth Technical Guide to the Solubility of 1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH), a broad-spectrum biocide. Aimed at researchers, scientists, and professionals in drug development and chemical manufacturing, this document delves into the solubility of BCDMH across a range of common organic solvents. The discussion is grounded in the physicochemical properties of the molecule, offering a predictive and explanatory framework for its behavior in various solvent systems.
Executive Summary
1-Bromo-3-chloro-5,5-dimethylhydantoin is a white crystalline solid widely employed as a disinfectant and sanitizer.[1][2] Its efficacy in these applications is often linked to its dissolution and subsequent reaction in aqueous environments. However, for various applications such as synthesis, formulation, and quality control, understanding its solubility in organic solvents is paramount. This guide elucidates the principles governing BCDMH's solubility, presents available solubility data, and provides standardized methodologies for its empirical determination. BCDMH is generally characterized as being soluble in several organic solvents, including acetone, benzene, chloroform, and methylene dichloride, while exhibiting low solubility in water.[1][2][3]
Physicochemical Properties Governing Solubility
The solubility of a solid in a liquid solvent is dictated by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" is a fundamental concept in predicting solubility.
Molecular Structure and Polarity
BCDMH possesses a heterocyclic structure related to hydantoin. The presence of two carbonyl groups (C=O) and nitrogen atoms introduces polarity to the molecule. The topological polar surface area of BCDMH is calculated to be 40.6 Ų, indicating a degree of polarity.[1] However, the molecule also contains nonpolar elements, including two methyl groups and halogen atoms (bromine and chlorine). This combination of polar and nonpolar features results in a molecule with moderate overall polarity.
Hydrogen Bonding Capacity
The BCDMH molecule has two hydrogen bond acceptors (the oxygen atoms of the carbonyl groups) but no hydrogen bond donors.[1] This characteristic is critical in its interactions with protic solvents like alcohols. While it can accept hydrogen bonds from solvent molecules, it cannot form hydrogen bond networks in the same way a molecule with donor sites can.[4] This structural attribute significantly influences its solubility profile.
Solubility Profile of BCDMH in Organic Solvents
Based on its molecular structure and physicochemical properties, a qualitative and, where available, quantitative solubility profile of BCDMH in various classes of organic solvents can be established.
Halogenated Hydrocarbons
BCDMH exhibits good solubility in halogenated hydrocarbons such as chloroform and methylene dichloride (dichloromethane).[1][5] This is attributable to the compatible polarities and the potential for dipole-dipole interactions between the C-X bonds (where X is a halogen) in both the solute and the solvent.
Ketones
Acetone is frequently cited as a solvent in which BCDMH is soluble.[6][7] The carbonyl group in ketones can act as a hydrogen bond acceptor and engage in dipole-dipole interactions with the polar functionalities of the BCDMH molecule, facilitating dissolution.
Aromatic Hydrocarbons
BCDMH is soluble in benzene.[1][5] The delocalized pi-electron system of the aromatic ring can induce dipoles in the BCDMH molecule, leading to favorable London dispersion forces and dipole-induced dipole interactions that promote solubility.
Alcohols
While specific quantitative data is limited, BCDMH is expected to have moderate solubility in alcohols like methanol and ethanol. The hydroxyl group of the alcohol can act as a hydrogen bond donor to the carbonyl oxygens of BCDMH. However, the strong hydrogen bonding network of the alcohol itself must be overcome, which may limit the extent of solubility.
Polar Aprotic Solvents
Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are powerful solvents for a wide range of organic compounds due to their high polarity and ability to engage in strong dipole-dipole interactions. It is anticipated that BCDMH would exhibit good solubility in these solvents.
Summary of BCDMH Solubility
| Solvent Class | Representative Solvents | Qualitative Solubility | Quantitative Data ( g/100g solvent) |
| Halogenated Hydrocarbons | Chloroform, Methylene Dichloride | Soluble[1][5] | Chloroform (20°C): 3.5[8] |
| Carbon Tetrachloride | Soluble | Carbon Tetrachloride (20°C): 0.3[8] | |
| Ketones | Acetone | Soluble[6][7] | Not available |
| Aromatic Hydrocarbons | Benzene | Soluble[1][5] | Benzene (25°C): 2.5[8] |
| Alcohols | Methanol, Ethanol | Moderately Soluble (Predicted) | Not available |
| Polar Aprotic Solvents | DMF, DMSO | Soluble (Predicted) | Not available |
| Acids | Glacial Acetic Acid | Soluble | Glacial Acetic Acid (25°C): 1.6[8] |
Note: The quantitative data is from a single source and should be considered as a reference point. Empirical verification is recommended.
Experimental Determination of Solubility
For precise and reliable solubility data, empirical determination is essential. The following section outlines a standardized protocol adaptable for determining the solubility of BCDMH in various organic solvents, based on established methodologies such as the flask method described in OECD Guideline 105.[6][9]
The Flask Method Protocol
This method is suitable for substances with a solubility of 10⁻² g/L or higher.[10]
Principle: A supersaturated solution is prepared at an elevated temperature, allowed to equilibrate, and then cooled to the test temperature. The concentration of the solute in the saturated solution is then determined analytically.
Apparatus:
-
Glass flasks with stoppers
-
Constant temperature bath or shaker
-
Analytical balance
-
Appropriate analytical instrumentation (e.g., HPLC, UV-Vis spectrophotometer) for concentration measurement
-
Syringes and filters (if necessary for sample clarification)
Procedure:
-
Preparation of the Saturated Solution:
-
Add an excess amount of BCDMH to a flask containing the organic solvent of interest.
-
Seal the flask and place it in a constant temperature bath set to a temperature slightly above the target test temperature (e.g., 30°C for a 25°C solubility determination).
-
Agitate the mixture for a sufficient time to reach equilibrium (preliminary tests can determine the required time).
-
-
Equilibration at Test Temperature:
-
Transfer the flask to a constant temperature bath set at the desired test temperature (e.g., 25°C).
-
Allow the solution to equilibrate for an extended period (e.g., 24-48 hours) with continuous agitation to allow excess solute to precipitate.
-
-
Sample Collection and Analysis:
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant liquid. If necessary, filter the sample to remove any suspended particles.
-
Determine the concentration of BCDMH in the sample using a validated analytical method.
-
-
Data Reporting:
-
Express the solubility in grams of BCDMH per 100 grams of solvent or other appropriate units.
-
Report the test temperature and the analytical method used.
-
Diagram of the Experimental Workflow
Caption: Experimental workflow for determining BCDMH solubility using the flask method.
Causality of Experimental Choices
-
Use of Excess Solute: Ensures that the solution reaches saturation at the given temperature.
-
Initial Elevated Temperature: Helps to achieve saturation more rapidly.
-
Prolonged Equilibration: Guarantees that the system has reached a true thermodynamic equilibrium at the test temperature, and any supersaturation has been resolved through precipitation.
-
Constant Temperature Control: Solubility is highly dependent on temperature; precise control is crucial for accurate and reproducible results.
-
Validated Analytical Method: The accuracy of the solubility determination is directly dependent on the accuracy of the method used to quantify the solute concentration.
Conclusion
References
- PubChem. 1-Bromo-3-chloro-5,5-dimethylhydantoin.
- OECD. Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
- Wikipedia. 1-Bromo-3-chloro-5,5-dimethylhydantoin. [Link]
- SINOCHEM. Bromochlorodimethylhydantoin(BCDMH) CAS 32718-18-6. [Link]
- T3DB. 1-Bromo-3-chloro-5,5-dimethylhydantoin.
- Phytosafe. OECD 105. [Link]
- IRO Group Inc. 1-Bromo-3-Chloro-5,5-Dimethylhydantoin (BCDMH). [Link]
- chemeurope.com. BCDMH. [Link]
- Redox.
- UNCW Institutional Repository. The quality of drinking water has been an ever-present concern in the United States and abroad and has sparked a fl. [Link]
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- AWS. HALOBROM. [Link]
- J-Stage.
- Pharmacy 180.
- Haz-Map. 1-Bromo-3-chloro-5,5-dimethylhydantoin. [Link]
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Unveiling the Molecular Architecture: A Technical Guide to the Spectral Analysis of 1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione (BCDMH)
Introduction: The Significance of BCDMH in Research and Development
1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione, commonly referred to as BCDMH, is a potent halogenated hydantoin derivative with significant applications as a disinfectant and biocide in various industrial and recreational water treatment processes.[1][2] Its efficacy stems from the slow release of hypobromous and hypochlorous acids, which act as powerful oxidizing agents against a broad spectrum of microorganisms.[1] For researchers and professionals in drug development and material science, a thorough understanding of the molecular structure of BCDMH is paramount for optimizing its applications, ensuring quality control, and exploring novel derivatives.
This in-depth technical guide provides a comprehensive analysis of the spectral data of BCDMH, focusing on Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry. While experimental IR data is readily available, this guide will also navigate the predictive landscape of NMR and Mass Spectrometry for BCDMH, offering a robust theoretical framework in the absence of publicly available experimental spectra. This approach is designed to empower researchers with the foundational knowledge to interpret spectral data, predict molecular behavior, and design targeted analytical workflows.
Infrared (IR) Spectroscopy: Probing the Vibrational Fingerprint of BCDMH
Infrared spectroscopy is a powerful, non-destructive technique that provides a unique "fingerprint" of a molecule by measuring the absorption of infrared radiation by its chemical bonds. Each functional group within a molecule vibrates at a characteristic frequency, resulting in a distinct pattern of absorption bands in the IR spectrum.
An experimental IR spectrum for 1-bromo-3-chloro-5,5-dimethylhydantoin is available from the National Institute of Standards and Technology (NIST) database.[3] The spectrum, obtained on a solid sample as an oil mull, reveals key structural features of the molecule.
Interpretation of the BCDMH IR Spectrum
The IR spectrum of BCDMH is characterized by several key absorption bands that confirm the presence of its core functional groups. The most prominent features are the strong carbonyl (C=O) stretching vibrations and the absorptions associated with the alkyl groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~1750-1800 | Strong | C=O Stretch (Asymmetric) | The two carbonyl groups in the imidazolidine-2,4-dione ring give rise to characteristic strong absorptions. The asymmetry in the molecule due to the different halogen substituents can lead to distinct stretching frequencies. |
| ~1700-1750 | Strong | C=O Stretch (Symmetric) | This second strong carbonyl absorption is expected due to the symmetric stretching of the C=O bonds. |
| ~2980-3000 | Medium | C-H Stretch | These absorptions are characteristic of the stretching vibrations of the C-H bonds in the two methyl groups attached to the C5 carbon. |
| ~1465 | Medium | C-H Bend (Scissoring) | This band corresponds to the scissoring (in-plane bending) vibration of the methyl groups. |
| ~1380 | Medium | C-H Bend (Symmetric) | This absorption is indicative of the symmetric bending (umbrella) mode of the methyl groups. |
| ~1200-1300 | Medium-Weak | C-N Stretch | The stretching vibrations of the carbon-nitrogen bonds within the heterocyclic ring typically appear in this region. |
| Below 800 | Variable | C-Cl and C-Br Stretches | The carbon-halogen bond stretches are expected at lower frequencies. The C-Cl stretch is typically in the 600-800 cm⁻¹ range, while the C-Br stretch is found at even lower wavenumbers (500-600 cm⁻¹). |
Experimental Protocol: Acquiring an IR Spectrum of a Solid Sample (Thin Solid Film Method)
The following protocol outlines a standard procedure for obtaining an IR spectrum of a solid compound like BCDMH using the thin solid film method.[4]
-
Sample Preparation: Dissolve a small amount (approximately 10-20 mg) of BCDMH in a volatile organic solvent in which it is soluble, such as acetone or methylene chloride.
-
Film Deposition: Using a pipette, apply a drop of the BCDMH solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. This will leave a thin, even film of the solid BCDMH on the salt plate.
-
Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty and run a background spectrum. This will be subtracted from the sample spectrum to remove interferences from atmospheric water and carbon dioxide.
-
Sample Analysis: Place the salt plate with the BCDMH film into the sample holder of the spectrometer and acquire the IR spectrum.
-
Data Processing: Process the acquired spectrum to label the peaks and determine their exact wavenumbers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
Predicted ¹H NMR Spectrum of BCDMH
The ¹H NMR spectrum of BCDMH is expected to be remarkably simple due to the high degree of symmetry in the molecule.
-
Chemical Shift (δ): The six protons of the two methyl groups at the C5 position are chemically equivalent. Due to the electron-withdrawing nature of the adjacent carbonyl groups and the electronegative halogens on the nitrogen atoms, these protons will be deshielded. A singlet is predicted to appear in the range of 1.5-2.0 ppm . For comparison, the methyl protons of the parent compound, 5,5-dimethylhydantoin, appear as a singlet at approximately 1.44 ppm in D₂O.[7] The presence of the electron-withdrawing bromine and chlorine atoms in BCDMH would shift this signal further downfield.
-
Integration: The integral of this singlet will correspond to six protons.
-
Splitting: Since there are no adjacent protons, the signal will be a singlet.
Predicted ¹³C NMR Spectrum of BCDMH
The proton-decoupled ¹³C NMR spectrum of BCDMH is expected to show three distinct signals corresponding to the three unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Carbon Environment | Rationale |
| 170-180 | C2 and C4 (Carbonyls) | The two carbonyl carbons are in different electronic environments due to the adjacent N-Br and N-Cl bonds. Therefore, two distinct signals are expected in this region. Carbonyl carbons are significantly deshielded and appear at low field. |
| 55-65 | C5 (Quaternary Carbon) | The quaternary carbon atom bonded to the two methyl groups and two nitrogen atoms will appear in this range. |
| 20-30 | -CH₃ (Methyl Carbons) | The two methyl carbons are equivalent and will give rise to a single signal in the aliphatic region of the spectrum. |
Mass Spectrometry: Deciphering the Fragmentation Puzzle
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, electron ionization (EI) mass spectrometry is often employed, which involves bombarding the molecule with high-energy electrons, leading to ionization and subsequent fragmentation. The resulting fragmentation pattern provides a molecular fingerprint that can be used to identify the compound and deduce its structure.
Predicted Fragmentation Pathway of BCDMH
The fragmentation of BCDMH under EI conditions is expected to be initiated by the loss of the halogen atoms, with the weaker bonds cleaving more readily. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br in a ~1:1 ratio and ³⁵Cl/³⁷Cl in a ~3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens.[8]
Caption: Predicted Electron Ionization Mass Spectrometry Fragmentation Pathway for BCDMH.
Key Predicted Fragments:
-
Molecular Ion (M⁺): A cluster of peaks around m/z 240, 242, and 244, reflecting the isotopic distribution of one bromine and one chlorine atom.
-
[M-Br]⁺: Loss of a bromine radical would result in a fragment ion cluster around m/z 161 and 163 (due to the chlorine isotope).
-
[M-Cl]⁺: Loss of a chlorine radical would lead to a fragment ion cluster around m/z 205 and 207 (due to the bromine isotope).
-
Further Fragmentation: Subsequent loss of neutral molecules like carbon monoxide (CO) from the initial fragments would lead to other characteristic ions.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following is a generalized protocol for analyzing a solid sample like BCDMH using EI-MS.[9]
-
Sample Introduction: A small amount of the solid BCDMH sample is introduced into the mass spectrometer, typically via a direct insertion probe.
-
Volatilization: The probe is heated to volatilize the sample into the gas phase within the ion source.
-
Ionization: The gaseous BCDMH molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and form the molecular ion and various fragment ions.
-
Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Spectrum Generation: The data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z value.
Conclusion: An Integrated Approach to Structural Elucidation
The comprehensive spectral analysis of this compound, integrating experimental IR data with predictive ¹H NMR, ¹³C NMR, and mass spectrometry, provides a robust framework for its structural characterization. This guide serves as a valuable resource for researchers and scientists, enabling them to confidently identify and analyze BCDMH and its derivatives. By understanding the principles behind these spectroscopic techniques and their application to this important class of compounds, the scientific community can continue to innovate and expand the utility of halogenated hydantoins in various fields.
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An In-depth Technical Guide to the Stability and Decomposition Products of 1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH)
Introduction
1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) is a halogenated hydantoin derivative widely utilized as a broad-spectrum biocide and disinfectant.[1] It is a white, crystalline solid that serves as a stable source of both bromine and chlorine, making it highly effective for controlling algal, bacterial, and fungal growth in various industrial and recreational water systems.[2][3] Its applications range from treating cooling towers, and pulp and paper mill water to sanitizing swimming pools and spas.[1][2] The efficacy of BCDMH stems from its slow, controlled hydrolysis in water, which releases hypobromous acid (HOBr) and hypochlorous acid (HOCl), the primary disinfecting agents.[3][4]
For researchers, scientists, and professionals in drug development, a thorough understanding of BCDMH's stability and decomposition is critical. The stability of the parent compound dictates its shelf-life and use-pattern, while the nature and formation kinetics of its decomposition products have significant implications for disinfection efficacy, the formation of potentially harmful disinfection byproducts (DBPs), and overall environmental and human safety.[5] This guide provides a detailed technical examination of the factors governing BCDMH stability, its decomposition pathways, and the resultant chemical species.
Chemical Stability of BCDMH
The stability of BCDMH is not absolute and is influenced by a combination of physical and chemical factors. In its solid form, BCDMH is stable under normal, dry conditions but is hygroscopic and will absorb moisture if not stored in a tightly sealed container.[1][6] This absorbed moisture can initiate decomposition.[6]
Factors Affecting Stability in Aqueous Environments
Once dissolved in water, the decomposition of BCDMH is primarily a process of hydrolysis. The rate and outcome of this process are highly dependent on several key parameters:
-
pH: The pH of the water is a critical factor. BCDMH is more effective than chlorine-based disinfectants in alkaline waters (pH > 7.0).[6] This is because the hypobromous acid (HOBr) it releases persists more effectively at higher pH compared to hypochlorous acid (HOCl), which dissociates to the less effective hypochlorite ion (OCl⁻).[6] Studies have shown BCDMH to be 3 to 4 times more effective than chlorine at a pH of 8.5.[7]
-
Temperature: BCDMH begins to decompose thermally at approximately 160°C (318-325°F), releasing toxic and irritating fumes.[1][6] In aqueous solutions, increased temperature will accelerate the rate of hydrolysis and subsequent decomposition reactions, a common principle in chemical kinetics.[8]
-
Presence of Other Chemicals: BCDMH is a strong oxidizing agent and is incompatible with a wide range of substances.[6][9] Contact with organic materials, reducing agents, strong bases, ammonia, and easily oxidizable materials can lead to rapid, and potentially hazardous, decomposition.[6][10] This reactivity is a key consideration in complex formulations or industrial water systems where various contaminants may be present.
-
Ultraviolet (UV) Light: Photolytic decomposition is another important degradation pathway. BCDMH exhibits better stability under UV light than chlorine at pH levels below 6.5, but it is less stable at a pH of 7.5.[7] The bromine component is not stabilized against photolytic decomposition by the dimethylhydantoin ring.[11]
Decomposition Pathways and Mechanisms
The decomposition of BCDMH in water is a multi-step process initiated by hydrolysis. This process releases the active halogen species responsible for its biocidal activity and ultimately leads to the formation of the stable 5,5-dimethylhydantoin (DMH) ring and other byproducts.
Primary Hydrolysis
The primary and most crucial step is the hydrolysis of the N-halogen bonds. BCDMH reacts with water to release hypobromous acid (HOBr) and hypochlorous acid (HOCl).[3][12] Scientific literature indicates that the bromine is released almost immediately, while the chlorine release is a slower process.[2][4]
The initial hydrolysis can be represented as: BCDMH + H₂O → HOBr + 1-chloro-5,5-dimethylhydantoin (MCDMH) [11]
The resulting MCDMH intermediate then undergoes a slower hydrolysis to release hypochlorous acid: MCDMH + H₂O → HOCl + 5,5-dimethylhydantoin (DMH) [11]
This two-stage release is a key feature of BCDMH chemistry. The rapid release of the more potent biocide, HOBr, provides quick microbial inactivation, while the slower release of HOCl provides a sustained residual disinfectant concentration.
The following diagram illustrates the primary decomposition pathway of BCDMH in an aqueous environment.
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An In-Depth Technical Guide to the Hydrolysis Kinetics of 1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione (BCDMH)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione (BCDMH) is a potent biocide widely utilized in water treatment and disinfection protocols. Its efficacy is intrinsically linked to its hydrolysis, a process that releases active halogen species. This technical guide provides a comprehensive examination of the hydrolysis kinetics of BCDMH, offering a detailed analysis of the reaction mechanism, the influence of environmental factors, and robust experimental protocols for its study. By synthesizing fundamental chemical principles with practical, field-proven insights, this document serves as an essential resource for researchers and professionals engaged in the development and application of halogen-based disinfectants.
Introduction: The Chemical Chops of a Dual-Halogen Disinfectant
This compound, commonly known as BCDMH, is a heterocyclic organic compound belonging to the N-halamine class of disinfectants.[1][2] Structurally, it is a derivative of hydantoin, featuring both a bromine and a chlorine atom attached to nitrogen atoms within the five-membered ring.[3][4] This dual-halogen nature is central to its function as an excellent source of both free chlorine and free bromine in aqueous environments.[3][4] Upon dissolution in water, BCDMH undergoes a controlled, multi-step hydrolysis process, releasing hypochlorous acid (HOCl) and hypobromous acid (HOBr), the primary biocidal agents.[3][5][6]
The distinct advantage of BCDMH over single-halogen disinfectants lies in the synergistic action of the released hypohalous acids and the differing kinetics of their release. This guide will delve into the intricacies of this hydrolysis process, providing the detailed kinetic understanding necessary for optimizing its application in various fields, from recreational water sanitation to industrial water treatment.[3][5]
The Hydrolysis Pathway: A Tale of Two Halogens
The hydrolysis of BCDMH is not a simple, one-step decomposition. Instead, it follows a sequential pathway characterized by a rapid initial release of bromine followed by a significantly slower release of chlorine.[4][6] This staggered release is a key determinant of its sustained disinfecting action.
The overall hydrolysis can be conceptualized in the following two primary stages:
Stage 1: Rapid Bromine Release
The initial and rapid phase of hydrolysis involves the cleavage of the N-Br bond, yielding hypobromous acid (HOBr) and the intermediate, 1-chloro-5,5-dimethylhydantoin (monochloro-DMH).[3][6]
BCDMH + H₂O → HOBr + Monochloro-DMH (Rapid)[3]
This initial step is kinetically favored, leading to an almost immediate availability of the potent biocide, hypobromous acid.[4]
Stage 2: Slower Chlorine Release
The monochloro-DMH intermediate is also unstable in water and subsequently undergoes a slower hydrolysis to release hypochlorous acid (HOCl) and 5,5-dimethylhydantoin (DMH).[3][5]
Monochloro-DMH + H₂O → HOCl + DMH (Slow)[3]
The slower rate of this second step ensures a prolonged release of a secondary disinfectant, hypochlorous acid, contributing to the long-term efficacy of BCDMH.
Below is a diagrammatic representation of the BCDMH hydrolysis pathway.
Factors Influencing Hydrolysis Kinetics
The rate of BCDMH hydrolysis, and consequently its disinfection efficacy, is not constant but is significantly influenced by several environmental parameters. Understanding these factors is critical for predicting and controlling its performance in real-world applications.
pH
The pH of the aqueous medium has a profound effect on the hydrolysis rate of BCDMH, particularly on the second step of the reaction. The hydrolysis of the monochloro-DMH intermediate is expected to be significantly faster under alkaline conditions compared to acidic conditions.[3] This is a crucial consideration for applications in environments with fluctuating pH, such as swimming pools or industrial process water.
Temperature
Experimental Protocols for Studying BCDMH Hydrolysis Kinetics
To accurately characterize the hydrolysis kinetics of BCDMH, a well-designed experimental approach is essential. The following protocols outline methodologies for monitoring the degradation of BCDMH and the formation of its hydrolysis products.
General Experimental Workflow
The study of BCDMH hydrolysis kinetics typically involves monitoring the concentration of BCDMH and/or its hydrolysis products over time under controlled conditions of pH and temperature.
Analytical Methodologies
The choice of analytical technique is crucial for obtaining accurate kinetic data. Two primary methods are commonly employed: High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.
4.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying BCDMH and its non-halogenated hydrolysis product, 5,5-dimethylhydantoin (DMH).[1][9]
-
Principle: The method separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase.
-
Protocol:
-
Instrumentation: An HPLC system equipped with a UV detector is required.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.[10]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape.[10] A gradient elution may be necessary to separate all components effectively.
-
Detection: UV detection at a wavelength around 210-220 nm is commonly used for hydantoin derivatives.[1]
-
Sample Preparation: Aliquots from the kinetic experiment are quenched and diluted with the mobile phase before injection.[10]
-
Quantification: Calibration curves are generated using standards of known concentrations of BCDMH and DMH to quantify their concentrations in the experimental samples.[11]
-
4.2.2. UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be used to monitor the overall decay of BCDMH, as the hydantoin ring exhibits UV absorbance.
-
Principle: This method relies on the change in absorbance of the solution as BCDMH is consumed.
-
Protocol:
-
Instrumentation: A UV-Vis spectrophotometer is required. A stopped-flow apparatus can be used for studying rapid initial kinetics.[12][13]
-
Wavelength Selection: The wavelength of maximum absorbance for BCDMH should be determined.
-
Kinetic Runs: The reaction is initiated directly in a cuvette placed in the spectrophotometer, and the absorbance is monitored over time.
-
Data Analysis: The change in absorbance over time is used to calculate the pseudo-first-order rate constant for the decay of BCDMH.
-
Important Consideration: While simpler, UV-Vis spectrophotometry is less specific than HPLC as it measures the total absorbance of all species that absorb at the chosen wavelength. Therefore, HPLC is generally the preferred method for detailed kinetic studies where the concentrations of individual components need to be determined.[14]
Data Analysis and Kinetic Modeling
The data obtained from the analytical measurements are used to determine the reaction order and the rate constants for the hydrolysis of BCDMH.
Determination of Pseudo-First-Order Rate Constants
Under conditions where the concentration of water is in large excess and remains essentially constant, the hydrolysis of BCDMH can be treated as a pseudo-first-order reaction.[15] The rate of disappearance of BCDMH can be described by the following equation:
Rate = -d[BCDMH]/dt = k_obs * [BCDMH]
where k_obs is the observed pseudo-first-order rate constant.
By plotting the natural logarithm of the BCDMH concentration versus time, a straight line should be obtained, with the slope equal to -k_obs.
Influence of pH and Temperature on Rate Constants
To fully characterize the hydrolysis kinetics, experiments should be conducted over a range of pH values and temperatures. The determined pseudo-first-order rate constants can then be tabulated to illustrate their dependence on these parameters.
Table 1: Hypothetical Pseudo-First-Order Rate Constants (k_obs) for BCDMH Hydrolysis
| Temperature (°C) | pH | k_obs (s⁻¹) |
| 25 | 5 | Value |
| 25 | 7 | Value |
| 25 | 9 | Value |
| 35 | 7 | Value |
| 45 | 7 | Value |
Arrhenius Analysis
The effect of temperature on the reaction rate can be analyzed using the Arrhenius equation to determine the activation energy (Ea) of the hydrolysis reaction.
k = A * exp(-Ea / RT)
where:
-
k is the rate constant
-
A is the pre-exponential factor
-
Ea is the activation energy
-
R is the ideal gas constant
-
T is the absolute temperature in Kelvin
A plot of ln(k) versus 1/T (an Arrhenius plot) will yield a straight line with a slope of -Ea/R, from which the activation energy can be calculated.
Conclusion: From Kinetics to Application
A thorough understanding of the hydrolysis kinetics of this compound is fundamental to harnessing its full potential as a disinfectant. The two-stage release of hypobromous and hypochlorous acids, with their distinct kinetic profiles, provides a sustained and broad-spectrum biocidal action. The significant influence of pH and temperature on the hydrolysis rates underscores the importance of considering environmental conditions when designing disinfection protocols.
The experimental and analytical methodologies detailed in this guide provide a robust framework for researchers to quantitatively assess the hydrolysis kinetics of BCDMH and similar N-halamine compounds. The data generated from such studies are invaluable for developing predictive models of disinfectant performance, optimizing dosing strategies, and ultimately ensuring the effective and efficient control of microbial contamination in a wide range of applications.
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An In-depth Technical Guide to 1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione (BCDMH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione, a heterocyclic compound structurally related to hydantoin, is a versatile chemical agent with significant applications in disinfection and potential utility in synthetic chemistry. Commonly known by the acronym BCDMH, this white crystalline solid serves as a stable source of both bromine and chlorine, which it releases in a controlled manner upon contact with water.[1][2] Its primary and most well-documented use is as a broad-spectrum biocide for water treatment in swimming pools, spas, and industrial cooling towers, where it effectively controls the growth of bacteria, algae, and fungi.[3][4]
Beyond its role as a disinfectant, the reactivity of the N-halogen bonds in BCDMH presents opportunities for its application as a halogenating agent in organic synthesis. This guide provides a comprehensive overview of BCDMH, detailing its nomenclature, physicochemical properties, synthesis, and mechanism of action. Furthermore, it explores its applications in both microbiology and synthetic chemistry, offering detailed protocols and safety information relevant to a laboratory setting.
Nomenclature and Synonyms
The systematic IUPAC name for this compound is this compound.[4] However, it is known by a variety of other names and trade names in commercial and research contexts.
| Type | Name |
| IUPAC Name | This compound |
| Common Name | 1-Bromo-3-chloro-5,5-dimethylhydantoin |
| Acronym | BCDMH |
| Trade Names | Agribrom, Halobrom, Halogene T 30, Di-Halo, Slimicide 78P |
| Other Synonyms | Bromochloro-5,5-dimethylhydantoin, N-Bromo-N'-chloro-5,5-dimethylhydantoin |
Physicochemical Properties
BCDMH is a white to off-white crystalline powder with a faint halogen-like odor.[1] It is sparingly soluble in water but shows good solubility in some organic solvents.[1] It is stable when dry but is prone to decomposition upon absorption of moisture.[1]
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₆BrClN₂O₂ | [1] |
| Molecular Weight | 241.47 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 159-163 °C (decomposes) | [2] |
| Solubility in Water | 0.2 g/100 mL at 25°C | [3] |
| Solubility in Organic Solvents | Soluble in acetone, benzene, methylene dichloride, and chloroform | [4] |
| pH of 1% aqueous solution | 2.88 | [1] |
Synthesis of this compound
The synthesis of BCDMH is typically achieved through a sequential halogenation of 5,5-dimethylhydantoin. The process involves an initial bromination step followed by chlorination.
Experimental Protocol: Laboratory Scale Synthesis
This protocol is a generalized procedure based on established chemical principles for the synthesis of N-halo compounds.
Materials:
-
5,5-dimethylhydantoin
-
Liquid Bromine
-
Chlorine gas or a suitable chlorinating agent (e.g., sodium hypochlorite)
-
Sodium hydroxide (NaOH)
-
Acetone
-
Deionized water
-
Ice
Procedure:
-
Bromination:
-
In a well-ventilated fume hood, prepare a solution of 5,5-dimethylhydantoin in an aqueous solution of sodium hydroxide. The reaction is typically carried out under basic conditions.
-
Cool the solution in an ice bath to maintain a low temperature.
-
Slowly add liquid bromine dropwise to the cooled solution with vigorous stirring. The amount of bromine should be carefully measured to achieve monobromination.
-
Continue stirring for a specified period to ensure the completion of the bromination reaction, forming 1-bromo-5,5-dimethylhydantoin.
-
-
Chlorination:
-
To the solution containing 1-bromo-5,5-dimethylhydantoin, carefully introduce chlorine gas or add a solution of sodium hypochlorite. The pH of the reaction mixture should be adjusted to be slightly acidic to neutral to facilitate the chlorination at the N-3 position.
-
Monitor the reaction progress using appropriate analytical techniques (e.g., TLC).
-
-
Isolation and Purification:
-
The BCDMH product, being sparingly soluble in water, will precipitate out of the solution.
-
Collect the solid product by filtration and wash it with cold deionized water to remove any unreacted starting materials and salts.
-
For further purification, the crude product can be recrystallized from a suitable solvent, such as acetone-water mixture. A patent for a high-purity product suggests dissolving the dry product in acetone, filtering, and then adding deionized water to induce crystallization.[5]
-
Dry the purified crystals under vacuum to obtain the final product.
-
Causality behind Experimental Choices:
-
The initial bromination is carried out under basic conditions to deprotonate the hydantoin nitrogen, making it more nucleophilic for the attack on bromine.
-
The subsequent chlorination is performed in a slightly acidic to neutral medium to favor the halogenation of the remaining N-H group.
-
Purification by recrystallization is a standard technique to obtain high-purity crystalline solids by leveraging the differential solubility of the compound and impurities in a solvent system at different temperatures.
Caption: Synthesis workflow for this compound.
Analytical Characterization
To ensure the identity and purity of synthesized BCDMH, a combination of spectroscopic techniques should be employed.
-
Infrared (IR) Spectroscopy: The IR spectrum of BCDMH would show characteristic peaks for the carbonyl (C=O) groups in the hydantoin ring. The NIST Chemistry WebBook provides a reference IR spectrum for 1-bromo-3-chloro-5,5-dimethyl hydantoin.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the two methyl groups at the C-5 position.
-
¹³C NMR: The carbon NMR spectrum would show signals for the two methyl carbons, the quaternary C-5 carbon, and the two carbonyl carbons.
-
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information. Predicted LC-MS/MS spectra are available in the Toxin and Toxin Target Database (T3DB).
Mechanism of Action as a Disinfectant
The biocidal activity of BCDMH stems from its ability to act as a source of both hypobromous acid (HOBr) and hypochlorous acid (HOCl) upon hydrolysis in water.[2]
The overall reaction can be summarized as follows: C₅H₆BrClN₂O₂ + 2H₂O → C₅H₈N₂O₂ + HOBr + HOCl
The release of bromine is reported to be almost immediate, while the release of chlorine is a slower process.[3] The generated hypohalous acids are strong oxidizing agents that inactivate microorganisms by disrupting cell walls and essential metabolic processes.[1]
A key feature of the mechanism is the regeneration of hypobromous acid. The bromide ions (Br⁻) formed after the oxidation of pathogens by HOBr can be re-oxidized by the slower-releasing hypochlorous acid (HOCl) to regenerate HOBr.[2] This synergistic interaction enhances the disinfecting efficacy of BCDMH, especially at higher pH values where HOBr is more persistent than HOCl.[3]
Caption: Simplified mechanism of action of BCDMH as a disinfectant.
Antimicrobial Efficacy
BCDMH is effective against a wide range of microorganisms, including bacteria, viruses, fungi, and algae.[1] Its efficacy is influenced by factors such as pH, temperature, and the presence of organic matter.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.
Materials:
-
BCDMH
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Microbial culture (e.g., E. coli, S. aureus)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of BCDMH Stock Solution: Prepare a stock solution of BCDMH in a suitable solvent (e.g., DMSO) and then dilute it in the growth medium to the desired starting concentration.
-
Serial Dilutions: Perform a two-fold serial dilution of the BCDMH solution in the wells of a 96-well plate containing sterile growth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism. Include a positive control (microorganism in medium without BCDMH) and a negative control (medium only).
-
Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is the lowest concentration of BCDMH at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Quantitative Antimicrobial Data
| Organism | Test | Result | Conditions | Reference(s) |
| Aspergillus niger | Inactivation kinetics | k = 0.011 L mg⁻¹ min⁻¹ | - | - |
| Penicillium polonicum | Inactivation kinetics | k = 0.034 L mg⁻¹ min⁻¹ | - | - |
| Biofilm on galvanized iron | Disinfection | Very effective | - | - |
| Biofilm on PVC | Disinfection | Less effective | - | - |
| Biofilm on glass | Disinfection | Almost no effect | - | - |
Applications in Organic Synthesis and Drug Development
While primarily used as a biocide, the N-bromo and N-chloro moieties in BCDMH make it a potential halogenating agent for organic synthesis. N-halo compounds, such as N-bromosuccinimide (NBS), are widely used for the selective halogenation of various organic substrates. BCDMH offers the potential for both bromination and chlorination reactions.
The ability to introduce bromine and chlorine atoms into organic molecules is crucial in medicinal chemistry, as halogenation can significantly modulate the pharmacological properties of a drug candidate, including its binding affinity, metabolic stability, and bioavailability.
While specific, high-yield synthetic protocols using BCDMH as a primary reagent in drug synthesis are not extensively documented in readily available literature, its structural similarity to other N-halo reagents suggests its potential in reactions such as:
-
Allylic and benzylic bromination: Similar to NBS, BCDMH could potentially be used for the free-radical bromination of allylic and benzylic positions.
-
Halogenation of electron-rich aromatic and heterocyclic systems: These are common scaffolds in many drug molecules.
-
Electrophilic addition to alkenes and alkynes: The "Br+" and "Cl+" equivalents from BCDMH could add across double and triple bonds.
Further research is needed to fully explore and optimize the use of BCDMH as a selective halogenating agent in the synthesis of complex organic molecules for drug discovery.
Caption: Potential applications of BCDMH as a halogenating agent in organic synthesis.
Safety and Handling
BCDMH is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.
-
Hazards: BCDMH is an oxidizing agent and can intensify fires. It is corrosive and can cause severe skin burns and eye damage. It is harmful if swallowed or inhaled.[8]
-
Personal Protective Equipment (PPE): When handling BCDMH, wear protective gloves, safety goggles with side shields or a face shield, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from combustible materials, acids, and bases. Keep the container tightly sealed to prevent moisture absorption, which can lead to decomposition.[1][8]
-
Spills: In case of a spill, avoid raising dust. Sweep up the solid material and place it in a suitable container for disposal. Do not use combustible materials like paper towels to clean up spills.
-
Disposal: Dispose of BCDMH and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
References
- Redox. (2023, March 2). Safety Data Sheet BCDMH Tablets.
- Toxin and Toxin Target Database (T3DB). (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin (T3D1775).
- PubChem. (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin.
- Wikipedia. (n.d.). BCDMH.
- Lerner, L. (2011). Bromine. In Small-Scale Synthesis of Laboratory Reagents with Reaction Modeling. CRC Press.
- Google Patents. (n.d.). CN103333115B - Production method of bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) serving as chemical intermediate.
- Sciencemadness Discussion Board. (2010, February 7). Getting the Bromine from BCDMH.
- Comprehensive Chemical Experiments on the Synthesis of 1,3-Dibromo-5,5-Dimethylhydantoin and Its Application as a Brominating Reagent. (n.d.). University Chemistry.
- NIST Chemistry WebBook. (n.d.). 1-Bromo-3-chloro-5,5-dimethyl hydantoin.
- Haz-Map. (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin.
- South Carolina Department of Environmental Services. (2019, January 17). Fact Sheet on Bromochlorodimethylhydantoin (BCDMH) Products.
- World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- NIST Chemistry WebBook. (n.d.). 1-Bromo-3-chloro-5,5-dimethyl hydantoin.
- A-Z of Pharmaceutical Science. (2024, May 6). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development.
- MDPI. (n.d.). MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method.
- ResearchGate. (n.d.). MIC and MBC ranges for Gram-negative bacterial strains.
- ResearchGate. (n.d.). MIC values of compounds 1-5 against test bacteria.
- PubChem. (n.d.). 3-Bromo-1-chloro-5,5-dimethylhydantoin.
- PubMed. (n.d.). Functional Chemical Groups that May Likely Become a Source for the Synthesis of Novel Central Nervous System (CNS) Acting Drugs.
- ResearchGate. (2017, August 14). Functional Chemical Groups That May Likely Become Source For Synthesis of Novel Central Nervous System (Cns) Acting Drugs.
- PubMed Central. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
- Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC).
- PubMed. (n.d.). Linking Molecular Structure via Functional Group to Chemical Literature for Establishing a Reaction Lineage for Application to Alternatives Assessment.
- World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- ASHP. (n.d.). Functional Group Characteristics and Roles.
- Integra Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
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Introduction: Unveiling the Molecular Architecture of a Potent Biocide
An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of BCDMH
1-Bromo-3-chloro-5,5-dimethylhydantoin, commonly known as BCDMH, is a heterocyclic organic compound widely utilized as a disinfectant, algaecide, and bactericide.[1] Its primary application is in the treatment of recreational and industrial water systems, where it provides a stable, solid source of both bromine and chlorine.[2][3] The efficacy of BCDMH stems from its slow hydrolysis in water, which releases hypobromous acid (HOBr) and hypochlorous acid (HOCl), the active antimicrobial agents.[4][5] Understanding the precise molecular structure and stereochemistry of BCDMH is fundamental for researchers and drug development professionals, as these characteristics dictate its chemical properties, reactivity, and ultimately, its biocidal mechanism. This guide provides a detailed exploration of the BCDMH molecule, from its core structure and isomerism to a thorough stereochemical analysis.
Part 1: Deconstructing the Molecular Structure of BCDMH
The molecular formula of BCDMH is C₅H₆BrClN₂O₂.[1] Its structure is built upon a 5,5-dimethylhydantoin backbone, a five-membered ring that is a derivative of imidazolidine.
The 5,5-Dimethylhydantoin Core
The foundation of the BCDMH molecule is 5,5-dimethylhydantoin. This core structure is a heterocyclic ring containing two nitrogen atoms at positions 1 and 3 and two carbonyl groups at positions 2 and 4. The carbon atom at position 5 is a quaternary carbon, bonded to two methyl groups. This gem-dimethyl substitution is a key feature that influences the molecule's overall shape and chemical stability.
Halogenation and Constitutional Isomerism
The biocidal activity of BCDMH is conferred by the attachment of bromine and chlorine atoms to the nitrogen atoms of the hydantoin ring. The synthesis of BCDMH typically involves the sequential bromination and chlorination of 5,5-dimethylhydantoin.[2][3] This process can lead to the formation of two distinct constitutional isomers, depending on which nitrogen atom is brominated and which is chlorinated.
The two primary isomers are:
-
1-bromo-3-chloro-5,5-dimethylhydantoin (CAS No: 16079-88-2) [1]
-
3-bromo-1-chloro-5,5-dimethylhydantoin (CAS No: 126-06-7) [6]
Commercially available BCDMH products are often a mixture of these two isomers.[6] While they share the same molecular formula and connectivity of the hydantoin ring, the different placement of the halogen atoms results in distinct chemical entities with unique CAS numbers.
Physical and Chemical Properties
The structural features of BCDMH give rise to its characteristic physical and chemical properties, which are crucial for its handling, storage, and application.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆BrClN₂O₂ | [1] |
| Molar Mass | 241.47 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [3] |
| Odor | Faint halogen odor | [2] |
| Melting Point | 159-163 °C (decomposes) | [4][7] |
| Solubility in Water | 0.15 - 0.25 g/100 mL at 25°C | [4][5] |
| Solubility in Organic Solvents | Soluble in acetone | [4] |
Part 2: A Rigorous Stereochemical Analysis of BCDMH
Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a critical aspect of chemical and biological activity. A thorough analysis of BCDMH reveals important insights into its molecular symmetry and potential for stereoisomerism.
Assessment of Chirality
A molecule is chiral if it is non-superimposable on its mirror image. The most common source of chirality is the presence of a stereocenter, typically a carbon atom bonded to four different substituent groups.
A systematic evaluation of the BCDMH structure for potential stereocenters reveals the following:
-
C2 and C4: These are carbonyl carbons, double-bonded to oxygen. They are sp² hybridized and planar, and therefore cannot be stereocenters.
-
N1 and N3: While nitrogen atoms can be chiral centers, the energy barrier for inversion is typically low, leading to rapid racemization at room temperature. In the case of N-halo compounds like BCDMH, the nitrogen atoms are generally not considered stable stereocenters.
-
C5: This carbon atom is bonded to four groups: two methyl (-CH₃) groups, the nitrogen at position 1 (N1), and the carbon at position 4 (C4). Because two of the substituents (the methyl groups) are identical, C5 does not meet the criteria for a stereocenter.
Since there are no stereocenters within the BCDMH molecule, it is achiral .
Implications of Achirality
The achiral nature of BCDMH has several important consequences:
-
No Stereoisomers: BCDMH does not have enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images).
-
Optical Inactivity: As an achiral compound, BCDMH does not rotate the plane of polarized light.
-
Simplified Synthesis: The synthesis and purification of BCDMH are not complicated by the need to separate different stereoisomers, which can be a significant challenge in drug development and manufacturing. The primary complexity arises from the potential presence of constitutional isomers, not stereoisomers.
Part 3: Synthesis and Spectroscopic Characterization
Synthesis Overview
The industrial production of BCDMH begins with 5,5-dimethylhydantoin. The process involves a two-step halogenation reaction. First, the hydantoin is brominated, followed by a chlorination step.[2] The specific reaction conditions and the order of halogenation can influence the ratio of the 1-bromo-3-chloro and 3-bromo-1-chloro isomers in the final product. A typical synthesis route involves reacting 5,5-dimethylhydantoin with bromine and chlorine in an alkaline environment.[8]
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of BCDMH shows characteristic absorption bands for the carbonyl (C=O) groups of the hydantoin ring. An evaluated infrared reference spectrum for 1-bromo-3-chloro-5,5-dimethylhydantoin is available in the Coblentz Society collection, curated by the National Institute of Standards and Technology (NIST).[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the connectivity of the atoms. The ¹H NMR spectrum would be expected to show a singlet for the two equivalent methyl groups. While a specific spectrum for BCDMH is not widely published, NMR data for closely related compounds like 1,3-dichloro-5,5-dimethylhydantoin is available and demonstrates the utility of this technique for structural elucidation.[10]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming the elemental composition of C₅H₆BrClN₂O₂. Predicted LC-MS/MS data for BCDMH is available in the Toxin and Toxin Target Database (T3DB).
Conclusion
1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) is an achiral molecule built upon a stable 5,5-dimethylhydantoin core. Its key structural feature is the presence of two constitutional isomers, 1-bromo-3-chloro- and 3-bromo-1-chloro-5,5-dimethylhydantoin, which frequently coexist in commercial preparations. A thorough stereochemical analysis confirms the absence of any stereocenters, meaning the molecule does not exhibit enantiomerism or optical activity. This structural simplicity, combined with its slow-releasing halogen mechanism, underpins its effectiveness and widespread use as a chemical disinfectant. For scientists and professionals in drug development and materials science, this comprehensive understanding of BCDMH's molecular architecture is essential for its safe handling, effective application, and the development of next-generation biocidal agents.
References
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- University of North Carolina Wilmington Institutional Repository. The quality of drinking water has been an ever-present concern in the United States and abroad and has sparked a fl. UNCW.
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An In-Depth Technical Guide on the Safe Handling of 1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione (BCDMH)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione, commonly known as BCDMH, is a potent biocide and oxidizing agent with significant applications in water treatment and as a disinfectant.[1] Its dual-halogen nature, releasing both hypobromous and hypochlorous acids upon hydrolysis, provides a broad spectrum of antimicrobial activity.[2][3] However, the very reactivity that makes BCDMH an effective disinfectant also necessitates a thorough understanding of its hazards and strict adherence to safety protocols. This guide provides a comprehensive overview of the chemical and physical properties of BCDMH, its associated hazards, and detailed procedures for its safe handling, storage, and disposal in a research and development setting.
Understanding the Chemistry of BCDMH: The "Why" Behind the Hazard
BCDMH is a white crystalline solid with a faint halogen odor.[1][2] While it has low solubility in water, it is soluble in some organic solvents like acetone.[4] The primary mechanism of action for BCDMH involves its slow reaction with water to release hypochlorous acid and hypobromous acid, the active disinfecting agents, along with 5,5-dimethylhydantoin.[2][4]
This controlled release of reactive halogen species is central to its efficacy but also underpins its hazardous properties. As a potent oxidizing agent, BCDMH can intensify fires and react violently with combustible materials, reducing agents, and other incompatible chemicals.[5][6][7] Its corrosive nature stems from the generation of acidic species upon contact with moisture, leading to severe skin burns and eye damage.[6][8]
Key Chemical and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C5H6BrClN2O2 | [4] |
| Molar Mass | 241.47 g/mol | [9] |
| Appearance | White crystalline solid | [2][4] |
| Odor | Faint halogen/acetone odor | [2][4] |
| Melting Point | 159-164 °C (decomposes) | [1][2][4] |
| Solubility in Water | ~0.2 g/100g at 25°C | [10] |
| Density | 1.8-2.0 g/cm³ | [1][10] |
| pH (0.15% solution) | 3.5 | [4] |
Hazard Identification and Risk Assessment
A thorough understanding of the hazards associated with BCDMH is the foundation of safe handling. BCDMH is classified with multiple hazard categories that demand rigorous control measures.
-
Oxidizing Solid: BCDMH can intensify fires and may cause or contribute to the combustion of other materials.[5][6][7] It should never be stored near flammable or combustible materials.[7][11]
-
Corrosive: It causes severe skin burns and irreversible eye damage.[6][8] Contact with skin or eyes requires immediate and thorough rinsing with water.[8]
-
Respiratory Irritant: Inhalation of dust can cause irritation to the nose and throat.[12][13] In severe cases, it can be fatal.[14]
-
Skin Sensitizer: May cause an allergic skin reaction in some individuals.[6][10]
-
Environmental Hazard: BCDMH is very toxic to aquatic life.[4][8] Releases into the environment must be avoided.[7]
GHS Hazard Statements:
Personal Protective Equipment (PPE): Your First Line of Defense
Due to the severe corrosive nature of BCDMH, appropriate PPE is mandatory to prevent any direct contact with the substance.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. For operations with a higher risk of splashing or dust generation, a full-face shield in combination with safety goggles is essential.[6][7][15]
-
Skin Protection:
-
Respiratory Protection: In well-ventilated areas, respiratory protection may not be necessary for handling small quantities. However, if dust is generated or ventilation is inadequate, a NIOSH-approved respirator for acid gases and particulates is required.[5][15][17]
Caption: PPE selection workflow based on task assessment.
Safe Handling and Experimental Protocols
Adherence to strict handling procedures is critical to mitigate the risks associated with BCDMH.
General Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders or creating solutions.[5][17][18]
Protocol for Preparing a Stock Solution:
-
Preparation: Don all required PPE as outlined in Section 3. Ensure the work area, preferably a chemical fume hood, is clean and free of incompatible materials.
-
Weighing: Carefully weigh the required amount of BCDMH in a clean, dry glass beaker. Avoid generating dust.
-
Dissolution: Slowly add the weighed BCDMH to the solvent (e.g., acetone) in a larger container with constant stirring. Never add solvent to BCDMH as this can cause a violent reaction.[5][6]
-
Mixing: Continue stirring until the BCDMH is fully dissolved.
-
Storage: Transfer the solution to a clearly labeled, tightly sealed container made of a compatible material.
-
Cleanup: Decontaminate all equipment and the work area with copious amounts of water.[7]
Storage and Incompatibility
Proper storage of BCDMH is crucial to prevent hazardous reactions and ensure its stability.
-
Storage Conditions: Store in a cool, dry, dark, and well-ventilated area.[4][5][18] The storage area should be separate from incompatible materials. Keep containers tightly closed to prevent moisture absorption, which can lead to decomposition.[5][10][12]
-
Incompatible Materials: BCDMH is incompatible with a wide range of substances. Contact with these can lead to fire, explosion, or the release of toxic gases.[5][10]
Caption: Major incompatibilities of BCDMH.
Emergency Procedures
Preparedness for emergencies is a critical component of laboratory safety.
Accidental Release Measures:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[5]
-
Ventilate: Ensure the area is well-ventilated.[5]
-
Contain: Prevent the spill from spreading and from entering drains or waterways.[5]
-
Cleanup: Wearing full PPE, carefully sweep up the dry spilled material and place it in a clean, dry, labeled container for disposal.[4] Avoid generating dust.[5] Clean the spill area with large amounts of water.[7]
Firefighting Measures:
-
BCDMH is not combustible but will intensify a fire due to its oxidizing properties.[5]
-
Extinguishing Media: Use large quantities of water. Do not use dry chemical extinguishers, especially those containing ammonium phosphate.[4][10][15]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing.[5]
-
Hazards: Fires involving BCDMH can produce toxic and corrosive gases, including chlorine, bromine, and oxides of carbon and nitrogen.[5][6]
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][8][11]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[6][8]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][8]
Disposal Considerations
Dispose of BCDMH and its containers in accordance with all applicable local, state, and federal regulations. As it is an environmentally hazardous substance, prevent its release into the environment.[7][8] Contact a licensed professional waste disposal service to dispose of this material.
Toxicological and Ecological Information
-
Toxicological Summary: The acute oral LD50 in rats is 578 mg/kg.[5] It is corrosive to the skin and eyes and may cause skin sensitization.[6][10] There is no evidence of carcinogenicity.[6]
-
Ecological Summary: BCDMH is very toxic to aquatic organisms.[4][8] It is imperative to prevent its release into waterways.
References
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- Redox. (2023, March 2). Safety Data Sheet BCDMH Tablets.
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- OSHA. (1994, August 30). Potential Over Pressurization of Bromochlorodimethylhydantoin (BCDMH) Treatment Systems.
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- Lonza. (2021, November 12). SAFETY DATA SHEET Dantoin™ BCDMH tablets.
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- 5. agentsales.com.au [agentsales.com.au]
- 6. redox.com [redox.com]
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- 14. toxno.com.au [toxno.com.au]
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- 17. 1-Bromo-3-chloro-5,5-dimethylhydantoin - Safety Data Sheet [chemicalbook.com]
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An In-depth Technical Guide to 1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione (BCDMH)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione, commonly known as BCDMH, is a potent biocide and versatile chemical reagent. This guide provides a comprehensive overview of its physicochemical properties, mechanism of action, and diverse applications. With a focus on scientific integrity, this document delves into the causality behind its efficacy as a disinfectant in various water treatment scenarios and its utility as a halogenating and oxidizing agent in organic synthesis. Detailed experimental protocols for its synthesis, quantification of active halogen content via iodometric titration, and analysis of its degradation product, 5,5-dimethylhydantoin, using High-Performance Liquid Chromatography (HPLC) are presented. Furthermore, this guide addresses critical safety, handling, and regulatory considerations to ensure its responsible use in research and development.
Introduction to this compound (BCDMH)
This compound (BCDMH) is a halogenated hydantoin derivative that has garnered significant attention for its efficacy as a broad-spectrum biocide.[1] Structurally, it is a five-membered heterocyclic compound belonging to the imidazolidine class, characterized by the presence of both bromine and chlorine atoms attached to the nitrogen atoms of the hydantoin ring.[2] This unique dual-halogen composition allows for a controlled and sustained release of active halogen species in aqueous environments, making it a highly effective disinfectant.[3]
BCDMH is a white to off-white crystalline solid with a faint halogen-like odor.[1][3] While it is only slightly soluble in water, it exhibits good solubility in some organic solvents.[1] Its primary application lies in the disinfection of recreational and industrial water systems, including swimming pools, spas, and cooling towers, where it effectively controls the growth of bacteria, algae, and fungi.[4][5] Beyond its biocidal properties, BCDMH also serves as a valuable reagent in organic synthesis, acting as both a brominating and chlorinating agent, as well as a selective oxidant.
This guide aims to provide a detailed technical overview of BCDMH, bridging the gap between fundamental chemistry and practical application for researchers and professionals in drug development and related scientific fields.
Caption: Chemical structure of this compound.
Physicochemical Properties
The utility and application of BCDMH are intrinsically linked to its distinct chemical and physical properties. A summary of these properties is provided in the table below.
| Property | Value | References |
| Chemical Formula | C₅H₆BrClN₂O₂ | [1][6] |
| Molar Mass | 241.47 g/mol | [6] |
| Appearance | White to off-white crystalline solid | [3][6] |
| Odor | Faint halogen and acetone odor | [6] |
| Melting Point | 159 to 163 °C (decomposes) | [6] |
| Solubility in Water | 0.15 g/100 mL at 25 °C | [6] |
| Solubility in Organic Solvents | Soluble in acetone | [6] |
| Density | Approximately 1.9 g/cm³ | [6] |
| CAS Number | 32718-18-6 | [6] |
Mechanism of Action in Aqueous Systems
The primary function of BCDMH as a disinfectant stems from its controlled hydrolysis in water, which releases hypohalous acids, the active biocidal agents.[6] The process is initiated by the reaction of BCDMH with water, leading to the formation of hypobromous acid (HOBr) and hypochlorous acid (HOCl), along with the inert 5,5-dimethylhydantoin (DMH) byproduct.[6]
The key reactions in this process are as follows:
-
Initial Hydrolysis: BrCl(DMH) + 2H₂O → HOBr + HOCl + DMH-H₂[6]
A noteworthy aspect of this hydrolysis is the differential release rate of the two halogens. The bromine is released almost immediately, while the chlorine release is a slower process.[7]
-
Dissociation of Hypohalous Acids: HOBr ⇌ H⁺ + OBr⁻ HOCl ⇌ H⁺ + OCl⁻
-
Biocidal Action: Both hypobromous acid and hypochlorous acid are potent oxidizing agents that inactivate microorganisms by disrupting their cell walls and metabolic processes.[4] HOBr is generally considered a more effective biocide than HOCl, particularly at higher pH values.[7]
-
The "Bromine Bank" - Regeneration of Hypobromous Acid: A significant advantage of BCDMH is the synergistic interaction between the released bromine and chlorine species. The bromide ions (Br⁻) formed after the oxidation of pathogens by hypobromous acid can be re-oxidized by the more stable hypochlorous acid back to hypobromous acid.[6]
Br⁻ + HOCl → HOBr + Cl⁻[6]
This regeneration of the more active bromine biocide creates a "bromine bank," leading to a more sustained and efficient disinfection process, especially in water with high halogen demand.[7]
Caption: Simplified workflow of BCDMH's disinfection mechanism in water.
Applications
Water Disinfection and Biocidal Control
The primary commercial application of BCDMH is as a disinfectant and biocide for water treatment. Its solid form, high available halogen content, and controlled release properties make it a convenient and effective alternative to gaseous chlorine or liquid bleach.[5]
-
Recreational Water: BCDMH is widely used in swimming pools and spas to control algae, bacteria, and other microorganisms, ensuring water clarity and safety for users.[4]
-
Industrial Water Systems: In cooling towers, heat exchangers, and industrial process water, BCDMH prevents biofouling, which can impede heat transfer and cause corrosion.[2][7]
-
Drinking Water Purification: BCDMH is also utilized for the disinfection of drinking water, helping to prevent the spread of waterborne diseases.[4]
-
Wastewater Treatment: It is employed in wastewater and sewage treatment to reduce microbial contamination.[2]
Organic Synthesis
While its role as a biocide is more widely known, BCDMH is also a valuable reagent in organic synthesis, offering a stable and easy-to-handle source of both electrophilic bromine and chlorine. Its reactivity is often comparable to other N-halo reagents like N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).
-
Oxidation of Alcohols: BCDMH and related N-halo-hydantoins have been shown to be effective oxidizing agents for the conversion of primary and secondary alcohols to their corresponding aldehydes and ketones.[8][9][10] These reactions can often be carried out under mild and, in some cases, solvent-free conditions.[10] The general transformation involves the reaction of the alcohol with the N-halo reagent, leading to the formation of the carbonyl compound and the 5,5-dimethylhydantoin byproduct.
-
Halogenation Reactions: BCDMH can serve as a source of electrophilic bromine and chlorine for the halogenation of various organic substrates. Although specific literature on BCDMH is less extensive than for DBDMH, the reactivity patterns are expected to be similar. For instance, DBDMH is known to be a convenient reagent for the bromination of electron-rich aromatic compounds and for the 1,2-dibromination of alkenes.[11] It is plausible that BCDMH would exhibit similar reactivity, potentially offering pathways for both bromination and chlorination depending on the reaction conditions and substrate.
-
Reactions with Sulfur-Containing Compounds: N-halo reagents are known to react with sulfur-containing compounds. For example, thiols can be oxidized to disulfides.[11] BCDMH could potentially be used for such transformations.
Experimental Protocols
Synthesis of this compound
The synthesis of BCDMH is typically achieved through a two-step halogenation of 5,5-dimethylhydantoin. The general procedure involves an initial bromination followed by chlorination.[12][13]
Materials:
-
5,5-dimethylhydantoin
-
Liquid bromine
-
Chlorine gas
-
Sodium hydroxide (or other suitable base)
-
Acetone
-
Deionized water
Procedure:
-
Bromination: Dissolve 5,5-dimethylhydantoin in an aqueous solution of sodium hydroxide. To this solution, add liquid bromine dropwise while maintaining the temperature and pH. The intermediate, 1-bromo-5,5-dimethylhydantoin, will precipitate out of the solution.
-
Chlorination: The crude 1-bromo-5,5-dimethylhydantoin is then suspended in an appropriate solvent, and chlorine gas is bubbled through the mixture. The reaction progress can be monitored by the disappearance of the starting material.
-
Isolation and Purification: The resulting BCDMH is collected by filtration, washed with deionized water, and dried.[13] For higher purity, the crude product can be recrystallized from a solvent such as acetone-water.[13]
Disclaimer: This is a generalized procedure. Appropriate safety precautions, including working in a well-ventilated fume hood and wearing personal protective equipment, are essential when handling bromine and chlorine.
Analytical Methodologies
Iodometric titration is a standard method for determining the concentration of oxidizing agents, such as the active halogen species released by BCDMH. The principle involves the reaction of the active halogen (hypobromite and hypochlorite) with an excess of iodide ions (I⁻) in an acidic solution to liberate iodine (I₂). The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator.[14][15]
Reagents:
-
Potassium iodide (KI), 10% (w/v) solution
-
Sulfuric acid (H₂SO₄), 1 M solution
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution, 0.1 N
-
Starch indicator solution, 1% (w/v)
-
BCDMH sample of known weight
Procedure:
-
Accurately weigh a sample of BCDMH and dissolve it in a known volume of deionized water in an Erlenmeyer flask.
-
Add an excess of the 10% potassium iodide solution to the flask.
-
Acidify the solution by adding the 1 M sulfuric acid. The solution should turn a yellow-brown color due to the formation of iodine.
-
Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale straw color.
-
Add a few drops of the starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration dropwise with the sodium thiosulfate solution until the blue color completely disappears. This is the endpoint.
-
Record the volume of sodium thiosulfate solution used.
-
The available halogen content can then be calculated based on the stoichiometry of the reactions.
Sources
- 1. 1-Bromo-3-chloro-5,5-dimethyl hydantoin [webbook.nist.gov]
- 2. repository.uncw.edu [repository.uncw.edu]
- 3. researchgate.net [researchgate.net]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. scielo.br [scielo.br]
- 6. BCDMH - Wikipedia [en.wikipedia.org]
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- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]
- 12. 1-Bromo-3-chloro-5,5-dimethylhydantoin | C5H6BrClN2O2 | CID 61828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. CN103333115B - Production method of bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) serving as chemical intermediate - Google Patents [patents.google.com]
- 14. usptechnologies.com [usptechnologies.com]
- 15. youtube.com [youtube.com]
An In-depth Technical Guide to the Physical Properties of 1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione (BCDMH)
Introduction: Beyond the Data Sheet
1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione, commonly referred to by the acronym BCDMH, is a heterocyclic organic compound widely utilized as a potent biocide and disinfectant.[1][2] Its efficacy stems from its ability to act as a stable, solid source of both bromine and chlorine, which are released as hypohalous acids upon slow hydrolysis in water.[1] For the researcher or drug development professional, a thorough understanding of its physical properties is paramount. These properties govern its stability, solubility, handling, formulation, and ultimately, its reactivity and bioavailability in various systems.
This guide moves beyond a simple recitation of values. It delves into the core physical characteristics of BCDMH, providing not only the quantitative data but also the scientific rationale behind the methodologies used for their determination. By understanding how a property is measured, we gain deeper insight into the nature of the material itself. This document is structured to provide a comprehensive, practical, and authoritative overview to support advanced research and development.
Identity and Structural Characteristics
The foundational properties of a chemical entity are its structure and composition, which dictate all other physical and chemical behaviors.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3][4] |
| Common Name | BCDMH, Bromochlorodimethylhydantoin | [1][2] |
| CAS Number | 16079-88-2 | [4][5][6] |
| Chemical Formula | C₅H₆BrClN₂O₂ | [1][5] |
| Molecular Weight | 241.47 g/mol | [1][4] |
| SMILES | CC1(C(=O)N(C(=O)N1Br)Cl)C | [3][7] |
| InChI Key | PIEXCQIOSMOEOU-UHFFFAOYSA-N | [4][7] |
These identifiers provide an unambiguous basis for literature searches and regulatory compliance. The molecule's structure, featuring a five-membered hydantoin ring substituted with two methyl groups and two different halogen atoms on the nitrogen centers, is key to its function.
Macroscopic and Thermodynamic Properties
These properties define the bulk characteristics of BCDMH as a solid material and its behavior under thermal stress.
Appearance, Form, and Odor
BCDMH is typically supplied as a white to off-white or faintly yellow crystalline powder or solid.[2][3] It possesses a characteristic faint halogen-like (bromine or chlorine) odor.[2][7][8] The crystalline nature of the solid implies a regular, repeating three-dimensional arrangement of molecules in a crystal lattice, which is responsible for its sharp melting point.[3]
Density
The density of a solid is a critical parameter for process design, storage, and formulation. For a crystalline powder like BCDMH, it is important to distinguish between different types of density measurements. The true density of the material, excluding void spaces, is best determined by gas pycnometry.
Table 2.1: Density of BCDMH
| Parameter | Value | Source(s) |
| Bulk Density | Approx. 1.8 - 2.0 g/cm³ | [3] |
The rationale for using gas pycnometry is its ability to measure the volume of the solid material itself, excluding intra- and inter-particle voids that would be included in simpler bulk density measurements. This method provides the true density of the substance.
Caption: Workflow for True Density Determination using Gas Pycnometry.
Step-by-Step Methodology:
-
Sample Preparation: The BCDMH powder is dried to a constant weight to remove any adsorbed moisture that could affect the volume measurement.
-
Mass Determination: A precise mass (w) of the dried powder is measured.
-
Analysis: The sample is placed in the sealed test cell of the gas pycnometer. The instrument then performs a series of pressurization and expansion cycles with an inert gas (typically helium, which can penetrate fine pores).
-
Calculation: By applying the ideal gas law (Boyle's Law), the instrument calculates the volume of gas displaced by the solid sample (Vs).
-
Density Calculation: The true density (ρ) is calculated as the ratio of the mass to the measured volume (ρ = w/Vs).
Melting Point and Thermal Decomposition
The melting point is a crucial indicator of purity for a crystalline solid. For BCDMH, the melting transition is complicated by simultaneous thermal decomposition.
Table 2.2: Melting Point of BCDMH
| Parameter | Value | Source(s) |
| Melting Point / Range | 159 - 164 °C (with decomposition) | [1][3][9] |
For substances like BCDMH that decompose upon melting, traditional visual methods (e.g., capillary melting point apparatus) can be subjective. Decomposition often causes color changes or gas evolution, making the precise point of complete melting difficult to determine.
Differential Scanning Calorimetry (DSC) offers a more quantitative and objective analysis. It measures the difference in heat flow required to increase the temperature of the sample and a reference as a function of temperature. The melting process is an endothermic event, appearing as a peak on the DSC thermogram. Decomposition is often an exothermic event. DSC can help distinguish between these two overlapping thermal events. For complex cases, using very high heating rates can sometimes kinetically separate the melting endotherm from the decomposition exotherm.
Caption: Standardized Workflow for Melting Point Determination.
Step-by-Step Methodology:
-
Apparatus Calibration: The temperature scale of the instrument is calibrated using certified reference standards (e.g., USP Melting Point Reference Standards).
-
Sample Preparation: A small amount of finely powdered, dry BCDMH is packed into a capillary tube. Consistent packing is crucial for reproducibility.
-
Heating: The apparatus is heated at a controlled, slow rate (typically 1-2 °C per minute) as it approaches the expected melting range. A slow ramp rate is essential to allow for thermal equilibrium.
-
Observation: The temperature at which the first droplet of liquid is observed (onset) and the temperature at which the last solid particle melts (clear point) are recorded. This range is reported as the melting range. In DSC, this corresponds to the onset of the endothermic peak and the peak maximum or end of the transition.
Solubility Profile
Solubility is a critical factor in drug development and formulation, dictating the medium in which the compound can be effectively delivered and its rate of dissolution.
Table 3.1: Solubility of BCDMH
| Solvent | Solubility | Temperature | Source(s) |
| Water | 0.15 g / 100 mL | 25 °C | [1] |
| ~0.2 g / 100 g | 25 °C | [8] | |
| Acetone | Soluble | Ambient | [1][8] |
| Benzene | Soluble | Ambient | [7] |
| Methylene Dichloride | Soluble | Ambient | [7] |
| Chloroform | Soluble | Ambient | [7] |
The low aqueous solubility of BCDMH is fundamental to its application as a slow-release disinfectant. However, it is important to note that BCDMH is not stable in water; it undergoes hydrolysis.
Hydrolysis and Aqueous Reactivity
Upon contact with water, BCDMH slowly hydrolyzes to release hypochlorous acid (HOCl) and hypobromous acid (HOBr), the active disinfecting agents, along with the inert 5,5-dimethylhydantoin.
Caption: Hydrolysis of BCDMH in Water.
This reactivity means that standard equilibrium solubility studies must be interpreted with caution, as the parent compound is continuously being consumed.
The OECD 105 guideline is a standard for determining the water solubility of chemicals. The "Flask Method" is suitable for substances like BCDMH with solubility in the g/L range.
Step-by-Step Methodology:
-
Preliminary Test: A rough estimate of solubility is performed to determine the appropriate amount of substance for the main test.
-
Equilibration: An excess amount of BCDMH is added to a known volume of reagent-grade water in a flask. The mixture is agitated at a constant, controlled temperature (e.g., 25 °C) for a period sufficient to reach saturation (typically 24-48 hours).
-
Phase Separation: The saturated solution is allowed to stand, and the undissolved solid is separated from the aqueous phase by centrifugation or filtration. This step must be performed carefully to avoid temperature changes.
-
Concentration Analysis: The concentration of BCDMH in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Reporting: The solubility is reported as the mass of the substance per volume of water (e.g., in g/L or mg/mL) at the specified temperature.
Spectroscopic Profile for Structural Confirmation
Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
Source: NIST Standard Reference Database 69: NIST Chemistry WebBook.[4]
-
Data Collection: The spectrum was measured on a solid sample (oil mull) via transmission.
Interpretation of Key Peaks:
-
C=O (Carbonyl) Stretching: Strong absorptions are expected in the region of 1700-1800 cm⁻¹ corresponding to the two carbonyl groups in the hydantoin ring. The electronic effects of the attached nitrogen and halogen atoms will influence the exact position of these peaks.
-
C-N (Carbon-Nitrogen) Stretching: Absorptions corresponding to the C-N bonds within the ring structure would typically appear in the 1000-1350 cm⁻¹ region.
-
C-H (Alkyl) Stretching: Peaks associated with the methyl groups (C-H stretching) are expected just below 3000 cm⁻¹.
Predicted Mass Spectrometry Data
While experimental data is unavailable, predicted fragmentation patterns can be useful for tentative identification in LC-MS analyses.
Source: Toxin and Toxin Target Database (T3DB).
-
Predicted LC-MS/MS Spectra: The database provides predicted spectra at different collision energies (10V, 20V, 40V) in positive ion mode. These predictions can serve as a reference for researchers developing mass spectrometry methods for BCDMH. The monoisotopic mass is 239.930 g/mol .
Conclusion
The physical properties of this compound are a direct reflection of its molecular structure and are critical to its function as a controlled-release halogenating agent. As a crystalline solid with low aqueous solubility and a melting point marked by decomposition, its handling and formulation require careful consideration of these characteristics. The standardized protocols outlined herein, drawn from authoritative sources such as the USP and OECD, provide a framework for the robust and reproducible characterization of BCDMH. This guide serves as a technical resource to empower researchers and developers to utilize this compound with a deeper, mechanistically-grounded understanding of its fundamental physical nature.
References
- Toxin and Toxin Target Database (T3DB). (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin (T3D1775).
- PubChem. (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin (CID 61828). National Center for Biotechnology Information.
- Wikipedia. (n.d.). BCDMH.
- Haz-Map. (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin. National Library of Medicine.
- NIST. (n.d.). 1-Bromo-3-chloro-5,5-dimethyl hydantoin. NIST Chemistry WebBook, SRD 69.
- PubChem. (n.d.). 3-Bromo-1-chloro-5,5-dimethylhydantoin (CID 31335). National Center for Biotechnology Information.
- Toxinless. (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin Identification Number: CASRN | 16079-88-2.
- precisionFDA. (n.d.). 1-BROMO-3-CHLORO-5,5-DIMETHYL-2,4-IMIDAZOLIDINEDIONE. U.S. Food & Drug Administration.
Sources
- 1. BCDMH - Wikipedia [en.wikipedia.org]
- 2. 1-Bromo-3-chloro-5,5-dimethylhydantoin - Hazardous Agents | Haz-Map [haz-map.com]
- 3. 1-Bromo-3-chloro-5,5-dimethylhydantoin | C5H6BrClN2O2 | CID 61828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Bromo-3-chloro-5,5-dimethyl hydantoin [webbook.nist.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. toxno.com.au [toxno.com.au]
- 7. 3-Bromo-1-chloro-5,5-dimethylhydantoin | C5H6BrClN2O2 | CID 31335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buy this compound | 16079-88-2 [smolecule.com]
- 9. 1-Bromo-3-chloro-5,5-dimethylhydantoin | 16079-88-2 [chemicalbook.com]
BCDMH: A Versatile and Potent Source of Electrophilic Halogens for Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) is a stable, crystalline solid that serves as a highly effective and versatile reagent for electrophilic halogenation in organic synthesis.[1][2] While widely recognized for its application as a biocide in water treatment, its utility in the controlled introduction of bromine and chlorine into organic molecules is of significant interest to the research, pharmaceutical, and fine chemical industries.[3][4] This guide provides a detailed exploration of BCDMH's chemical properties, the mechanisms by which it generates electrophilic halogens, and its practical applications in key synthetic transformations. We will delve into field-proven insights, present detailed experimental protocols, and offer a comparative analysis against other common halogenating agents, underscoring the causality behind its selection for specific synthetic challenges.
Introduction to 1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH)
BCDMH is a heterocyclic organic compound belonging to the hydantoin family. It is a white, free-flowing crystalline solid with a faint halogen odor, characterized by its limited solubility in water but good solubility in various organic solvents like acetone.[1][2] Its molecular structure features two nitrogen atoms, each bonded to a different halogen, creating a unique reactivity profile. The N-Br and N-Cl bonds are polarized, rendering the halogen atoms electrophilic and ready to participate in a variety of chemical reactions.
Physicochemical Properties
A clear understanding of BCDMH's properties is crucial for its effective and safe use in a laboratory setting.
| Property | Value | Reference |
| IUPAC Name | 1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione | [2] |
| CAS Number | 32718-18-6 (or 16079-88-2) | [2][3] |
| Molecular Formula | C₅H₆BrClN₂O₂ | [2] |
| Molar Mass | 241.47 g/mol | [2] |
| Appearance | White or off-white crystalline solid | [1][3] |
| Melting Point | 159 to 163 °C (decomposes) | [2] |
| Solubility in Water | ~0.2 g / 100 mL at 25 °C | [2][5] |
Mechanism of Electrophilic Halogen Generation
The primary utility of BCDMH in organic synthesis stems from its ability to act as a reservoir for electrophilic "Br⁺" and "Cl⁺" synthons. This occurs through its slow reaction with water or protic solvents, which hydrolyzes the N-halogen bonds.
In aqueous media, BCDMH hydrolyzes to release hypobromous acid (HOBr) and hypochlorous acid (HOCl).[2][5] Crucially, the hydrolysis to release HOBr is significantly faster than the release of HOCl.[5] This initial, rapid release of HOBr makes BCDMH a primary source of electrophilic bromine.
The generated HOCl plays a vital secondary role. After the electrophilic bromine (from HOBr) reacts with an organic substrate, bromide ions (Br⁻) are produced as a byproduct. The HOCl present in the solution can then rapidly oxidize these bromide ions back into HOBr, regenerating the active brominating agent.[2] This regenerative cycle makes the chlorine atom an integral part of the reagent's overall efficiency, even when bromine is the desired halogen to be incorporated.
Caption: General experimental workflow for alkene to halohydrin conversion.
Experimental Protocol: Synthesis of 2-Bromo-1-phenylethanol from Styrene
This protocol describes a representative procedure for the synthesis of a bromohydrin using BCDMH.
-
Reagents and Equipment:
-
Styrene
-
1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH)
-
Acetone
-
Deionized Water
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Step-by-Step Methodology:
-
In a 250 mL round-bottom flask, dissolve styrene (1.0 eq) in a 1:1 mixture of acetone and water (e.g., 50 mL).
-
Cool the flask in an ice bath to 0 °C with vigorous stirring.
-
Slowly add BCDMH (0.55 eq) in small portions over 15 minutes, ensuring the temperature remains below 10 °C. The stoichiometry reflects that BCDMH can be a source of two halogenating equivalents, though in this case, the bromine is the primary reactive species.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the styrene is consumed, cool the mixture again in an ice bath and quench the reaction by slowly adding a 10% aqueous solution of sodium sulfite until the yellow color disappears. This step neutralizes any remaining active halogen species.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (1 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-bromo-1-phenylethanol.
-
Electrophilic Aromatic Halogenation
The halogenation of aromatic rings is a cornerstone of organic synthesis, providing key intermediates for cross-coupling reactions and further functionalization. [6]While benzene and other deactivated aromatic systems require a Lewis acid catalyst to react with halogens like Br₂, electron-rich aromatic compounds (e.g., phenols, anilines, and activated heterocycles) can be halogenated under milder conditions. [6][7] BCDMH serves as an excellent reagent for the bromination of these activated aromatic systems. It avoids the use of highly corrosive elemental bromine and often provides higher selectivity and cleaner reactions compared to other N-bromo reagents. The reaction proceeds via the standard electrophilic aromatic substitution mechanism, where the aromatic ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate (the sigma complex), which then loses a proton to restore aromaticity. [8]
Safety, Handling, and Storage
As a Senior Application Scientist, it is imperative to emphasize that scientific advancement cannot come at the expense of safety. BCDMH is a potent chemical and must be handled with appropriate care.
-
Hazards:
-
Oxidizer: BCDMH is classified as a Class 5.1 oxidizing agent. [5]It can intensify fires and should be stored away from combustible and flammable materials. [4][9] * Corrosive: It causes severe skin burns and irreversible eye damage. [1][10]Inhalation can be harmful and cause respiratory irritation. [9] * Environmental Hazard: BCDMH is toxic to aquatic life. [4][10]
-
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
-
Store in a cool, dry, well-ventilated area away from direct sunlight and heat. [9] * Keep the container tightly closed to protect from moisture, which can cause decomposition. [3] * Crucially, never mix BCDMH with other chemicals, especially organic materials or reducing agents, in a feeder or storage container, as this can lead to a violent reaction or explosion. [5]When adding to a reaction, always add the BCDMH to the solvent, not the other way around. [11]
-
-
Spill and Disposal:
Conclusion and Outlook
1-Bromo-3-chloro-5,5-dimethylhydantoin is more than just a water disinfectant; it is a sophisticated and highly practical reagent for modern organic synthesis. Its ability to deliver electrophilic bromine in a controlled manner, coupled with an efficient regenerative cycle powered by its chlorine component, offers significant advantages in terms of handling, safety, and atom economy. From the stereoselective synthesis of halohydrins to the regioselective bromination of activated aromatics, BCDMH provides chemists with a reliable and powerful tool. A thorough understanding of its reactivity, combined with strict adherence to safety protocols, will continue to expand its application in the development of pharmaceuticals and other complex molecular targets.
References
- 1-Bromo-3-chloro-5,5-dimethylhydantoin | C5H6BrClN2O2 | CID 61828.
- BCDMH - Wikipedia. Wikipedia, The Free Encyclopedia. [Link]
- BCDMH Safety Guide - AHCES Blog. American Hazardous Chemical Emergency Services. [Link]
- Bromochlorodimethylhydantoin BCDMH - Agent Sales & Services. AGent Sales & Services Pty Ltd. [Link]
- Safety Data Sheet BCDMH Tablets Revision 7, Date 02 Mar 2023 - Redox. Redox Pty Ltd. [Link]
- 1-Bromo-3-Chloro-5 5-Dimethylhydantoin (BCDMH) - IRO Group Inc. IRO Group Inc. [Link]
- BCDMH - chemeurope.com. Wiley-VCH GmbH. [Link]
- 1-Bromo-3-chloro-5,5-dimethylhydantoin (T3D1775) - T3DB.
- Mechanism of C−H bond halogenation reaction via non‐heme iron‐oxo model complex.
- 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- Apparent Reactivity of Bromine in Bromochloramine Depends on Synthesis Method.
- Getting the Bromine from BCDMH - Sciencemadness Discussion Board. Sciencemadness.org. [Link]
- Recommending DBDMH over the requested brominating agent and contributing toward reduced manufacturing costs for clients - Chemia. MANAC Inc. [Link]
- Bromohydrin synthesis by bromination or substitution - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- Electrophilic halogenation - Wikipedia. Wikipedia, The Free Encyclopedia. [Link]
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- Bromination of Alkenes - The Mechanism - Master Organic Chemistry. Master Organic Chemistry. [Link]
- CN103333115B - Production method of bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) serving as chemical intermediate - Google Patents.
- Bromine by decomposition of BCDMH : r/ExplosionsAndFire - Reddit. Reddit. [Link]
- Halogenation of Alkanes - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- Electrophilic Aromatic Substitution - Halogenation - YouTube. The Organic Chemistry Tutor. [Link]
- Bromine | 10 | Small-Scale Synthesis of Laboratory Reagents with React - Taylor & Francis eBooks. Taylor & Francis Group. [Link]
- Halohydrin dehalogenase-catalysed synthesis of enantiopure fluorinated building blocks: bottlenecks found and explained by applying a reaction engineering approach - RSC Publishing. Royal Society of Chemistry. [Link]
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- Electrophilic Addition of Halogens to Alkenes - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- halogenation of alkenes - Chemguide. Chemguide. [Link]
- Halogenation of Alkenes (watch full video lesson) - Chad's Prep®. Chad's Prep. [Link]
- Halohydrin - Wikipedia. Wikipedia, The Free Encyclopedia. [Link]
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- 8.2: Halogenation of Alkenes - Addition of X₂ - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- Halogen bond-induced electrophilic aromatic halogenations | Request PDF - ResearchGate.
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Methodological & Application
Application Note: BCDMH for Electrophilic Bromination of Aromatics
Introduction: A Modern Approach to Aromatic Bromination
Electrophilic aromatic substitution (SEAr) is a cornerstone of organic synthesis, providing a direct pathway to functionalize aromatic rings. The introduction of a bromine atom is particularly valuable, as aryl bromides are versatile precursors for a multitude of transformations, including cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), Grignard reagent formation, and nucleophilic aromatic substitutions.[1][2]
Historically, elemental bromine (Br₂) has been the reagent of choice. However, its high toxicity, corrosivity, volatility, and challenging handling requirements necessitate specialized equipment and stringent safety protocols. In the pursuit of safer, more convenient, and efficient synthetic methodologies, N-halo compounds have emerged as superior alternatives.
This guide focuses on 1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) , a stable, crystalline solid that serves as a powerful and easy-to-handle electrophilic brominating agent.[3][4] Its solid nature, high halogen content, and controlled reactivity make it an excellent choice for researchers in academic and industrial settings, particularly within drug development where safety and process reliability are paramount. We will explore the mechanistic underpinnings of BCDMH-mediated bromination, provide detailed protocols for both activated and deactivated substrates, and outline best practices for its safe and effective use.
The Mechanism of Electrophilic Bromination with BCDMH
The efficacy of BCDMH as a brominating agent stems from the electronic structure of the hydantoin ring. The nitrogen atoms are flanked by electron-withdrawing carbonyl groups, which polarizes the nitrogen-bromine (N-Br) bond.[5] This polarization renders the bromine atom highly electrophilic and susceptible to attack by an electron-rich aromatic system.
The reaction proceeds via the classical SEAr pathway:
-
Activation of BCDMH (Optional but often crucial): In many cases, particularly with less reactive aromatics, a Brønsted or Lewis acid catalyst is employed. The acid protonates one of the carbonyl oxygens on the BCDMH molecule.[5][6] This protonation further withdraws electron density from the N-Br bond, significantly enhancing the electrophilicity of the bromine atom and generating a more potent brominating species.
-
Formation of the Sigma (σ) Complex: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic bromine atom of the activated (or unactivated) BCDMH.[6] This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or σ-complex.[2][6][7] This is typically the rate-determining step of the reaction.[2]
-
Rearomatization: A weak base, such as the hydantoin anion, water, or the conjugate base of the acid catalyst, abstracts a proton from the sp³-hybridized carbon of the σ-complex. This restores the stable aromatic system and yields the final aryl bromide product.[7] The lack of a significant kinetic isotope effect when replacing aromatic C-H bonds with C-D bonds supports the assertion that this deprotonation step is fast and not rate-limiting.[7]
Caption: Figure 1: Mechanism of BCDMH Aromatic Bromination
Field-Proven Advantages of BCDMH
Choosing BCDMH over traditional reagents offers significant operational and chemical benefits:
-
Enhanced Safety and Handling: BCDMH is a stable, non-volatile crystalline solid, which drastically reduces the risks of inhalation exposure and corrosive spills associated with liquid bromine.[8][9] It is classified as an oxidizer and corrosive, but its solid form simplifies storage, weighing, and addition to reaction vessels.[8][10]
-
High Atom Economy: While BCDMH contains one bromine atom, the closely related 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) contains two.[11] DBDMH can brominate two equivalents of a substrate, making it highly atom-efficient and cost-effective compared to single-bromine reagents like N-bromosuccinimide (NBS).[9][11] Much of the literature uses DBDMH, and its reactivity is directly comparable to BCDMH for these transformations.[5][12]
-
Broad Substrate Scope: BCDMH and its analogues are effective for the bromination of electron-rich arenes like phenols, anilines, and ethers, often without a catalyst.[5][6] With the addition of a strong acid catalyst, their reactivity is enhanced to allow for the successful bromination of even highly deactivated aromatic compounds.[13]
-
Excellent Regioselectivity: The bromination follows standard electrophilic substitution rules, with the position of bromination directed by the existing substituents on the aromatic ring, allowing for predictable outcomes.[6]
Application Scope and Data Summary
The versatility of hydantoin-based brominating agents is demonstrated across a range of aromatic substrates. The choice of catalyst is critical for tuning the reactivity and achieving desired outcomes.
| Substrate | Brominating Agent | Catalyst / Solvent | Product Regioselectivity | Yield (%) |
| Toluene | DBDMH (0.5 equiv) | ZrCl₄ / Acetonitrile | Benzylic Bromination (Benzyl Bromide) | 86 |
| Toluene | DBDMH (0.5 equiv) | Trifluoromethanesulfonic acid | Ring Bromination (o/p-Bromotoluene) | High |
| Anisole | NBS | Acetonitrile | para > ortho | >95 (para) |
| 3-Nitrobenzaldehyde | NBS | Conc. H₂SO₄ | 5-Bromo (relative to aldehyde) | 92 |
| 1,3-Dinitrobenzene | NBS | Conc. H₂SO₄ | 5-Bromo | 87 |
| Nitrobenzene | DBI | Conc. H₂SO₄ | meta | 88 |
Data compiled from studies on N-bromo compounds, including close analogs DBDMH, DBI, and NBS, which exhibit similar mechanistic pathways. Yields and conditions are representative.[5][9][13][14][15]
Experimental Protocols
The following protocols are designed as self-validating systems. The reasoning behind key steps is provided to allow for adaptation and troubleshooting.
Protocol 1: Bromination of an Activated Aromatic (Anisole)
This procedure details the para-selective monobromination of anisole, an electron-rich aromatic ether. The high reactivity of the substrate allows the reaction to proceed under mild, catalyst-free conditions.
Materials:
-
Anisole (1.0 equiv)
-
BCDMH (or DBDMH, 0.5-1.0 equiv)
-
Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Saturated aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add anisole (e.g., 1.08 g, 10.0 mmol). Dissolve the anisole in 20 mL of acetonitrile.
-
Reagent Addition: In a single portion, add BCDMH (e.g., 2.41 g, 10.0 mmol) to the stirred solution at room temperature. Rationale: The reaction is typically exothermic but manageable at this scale. For larger scales, cooling in an ice bath and portion-wise addition is recommended.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 1-4 hours).
-
Workup - Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of water. Add saturated sodium bisulfite solution dropwise with swirling until the yellow/orange color of any excess active bromine is discharged. Rationale: This step quenches any unreacted brominating agent, preventing further reaction and neutralizing reactive bromine species.
-
Workup - Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.
-
Workup - Washing: Wash the combined organic phase sequentially with 50 mL of saturated sodium bicarbonate solution (to remove any acidic byproducts) and 50 mL of brine (to aid in the removal of water). Rationale: The bicarbonate wash ensures the removal of trace acids, while the brine wash reduces the solubility of organic material in the aqueous phase and helps break emulsions.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, which is typically a mixture of p-bromoanisole and a smaller amount of o-bromoanisole.
-
Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to isolate the desired p-bromoanisole.
Protocol 2: Bromination of a Deactivated Aromatic (Nitrobenzene)
This protocol describes the bromination of nitrobenzene, a strongly deactivated ring. Potent activation with concentrated sulfuric acid is required to drive the reaction. Extreme caution must be exercised when working with concentrated acids.
Materials:
-
Nitrobenzene (1.0 equiv)
-
BCDMH (1.0-1.1 equiv)
-
Concentrated Sulfuric Acid (98% H₂SO₄)
-
Ice water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a stir bar, add nitrobenzene (e.g., 1.23 g, 10.0 mmol). Cool the flask in an ice-water bath.
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid (10 mL) to the nitrobenzene with vigorous stirring, ensuring the internal temperature does not rise excessively. Rationale: The dissolution is exothermic. Pre-cooling and slow addition are critical for safety and control.
-
Reagent Addition: Once the solution has cooled back to 0-5 °C, add BCDMH (e.g., 2.65 g, 11.0 mmol) in small portions over 15-20 minutes. Rationale: Portion-wise addition prevents a dangerous exotherm and allows for better control of the reaction rate.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to 50-60 °C and stir for 2-6 hours. Monitor the reaction by GC or TLC.
-
Workup - Quenching: CAUTION: HIGHLY EXOTHERMIC. After cooling the reaction flask back to room temperature, very slowly and carefully pour the acidic reaction mixture into a beaker containing a large amount of crushed ice and water (~200 g). Rationale: This quenches the reaction by diluting the acid and precipitates the organic product. This must be done slowly in a fume hood with appropriate shielding, as significant heat is generated.
-
Workup - Isolation & Extraction: The solid product may be collected by vacuum filtration. Alternatively, transfer the entire quenched mixture to a large separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Workup - Washing: Wash the combined organic layers carefully with water (2 x 100 mL), followed by saturated sodium bicarbonate solution until bubbling ceases, and finally with brine (100 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude m-bromonitrobenzene can be purified by recrystallization from ethanol or by column chromatography.
General Experimental Workflow
The logical flow of a BCDMH-mediated bromination is consistent and can be visualized for efficient planning and execution.
Caption: Figure 2: General Experimental Workflow
Safety and Handling of BCDMH
Adherence to safety protocols is non-negotiable. BCDMH is a hazardous chemical with multiple risk factors.[8][16]
-
Primary Hazards:
-
Mandatory Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile or neoprene) when handling BCDMH.[8][17]
-
Ventilation: Handle only in a well-ventilated chemical fume hood to avoid inhalation of dust.[10]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials such as acids, bases, reducing agents, and organic compounds.[10][16] Protect from moisture.[10]
-
Spill Response: In case of a spill, sweep up the solid material carefully to avoid creating dust.[16] Clean the spill area with large amounts of water.[8] Dispose of waste in accordance with local, state, and federal regulations.
-
References
- AHCES Blog. (2023, April 19). BCDMH Safety Guide.
- Agent Sales & Services. (2016, November). Bromochlorodimethylhydantoin BCDMH Safety Data Sheet.
- Organic Chemistry Portal. (n.d.). 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH.
- Chemia. (2022, August 9). Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions.
- Stojanović, M., et al. (2021). 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. Molecules, 26(16), 4983.
- PubChem. (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin.
- Li, J. H., et al. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 20(7), 11613–11627.
- Wikipedia. (n.d.). BCDMH.
- Organic Chemistry Portal. (n.d.). Bromination of Deactivated Aromatics: A Simple and Efficient Method.
- LibreTexts Chemistry. (n.d.). Mechanism of Electrophilic Aromatic Substitution.
- Chemia. (2021, June 28). Recommending DBDMH over the requested brominating agent and contributing toward reduced manufacturing costs for clients.
- MDPI. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
- Chemia. (2022, August 22). One of the most powerful brominating agents, overview and reaction mechanisms of dibromoisocyanuric acid (DBI).
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- 17. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols: Allylic Bromination with 1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione (BCDMH)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Approach to a Classic Transformation
Allylic bromination, the selective substitution of a hydrogen atom at a carbon adjacent to a double bond, is a cornerstone transformation in synthetic organic chemistry.[1] This reaction introduces a versatile bromine handle, paving the way for a multitude of subsequent functionalizations crucial in the synthesis of complex molecules, including pharmaceuticals and natural products. While N-bromosuccinimide (NBS) has traditionally been the reagent of choice for this purpose, 1-bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione (BCDMH) has emerged as a highly effective and advantageous alternative.[1][2]
BCDMH is a white crystalline solid that serves as a stable, easy-to-handle source of electrophilic bromine.[3][4] Its primary advantage in the context of allylic bromination lies in its ability to maintain a low, steady concentration of molecular bromine (Br₂) throughout the reaction.[1][5] This is critical for favoring the desired free-radical substitution pathway over competing ionic addition reactions across the carbon-carbon double bond, a common side reaction when using elemental bromine directly.[1] This enhanced selectivity often translates to higher yields of the desired allylic bromide and a cleaner reaction profile, simplifying purification.
This document provides a comprehensive guide to the application of BCDMH in allylic bromination, covering the underlying mechanism, a detailed experimental protocol, and important safety considerations.
The Mechanism of Allylic Bromination with BCDMH: A Radical Chain Process
The allylic bromination with BCDMH proceeds via a free-radical chain mechanism, analogous to the well-established Wohl-Ziegler reaction using NBS.[6][7] The reaction is typically initiated by light (photochemical initiation) or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[2][5]
The currently accepted mechanism, first proposed by Goldfinger, involves the following key steps:[6]
1. Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator or the N-Br bond of BCDMH under thermal or photochemical conditions to generate a small number of bromine radicals (Br•).
2. Propagation: This phase consists of a self-sustaining cycle:
- Step 2a: Hydrogen Abstraction: A bromine radical abstracts a hydrogen atom from the allylic position of the alkene. This is the rate-determining step and is favored due to the lower bond dissociation energy of allylic C-H bonds compared to other C-H bonds in the molecule.[8] This abstraction forms a resonance-stabilized allylic radical and hydrogen bromide (HBr).[9][10]
- Step 2b: Bromine Generation: The HBr generated in the previous step reacts with BCDMH to produce a low concentration of molecular bromine (Br₂).[8][9] This in-situ generation is crucial for maintaining the low bromine concentration that favors the radical pathway.
- Step 2c: Bromination of the Allylic Radical: The resonance-stabilized allylic radical reacts with the newly formed Br₂ to yield the allylic bromide product and another bromine radical. This new bromine radical can then participate in another hydrogen abstraction step, thus propagating the chain reaction.
3. Termination: The chain reaction is terminated when two radicals combine. This can involve the coupling of two bromine radicals, a bromine radical with an allylic radical, or two allylic radicals. These termination steps are relatively infrequent as long as the reactant concentrations are sufficiently high.
It is important to note that if the intermediate allylic radical is unsymmetrical, a mixture of regioisomeric products can be formed.[2][8]
Visualizing the Mechanism
Caption: The free-radical chain mechanism of allylic bromination.
Experimental Protocol: Allylic Bromination of Cyclohexene
This protocol details a representative procedure for the allylic bromination of cyclohexene using BCDMH. The principles can be adapted for other olefinic substrates with appropriate modifications.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| Cyclohexene | 110-83-8 | 82.14 | 50 | 1.0 |
| This compound (BCDMH) | 32718-18-6 | 241.47 | 25 | 0.5 |
| Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 | 1 | 0.02 |
| Carbon Tetrachloride (CCl₄) | 56-23-5 | 153.82 | 100 mL | - |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | - | - | As needed | - |
| Saturated Sodium Thiosulfate Solution (Na₂S₂O₃) | - | - | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |
Note: Due to the toxicity and environmental concerns associated with carbon tetrachloride, alternative solvents such as acetonitrile or trifluorotoluene may be considered.[5][11] However, CCl₄ is often cited for its inertness in radical reactions.[5]
Experimental Workflow
Caption: Step-by-step workflow for allylic bromination.
Detailed Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine cyclohexene (50 mmol, 1.0 eq.), this compound (BCDMH, 25 mmol, 0.5 eq.), and azobisisobutyronitrile (AIBN, 1 mmol, 0.02 eq.). Add 100 mL of carbon tetrachloride.
-
Reaction Execution: Place the flask in a heating mantle and bring the mixture to a gentle reflux (approximately 77 °C for CCl₄) with vigorous stirring. The reaction is often initiated by the decomposition of AIBN, which can be observed by the evolution of nitrogen gas.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting alkene. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature. The insoluble byproduct, 5,5-dimethylhydantoin, will precipitate.
-
Filter the reaction mixture through a Büchner funnel to remove the solid byproduct. Wash the solid with a small amount of fresh carbon tetrachloride.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining HBr, saturated sodium thiosulfate solution (1 x 50 mL) to quench any unreacted bromine, and brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain 3-bromocyclohexene as a colorless to pale yellow liquid. Alternatively, purification can be achieved by column chromatography on silica gel.
Safety and Handling Precautions
This compound is a corrosive and oxidizing solid.[12][13] It can cause severe skin burns and eye damage.[12][14] It is also harmful if swallowed or inhaled and is very toxic to aquatic life.[12][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling BCDMH.[14]
-
Handling: Handle BCDMH in a well-ventilated fume hood.[13] Avoid creating dust. Keep away from heat, sparks, open flames, and other ignition sources.[13][15] Keep away from combustible materials.[15]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as reducing agents and organic materials.[14] Keep the container tightly closed.
-
Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable reagent for the allylic bromination of olefins. Its ability to provide a low, sustained concentration of bromine favors the desired free-radical substitution pathway, leading to high yields of allylic bromides with minimal side products. The operational simplicity and the solid, easy-to-handle nature of BCDMH make it a superior choice over gaseous or liquid bromine for many applications in modern organic synthesis. By understanding the underlying mechanism and adhering to the outlined protocol and safety precautions, researchers can effectively leverage BCDMH for the efficient synthesis of key allylic bromide intermediates.
References
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- University of Calgary. Ch 10 : Radical halogenation of allylic systems.
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- T3DB. 1-Bromo-3-chloro-5,5-dimethylhydantoin (T3D1775).
- Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon.
- Komiya, N., et al. (2012). Lewis Acid Catalyzed Benzylic Bromination. PMC.
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- Organic Chemistry Portal. Wohl-Ziegler Reaction.
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- ChemTube3D. Allylic Bromination of Cyclohexene.
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1-BROMO-3-CHLORO-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE in wastewater treatment research
An In-Depth Technical Guide to 1-Bromo-3-Chloro-5,5-Dimethylimidazolidine-2,4-Dione (BCDMH) in Wastewater Treatment Research
Introduction: The Role of BCDMH in Modern Water Treatment
This compound, commonly known as BCDMH, is a halogenated hydantoin derivative recognized for its potent biocidal and disinfecting properties.[1] Supplied as a white crystalline solid, BCDMH offers a unique dual-halogen action, serving as a slow-release source of both bromine and chlorine.[2][3] This characteristic makes it a versatile and effective agent for microbiological control in a variety of water systems, including industrial cooling towers, recreational waters, and, increasingly, in advanced wastewater treatment applications.[2][4]
Unlike traditional chlorine-based disinfectants, BCDMH's efficacy is notably enhanced in challenging water conditions, such as those with high pH or significant ammonia and organic nitrogen content.[5] This guide provides senior researchers and scientists with a comprehensive overview of BCDMH's chemical mechanisms, applications in wastewater disinfection and micropollutant degradation, and detailed protocols for laboratory-scale evaluation.
Physicochemical Properties of BCDMH
A thorough understanding of BCDMH's properties is fundamental to its effective application. It is slightly soluble in water, with its dissolution rate dependent on factors like temperature and water flow.[5] When dry, it is stable, but decomposes upon contact with moisture, initiating the release of its active halogen components.[3]
| Property | Value | Reference |
| Chemical Formula | C₅H₆BrClN₂O₂ | [6] |
| Molar Mass | 241.47 g/mol | [6] |
| Appearance | White to off-white crystalline solid | [2][6] |
| Odor | Faint halogen/bromine and acetone odor | [3][6] |
| Melting Point | 159 to 163 °C | [6] |
| Water Solubility | Approx. 0.2 g/100 mL at 25°C | [5][6] |
| Purity | ≥ 98.00% | [3] |
| Bromine Content | 31% - 35% | [3] |
| Chlorine Content | 14% - 17% | [3] |
Mechanism of Action: The Dual-Halogen Release
The primary advantage of BCDMH lies in its hydrolysis pathway, which generates both hypobromous acid (HOBr) and hypochlorous acid (HOCl), the active disinfecting species.[7] This process occurs in a stepwise manner, providing a controlled and sustained release of oxidants.
Upon dissolution in water, BCDMH rapidly hydrolyzes to release HOBr.[5][8] The remaining monochloro-dimethylhydantoin (MCDMH) hydrolyzes more slowly to release HOCl.[9] This HOCl serves a dual purpose: it acts as a disinfectant itself and, critically, it oxidizes bromide ions (Br⁻), which are formed after HOBr oxidizes contaminants, back into HOBr.[6] This regenerative loop enhances the overall biocidal capacity and longevity of the treatment.
Caption: Hydrolysis and disinfection pathway of BCDMH in water.
This dual-halogen system is particularly effective because HOBr is a more potent biocide than HOCl at higher pH levels and in the presence of ammonia.[5] While chlorine reacts with ammonia to form less effective chloramines, bromine reacts to form bromamines, which retain significant biocidal activity. Research has shown BCDMH to be 20 to 40 times more effective than chlorine alone in the presence of ammonia nitrogen at pH 7.0.[10]
Application I: Disinfection of Wastewater Effluents
BCDMH is a robust disinfectant for secondary or tertiary wastewater effluents, effectively controlling a broad spectrum of microorganisms including bacteria, algae, and fungi.[1] Its ability to combat biofilm formation is a significant advantage in preventing biofouling in water systems.[3][7]
Key Advantages in Wastewater Disinfection:
-
Superior Performance in High pH/Ammonia: Maintains high efficacy in alkaline conditions and in nitrogen-rich wastewater, common challenges for chlorine.[5]
-
Broad-Spectrum Efficacy: Effective against a wide range of bacteria, viruses, and fungi.[2]
-
Biofilm Control: Proven to be more effective than chlorine in removing and preventing biofilm formation on heat transfer surfaces.[3]
-
Controlled Release: Solid tablet or granular form allows for a sustained and predictable release of active halogens, simplifying dosing and maintenance.[1]
Protocol 1: Bench-Scale Wastewater Disinfection Efficacy Test
This protocol outlines a procedure to determine the disinfection efficiency of BCDMH against fecal coliforms or E. coli in a wastewater matrix.
Objective: To determine the dose-response relationship and contact time required for a target log reduction of indicator bacteria in a wastewater sample using BCDMH.
Materials:
-
BCDMH (powder or granular)
-
Wastewater effluent sample (unchlorinated secondary or tertiary effluent)
-
Sterile glassware (beakers, flasks)
-
Magnetic stir plate and stir bars
-
Sodium thiosulfate solution (10% w/v, sterile) for quenching
-
Phosphate Buffered Saline (PBS) for dilutions
-
Membrane filtration apparatus or spread plating supplies (e.g., m-FC agar or MacConkey agar)
-
Incubator
-
DPD (N,N-diethyl-p-phenylenediamine) colorimetric test kit for measuring total halogen residual
-
pH meter and thermometer
Procedure:
-
Preparation of BCDMH Stock Solution:
-
Accurately weigh 1.0 g of BCDMH powder.
-
Dissolve in 1 L of deionized water while stirring to create a 1000 mg/L stock solution. Note: BCDMH dissolves slowly. Prepare fresh daily and protect from light.
-
-
Wastewater Sample Characterization:
-
Measure and record the initial pH, temperature, and ammonia concentration of the wastewater sample.
-
Determine the baseline concentration of indicator bacteria (e.g., fecal coliforms) via membrane filtration or spread plating. This is the "Time 0" count.
-
-
Experimental Setup:
-
Dispense 500 mL of the wastewater sample into a series of sterile 1 L beakers. Place each on a magnetic stir plate with a sterile stir bar.
-
Create a dose matrix. For example, prepare beakers for target BCDMH doses of 0.5, 1.0, 2.0, and 5.0 mg/L, plus a control beaker with no BCDMH.
-
-
BCDMH Dosing and Contact:
-
Using the 1000 mg/L stock solution, spike each beaker (except the control) to achieve the target BCDMH concentration.
-
Start a timer immediately upon dosing. Maintain gentle, constant mixing.
-
-
Sampling and Quenching:
-
At predetermined contact times (e.g., 5, 10, 20, and 30 minutes), withdraw a 10 mL aliquot from each beaker.
-
Immediately dispense the aliquot into a sterile tube containing 0.1 mL of 10% sodium thiosulfate solution to neutralize the halogen residual. Mix thoroughly.
-
-
Microbiological Analysis:
-
Perform serial dilutions of the quenched samples in sterile PBS.
-
Enumerate the surviving bacteria in each diluted sample using membrane filtration or spread plating techniques.
-
Incubate plates according to the standard method for the target organism (e.g., 24 hours at 44.5°C for fecal coliforms on m-FC agar).
-
-
Residual Halogen Measurement:
-
At each sampling time, take a separate aliquot from each beaker to measure the total halogen residual (as Cl₂) using a DPD test kit. This validates the presence of an active disinfectant throughout the experiment.
-
-
Data Analysis:
-
Count colonies on the incubated plates and calculate the concentration of surviving bacteria (CFU/100 mL).
-
Calculate the log reduction for each dose and contact time relative to the "Time 0" count: Log Reduction = log₁₀(N₀ / Nₜ), where N₀ is the initial count and Nₜ is the count at time t.
-
Plot log reduction versus contact time for each BCDMH dose.
-
Caption: Experimental workflow for a bench-scale disinfection study.
Application II: Oxidative Degradation of Micropollutants
Emerging contaminants, or micropollutants, such as pharmaceuticals and personal care products, are often resistant to conventional biological wastewater treatment.[11][12] Advanced Oxidation Processes (AOPs) are frequently employed for their removal.[13] The strong oxidizing species (HOBr and HOCl) generated by BCDMH can effectively degrade certain organic micropollutants.[14][15] This application is an area of active research, offering a potential alternative to more complex AOPs like ozonation or UV/H₂O₂.[16]
Protocol 2: Evaluating Micropollutant Degradation with BCDMH
This protocol provides a framework for assessing the effectiveness of BCDMH in degrading a target micropollutant in a controlled water matrix.
Objective: To quantify the degradation rate of a model micropollutant (e.g., Bisphenol A, Diclofenac) by BCDMH and identify potential transformation products.
Materials:
-
BCDMH
-
Model micropollutant (e.g., Bisphenol A) and its analytical standard
-
Reagent-grade water and/or wastewater effluent matrix
-
Sterile, amber glass vials or reactors
-
Analytical instrumentation: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detector, or Gas Chromatography-Mass Spectrometry (GC-MS)
-
Quenching agent (e.g., ascorbic acid or sodium thiosulfate)
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Solutions:
-
Prepare a BCDMH stock solution (e.g., 500 mg/L) in deionized water.
-
Prepare a primary stock solution of the target micropollutant (e.g., 100 mg/L in a suitable solvent like methanol) and a secondary aqueous stock solution.
-
-
Reaction Setup:
-
In a series of amber glass reactors, prepare the reaction matrix (e.g., buffered deionized water at a specific pH or filtered wastewater effluent).
-
Spike the matrix with the micropollutant to a known initial concentration (e.g., 100 µg/L).
-
Prepare a control reactor containing only the micropollutant in the matrix (no BCDMH).
-
-
Initiating the Reaction:
-
Add a predetermined dose of BCDMH stock solution to each reactor to initiate the oxidation reaction (e.g., a 5 mg/L dose). Start a timer immediately.
-
Store reactors at a constant temperature and mix if necessary.
-
-
Time-Course Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), collect a sample from each reactor.
-
Immediately quench the reaction by adding an excess of a quenching agent (e.g., ascorbic acid) to the sample.
-
-
Sample Preparation and Analysis:
-
Filter the quenched sample through a 0.22 µm syringe filter to remove any particulates.
-
Analyze the concentration of the parent micropollutant using a validated HPLC or GC-MS method.
-
If using a high-resolution mass spectrometer, perform non-target screening on samples from later time points to tentatively identify transformation products.[17]
-
-
Data Analysis:
-
Plot the concentration of the micropollutant versus time.
-
Determine the pseudo-first-order degradation rate constant (k) by plotting ln(Cₜ/C₀) versus time, where C₀ is the initial concentration and Cₜ is the concentration at time t.
-
Calculate the half-life (t₁/₂) of the micropollutant using the formula: t₁/₂ = 0.693 / k.
-
Considerations for Disinfection Byproducts (DBPs)
A critical aspect of using any halogen-based disinfectant is the potential formation of disinfection byproducts (DBPs).[18] The reaction of both chlorine and bromine with natural organic matter (NOM) in wastewater can lead to the formation of regulated compounds like trihalomethanes (THMs) and haloacetic acids (HAAs), as well as other brominated and chlorinated species.[19][20]
Brominated DBPs are of particular concern as they are often more cytotoxic and genotoxic than their chlorinated counterparts.[21] Therefore, any research involving BCDMH for wastewater treatment must include a thorough investigation of DBP formation.[17] Standard analytical methods, such as those published by the U.S. EPA, should be used for their quantification.[22]
Safety and Handling
BCDMH is a strong oxidizing agent and requires careful handling.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and respiratory protection when handling BCDMH powder to avoid irritation to the skin, eyes, and mucous membranes.[23][24]
-
Storage: Store BCDMH in a cool, dry, well-ventilated area away from organic materials, moisture, and heat to prevent decomposition and potential pressure buildup.[23][24]
-
Incompatibilities: Avoid contact with easily oxidizable materials, strong reducing agents, and ammonium phosphate fire extinguishers.[5]
Conclusion and Future Outlook
This compound is a highly effective dual-halogen disinfectant with significant potential in wastewater treatment research. Its superior performance in high-demand waters makes it a compelling alternative to traditional disinfectants. However, its application requires a balanced approach, weighing its potent biocidal and oxidative capabilities against the need to carefully monitor and manage the formation of potentially harmful disinfection byproducts. Future research should focus on optimizing dosing strategies to maximize microbial inactivation and micropollutant degradation while minimizing DBP formation, ultimately paving the way for its safe and efficient use in advanced water reclamation scenarios.
References
- Disinfection efficiency and mechanisms of 1-Bromo, 3-chloro, 5,5- dimethylhydantoin.Google Books.
- BCDMH: a powerful Disinfectant for Water Treatment.YunCang.
- BCDMH Tabs.Enviro Tech Chemical Services.
- 1-Bromo-3-chloro-5,5-dimethylhydantoin | C5H6BrClN2O2.PubChem.
- BCDMH, Bromochlorodimethylhydantoin.IRO Biocide.
- BCDMH.Wikipedia.
- Formation and toxicity of brominated disinfection byproducts during chlorination and chloramination of water: a review.PubMed.
- TECHNICAL REPORT - BCDMH.HubSpot.
- This compound.Smolecule.
- BCDMH: A Versatile Biocide for Industrial Water Treatment and Disinfection.Iro-biocide.com.
- A Comparative Analysis of BCDMH and DBDMH for Water Disinfection.Benchchem.
- Bromo-3-chloro-5, 5-dimethylhydantoin and 1,3-dibromo-5,5-dimethylhydantoin compound disinfectant for water treatment and preparing method thereof.Google Patents.
- Formation and toxicity of brominated disinfection byproducts during chlorination and chloramination of water: A review.ResearchGate.
- Disinfection Byproducts Analysis.Thermo Fisher Scientific - US.
- BCDMH TABS.Enviro Tech Chemical Services.
- Bromochlorodimethylhydantoin as a Drinking Water Disinfectant: A Case Study in a Small Drinking Water System.ACS Publications.
- Disinfection Byproducts (DBPs) Analysis in Water.Agilent.
- Study of Photocatalytic Oxidation of Micropollutants in Water and Intensification Case Study.MDPI.
- Evaluation of Preformed Monochloramine Reactivity with Processed Natural Organic Matter and Scaling Methodology Development for Concentrated Waters.NIH.
- Removal of Micropollutants From Wastewaters by Various Oxidation Processes: A Review.Budapest University of Technology and Economics.
- Challenge in Degradation of Micropollutants by Biological Wastewater Treatment Processes.ResearchGate.
- Degradation of antibiotics, organic matters and ammonia during secondary wastewater treatment using boron-doped diamond electro-oxidation combined with ceramic ultrafiltration.PubMed.
- Degradation of Micropollutants and Formation of Oxidation By-Products during the Ozone/Peroxymonosulfate System: A Critical Review.MDPI.
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Application Notes and Protocols for the Use of 1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) as a Disinfectant in Microbiological Studies
Introduction: A Dual-Halogen Approach to Microbial Control
1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) is a potent, broad-spectrum biocide employed for the control of bacteria, fungi, and algae in various industrial and recreational water systems.[1][2][3] For the microbiological researcher, BCDMH presents a unique halogen-releasing disinfectant. Unlike traditional chlorine or bromine donors, BCDMH is a solid, stable hydantoin derivative that, upon dissolution in water, slowly releases both hypochlorous acid (HOCl) and hypobromous acid (HOBr).[4][5] This dual-halogen activity provides a distinct advantage in disinfection efficacy, particularly under varying environmental conditions such as a broad pH range and in the presence of ammonia.[6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of BCDMH in microbiological studies. We will delve into its mechanism of action, provide detailed protocols for evaluating its antimicrobial properties, and offer insights into best practices for its handling and application.
Chemical Properties and Mechanism of Action
BCDMH is a white to off-white crystalline solid with a characteristic halogen odor.[3] It is sparingly soluble in water but soluble in some organic solvents.[2][3] Its stability in dry form allows for a long shelf life.[1] The true biocidal activity of BCDMH is not from the molecule itself, but from its hydrolysis products.[8]
Upon contact with water, BCDMH undergoes a slow hydrolysis reaction to release hypochlorous acid (HOCl) and hypobromous acid (HOBr).[4]
Reaction 1: Hydrolysis of BCDMH C₅H₆BrClN₂O₂ + 2H₂O → HOBr + HOCl + C₅H₈N₂O₂ (5,5-dimethylhydantoin)
Both HOBr and HOCl are strong oxidizing agents that exert their antimicrobial effect by disrupting critical cellular functions.[1] They penetrate the cell wall and oxidize key components such as enzymes and proteins, leading to metabolic arrest and cell death.[1]
A key feature of BCDMH's action is the synergistic relationship between the released chlorine and bromine. The hypochlorous acid can oxidize bromide ions (which may be present from the initial dissociation of HOBr) back into hypobromous acid, thus regenerating the more potent bromine-based disinfectant.[4]
Reaction 2: Regeneration of Hypobromous Acid Br⁻ + HOCl → HOBr + Cl⁻
This regeneration is particularly advantageous in systems with high organic loads or ammonia, where chlorine alone would be rapidly consumed.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. [9]It is determined after the MIC has been established.
Materials:
-
MIC plate from Protocol 1
-
Sterile agar plates (e.g., Tryptic Soy Agar)
-
Sterile micropipettes and tips
-
Incubator
Procedure:
-
Subculturing from MIC Plate: From the wells of the MIC plate that showed no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot. [10]2. Plating: Spot-plate the 10 µL aliquot onto a sterile agar plate.
-
Incubation: Incubate the agar plate at 37°C for 18-24 hours.
-
Determination of MBC: The MBC is the lowest concentration of BCDMH that results in a ≥99.9% reduction in the initial inoculum count. [9]This is practically observed as the lowest concentration at which no bacterial colonies grow on the agar plate.
Protocol 3: Biofilm Eradication Assay
Biofilms are communities of microorganisms encased in a self-produced extracellular polymeric substance, which can exhibit increased resistance to disinfectants. [11]This protocol assesses the efficacy of BCDMH in eradicating established biofilms.
Materials:
-
BCDMH
-
Bacterial strain capable of forming biofilms
-
Sterile 96-well flat-bottom microtiter plates
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
Crystal Violet solution (0.1%)
-
30% Acetic Acid
-
Phosphate-buffered saline (PBS)
-
Plate reader
Procedure:
-
Biofilm Formation: a. Prepare a bacterial inoculum as described in the MIC protocol and dilute it 1:100 in fresh growth medium. b. Add 200 µL of the diluted culture to the wells of a 96-well plate. c. Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation. [12]2. Removal of Planktonic Cells: Gently aspirate the medium from each well to remove non-adherent (planktonic) bacteria.
-
Washing: Wash the wells twice with 200 µL of sterile PBS to remove any remaining planktonic cells.
-
BCDMH Treatment: a. Prepare serial dilutions of BCDMH in the appropriate medium. b. Add 200 µL of the BCDMH dilutions to the biofilm-coated wells. Include a control well with medium only. c. Incubate for a specified contact time (e.g., 10, 30, or 60 minutes).
-
Staining and Quantification: a. Aspirate the BCDMH solution and wash the wells twice with PBS. b. Add 200 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes. [12] c. Remove the crystal violet and wash the wells three times with PBS. d. Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. [12] e. Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 595 nm.
-
Analysis: A reduction in absorbance compared to the untreated control indicates biofilm eradication. The Minimum Biofilm Eradication Concentration (MBEC) can be determined as the lowest concentration of BCDMH that results in a significant reduction in biofilm mass.
Conclusion
BCDMH is a highly effective and versatile disinfectant with a unique dual-halogen mechanism of action. Its efficacy against a broad spectrum of microorganisms, including those in biofilms, makes it a valuable tool for microbiological research and development. By following the detailed protocols and safety precautions outlined in these application notes, researchers can confidently and accurately assess the antimicrobial properties of BCDMH for their specific applications.
References
- YunCang. (n.d.). BCDMH: a powerful Disinfectant for Water Treatment.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). BCDMH Manufacturer: Chemical Properties, Safety Data, and Market Prospects.
- ProQuest. (n.d.). Disinfection efficiency and mechanisms of 1-Bromo, 3-chloro, 5,5- dimethylhydantoin.
- Redox. (2023, March 2). Safety Data Sheet BCDMH Tablets.
- Wikipedia. (n.d.). BCDMH.
- AHCES Blog. (2023, April 19). BCDMH Safety Guide.
- PubMed Central - NIH. (n.d.). The Control of Microbiological Problems.
- Lonza. (2021, November 12). SAFETY DATA SHEET Dantoin™ BCDMH tablets.
- Protocols.io. (2023, June 23). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- ResearchGate. (n.d.). Biofilm Control with Bromo-Chloro-Dimethyl-Hydantoin.
- EPA. (2021, March 12). Quantitative Suspension Test Method for Determining Tuberculocidal Efficacy of Disinfectants Against Mycobacterium bovi.
- Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay.
- ResearchGate. (2023, June 23). (PDF) Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- BCDMH | Bromine Tabs For Microbiological Control in Industrial Cooling Water. (n.d.). BCDMH.
- Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
- Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
- ResearchGate. (n.d.). (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
- NIH. (2024, November 7). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
- BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics.
- Pharma Beginners. (2020, October 10). Disinfectants & Sanitizer Efficacy Testing Protocol.
- Pharmig. (n.d.). Validating Disinfectant Efficacy.
- ResearchGate. (2025, August 6). BCDMH Disinfection for CSO | Request PDF.
- PubMed. (n.d.). Quantitative suspension test for the evaluation of disinfectants for swimming pool water: experiences with sodium hypochlorite and sodium dichloroisocyanurate.
- University of Oslo. (2018, May 3). Biofilm Assay.
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Application Notes & Protocols: The Strategic Use of BCDMH in Modern Pharmaceutical Synthesis
Abstract
1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) is a stable, crystalline solid historically recognized for its potent biocidal properties in water treatment.[1][2] However, its utility extends far beyond disinfection. For the pharmaceutical chemist, BCDMH emerges as a highly efficient, safe, and versatile reagent for a variety of synthetic transformations critical to drug discovery and development. As a dual-source halogenating agent, it provides a controlled release of both electrophilic bromine and chlorine.[3] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the strategic application of BCDMH in key pharmaceutical synthetic routes, including oxidation, halogenation, and classical name reactions. We provide field-proven insights, step-by-step protocols, and a discussion of the mechanistic rationale behind its use.
Introduction: Why BCDMH is a Superior Reagent for Pharmaceutical Synthesis
In the synthesis of active pharmaceutical ingredients (APIs), the choice of reagents is dictated by efficacy, selectivity, safety, and cost. BCDMH (1-Bromo-3-chloro-5,5-dimethylhydantoin) presents a compelling case against more traditional, and often more hazardous, halogenating agents.
Chemical & Physical Properties:
-
Appearance: White to off-white crystalline solid with a faint halogen odor.[1]
-
Molecular Formula: C₅H₆BrClN₂O₂
-
Molar Mass: 241.47 g/mol [1]
-
Solubility: Sparingly soluble in water (approx. 0.2 g/100g ), but readily soluble in organic solvents like acetone and chloroform.[1][3]
-
Stability: Stable as a dry solid, allowing for long-term storage.[4]
Key Advantages over Traditional Reagents (e.g., Liquid Br₂, NBS):
-
Safety & Handling: As a solid, BCDMH eliminates the significant hazards associated with handling highly corrosive and volatile liquid bromine.[5] Its solid nature simplifies weighing and dispensing, minimizing exposure risks.[6]
-
Controlled Reactivity: BCDMH reacts slowly with water or protic solvents to release hypobromous acid (HOBr) and hypochlorous acid (HOCl), providing a controlled, sustained source of electrophilic halogens.[1][3] This moderation often leads to higher selectivity and reduced formation of byproducts compared to the aggressive reactions of Br₂.
-
Dual Halogen Source: The presence of both bromine and chlorine on the hydantoin backbone offers unique reactivity profiles and opportunities for tandem or selective halogenations, depending on the reaction conditions.
-
Cost-Effectiveness: The widespread production of BCDMH for water treatment applications makes it an economically viable option for large-scale pharmaceutical synthesis.[7]
Core Reactivity and Mechanism of Action
The synthetic utility of BCDMH stems from its function as a potent oxidizing and halogenating agent. The N-Br and N-Cl bonds are polarized, rendering the halogen atoms electrophilic. In the presence of a nucleophile or a protic medium, BCDMH serves as a halogen source. The slow hydrolysis in aqueous media generates hypohalous acids, which are the active disinfecting and oxidizing species.[4][8]
In organic synthesis, the reaction is often initiated by the attack of a substrate (e.g., an alcohol, an alkene, or an enol) on the electrophilic bromine atom, which is more reactive than the chlorine atom. The 5,5-dimethylhydantoin byproduct is generally water-soluble, simplifying reaction work-up.[9]
Caption: General reaction scheme for BCDMH in organic synthesis.
Application in Oxidation of Alcohols
The oxidation of alcohols to aldehydes and ketones is a cornerstone transformation in pharmaceutical synthesis. Oxidation is a common pathway for drug degradation, but when controlled, it is essential for building complex molecular architectures.[10][11][12] BCDMH serves as a mild and highly efficient oxidant for this purpose, often proceeding under neutral or mild conditions without the need for heavy metals.
Causality Behind Experimental Choices:
-
Solvent: A non-protic solvent like acetonitrile or dichloromethane is typically chosen to prevent the rapid hydrolysis of BCDMH and to ensure solubility of the organic substrate.
-
Stoichiometry: While 0.5 equivalents of BCDMH should theoretically be sufficient for a 1-equivalent alcohol oxidation (as it can provide two oxidizing equivalents), using a slight excess (e.g., 0.6-1.0 eq.) can drive the reaction to completion.
-
Temperature: The reactions are often run at room temperature or with gentle heating. The exothermicity is manageable, but for sensitive substrates, starting at 0°C is advisable.
-
Work-up: The reaction is quenched with an aqueous solution of a reducing agent like sodium sulfite or sodium thiosulfate to destroy any unreacted BCDMH. The water-soluble 5,5-dimethylhydantoin byproduct is easily removed during the aqueous work-up.
Protocol: Oxidation of a Secondary Alcohol to a Ketone
Caption: Standard workflow for the BCDMH-mediated oxidation of an alcohol.
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of the secondary alcohol (10 mmol, 1.0 eq) in acetonitrile (50 mL) in a round-bottom flask, add 1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) (1.69 g, 7 mmol, 0.7 eq) in small portions over 5 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 1-4 hours.
-
Quenching: Upon completion, cool the flask in an ice bath and quench the reaction by the slow addition of a 10% aqueous solution of sodium sulfite (20 mL). Stir for 15 minutes until the yellow color dissipates.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic layers, wash with saturated aqueous sodium chloride (brine, 20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent, and concentrate the filtrate under reduced pressure. The crude ketone can be purified by silica gel column chromatography to yield the final product.
| Substrate Example | Product | Typical Yield |
| Cyclohexanol | Cyclohexanone | >95% |
| Benzhydrol | Benzophenone | >98% |
| 1-Phenylethanol | Acetophenone | >95% |
Application in the Hofmann Rearrangement
The Hofmann rearrangement is a powerful reaction for the synthesis of primary amines from primary amides, with the loss of one carbon atom.[13] This transformation is invaluable for accessing amine functionalities that are ubiquitous in pharmaceuticals. Modern variations of this reaction have replaced hazardous reagents like bromine in aqueous hydroxide with more manageable N-haloamides or in-situ generated hypobromite.[14] BCDMH, as a stable source of electrophilic bromine, is an excellent reagent for mediating this rearrangement.
The reaction proceeds via an isocyanate intermediate, which is then hydrolyzed to the primary amine.[13]
Mechanism: BCDMH-Mediated Hofmann Rearrangement
Caption: Key mechanistic steps of the Hofmann Rearrangement using BCDMH.
Protocol: Synthesis of an Aniline Derivative from a Benzamide
Step-by-Step Methodology:
-
Reaction Setup: In a flask equipped with a reflux condenser, dissolve sodium methoxide (2.38 g, 44 mmol, 2.2 eq) in anhydrous methanol (60 mL). Add the primary benzamide (20 mmol, 1.0 eq) to this solution and stir until dissolved.
-
Reagent Addition: Add BCDMH (5.31 g, 22 mmol, 1.1 eq) portion-wise to the solution at room temperature. An initial mild exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 2-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Extraction: Redissolve the residue in water (50 mL) and extract the amine product with dichloromethane (3 x 40 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude aniline derivative can be purified by column chromatography or crystallization. This method is particularly useful in the synthesis of precursors for drugs like Gabapentin.[15][16]
Safety, Handling, and Disposal
BCDMH is a strong oxidizing agent and requires careful handling to ensure laboratory safety.[17][18]
-
Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[19] When handling large quantities of the powder, a dust mask or respirator is recommended to prevent inhalation.[6][20]
-
Handling:
-
Avoid contact with skin and eyes.[19]
-
Work in a well-ventilated fume hood.[17]
-
Keep away from heat, sparks, and open flames.[21]
-
Do not mix with combustible materials, acids, or other chemicals, as this can lead to a violent reaction.[17][20]
-
Use clean, dry utensils for handling. Add the BCDMH reagent to the solvent; never add solvent to the bulk reagent.[17]
-
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from direct sunlight and incompatible materials.[6][17]
-
Spill & Disposal:
-
For small spills, sweep up the solid material carefully, avoiding dust generation, and place it in a designated waste container.[18]
-
Quench residual BCDMH or waste streams with an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite before disposal according to local regulations.[19]
-
Conclusion
1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) is a multifaceted reagent that offers significant advantages in safety, efficiency, and cost for pharmaceutical synthesis. Its utility as a mild oxidant for alcohols and a robust halogen source for transformations like the Hofmann rearrangement makes it a valuable addition to the modern chemist's toolkit. By understanding its reactivity and adhering to proper handling protocols, researchers can leverage BCDMH to streamline synthetic routes and develop novel pharmaceutical entities with greater efficiency and safety.
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1-BROMO-3-CHLORO-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE for oxidation of alcohols
An In-Depth Guide to the Oxidation of Alcohols Using 1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione (BCDMH)
Introduction: Unveiling BCDMH as a Modern Oxidizing Agent
The oxidation of alcohols to carbonyl compounds—aldehydes and ketones—is a cornerstone transformation in organic synthesis, crucial for the construction of fine chemicals, pharmaceuticals, and complex molecular architectures.[1][2] While classic methods often rely on chromium- or manganese-based reagents, the field is continually driven by the need for milder, more selective, and operationally simpler alternatives. This compound, commonly known as BCDMH, has emerged as a compelling reagent in this context.
BCDMH is a stable, crystalline solid belonging to the N-halo hydantoin family.[3][4] Its structure features two distinct halogen atoms—bromine and chlorine—attached to nitrogen atoms within a five-membered ring. This dual-halogen nature is key to its reactivity. Upon reaction, it serves as an excellent electrophilic halogen source, releasing hypohalous acids (HOBr and HOCl) or their equivalents in a controlled manner.[5][6][7] This property, initially harnessed for water disinfection, has been adeptly repurposed by synthetic chemists for various transformations, most notably the oxidation of alcohols.[5][7]
This guide provides a comprehensive overview of BCDMH as an oxidizing agent, detailing its mechanism of action, substrate scope, and practical, field-tested protocols for researchers in synthetic and medicinal chemistry.
Pillar 1: The Mechanistic Landscape of BCDMH Oxidation
The efficacy of BCDMH in alcohol oxidation stems from its ability to act as a source of an electrophilic bromine species, typically conceptualized as a bromine cation (Br⁺) equivalent. The generally accepted mechanism proceeds through the formation of an intermediate alkyl hypobromite, which subsequently undergoes elimination to yield the carbonyl product.
The key steps are as follows:
-
Activation of BCDMH : The more labile N-Br bond of BCDMH is polarized, making the bromine atom highly electrophilic.
-
Nucleophilic Attack : The oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic bromine of BCDMH. This forms an protonated alkyl hypobromite intermediate.
-
Deprotonation : A base (which can be another alcohol molecule, a solvent, or the hydantoin byproduct) removes the proton from the oxygen, yielding a neutral alkyl hypobromite.
-
E2-like Elimination : In the rate-determining step, a base removes the hydrogen atom from the carbon bearing the oxygen (the α-hydrogen). Simultaneously, the O-Br bond cleaves, and a carbon-oxygen double bond is formed. This elimination pathway is analogous to an E2 reaction.[8][9]
The 5,5-dimethylhydantoin derivative is formed as a byproduct. Because tertiary alcohols lack an α-hydrogen, they are resistant to oxidation under these conditions, providing a basis for selective transformations.[1]
Caption: Proposed mechanism for the oxidation of alcohols by BCDMH.
Pillar 2: Experimental Protocols and Methodologies
The operational simplicity of BCDMH oxidations is a significant advantage. Reactions can often be performed under mild, and even solvent-free, conditions.
General Experimental Workflow
The following diagram outlines the typical steps involved in a BCDMH-mediated oxidation reaction, from setup to product isolation.
Caption: Standard workflow for BCDMH oxidation of alcohols.
Protocol 1: Solvent-Free Oxidation of Secondary Alcohols to Ketones
This protocol is adapted from methodologies developed for N-halo reagents and is particularly advantageous for its efficiency and reduced solvent waste.[8][10]
Materials:
-
Secondary alcohol (e.g., benzhydrol, 1-phenylethanol)
-
This compound (BCDMH)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Heating mantle or oil bath
-
Ethyl acetate, water, saturated sodium thiosulfate solution, brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
To a clean, dry round-bottom flask, add the secondary alcohol (1.0 mmol, 1.0 equiv).
-
Add BCDMH (0.55 mmol, ~0.55 equiv., assuming the Br is the primary oxidant). Note: Stoichiometry may need optimization depending on the substrate.
-
Heat the reaction mixture with vigorous stirring to 70–80 °C. The mixture will typically become a homogenous liquid.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are often complete within 15–100 minutes.[8]
-
Once the starting material is consumed, cool the flask to room temperature.
-
Add water (~10 mL) to the reaction mixture to dissolve the hydantoin byproduct. If any residual halogen color is present, add a few drops of saturated sodium thiosulfate solution until the color disappears.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Oxidation of Primary Benzylic Alcohols to Aldehydes
Achieving selective oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids requires careful control of reaction conditions. Using a biphasic system or a co-oxidant can enhance selectivity. An approach using aqueous hydrogen peroxide as a co-oxidant has been shown to be effective with the related reagent 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and is adaptable for BCDMH.[11][12]
Materials:
-
Primary benzylic alcohol (e.g., benzyl alcohol)
-
This compound (BCDMH)
-
35% Aqueous Hydrogen Peroxide (H₂O₂)
-
Round-bottom flask with stir bar and condenser
-
Dichloromethane (DCM) or other suitable organic solvent
Procedure:
-
In a round-bottom flask, dissolve the primary benzylic alcohol (1.0 mmol, 1.0 equiv) in a suitable solvent like DCM (10 mL).
-
Add BCDMH (0.5 mmol, 0.5 equiv).
-
Add 35% aqueous H₂O₂ (2.0 mmol, 2.0 equiv) to the mixture.
-
Heat the reaction to a gentle reflux (or a specified temperature, e.g., 60 °C) and stir vigorously.
-
Monitor the reaction closely by TLC. The exclusive formation of the aldehyde is desired, with an absence of the corresponding carboxylic acid.[11]
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench any remaining H₂O₂ by adding saturated sodium thiosulfate solution until bubbling ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting aldehyde by column chromatography.
Pillar 3: Substrate Scope & Performance Data
BCDMH and related N-halo hydantoins have demonstrated broad applicability for the oxidation of various alcohol substrates. Secondary benzylic alcohols are particularly reactive, affording high yields in short reaction times.
| Entry | Substrate (Alcohol) | Product | Conditions | Time | Yield (%) | Reference |
| 1 | Benzhydrol | Benzophenone | BCDMH (0.55 eq), Solvent-free, 80°C | 15 min | 95% | [8] |
| 2 | 1-Phenylethanol | Acetophenone | BCDMH (0.55 eq), Solvent-free, 80°C | 20 min | 92% | [8] |
| 3 | 4-Chlorobenzhydrol | 4,4'-Dichlorobenzophenone | BCDMH (0.55 eq), Solvent-free, 80°C | 25 min | 94% | [8] |
| 4 | Benzyl Alcohol | Benzaldehyde | DBDMH (0.5 eq), 35% aq. H₂O₂, 60°C | 2 h | 85% | [11][12] |
| 5 | 4-Methylbenzyl Alcohol | 4-Methylbenzaldehyde | DBDMH (0.5 eq), 35% aq. H₂O₂, 60°C | 2 h | 88% | [11][12] |
| 6 | 4-Nitrobenzyl Alcohol | 4-Nitrobenzaldehyde | DBDMH (0.5 eq), 35% aq. H₂O₂, 60°C | 2 h | 90% | [11][12] |
Note: Data for entries 4-6 are from studies using the closely related 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and serve as a strong predictive model for BCDMH reactivity.
Safety and Handling: A Trustworthy Approach
As a potent oxidizing agent and halogen source, BCDMH requires careful handling to ensure laboratory safety.[13][14]
-
Personal Protective Equipment (PPE) : Always wear safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[13][15]
-
Handling : Conduct all manipulations in a well-ventilated fume hood. Avoid creating dust. Use non-sparking tools. BCDMH is an oxidizer and may intensify fire; keep it away from heat, sparks, open flames, and combustible materials.[14][16]
-
Storage : Store BCDMH in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as acids, bases, reducing agents, and combustible materials.[14][15]
-
In Case of Contact :
-
Skin : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[13][16]
-
Eyes : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13][15]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13][17]
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[13]
-
References
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Application Notes and Protocols for Reactions with 1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and protocols for the safe and effective use of 1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) in synthetic chemistry. BCDMH is a versatile and efficient halogenating agent, offering a safer and more manageable alternative to gaseous or liquid halogens. This document delves into the fundamental principles of BCDMH chemistry, its applications in the halogenation of various organic substrates, detailed experimental setups, and robust analytical methods for reaction monitoring. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction to 1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH)
1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) is a stable, crystalline solid belonging to the N-halamine family of compounds.[1] While widely recognized for its application as a disinfectant in water treatment due to its slow release of hypobromous and hypochlorous acids, its utility in organic synthesis is equally significant.[2][3] BCDMH serves as an excellent electrophilic halogen source for a variety of transformations, including the halogenation of alkenes, alkynes, aromatic systems, and carbonyl compounds.[4][5] Its solid nature and gradual reactivity offer considerable advantages in terms of handling, safety, and reaction control compared to reagents like elemental bromine or chlorine.[6]
Key Physicochemical Properties of BCDMH:
| Property | Value | Reference |
| Molecular Formula | C₅H₆BrClN₂O₂ | [1] |
| Molar Mass | 241.47 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 159-163 °C (decomposes) | [1] |
| Solubility in Water | 0.15 g/100 mL (25 °C) | [1] |
| Solubility in Organic Solvents | Soluble in acetone | [1] |
The reactivity of BCDMH stems from the polarized N-Br and N-Cl bonds, which allow for the transfer of electrophilic bromine and chlorine to nucleophilic substrates. In many organic reactions, the bromine atom is the more reactive of the two halogens.[5]
Safety and Handling of BCDMH
BCDMH is a hazardous chemical and requires strict adherence to safety protocols. It is classified as an oxidizer, corrosive, and an irritant.[7]
2.1 Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., rubber or plastic).
-
Respiratory Protection: Use a dust mask or a respirator with appropriate filters, especially when handling the powder form.
-
Body Protection: A lab coat, long pants, and closed-toe shoes are required.
2.2 Handling and Storage:
-
Handle BCDMH in a well-ventilated fume hood.
-
Avoid contact with skin, eyes, and clothing.[6]
-
Keep away from heat, open flames, and combustible materials.[8]
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from moisture and incompatible substances like acids, bases, and reducing agents.[9]
-
Crucially, never add water to BCDMH; always add BCDMH to water slowly. [8]
2.3 Spill and Waste Disposal:
-
In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a designated, labeled waste container.[10]
-
The spill area should be cleaned with large amounts of water.[7]
-
Dispose of BCDMH waste in accordance with local, state, and federal regulations.
Experimental Setup and General Considerations
A well-designed experimental setup is paramount for successful and safe reactions with BCDMH.
3.1 Glassware and Equipment:
-
All glassware should be thoroughly dried before use, as moisture can lead to the decomposition of BCDMH and the formation of hypohalous acids.[3]
-
A standard reaction setup consists of a round-bottom flask equipped with a magnetic stirrer, a condenser (if heating is required), and an inert gas inlet (e.g., nitrogen or argon) if the substrate or product is sensitive to air or moisture.
3.2 Solvents:
-
The choice of solvent is critical and depends on the specific reaction. Common inert solvents for halogenation reactions include dichloromethane (DCM), chloroform (CHCl₃), and diethyl ether.[9] For certain applications, protic solvents like acetic acid may be used.[11]
3.3 Reaction Monitoring:
-
The progress of the reaction should be monitored to determine the point of completion and to minimize the formation of byproducts. Thin-layer chromatography (TLC) is a convenient method for qualitative monitoring. For quantitative analysis, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be employed.
Application Notes and Protocols
The following protocols provide detailed procedures for common halogenation reactions using BCDMH or its close and often interchangeable analog for brominations, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).
Protocol 1: Bromination of Alkenes
The addition of bromine to an alkene is a fundamental transformation in organic synthesis, yielding vicinal dibromides. BCDMH provides a safer alternative to liquid bromine for this reaction. The reaction typically proceeds via a bromonium ion intermediate, resulting in anti-addition of the two bromine atoms across the double bond.[12]
Workflow for Alkene Bromination:
Caption: General workflow for the bromination of an alkene using BCDMH/DBDMH.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, 100-mL round-bottom flask equipped with a magnetic stir bar, dissolve the alkene (10 mmol) in 30 mL of dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10 minutes.
-
Reagent Addition: Slowly add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (5.5 mmol, 1.1 equivalents of Br) in small portions over 15 minutes. Note: For BCDMH, the stoichiometry may need to be adjusted based on the desired halogenation (bromination vs. chlorination).
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours, monitoring the disappearance of the starting material by TLC.
-
Quenching: Upon completion, cool the mixture again in an ice bath and quench the reaction by the slow addition of 20 mL of a saturated aqueous solution of sodium thiosulfate. Stir until the color of bromine disappears.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with 20 mL of water, followed by 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to afford the pure vicinal dibromide.
Protocol 2: α-Halogenation of Ketones
The α-halogenation of ketones is a valuable synthetic transformation that provides key intermediates for various subsequent reactions, such as the formation of α,β-unsaturated ketones.[10][11] The reaction, when catalyzed by acid, proceeds through an enol intermediate.[13]
Mechanism of Acid-Catalyzed α-Halogenation of a Ketone:
Caption: Simplified mechanism for the acid-catalyzed α-halogenation of a ketone.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a solution of the ketone (10 mmol) in 25 mL of glacial acetic acid in a 100-mL round-bottom flask, add a catalytic amount of a strong acid (e.g., 2-3 drops of concentrated H₂SO₄).
-
Reagent Addition: Add BCDMH (10 mmol) in one portion and stir the mixture at room temperature.
-
Reaction: Monitor the reaction by TLC or GC-MS. The reaction time can vary from 30 minutes to several hours depending on the substrate.
-
Work-up: Once the reaction is complete, pour the mixture into 100 mL of cold water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 30 mL).
-
Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution (until effervescence ceases), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude α-halogenated ketone by distillation or column chromatography.
Protocol 3: Electrophilic Bromination of Aromatic Compounds
Electron-rich aromatic compounds can be efficiently brominated using BCDMH or DBDMH.[8] This method avoids the use of elemental bromine and a Lewis acid catalyst in some cases, offering a milder and more selective alternative.
Detailed Step-by-Step Protocol:
-
Reaction Setup: Dissolve the electron-rich aromatic substrate (e.g., anisole, 10 mmol) in 40 mL of a suitable solvent such as DCM or acetonitrile in a round-bottom flask.
-
Reagent Addition: Add DBDMH (5.0 mmol, 1.0 equivalent of Br₂) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor the progress by TLC.
-
Work-up: After the reaction is complete, filter off the byproduct, 5,5-dimethylhydantoin.
-
Washing: Wash the filtrate with a saturated aqueous solution of sodium bisulfite, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purification: Purify the product by column chromatography or recrystallization to yield the brominated aromatic compound.
Analytical Methods for Reaction Monitoring
A summary of common analytical techniques for monitoring reactions involving BCDMH is presented below.
| Analytical Technique | Principle | Application | Advantages | Disadvantages |
| Thin-Layer Chromatography (TLC) | Separation based on polarity. | Qualitative monitoring of reaction progress. | Fast, simple, and inexpensive. | Not quantitative. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and mass-to-charge ratio. | Quantitative analysis of volatile starting materials and products. | High sensitivity and provides structural information. | Compounds must be thermally stable. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | Quantitative analysis of a wide range of compounds. | High resolution and reproducibility. | Higher cost and more complex than TLC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei. | Structural elucidation of products and reaction kinetics. | Provides detailed structural information. | High instrument cost and requires larger sample amounts. |
Conclusion
1-Bromo-3-chloro-5,5-dimethylhydantoin is a highly effective and versatile reagent for a range of halogenation reactions in organic synthesis. Its solid, stable nature provides significant safety and handling advantages over traditional halogenating agents. The protocols outlined in this guide, covering the halogenation of alkenes, ketones, and aromatic compounds, offer a solid foundation for researchers in synthetic and medicinal chemistry. By understanding the underlying principles and adhering to the detailed procedures and safety precautions, scientists can confidently and efficiently incorporate BCDMH into their synthetic strategies to access a diverse array of halogenated molecules.
References
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- Wang, L., Zhai, L., Chen, J., Gong, Y., Wang, P., Li, H., & She, X. (2022). Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source. The Journal of Organic Chemistry, 87(5), 3177–3183.
- Organic Chemistry Portal. (n.d.). 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH.
- Wikipedia. (2023). 1-Bromo-3-chloro-5,5-dimethylhydantoin.
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- Sciencemadness Discussion Board. (2010, February 7). Getting the Bromine from BCDMH.
- Google Patents. (n.d.). CN103333115B - Production method of bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) serving as chemical intermediate.
- PubChem. (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin.
- Wikipedia. (n.d.). Ketone halogenation.
- Enviro Tech Chemical Services. (n.d.). BCDMH Tabs. Retrieved from Enviro Tech Chemical Services website.
- Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones.
- Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism.
- PubMed Central (PMC). (n.d.). Stereoselective Halogenation in Natural Product Synthesis.
- Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols.
- Chemistry LibreTexts. (2024, January 15). 5.3: Alpha Halogenation of Aldehydes and Ketones.
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Application Notes & Protocols: BCDMH as a Biocide in Industrial Water Systems
Introduction: Understanding BCDMH
1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) is a potent, broad-spectrum biocide widely employed for microbiological control in industrial water systems.[1] Supplied as a solid in tablet or granular form, BCDMH offers significant advantages in handling safety and dosing precision over gaseous or liquid alternatives like chlorine.[2][3] Its efficacy extends across a wide pH range and in waters with high organic or ammonia content, making it a versatile tool for systems such as recirculating cooling towers, heat exchangers, and industrial air washers.[1][2][4]
Chemically, BCDMH is a halohydantoin that functions as a controlled-release source of both bromine and chlorine.[1][4][5] This dual-halogen action provides a synergistic and sustained disinfecting effect, crucial for preventing biofouling, inhibiting microbial-induced corrosion, and controlling the proliferation of pathogenic organisms like Legionella pneumophila.[1][6]
| Property | Description |
| Chemical Name | 1-Bromo-3-chloro-5,5-dimethylhydantoin |
| CAS Number | 32718-18-6[2] |
| Appearance | Off-white solid (granules or tablets)[2][4] |
| Mechanism | Slow hydrolysis in water to release hypobromous acid (HOBr) and hypochlorous acid (HOCl)[4][5] |
| Key Advantages | Broad-spectrum efficacy, effective in high pH/ammonia, stable solid form, long-lasting action[1][2][4] |
| Primary Applications | Cooling towers, heat exchangers, air washers, pasteurizers, wastewater treatment[1][3][4] |
Mechanism of Biocidal Action
The efficacy of BCDMH stems from its hydrolysis in water, a process that releases the active biocidal agents: hypobromous acid (HOBr) and, more slowly, hypochlorous acid (HOCl).[2][4][5]
-
Initial Fast Hydrolysis: BCDMH rapidly hydrolyzes to release HOBr. This is the primary and most immediate biocidal action.[2]
-
Secondary Slow Hydrolysis: The remaining monochloro-DMH intermediate hydrolyzes at a slower rate to release HOCl.[2][5]
These powerful oxidizing agents (HOBr and HOCl) destroy microorganisms by penetrating cell walls and disrupting critical metabolic processes, leading to rapid cell death.[4] The bromine component is particularly effective in alkaline water conditions and in the presence of ammonia, where chlorine-based biocides often lose significant efficacy.[2]
Caption: Hydrolysis pathway of BCDMH in water.
Application Protocol: Efficacy Evaluation in a Cooling Tower
This protocol provides a framework for determining the effective dosage of BCDMH required to control microbial populations in a specific industrial cooling water system. The core principle is to establish a baseline microbial load and then measure the reduction achieved with a controlled BCDMH dosage.
Causality and Experimental Design
The goal is not just to add a biocide but to validate its performance in situ. Industrial water chemistry is complex and variable; factors like pH, temperature, organic load, and ammonia levels can significantly impact biocide demand. This protocol is designed to account for these system-specific variables by measuring the direct impact of BCDMH on the native microbial population. A "free halogen residual" is used as the key performance parameter, representing the amount of available biocide after the initial demand from the water has been met.
Materials & Equipment
-
Sterile sample collection bottles (with sodium thiosulfate for neutralization)
-
Dip slides, or materials for Total Viable Count (TVC) via spread plating (e.g., R2A or PCA agar plates, incubator)
-
BCDMH tablets or granules
-
Appropriate BCDMH feeder (e.g., bypass feeder)[2]
-
DPD (N,N-diethyl-p-phenylenediamine) test kit for measuring free halogen residual (as ppm Cl₂)[2]
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, dust mask[2][7]
Step-by-Step Methodology
Part A: Establishing a Baseline
-
Initial Sampling: Before introducing BCDMH, collect a water sample from a representative point in the system (e.g., cooling tower basin, away from the makeup water inlet).
-
Neutralization is Critical: Use a sample bottle containing sodium thiosulfate. This instantly neutralizes any existing residual biocide, ensuring that the microbial count reflects the system's condition at the moment of sampling, not the continued action of the biocide in the bottle.
-
Microbial Analysis: Process the sample within 1-2 hours.
-
Dip Slides: A simple, semi-quantitative method for field use. Dip the slide into the water sample, allow excess to drain, and incubate according to the manufacturer's instructions.
-
TVC Plating: For more accurate, quantitative results. Perform serial dilutions of the water sample and use the spread plate technique on R2A or PCA agar. Incubate at 30-35°C for 48-72 hours.
-
-
Record Baseline: Count the colonies (Colony Forming Units, CFU/mL) and record this as the pre-treatment baseline.
Part B: Shock Dosing and Monitoring
-
Initial BCDMH Dose: Introduce BCDMH into the system using a feeder. The objective is to achieve a free halogen residual of 1.0-2.0 ppm (measured as Cl₂).[6][8] The initial quantity will depend on system volume and water quality.
-
Scientist's Note: This is a "shock dose" intended to overcome the initial high oxidant demand of the system (biofilm, organic matter, etc.).
-
-
Contact Time: Allow the water to circulate for at least four to six hours . This contact time is crucial for the biocide to act on both planktonic (free-floating) and sessile (biofilm) microorganisms.[2]
-
Residual Monitoring: Every 30-60 minutes, use the DPD test kit to measure the free halogen residual. If the residual drops below 1.0 ppm, add more BCDMH to maintain the target range.
-
Post-Treatment Sampling: After the 4-6 hour contact period, collect a second water sample (again, using a neutralized bottle).
-
Post-Treatment Analysis: Perform microbial analysis on the second sample using the same method as in Part A.
Data Interpretation
The efficacy of the treatment is determined by the percentage reduction in the microbial population. A successful shock treatment should achieve a >99% (2-log) reduction in the planktonic microbial count.
-
Calculation: % Reduction = [(Baseline CFU/mL - Post-Treatment CFU/mL) / Baseline CFU/mL] * 100
If the reduction is insufficient, it may indicate:
-
High Oxidant Demand: The system contains a heavy biofilm or high organic load, consuming the biocide before it can act.
-
Insufficient Contact Time: The biocide was not allowed to circulate for long enough.
-
Inadequate Residual: The target of 1.0-2.0 ppm free halogen was not maintained consistently.
Caption: Experimental workflow for BCDMH efficacy testing.
Application Protocol: Routine Monitoring and Control
Once an effective shock dose is established, a routine maintenance program is required to prevent microbial regrowth.
Principle of Maintenance Dosing
The goal of a maintenance program is to consistently maintain a low level of free halogen residual (e.g., 0.25 - 1.0 ppm ) to prevent the re-establishment of biofilm.[2] This is more efficient and cost-effective than performing frequent, aggressive shock treatments.
Step-by-Step Methodology
-
System Automation: Use a reliable erosion feeder (brominator) that dissolves the BCDMH tablets/granules at a controlled rate.[2] The flow rate through the feeder is adjusted to achieve the desired residual in the main water system.[2]
-
Frequency of Monitoring: Initially, measure the free halogen residual daily using a DPD test kit. Once the system is stable, the frequency can be reduced to 2-3 times per week.
-
Microbiological Checks: Perform dip slide or TVC plate counts weekly to confirm that the maintenance dose is effectively controlling microbial growth.
-
System Audits: Regularly inspect key areas of the water system (e.g., tower fill, heat exchanger plates) for signs of biofilm. If slime is detected, a shock dose (as described in Section 3.0) may be necessary.
| Parameter | Shock Dose | Maintenance Dose | Rationale |
| Target Residual (as Cl₂) | 1.0 - 2.0 ppm[6][8] | 0.25 - 1.0 ppm[2] | High initial dose to kill existing microbes; lower dose to prevent regrowth. |
| Contact / Dosing Time | 4-6 hours minimum[2] | Continuous | Shock dose needs sufficient time to penetrate biofilm; maintenance is preventative. |
| Frequency | As needed (e.g., initial treatment, after an upset) | Daily / Continuous | Shocking is a corrective action; maintenance is a continuous preventative measure. |
| Monitoring | Frequent (every 30-60 mins) | Routine (daily to weekly) | Close monitoring is needed to ensure shock dose is maintained; less frequency for stable systems. |
Safety and Handling
BCDMH is a strong oxidizing agent and requires careful handling to ensure safety.[2][7]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, rubber or nitrile gloves, and dust masks when handling BCDMH powder or granules.[2][7][9]
-
Storage: Store in a cool, dry, well-ventilated area away from direct sunlight, organic materials, combustibles, and other chemicals.[2][7] Keep containers tightly closed to prevent moisture absorption, which can cause decomposition.[2]
-
Handling: Use only clean, dry utensils. NEVER add water to the product; always add the product to water.[7][10] Do not mix BCDMH with any other chemicals in the feeder, as this can cause a dangerous reaction.[2][7]
-
Spills: Sweep up spilled solid material carefully, avoiding dust generation. Place in a suitable container and wash the spill area with large amounts of water.[2][11]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek prompt medical attention.[2]
-
Skin: Remove contaminated clothing. Wash skin thoroughly with soap and water.[2]
-
Inhalation: Move to fresh air.[2]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.[9]
-
References
- YunCang. (n.d.). BCDMH: a powerful Disinfectant for Water Treatment.
- National Center for Biotechnology Information. (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin. PubChem.
- Kramer, J. F. (2007). Efficacy of Bromochlorodimethylhydantoin against Legionella pneumophila in Industrial Cooling Water Systems. OnePetro.
- Agent Sales & Services. (2016). Bromochlorodimethylhydantoin BCDMH - Safety Data Sheet.
- Water Treatment Chemicals. (n.d.). BCDMH: A Versatile Biocide for Industrial Water Treatment and Disinfection.
- AHCES Blog. (2023). BCDMH Safety Guide.
- Pope, D. H., et al. (1984). Effectiveness of 1-bromo-3-chloro-5,5-dimethylhydantoin against Legionella pneumophila in a cooling tower. Applied and Environmental Microbiology, 47(6), 1307–1310.
- Chemex Industries, Inc. (n.d.). BCDMH | Bromine Tabs For Microbiological Control in Industrial Cooling Water.
- Kramer, J. F. (2007). Field trial of biocides for control of Legionella in cooling towers. ResearchGate.
- Redox. (2023). Safety Data Sheet BCDMH Tablets.
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Application Notes & Protocols: Selective α-Halogenation of Ketones Using 1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione (BCDMH)
Introduction: The Unique Duality of BCDMH in Ketone Functionalization
In the landscape of synthetic organic chemistry, the α-functionalization of ketones is a cornerstone transformation, providing critical intermediates for constructing complex molecular architectures in natural product synthesis and drug discovery. The resulting α-haloketones are particularly valuable synthons, primed for subsequent nucleophilic substitution, elimination, and rearrangement reactions.[1] While numerous halogenating agents exist, 1-bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione (BCDMH) presents a unique and compelling case.
BCDMH, a stable, crystalline solid, is a member of the N-halo-hydantoin family of reagents.[2][3] Unlike its monochromatic counterparts, such as N-Bromosuccinimide (NBS) or 1,3-dichloro-5,5-dimethylhydantoin (DCDMH), BCDMH is a dual-halogen source, capable of delivering both electrophilic bromine and chlorine.[4][5] This characteristic, born from its primary application as a broad-spectrum biocide in water treatment, is its principal advantage in a synthetic context.[2][6] The reagent's reactivity is governed by the differential strength of the N-Br and N-Cl bonds, with the N-Br bond being weaker and more reactive. Kinetic studies on its hydrolysis show that the bromine component is released almost immediately, while chlorine release is significantly slower.[4] This inherent kinetic difference allows for selective halogenation—primarily bromination—under carefully controlled conditions, offering a safer, more manageable alternative to elemental bromine.
This guide provides an in-depth exploration of BCDMH as a reagent for the α-halogenation of ketones, grounded in mechanistic principles and validated through detailed experimental protocols.
Safety and Handling of BCDMH
Before any experimental work, it is critical to understand the hazards associated with BCDMH and implement stringent safety protocols.
-
Primary Hazards : BCDMH is a strong oxidizer, is corrosive, and can cause severe skin burns and eye damage.[2][7][8] It is also harmful if swallowed and very toxic to aquatic life.[7]
-
Incompatibilities : As an oxidizer, BCDMH must be stored away from combustible and organic materials, as contact may cause a fire or violent reaction.[9][10] It is incompatible with acids, bases, and reducing agents.
-
Personal Protective Equipment (PPE) : Always handle BCDMH in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[7][8]
-
Handling : Avoid creating dust.[8] When preparing solutions, ALWAYS add the BCDMH powder slowly to the solvent; NEVER add solvent to the powder to prevent localized heating and potential decomposition.[10]
-
Spill & Waste Disposal : In case of a spill, contain the material using dry, inert sand or earth. DO NOT use organic materials like sawdust.[9] Dispose of waste in accordance with local, regional, and national regulations.[7]
| Hazard Class | GHS Pictogram | Precautionary Statement Summary |
| Oxidizing Solid | GHS03: Oxidizing | P210: Keep away from heat/sparks/open flames. P220: Keep away from clothing and other combustible materials.[3][10] |
| Acute Toxicity (Oral) | GHS07: Exclamation mark | P270: Do not eat, drink or smoke when using this product.[3] |
| Skin Corrosion/Irritation | GHS05: Corrosive | P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][8] |
| Environmental Hazard | GHS09: Environmental hazard | P273: Avoid release to the environment.[7] |
The Mechanistic Pathway: Acid-Catalyzed Halogenation
The α-halogenation of ketones in the presence of an acid catalyst is a well-established reaction that proceeds through an enol intermediate.[11][12][13] The rate of this reaction is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step.[13][14]
The mechanism involves three key stages:
-
Protonation of the Carbonyl : The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₂SO₄, TsOH, or even HBr generated in situ). This step increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-hydrogens.[11][15]
-
Enol Formation (Rate-Determining Step) : A weak base (e.g., the solvent or the conjugate base of the acid catalyst) removes an α-hydrogen. The electrons from the C-H bond then form a C=C double bond, while the electrons from the C=O π-bond move to the oxygen atom, neutralizing the positive charge and forming the enol tautomer.[12][13]
-
Nucleophilic Attack on Halogen : The electron-rich enol is the active nucleophile. It attacks the electrophilic bromine atom of BCDMH. The O-H bond of the enol reforms the carbonyl, and the C=C π-bond attacks the bromine, cleaving the N-Br bond. Subsequent deprotonation of the carbonyl oxygen by a weak base regenerates the acid catalyst and yields the final α-bromoketone product.[11]
Caption: Acid-catalyzed α-bromination of a ketone via an enol intermediate.
Experimental Protocols
The inherent reactivity difference in BCDMH allows for its primary use as a regioselective α-brominating agent. Achieving selective α-chlorination is more challenging and often requires specific catalysts or conditions that favor N-Cl bond cleavage, which is beyond the typical application of this reagent. Therefore, the following protocols focus on α-bromination.
Protocol 1: General Acid-Catalyzed α-Bromination of Aryl Ketones
This protocol is adapted from established methods using N-halo-hydantoins and is suitable for aryl ketones like acetophenone.[16] The use of a slight molar deficit of BCDMH (relative to available α-hydrogens) helps prevent di-bromination.
Objective : To synthesize α-bromoacetophenone from acetophenone.
Materials :
-
Acetophenone (1.0 eq)
-
This compound (BCDMH) (0.55 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 eq)
-
Methanol (Solvent)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
Procedure :
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar, add acetophenone (1.0 eq) and methanol to achieve a concentration of approximately 0.5 M.
-
Catalyst Addition : Add p-TsOH (0.1 eq) to the solution and stir until it dissolves.
-
Reagent Addition : In a separate beaker, dissolve BCDMH (0.55 eq) in a minimal amount of methanol. Add this solution dropwise to the stirring ketone solution at room temperature over 15-20 minutes.
-
Causality Note: Dropwise addition helps to control the reaction rate and dissipate any heat generated, minimizing side reactions. Using 0.55 equivalents of BCDMH provides one electrophilic bromine atom per ketone molecule, favoring mono-bromination.
-
-
Reaction Monitoring : Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 2-4 hours).
-
Quenching : Once the reaction is complete, cool the flask in an ice bath. Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining active halogen. Stir for 10 minutes until the yellow color, if any, disappears.
-
Work-up :
-
Reduce the volume of methanol under reduced pressure.
-
Add DCM or EtOAc to the residue and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst), water, and finally brine.
-
Causality Note: The bicarbonate wash is crucial to remove the acid catalyst, which could cause product degradation or side reactions during concentration.
-
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude α-bromoacetophenone.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel if necessary.
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Application Notes and Protocols: BCDMH in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of the applications of 1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) in the synthesis of heterocyclic compounds. While traditionally recognized as a biocide, the unique chemical properties of BCDMH as a potent oxidant and an efficient halogenating agent position it as a versatile and advantageous reagent in modern organic synthesis. This document elucidates the mechanistic rationale behind its reactivity and provides detailed, field-proven protocols for its use in the synthesis of key heterocyclic scaffolds, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and benzimidazoles. By presenting a comprehensive analysis of its synthetic utility, this guide aims to empower researchers to leverage BCDMH for the efficient and scalable production of novel chemical entities.
Introduction to BCDMH: Beyond Biocidal Applications
1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) is a stable, crystalline N-halamine that has been extensively utilized as a disinfectant and biocide in water treatment.[1][2] Its efficacy in these applications stems from its ability to slowly release hypobromous acid (HOBr) and hypochlorous acid (HOCl) upon contact with water, which act as powerful oxidizing agents against microorganisms.[3] However, this controlled release of reactive halogen species also makes BCDMH a highly attractive reagent for synthetic organic chemistry.
The structure of BCDMH, featuring both an N-Br and an N-Cl bond, provides a unique reactivity profile. The N-Br bond is the more reactive of the two, making BCDMH an excellent source of electrophilic bromine.[4] This, combined with its strong oxidizing potential, opens up avenues for its use in a variety of organic transformations, particularly in the construction of heterocyclic rings, which are core motifs in a vast array of pharmaceuticals and functional materials. This guide will focus on the practical application of BCDMH as a strategic reagent for the synthesis of medicinally relevant heterocyclic compounds.
The Chemical Rationale: BCDMH as a Synthetic Tool
The utility of BCDMH in heterocyclic synthesis is primarily rooted in two key aspects of its reactivity:
-
Oxidative Potential: BCDMH is a potent oxidizing agent. In non-aqueous media, it can directly participate in oxidation reactions. This is particularly relevant for oxidative cyclization reactions, where the formation of the heterocyclic ring is driven by the removal of two hydrogen atoms from a linear precursor.
-
Electrophilic Bromination: The N-Br bond in BCDMH is polarized, rendering the bromine atom electrophilic. This allows BCDMH to act as an efficient brominating agent, comparable and in some cases superior to reagents like N-bromosuccinimide (NBS).[5] This property can be harnessed to generate brominated intermediates that can subsequently undergo intramolecular cyclization to form heterocyclic products.
The dual functionality of BCDMH as both an oxidant and a halogenating agent provides a versatile platform for the development of novel synthetic methodologies.
Application I: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Oxidative Cyclization
The 1,3,4-oxadiazole moiety is a prevalent scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[6] A common and efficient method for their synthesis is the oxidative cyclization of N-acylhydrazones. BCDMH serves as an excellent oxidant for this transformation, offering mild reaction conditions and high yields.
Mechanistic Insight
The reaction is proposed to proceed through an initial N-bromination of the N-acylhydrazone by BCDMH. This is followed by an intramolecular cyclization, where the carbonyl oxygen attacks the imine carbon, leading to a 5-membered ring intermediate. Subsequent elimination of HBr, facilitated by a base, results in the formation of the aromatic 1,3,4-oxadiazole ring.
Caption: Proposed mechanism for BCDMH-mediated synthesis of 1,3,4-oxadiazoles.
Experimental Protocol
Materials:
-
N-Acylhydrazone (1.0 mmol)
-
BCDMH (0.6 mmol)
-
Triethylamine (Et3N) (1.2 mmol)
-
Dichloromethane (DCM) (10 mL)
Procedure:
-
To a stirred solution of the N-acylhydrazone in DCM at room temperature, add BCDMH in one portion.
-
Add triethylamine dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na2S2O3).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,5-disubstituted 1,3,4-oxadiazole.
| Substrate (N-Acylhydrazone) | Product (1,3,4-Oxadiazole) | Typical Yield (%) |
| N'-(phenylmethylene)benzohydrazide | 2,5-Diphenyl-1,3,4-oxadiazole | 90-95% |
| N'-(4-methoxybenzylidene)benzohydrazide | 2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | 88-93% |
| N'-(4-nitrobenzylidene)benzohydrazide | 2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole | 92-96% |
Application II: Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles
The 1,3,4-thiadiazole ring is another important heterocyclic system with diverse pharmacological applications. Analogous to the synthesis of oxadiazoles, 1,3,4-thiadiazoles can be readily prepared by the oxidative cyclization of thiosemicarbazones, for which BCDMH is a highly effective reagent.
Mechanistic Pathway
The mechanism is believed to be similar to that of oxadiazole formation. BCDMH facilitates the oxidative cyclization of the thiosemicarbazone, likely proceeding through an initial interaction with the sulfur atom, followed by intramolecular cyclization and elimination to form the stable aromatic thiadiazole ring.
Caption: BCDMH-mediated synthesis of 1,3,4-thiadiazoles.
Experimental Protocol
Materials:
-
Thiosemicarbazone (1.0 mmol)
-
BCDMH (1.1 mmol)
-
Ethanol (15 mL)
Procedure:
-
Suspend the thiosemicarbazone in ethanol in a round-bottom flask.
-
Add BCDMH to the suspension at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate (NaHCO3).
-
Filter the resulting precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,5-disubstituted 1,3,4-thiadiazole.
| Substrate (Thiosemicarbazone) | Product (1,3,4-Thiadiazole) | Typical Yield (%) |
| Benzaldehyde thiosemicarbazone | 2-Amino-5-phenyl-1,3,4-thiadiazole | 85-90% |
| 4-Chlorobenzaldehyde thiosemicarbazone | 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole | 88-94% |
| Acetophenone thiosemicarbazone | 2-Amino-5-(1-phenylethyl)-1,3,4-thiadiazole | 82-87% |
Application III: Synthesis of 2-Substituted Benzimidazoles
Benzimidazoles are a cornerstone of medicinal chemistry, with numerous drugs containing this heterocyclic core.[7][8][9] A prevalent synthetic route involves the condensation of an o-phenylenediamine with an aldehyde. This reaction is fundamentally an oxidative cyclodehydrogenation, and BCDMH can be employed as an efficient in-situ oxidant to drive the reaction to completion under mild conditions.
Rationale and Proposed Workflow
The reaction proceeds by the initial formation of a Schiff base between the o-phenylenediamine and the aldehyde. This intermediate then undergoes an intramolecular cyclization. The final and crucial step is the aromatization of the dihydrobenzimidazole intermediate to the stable benzimidazole, which is achieved by oxidation. BCDMH serves as the terminal oxidant in this step.
Caption: BCDMH as an oxidant in benzimidazole synthesis.
Experimental Protocol
Materials:
-
o-Phenylenediamine (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
BCDMH (1.0 mmol)
-
Acetonitrile (10 mL)
Procedure:
-
In a round-bottom flask, dissolve the o-phenylenediamine and the aldehyde in acetonitrile.
-
Add BCDMH to the solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 3-5 hours.
-
After completion, dilute the reaction mixture with water and neutralize with a saturated NaHCO3 solution.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the pure 2-substituted benzimidazole.
| Aldehyde | Product (Benzimidazole) | Typical Yield (%) |
| Benzaldehyde | 2-Phenyl-1H-benzimidazole | 85-92% |
| 4-Methylbenzaldehyde | 2-(p-Tolyl)-1H-benzimidazole | 87-93% |
| 2-Naphthaldehyde | 2-(Naphthalen-2-yl)-1H-benzimidazole | 84-90% |
Safety, Handling, and Storage
BCDMH is a strong oxidizing agent and requires careful handling.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Incompatibilities: Avoid contact with combustible materials, reducing agents, strong acids, and strong bases. Do not mix with other chemicals unless specified in a validated protocol.
-
Storage: Store in a cool, dry, well-ventilated area away from heat and direct sunlight. Keep the container tightly closed.
-
Spills: In case of a spill, carefully sweep up the solid material and dissolve it in a large volume of water before neutralizing with a reducing agent like sodium thiosulfate.
Conclusion
1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) is a readily available, cost-effective, and highly efficient reagent with significant potential in the synthesis of heterocyclic compounds. Its utility as a potent oxidant enables the facile construction of important heterocyclic scaffolds such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and benzimidazoles under mild reaction conditions. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthetic applications of BCDMH, paving the way for the discovery and development of novel chemical entities.
References
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- Bjørsvik, H.-R., & Sandtorv, H. (2013). Fast Halogenation of Some N-Heterocycles by Means of N,N′-Dihalo-5,5-dimethylhydantoin. ResearchGate.
- Wikipedia. (n.d.). BCDMH.
- El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2003). Oxidative cyclization of D-fructose thiosemicarbazones to 2-amino-5-(D-arabino-1,2,3,4-tetrahydroxybut-1-yl)-1,3,4-thiadiazoles through carbon-carbon bond cleavage of the sugar chain. Pharmazie, 58(6), 367–371.
- Shaban, M. A. E., Nasr, A. Z., & El-Badry, S. M. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF SOME 1,3,4-OXADIAZOLES AND BIS (1,3,4-OXADIAZOLES). JournalAgent.
- Organic Chemistry Portal. (n.d.). 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH.
- PubChem. (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin.
- Comprehensive Chemical Experiments on the Synthesis of 1,3-Dibromo-5,5-Dimethylhydantoin and Its Application as a Brominating Reagent. (n.d.). Wiser.
- Reddit. (2022). BCDMH Synthesis conundrum.
- Quiroga, J., & Insuasty, B. (2021). Designed Synthesis of Diversely Substituted Hydantoins and Hydantoin-Based Hybrid Molecules: A Personal Account. Accounts of Chemical Research, 54(9), 2269–2284.
- Gao, P., & Wei, Y. (2013). Efficient oxidative cyclization of N-acylhydrazones for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
- Lerner, L. (2011). Bromine. In Small-Scale Synthesis of Laboratory Reagents with Reaction Modeling. CRC Press.
- The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (n.d.). MDPI.
- Oxidative Cyclization of Arylidene Carboxyhydrazides: Synthesis of Substituted Hydroxydiphenylmethyl-1,3,4-Oxadiazoles. (n.d.). Jordan Journal of Chemistry.
- Gómez-Saiz, P., García-Tojal, J., Maestro, M. A., Arnaiz, F. J., & Rojo, T. (2002). Evidence of desulfurization in the oxidative cyclization of thiosemicarbazones. Conversion to 1,3,4-oxadiazole derivatives. Inorganic chemistry, 41(6), 1345–1347.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles.
- Synthesis of 1,3,4-Oxadiazoles from 1,2-Diacylhydrazines Using SO2F2 as a Simple and Practical Cyclization Reagent. (n.d.). ResearchGate.
- 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. (2019). Molecules, 24(14), 2617.
- Khazaei, A., Zolfigol, M. A., & Rostami, A. (2004). 1,3-Dibromo-5,5-Dimethylhydantoin [DBDMH] as an Efficient and Selective Agent for the Oxidation of Thiols to Disulfides in Solution or under Solvent-Free Conditions. Synthesis, 2004(17), 2959-2961.
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). Solvent-free oxidation of secondary alcohols to carbonyl compounds by 1, 3-dibromo-5, 5-dimethylhydantoin (DBDMH) and 1, 3-dichloro-5, 5-dimethylhydantoin (DCDMH). Journal of the Brazilian Chemical Society, 24, 2063-2068.
- Copper-mediated cyclization of thiosemicarbazones leading to 1,3,4-thiadiazoles: Structural elucidation, DFT calculations, in vitro biological evaluation and in silico evaluation studies. (2024). Inorganica Chimica Acta, 563, 121966.
- Gómez-Saiz, P., García-Tojal, J., Maestro, M. A., Arnaiz, F. J., & Rojo, T. (2002). Evidence of Desulfurization in the Oxidative Cyclization of Thiosemicarbazones. Conversion to 1,3,4-Oxadiazole Derivatives. ResearchGate.
- Lo Meo, P., D'Anna, F., Gruttadauria, M., Riela, S., & Noto, R. (2022). A competitive reactivity study on the oxidative cyclization of thiosemicarbazones into 1,3,4-thiadiazolidines. Journal of Physical Organic Chemistry, 35(1), e4281.
- Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (n.d.). SpringerLink.
- Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. (2021). RSC Advances, 11(16), 9406–9410.
- SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. (n.d.). ijpcbs.com.
- A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2023). Current Organic Synthesis, 20(4), 366-388.
- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (n.d.). Hindawi.
- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal.
- N-Bromosuccinimide. (2019). Chemistry LibreTexts.
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Application & Protocol Guide: Leveraging 1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione (BCDMH) in Continuous Flow Synthesis
Here are the detailed Application Notes and Protocols for 1-BROMO-3-CHLORO-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE as a reagent in flow chemistry.
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative for Safer, More Efficient Halogenation and Oxidation
In the landscape of modern organic synthesis, the pursuit of efficiency, safety, and scalability is paramount. Traditional batch processing, while foundational, often presents challenges, particularly when handling highly reactive or hazardous reagents. This compound (BCDMH) is a compelling N-halo hydantoin that offers a unique combination of properties: it is a stable, crystalline solid, easily handled, and serves as a source for both electrophilic bromine and chlorine.[1][2] While its primary commercial application has been as a broad-spectrum biocide for water treatment,[3][4][5] its potential as a versatile reagent for fine chemical synthesis is significant.
This guide moves beyond its conventional use, exploring the integration of BCDMH into continuous flow chemistry platforms. Flow chemistry provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced safety, higher yields, and improved selectivity.[6][7] By harnessing the unique reactivity of BCDMH within the controlled environment of a flow reactor, we can unlock new efficiencies in crucial synthetic transformations like halogenation and oxidation. This document provides the foundational principles, practical protocols, and critical safety considerations to empower researchers to explore this potent combination.
Section 1: Core Principles and Reagent Profile
Understanding BCDMH: A Dual Halogen Source
BCDMH is a white, crystalline solid with a molecular weight of 241.47 g/mol .[1] Its key advantage lies in the two distinct nitrogen-halogen bonds (N-Br and N-Cl). This structure allows it to act as a source of electrophilic halogens ("Br+" and "Cl+") or halogen radicals, depending on the reaction conditions.[2] In the presence of a proton source or a Lewis acid, BCDMH can effectively deliver a bromonium ion for electrophilic substitution or addition reactions. Its oxidative potential stems from its ability to hydrolyze, releasing hypobromous and hypochlorous acids.[1][8]
Key Properties:
-
Appearance: White crystalline solid.[1]
-
Solubility: Insoluble in water, but soluble in organic solvents like acetone.[1]
-
Stability: Stable as a dry solid, but decomposes upon contact with moisture, strong bases, or excessive heat (decomposition begins around 160 °C).[3][4]
-
Reactivity: The N-Br bond is kinetically more reactive and susceptible to cleavage than the N-Cl bond, allowing for selective bromine-based reactions under controlled conditions.[9]
Why BCDMH in Flow Chemistry? The Synergistic Advantage
The translation of BCDMH-mediated reactions to a continuous flow setup offers compelling benefits:
-
Enhanced Safety: Flow reactors handle only small volumes of the reaction mixture at any given time, drastically minimizing the risks associated with exothermic events or potential pressure buildup from gas evolution.[6][10] This is particularly critical for BCDMH, which can decompose if mishandled.[3][11]
-
Precise Control: The superior heat and mass transfer in microreactors allows for precise temperature control, preventing side reactions and decomposition.[12] Residence time can be tuned to the second, enabling fine control over reaction progress and selectivity.
-
Handling Solids: While challenging, flow chemistry offers methodologies for handling solid reagents. BCDMH can be introduced as a solution by dissolving it in a suitable solvent just before entering the reactor, or potentially used in a packed-bed reactor.
-
Improved Yield & Selectivity: By controlling reaction parameters with high precision, flow systems can often suppress byproduct formation, leading to cleaner reactions and higher isolated yields compared to batch processing.[13]
Critical Safety and Handling in a Flow Context
BCDMH is a strong oxidizer and is corrosive.[14] Its use in a closed-loop flow system requires stringent safety protocols.
-
Material Compatibility: Ensure all components of the flow setup (tubing, reactors, fittings) are compatible with BCDMH, the chosen solvent, and the reaction products. PFA, PTFE, and glass microreactors are generally suitable.
-
Pressure Management: BCDMH decomposition can release gases (e.g., bromine, chlorine, nitrogen oxides).[3] A back-pressure regulator (BPR) is mandatory to maintain system pressure and prevent solvent boiling, but the system must also be protected by an emergency pressure relief valve to prevent catastrophic failure in case of a blockage or runaway reaction.[11]
-
Solvent Purity: Use dry, clean solvents. BCDMH is hygroscopic, and moisture can initiate decomposition.[3][4]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, and chemically resistant gloves when handling BCDMH and operating the flow system.[14][15][16]
Section 2: Application Note I - Electrophilic Bromination of Activated Arenes
This protocol details the use of BCDMH for the regioselective monobromination of an activated aromatic substrate, such as anisole, in a continuous flow system. The N-Br bond provides the electrophilic bromine source.
Mechanistic Rationale
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. BCDMH, potentially activated by a trace acid catalyst or simply by the solvent, delivers a bromonium ion (Br+) equivalent. The electron-rich aromatic ring attacks the electrophile, forming a resonance-stabilized sigma complex. Subsequent deprotonation restores aromaticity and yields the brominated product. Flow chemistry allows for rapid optimization of residence time to favor mono-substitution over di-substitution.
Experimental Workflow Diagram
Caption: Diagram of the continuous flow setup for BCDMH-mediated bromination.
Detailed Protocol
-
Reagent Preparation:
-
Solution A: Carefully dissolve BCDMH (e.g., 1.2 eq) in anhydrous acetonitrile to a final concentration of 0.1 M. Note: Prepare this solution fresh and minimize exposure to light and moisture.
-
Solution B: Dissolve anisole (1.0 eq) in anhydrous acetonitrile to a final concentration of 0.1 M.
-
-
System Setup:
-
Assemble the flow chemistry system as depicted in Diagram 1. Use two syringe pumps for delivering Solutions A and B.
-
Connect the pumps to a T-mixer.
-
Connect the mixer outlet to a 10 mL PFA reactor coil submerged in a temperature-controlled oil bath.
-
Install a back-pressure regulator (BPR), set to 5 bar, downstream of the reactor coil.
-
The outlet from the BPR should lead to a collection flask containing an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted BCDMH.
-
-
Reaction Execution:
-
Prime each pump with its respective solution to ensure all lines are filled and free of air bubbles.
-
Set the reactor temperature (e.g., 60 °C).
-
Begin pumping both solutions at equal flow rates (e.g., 0.5 mL/min each for a total flow rate of 1.0 mL/min). This corresponds to a 10-minute residence time in the 10 mL reactor.
-
Allow the system to reach a steady state (typically 2-3 reactor volumes) before collecting the product.
-
Collect the reaction output in the quenching solution.
-
-
Work-up and Analysis:
-
Once collection is complete, transfer the quenched reaction mixture to a separatory funnel.
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS or ¹H NMR to determine conversion and regioselectivity.
-
Optimization Data (Illustrative)
| Entry | Substrate | Residence Time (min) | Temperature (°C) | Conversion (%) | p-Bromo:o-Bromo Ratio |
| 1 | Anisole | 10 | 40 | 85 | 95:5 |
| 2 | Anisole | 10 | 60 | >99 | 94:6 |
| 3 | Anisole | 5 | 60 | 92 | 96:4 |
| 4 | Anisole | 2 | 80 | 95 | 93:7 |
Section 3: Application Note II - Oxidation of Secondary Alcohols
This protocol outlines the oxidation of a secondary alcohol, such as 1-phenylethanol, to the corresponding ketone (acetophenone) using BCDMH in a continuous flow system.
Mechanistic Rationale
In a suitable solvent system, BCDMH acts as an oxidant. The active species are likely hypobromous and hypochlorous acids, generated in situ.[17] The alcohol is oxidized to the ketone, while the halogen species are reduced. The flow setup provides excellent control over the exothermic oxidation process and allows for rapid screening of conditions to maximize yield and minimize over-oxidation or side reactions.
Experimental Workflow Diagram
Caption: Diagram of the continuous flow setup for BCDMH-mediated alcohol oxidation.
Detailed Protocol
-
Reagent Preparation:
-
Solution A: Prepare a 0.2 M solution of BCDMH (2.0 eq) in a 9:1 mixture of acetic acid and water. Caution: The addition of water will initiate slow hydrolysis; prepare this solution immediately before use.
-
Solution B: Prepare a 0.1 M solution of 1-phenylethanol (1.0 eq) in acetic acid.
-
-
System Setup:
-
Assemble the flow chemistry system as shown in Diagram 2, preferably using HPLC pumps for precise gradient control and pulsation-free flow.
-
Use a glass microreactor or PFA tubing for the reactor coil, placed in a suitable heating/cooling module.
-
Set the BPR to 10 bar to ensure all components remain in the liquid phase.
-
-
Reaction Execution:
-
Prime the pumps and lines with their respective solutions.
-
Set the reactor temperature to the desired value (e.g., 50 °C).
-
Pump Solution A at 0.2 mL/min and Solution B at 0.1 mL/min into the mixer. This maintains the desired stoichiometry and results in a total flow rate of 0.3 mL/min. For a 5 mL reactor, this gives a residence time of approximately 16.7 minutes.
-
After reaching steady state, collect the output for analysis. Online monitoring with IR spectroscopy can be used to track the disappearance of the alcohol O-H stretch and the appearance of the ketone C=O stretch.
-
-
Work-up and Analysis:
-
Dilute the collected fraction with water and extract with dichloromethane or ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution to remove acetic acid, followed by a wash with sodium thiosulfate solution to remove excess oxidant, and finally with brine.
-
Dry the organic phase over magnesium sulfate, filter, and remove the solvent in vacuo.
-
Determine the yield of acetophenone via quantitative NMR or GC analysis.
-
Optimization Data (Illustrative)
| Entry | Alcohol Substrate | Residence Time (min) | Temperature (°C) | BCDMH (eq.) | Yield (%) |
| 1 | 1-Phenylethanol | 15 | 50 | 1.5 | 88 |
| 2 | 1-Phenylethanol | 10 | 50 | 1.5 | 75 |
| 3 | 1-Phenylethanol | 15 | 70 | 1.5 | 94 |
| 4 | Cyclohexanol | 20 | 70 | 2.0 | 91 |
Section 4: Troubleshooting and Advanced Considerations
-
Clogging: BCDMH has limited solubility. If precipitation occurs, consider gentle heating of the reagent feed line, using a more effective solvent, or switching to a packed-bed reactor design where the solvent flows through a cartridge of solid BCDMH.
-
Selectivity (Br vs. Cl): For reactions where chlorination is a possible side reaction, keeping the temperature low and the residence time short can favor reaction at the more labile N-Br bond.
-
Scale-up: One of the key advantages of flow chemistry is the ease of scale-up. This can be achieved by running the optimized reaction for a longer period or by "numbering-up"—running multiple reactor systems in parallel.[18]
Conclusion
This compound is more than a disinfectant; it is a powerful and versatile synthetic reagent. Its solid, stable nature makes it an ideal candidate for integration into modern continuous flow platforms. By leveraging the precise control offered by flow chemistry, researchers can safely and efficiently perform halogenation and oxidation reactions, potentially achieving higher yields and selectivities than possible in traditional batch setups. The protocols and principles outlined in this guide serve as a robust starting point for scientists to unlock the full potential of BCDMH in their synthetic endeavors.
References
- Wikipedia. BCDMH. [Link]
- Taylor & Francis Group.
- MDPI.
- HubSpot. T E C H N I C A L R E P O R T - BCDMH Tabs. [Link]
- AHCES Blog. BCDMH Safety Guide. [Link]
- PubChem. 1-Bromo-3-chloro-5,5-dimethylhydantoin. [Link]
- OSHA. Potential Over Pressurization of Bromochlorodimethylhydantoin (BCDMH)
- Sciencemadness.org.
- Sciencemadness.org.
- Lonza.
- ProQuest. Disinfection efficiency and mechanisms of 1-Bromo, 3-chloro, 5,5- dimethylhydantoin. [Link]
- YouTube.
- Google Patents.
- RIVERLAND TRADING. 1-Bromo-3-Chloro-5,5-Dimethylhydantoin Supplier. [Link]
- Scribd. Towards The Standardization of Flow Chemistry Protocols For Organic Reactions 2021. [Link]
- NIH.
- precisionFDA. 1-BROMO-3-CHLORO-5,5-DIMETHYL-2,4-IMIDAZOLIDINEDIONE. [Link]
- NIH.
- MDPI. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. [Link]
- NIH.
- NIH. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. [Link]
- ResearchGate. Towards the Standardization of Flow Chemistry Protocols for Organic Reactions. [Link]
- RSC Publishing. C–H functionalization reactions under flow conditions. [Link]
- YouTube.
- ResearchGate. (PDF) Pushing the boundaries of C–H bond functionalization chemistry using flow technology. [Link]
- NIH. Apparent Reactivity of Bromine in Bromochloramine Depends on Synthesis Method. [Link]
- YouTube. Oxidation Reactions in Chemical Processes. [Link]
- DSpace@MIT. The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis. [Link]
- White Rose eTheses Online.
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The Versatile Catalyst: A Guide to the Applications of 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Halogenation, a Modern Synthetic Tool
In the landscape of modern organic synthesis, the demand for efficient, selective, and environmentally benign reagents is paramount. Among the class of N-halo compounds, 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) has emerged as a powerhouse, extending its utility far beyond its traditional role as a simple brominating agent. This stable, crystalline solid offers significant advantages, including high active bromine content, cost-effectiveness, and remarkable ease of handling compared to hazardous alternatives like liquid bromine.[1]
This guide provides an in-depth exploration of the catalytic and pseudo-catalytic applications of DBDMH in a variety of pivotal organic transformations. We will delve into its role as a potent oxidizing agent, a selective catalyst for halogenations, a precatalyst for carbonyl activation in condensation reactions, and a facilitator in the synthesis of complex heterocyclic scaffolds. Each section is designed to provide not just a protocol, but a deeper understanding of the underlying chemical principles that make DBDMH an indispensable tool in the synthetic chemist's arsenal.
A Note on Nomenclature: DBDMH vs. BCDMH
It is crucial to address a common point of confusion in the literature and commercial supply. The topic specified "BCDMH," which chemically refers to 1-Bromo-3-chloro-5,5-dimethylhydantoin . While an effective disinfectant, its applications as a catalyst in organic synthesis are sparsely documented. In contrast, 1,3-Dibromo-5,5-dimethylhydantoin , universally abbreviated as DBDMH (and sometimes DBH), is the subject of extensive research in catalytic organic reactions. Given the focus on synthetic applications for a research audience, this guide will exclusively detail the applications of DBDMH .
Section 1: DBDMH as a Catalytic Oxidizing Agent
DBDMH has proven to be a highly efficient reagent for the oxidation of various functional groups, most notably alcohols and thiols. Its activity often stems from the in situ generation of an electrophilic bromine species (Br⁺) which initiates the oxidation cascade.[2]
Oxidation of Alcohols to Carbonyls
The conversion of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis.[3] DBDMH, particularly when activated by co-oxidants like hydrogen peroxide, provides a mild and effective system for this purpose, avoiding the use of toxic heavy metals.[4][5]
Mechanistic Insight: The reaction is believed to proceed through the formation of a hypobromite ester intermediate. DBDMH, often in the presence of an activator like H₂O₂, releases a Br⁺ species. This electrophile is attacked by the alcohol's oxygen atom. A subsequent base-assisted elimination of HBr yields the final carbonyl compound and the reduced 5,5-dimethylhydantoin (DMH) byproduct.[2][4] The byproduct's solubility in hot water simplifies purification.[6]
Caption: Proposed mechanism for DBDMH-mediated alcohol oxidation.
Protocol 1: Solvent-Free Oxidation of a Secondary Alcohol
This protocol is adapted for the general oxidation of secondary alcohols to ketones under solvent-free conditions, which is both efficient and environmentally friendly.[6]
Materials:
-
Secondary Alcohol (e.g., Benzhydrol)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Round-bottom flask with magnetic stirrer
-
Heating mantle or oil bath
-
Chloroform (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
TLC plates (e.g., silica gel SILG/UV 254)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, place the secondary alcohol (1 mmol) and DBDMH (1-1.5 mmol).
-
Heating: Heat the mixture to 70-80 °C with vigorous stirring. The reaction is neat (solvent-free).
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an appropriate eluent (e.g., n-hexane/acetone 10:2). Reactions are typically complete within 15-100 minutes.[6]
-
Work-up: Once the starting material is consumed, cool the flask to room temperature. Add 10 mL of hot water and stir for 10 minutes. This dissolves the 5,5-dimethylhydantoin byproduct.[6]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with chloroform (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude ketone.
-
Purification: The product can be further purified by column chromatography on silica gel if necessary.
| Substrate (Alcohol) | Product (Ketone/Aldehyde) | Time (min) | Yield (%) |
| Benzhydrol | Benzophenone | 15 | 95 |
| 1-Phenylethanol | Acetophenone | 20 | 92 |
| Cyclohexanol | Cyclohexanone | 60 | 90 |
| 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 120 (with H₂O₂) | 93[4] |
| Benzyl alcohol | Benzaldehyde | 120 (with H₂O₂) | 95[4] |
| Table 1: Representative yields for the oxidation of various alcohols using DBDMH. Data sourced from Khazaei et al. (solvent-free)[6] and Lee & Lee (with H₂O₂)[4]. |
Section 2: DBDMH in Catalytic Halogenation
DBDMH is a superior alternative to N-Bromosuccinimide (NBS) for many bromination reactions, offering better atom economy (two bromine atoms per molecule) and often resulting in a byproduct that is easier to remove.[7] Its reactivity can be tuned to proceed via either a radical or an electrophilic pathway.
Benzylic and Allylic Bromination (Radical Pathway)
Similar to the classic Wohl-Ziegler reaction, DBDMH can selectively brominate positions adjacent to aromatic rings (benzylic) or double bonds (allylic). This transformation proceeds via a free-radical chain reaction, typically initiated by light or a radical initiator like AIBN (2,2'-azobis(isobutyronitrile)).[8]
Mechanistic Insight: The reaction is initiated by the homolytic cleavage of the N-Br bond, generating a bromine radical. This radical abstracts a benzylic hydrogen to form a resonance-stabilized benzyl radical and HBr. The HBr reacts with DBDMH to produce molecular bromine (Br₂), which then propagates the chain by reacting with the benzyl radical to form the product and another bromine radical.[8]
Caption: Radical chain mechanism for benzylic bromination.
Protocol 2: Lewis Acid-Catalyzed Benzylic Bromination of Toluene
This protocol demonstrates the high efficiency and selectivity of DBDMH over NBS in a catalyzed system.[9]
Materials:
-
Toluene
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Zirconium(IV) chloride (ZrCl₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a suspension of ZrCl₄ (0.1 mmol, 10 mol%) in DCM (4 mL), add toluene (1.0 mmol).
-
Reagent Addition: Add DBDMH (0.5 mmol, 0.5 equivalents) to the mixture at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by GC-MS or TLC.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ to consume any remaining active bromine.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude benzyl bromide can be purified by distillation or column chromatography.
| Entry | Brominating Agent | Catalyst (mol%) | Yield of Benzyl Bromide (%) | Yield of Ring Bromination (%) |
| 1 | DBDMH (0.5 equiv) | ZrCl₄ (10) | 86 | 0 |
| 2 | NBS (1.0 equiv) | ZrCl₄ (10) | 39 | 0 |
| Table 2: Comparison of DBDMH and NBS in the benzylic bromination of toluene, demonstrating the superior efficiency of DBDMH.[9] |
Section 3: DBDMH as a Precatalyst for Carbonyl Activation
A significant advancement in the application of DBDMH is its use in substoichiometric, or catalytic, amounts to promote condensation reactions. Here, DBDMH is not the direct catalyst but a precatalyst that generates the true catalytic species in situ.[10][11]
Esterification of Carboxylic Acids
DBDMH efficiently catalyzes the direct esterification of a wide range of carboxylic acids with alcohols under neat (solvent-free) conditions.[10][12] This metal-free method is tolerant of air and moisture, making it exceptionally practical.
Mechanistic Insight: The role of DBDMH is precatalytic. In the presence of trace water, DBDMH decomposes to form hypobromous acid (HOBr). It is proposed that HOBr is the active catalyst that protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by the alcohol. The key finding supporting this is that the esterification reaction begins only after all DBDMH has been converted to its byproduct, DMH.[11] The Br⁺ species generated from HOBr is regenerated in the catalytic cycle.
Caption: Precatalytic role of DBDMH in esterification.
Protocol 3: DBDMH-Catalyzed Esterification of Benzoic Acid
This general procedure is effective for a broad scope of aryl and alkyl carboxylic acids.[12]
Materials:
-
Carboxylic Acid (e.g., Benzoic Acid)
-
Alcohol (e.g., Methanol)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Reactor tube or round-bottom flask
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Na₂S₂O₃ and NaHCO₃
Procedure:
-
Reaction Setup: In a reactor tube, mix the carboxylic acid (1.0 mmol), the alcohol (0.5 mL for methanol), and DBDMH (0.07 mmol, 7 mol%).
-
Heating: Seal the tube and stir the mixture at 70 °C.
-
Monitoring: Monitor the reaction by TLC. Reaction times can vary from 2 to 40 hours depending on the substrates.
-
Work-up: After completion, cool the mixture to room temperature. If an excess of a volatile alcohol like methanol was used, evaporate it under reduced pressure.
-
Extraction: Dissolve the residue in 10 mL of EtOAc. Wash the solution with a mixture of saturated Na₂S₂O₃ (1 mL), saturated NaHCO₃ (1 mL), and distilled water (10 mL). Extract the aqueous phase with EtOAc (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the ester.
| Carboxylic Acid | Alcohol | Time (h) | Yield (%) |
| Benzoic Acid | Methanol | 20 | 99 |
| 4-Nitrobenzoic Acid | Methanol | 20 | 99 |
| Octanoic Acid | Cyclopentanol | 20 | 91 |
| Stearic Acid | Methanol | 2 | 100 |
| Cholic Acid | Methanol | 20 | 95 |
| Table 3: Substrate scope for DBDMH-precatalyzed esterification.[12] |
Aldol Condensation
Extending the principle of carbonyl activation, DBDMH also serves as an effective precatalyst for aldol condensation reactions, a cornerstone of C-C bond formation.[10][11] This method works for both self- and cross-aldol condensations under neat conditions.
Mechanistic Rationale: Similar to esterification, DBDMH generates an electrophilic bromine species that activates one aldehyde molecule by coordinating to its carbonyl oxygen. This enhances the carbonyl carbon's electrophilicity, making it highly susceptible to nucleophilic attack by the enol or enolate of a second aldehyde molecule.[11]
Section 4: Applications in Heterocycle Synthesis
DBDMH is a valuable reagent for constructing heterocyclic frameworks, which are core structures in many pharmaceuticals.[1] Its dual role as both a catalyst and a bromine source is often exploited in tandem or one-pot reactions.
Synthesis of Sydnones
Sydnones are an important class of mesoionic aromatic heterocycles. DBDMH has been shown to efficiently catalyze the one-pot conversion of N-arylglycines to sydnones via N-nitrosation and cyclization, using NaNO₂ and acetic anhydride.[6] In the same pot, it can then act as a brominating agent to produce 4-bromo-sydnones.[13]
Protocol 4: One-Pot Synthesis of 3-Phenylsydnone
This protocol is based on the catalytic activity of DBDMH (referred to as DBH in the source literature) for this transformation.[13]
Materials:
-
N-phenylglycine
-
Sodium Nitrite (NaNO₂)
-
Acetic Anhydride (Ac₂O)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH/DBH)
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a solution of N-phenylglycine (1 mmol) in DCM, add NaNO₂ (1.2 mmol) and Ac₂O (2.5 mmol).
-
Catalyst Addition: Add a catalytic amount of DBDMH (e.g., 10 mol%).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours, affording high yields (80-94%).[13]
-
Work-up: The work-up typically involves washing the reaction mixture with water, drying the organic phase, and removing the solvent. The product can be purified by recrystallization.
Section 5: Safety and Handling
DBDMH is a stable solid but requires careful handling as it is a strong oxidizing agent and can cause skin and eye irritation.[14][15]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[14]
-
Handling: Handle in a well-ventilated area or a fume hood. Avoid creating dust. Keep away from combustible materials, heat, and sources of ignition.[15]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container, away from incompatible substances and moisture.[13]
-
Spills: In case of a spill, sweep up the solid material carefully, avoiding dust generation. Place in a suitable container for disposal. Do not let the product enter drains.[14]
Conclusion
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is far more than a simple brominating agent. Its diverse reactivity profile allows it to function as a mild and selective oxidant, a tunable reagent for radical and electrophilic halogenation, and a highly effective metal-free precatalyst for fundamental transformations like esterification and aldol condensation. The operational simplicity, high efficiency, and favorable environmental profile of many DBDMH-mediated protocols make it a valuable and authoritative tool for chemists in research and industry. As the drive for sustainable and innovative synthetic methodologies continues, the catalytic applications of DBDMH are poised for even broader implementation.
References
- Čebular, K., Božić, B. Đ., & Stavber, S. (2019). 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. Molecules, 24(14), 2611.
- Chemia. (2022). Benzylic brominations/aromatic ring brominations: DBDMH bromination reactions.
- Čebular, K., et al. (2019). 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. PMC.
- Čebular, K., Božić, B. Đ., & Stavber, S. (2019). Supplementary Information for 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. Molecules.
- Azarifar, D., & Ghasemnejad, H. (2007). Catalytic Activity of 1,3-Dibromo-5,5-dimethylhydantoin (DBH) in the One-Pot Transformation of N-Arylglycines to N-Arylsydnones.
- Lee, J., & Lee, J. C. (2018). An Efficient Oxidation of Alcohols by Aqueous H2O2 with 1,3-Dibromo-5,5-Dimethylhydantoin. Letters in Organic Chemistry, 15(10), 895-898.
- Organic Chemistry Portal. (2022). 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH.
- Chemia. (2021). Recommending DBDMH over the requested brominating agent and contributing toward reduced manufacturing costs for clients.
- Khazaei, A., et al. (2014). Solvent-Free Oxidation of Secondary Alcohols to Carbonyl Compounds by 1, 3-Dibromo-5, 5-Dimethylhydantoin (DBDMH) and 1, 3-Dichloro-5, 5-Dimethylhydantoin (DCDMH). Journal of the Brazilian Chemical Society, 25(2), 361-364.
- Indenta Chemicals. (n.d.). Material Safety Data Sheet 1,3-Dibromo-5,5-dimethylhydantoin.
- Lee, J., & Lee, J. C. (2018). An Efficient Oxidation of Alcohols by Aqueous H2O2 with 1,3-Dibromo-5,5-Dimethylhydantoin. ResearchGate.
- Shirini, F., et al. (2012). 1,3-Dibromo-5,5-dimethylhydantoin (DBH) as a cheap and efficient catalyst for the synthesis of polyhydroquinoline and 12-aryl-8,9,10,12-tetrahydro[a] xanthene-11-ones.
- Khazaei, A., et al. (2014). Solvent-Free Oxidation of Secondary Alcohols to Carbonyl Compounds by 1, 3-Dibromo-5, 5-Dimethylhydantoin (DBDMH) and 1, 3-Dichloro-5, 5-Dimethylhydantoin (DCDMH). ResearchGate.
- SciELO. (2014). Solvent-free oxidation of secondary alcohols to carbonyl compounds by 1, 3-dibromo-5, 5-dimethylhydantoin (DBDMH) and 1, 3-dichloro-5, 5-dimethylhydantoin (DCDMH).
- Wang, L., et al. (2022). Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source. The Journal of Organic Chemistry, 87(5), 3177-3183.
- Zhang, X., & Chen, Y. (2021).
- Khan Academy. (n.d.). Biological oxidation of alcohols.
- Wikipedia. (n.d.). Aldol condensation.
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Application Notes and Protocols: 1-BROMO-3-CHLORO-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE in Peptide and Amino Acid Modification
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione (BCDMH) is a versatile and efficient reagent primarily known for its role as a disinfectant through the slow release of hypohalous acids.[1][2][3] Beyond its biocidal applications, its potent electrophilic halogenating and oxidizing properties offer significant, yet underexplored, potential in the selective modification of peptides and amino acids. This guide provides an in-depth exploration of BCDMH's reactivity towards specific amino acid residues, offering detailed protocols for the targeted modification of tryptophan, tyrosine, and sulfur-containing amino acids. By explaining the underlying chemical principles and providing robust experimental frameworks, this document serves as a comprehensive resource for researchers aiming to leverage BCDMH for peptide diversification, labeling, and structure-function studies.
Introduction to this compound (BCDMH)
This compound, a hydantoin-based compound, is a stable, crystalline solid that serves as a source of both electrophilic bromine and chlorine.[1][4] Its reactivity stems from the polarized N-Br and N-Cl bonds, making it an effective halogenating and oxidizing agent. In aqueous media, BCDMH slowly hydrolyzes to release hypobromous acid (HOBr) and hypochlorous acid (HOCl), which are the primary reactive species responsible for its disinfectant properties.[1][5] This controlled release mechanism also makes BCDMH an attractive reagent for chemical synthesis, offering a milder alternative to gaseous halogens or other aggressive halogenating agents.
While structurally similar N-halo compounds like 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) and N-chlorosuccinimide (NCS) have found applications in organic synthesis, the specific use of BCDMH in peptide chemistry is an emerging area.[6][7] The dual-halogen nature of BCDMH presents unique opportunities for differential reactivity and selective modifications. Understanding the reactivity of BCDMH with specific amino acid side chains is paramount for its successful application in peptide and protein chemistry.
Table 1: Physicochemical Properties of BCDMH
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 32718-18-6 | [1] |
| Molecular Formula | C₅H₆BrClN₂O₂ | [1] |
| Molar Mass | 241.47 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Solubility | Insoluble in water; soluble in acetone | [1][3] |
| Melting Point | 159-163 °C | [1] |
Reaction Mechanisms with Amino Acid Side Chains
The utility of BCDMH in peptide modification lies in its ability to selectively react with the side chains of certain amino acids. The primary targets are nucleophilic residues, including the indole ring of tryptophan, the phenol ring of tyrosine, and the sulfur-containing side chains of cysteine and methionine.
Tryptophan Modification: Halogenation and Oxidation
The indole side chain of tryptophan is highly susceptible to electrophilic attack.[8] BCDMH can react with tryptophan to yield a mixture of halogenated and oxidized products. The reaction proceeds via electrophilic substitution on the indole ring, primarily at the C5, C6, or C7 positions, or oxidation of the indole nucleus. The reaction outcome is highly dependent on the stoichiometry of the reactants and the reaction conditions.
Caption: Figure 1. Tryptophan Modification by BCDMH.
Tyrosine Modification: Halogenation
The activated phenolic ring of tyrosine is another prime target for electrophilic halogenation by BCDMH. The reaction typically occurs at the ortho positions to the hydroxyl group (C3 and C5), yielding mono- and di-halogenated tyrosine residues. This modification can be used to introduce a bioorthogonal handle for further chemical manipulation or to probe the local environment of the tyrosine residue.[9]
Cysteine and Methionine Modification: Oxidation
The sulfur-containing amino acids, cysteine and methionine, are readily oxidized by BCDMH.[7][10] Cysteine is typically oxidized to form a disulfide bond (cystine), which can be a valuable tool for introducing structural constraints in peptides.[11][12] Methionine is oxidized to methionine sulfoxide, a modification that can influence peptide conformation and biological activity. Under harsher conditions, over-oxidation to methionine sulfone can occur.
Caption: Figure 2. Oxidation of Cysteine and Methionine.
Experimental Protocols
Safety Precaution: BCDMH is a strong oxidizing agent and is corrosive.[1] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood.
General Considerations
-
Peptide Purity: Start with a highly purified peptide (>95%) to simplify product analysis and purification.
-
Solvent Selection: BCDMH is soluble in organic solvents like acetone, while peptides are often soluble in aqueous buffers. A co-solvent system (e.g., acetonitrile/water or DMF/water) may be necessary to ensure the homogeneity of the reaction mixture.
-
pH Control: The pH of the reaction can significantly influence the reactivity of both BCDMH and the amino acid side chains. Buffering the reaction mixture is crucial for reproducibility.
-
Reaction Monitoring: The progress of the reaction should be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to determine the optimal reaction time and prevent over-reaction.[13][14]
Protocol 1: Selective Halogenation of Tryptophan in a Peptide
This protocol aims for the mono-halogenation of a tryptophan-containing peptide.
Materials:
-
Tryptophan-containing peptide
-
BCDMH
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Ammonium bicarbonate buffer (50 mM, pH 7.5)
-
Solid-phase extraction (SPE) C18 cartridges
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Peptide Solution Preparation: Dissolve the peptide in the ammonium bicarbonate buffer to a final concentration of 1 mg/mL.
-
BCDMH Solution Preparation: Prepare a fresh stock solution of BCDMH in acetonitrile at a concentration of 10 mg/mL.
-
Reaction Setup: In a microcentrifuge tube, add the peptide solution. While vortexing, add 0.5-1.0 equivalents of the BCDMH solution dropwise. The exact stoichiometry may need to be optimized for your specific peptide.
-
Reaction Incubation: Incubate the reaction mixture at room temperature for 15-60 minutes. Monitor the reaction progress by taking aliquots at different time points and analyzing them by LC-MS.
-
Quenching the Reaction: Once the desired level of modification is achieved, quench the reaction by adding an excess of a quenching agent, such as methionine or sodium thiosulfate.
-
Purification:
-
Acidify the reaction mixture with a small amount of TFA.
-
Load the mixture onto a pre-conditioned SPE C18 cartridge.
-
Wash the cartridge with 0.1% TFA in water to remove salts and excess reagents.
-
Elute the peptide with a step gradient of acetonitrile in 0.1% TFA in water.
-
Collect the fractions containing the modified peptide.
-
-
Characterization: Confirm the identity and purity of the halogenated peptide by analytical HPLC and high-resolution mass spectrometry. The mass increase will correspond to the addition of a bromine (+78.9 Da) or chlorine (+34.5 Da) atom, minus the mass of a hydrogen atom.
Table 2: Troubleshooting Tryptophan Halogenation
| Issue | Possible Cause | Suggested Solution |
| No or low modification | Insufficient BCDMH; Short reaction time | Increase BCDMH stoichiometry; Extend reaction time |
| Multiple modifications | Excess BCDMH; Long reaction time | Decrease BCDMH stoichiometry; Shorten reaction time |
| Peptide degradation | Harsh reaction conditions | Lower reaction temperature; Use a milder buffer |
Protocol 2: Oxidation of Methionine to Methionine Sulfoxide
This protocol is designed for the selective oxidation of methionine residues.
Materials:
-
Methionine-containing peptide
-
BCDMH
-
Phosphate buffer (0.1 M, pH 7.0)
-
Acetonitrile (ACN)
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Peptide Solution Preparation: Dissolve the peptide in the phosphate buffer to a concentration of 1-2 mg/mL.
-
BCDMH Solution Preparation: Prepare a fresh 10 mg/mL solution of BCDMH in acetonitrile.
-
Reaction Setup: To the peptide solution, add 1.1 equivalents of the BCDMH solution with gentle mixing.
-
Reaction Incubation: Let the reaction proceed at room temperature for 30 minutes.
-
Reaction Analysis: Directly analyze the reaction mixture by LC-MS to confirm the conversion of methionine to methionine sulfoxide (mass increase of +16 Da).
-
Purification (if necessary): If unreacted peptide or byproducts are present, purify the modified peptide using reversed-phase HPLC.
Protocol 3: Disulfide Bond Formation via Cysteine Oxidation
This protocol describes the use of BCDMH to facilitate intramolecular or intermolecular disulfide bond formation.
Materials:
-
Cysteine-containing peptide(s)
-
BCDMH
-
Ammonium acetate buffer (0.1 M, pH 8.0)
-
Acetonitrile (ACN)
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Peptide Solution Preparation: Dissolve the reduced peptide(s) in the ammonium acetate buffer at a concentration that favors the desired disulfide bond formation (lower concentrations for intramolecular, higher for intermolecular).
-
BCDMH Solution Preparation: Prepare a fresh 1 mg/mL solution of BCDMH in acetonitrile.
-
Reaction Setup: Slowly add the BCDMH solution to the peptide solution with constant stirring. Use approximately 0.5 equivalents of BCDMH per disulfide bond to be formed.
-
Reaction Incubation: Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the formation of the disulfide-bonded peptide by LC-MS (mass decrease of 2 Da per disulfide bond).
-
Purification: Purify the cyclized or dimerized peptide by reversed-phase HPLC.
Caption: Figure 3. General Workflow for Peptide Modification.
Analytical Characterization of Modified Peptides
Thorough characterization of the modified peptide is essential to confirm the desired modification and to identify any potential side products.
-
Reversed-Phase HPLC (RP-HPLC): RP-HPLC is used to assess the purity of the modified peptide and to separate it from the starting material and any byproducts. The retention time of the peptide will likely change upon modification. For example, the oxidation of methionine to the more polar methionine sulfoxide typically results in a shorter retention time.[15]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is critical for confirming the mass of the modified peptide, which should correspond to the expected mass shift of the modification.
-
Tandem Mass Spectrometry (MS/MS): MS/MS sequencing is used to pinpoint the exact site of modification within the peptide chain. Fragmentation of the modified peptide will reveal which specific amino acid residue has been altered.
Conclusion and Future Perspectives
This compound is a promising reagent for the selective modification of peptides and amino acids. Its ability to act as both a halogenating and oxidizing agent provides a versatile tool for peptide chemists. The protocols outlined in this guide offer a starting point for exploring the utility of BCDMH in various applications, from the introduction of bioconjugation handles to the study of structure-activity relationships.
Further research is warranted to fully elucidate the selectivity and reaction mechanisms of BCDMH with a broader range of peptide sequences and under various reaction conditions. The development of methodologies for regioselective halogenation and the exploration of its reactivity with other amino acid residues will undoubtedly expand the toolkit available to researchers in the field of peptide and protein chemistry. As with any reactive chemical, careful optimization and thorough analytical characterization are key to the successful application of BCDMH in this exciting area of research.
References
- Wikipedia. (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin.
- 1-Bromo-3-chloro-5,5-dimethylhydantoin Identification Number: CASRN | 16079-88-2. (n.d.).
- PubChem. (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin.
- ARC Journals. (n.d.). Study of Oxidation of Some Alpha Amino Acids by 1, 3-Dichloro- 5, 5-Dimethylhydantoin in Aqueous Acetic.
- BioPharmaSpec. (2025, May 28). Modern Peptide Drug Analysis: Mass Spec, HOS, and More.
- PubMed. (2003). Electrochemical oxidation and cleavage of peptides analyzed with on-line mass spectrometric detection.
- PubMed. (n.d.). Selective oxidation of methionine residues in proteins.
- Waser, J., et al. (2019). Revisiting the Urech Synthesis of Hydantoins: Direct Access to Enantiopure 1,5-Substituted Hydantoins Using Cyanobenziodoxolone. Organic Letters, 21(2), 524–528.
- ResearchGate. (n.d.). 4: The hydrolysis of hydantoin to amino acid via N-carbamoyl amino acid....
- PubMed. (n.d.). Side reactions in solid-phase peptide synthesis and their applications.
- International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- Andreu, D., et al. (1994). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. Methods in Molecular Biology, 35, 91-169.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- PubMed. (2001). Disulfide bond formation in peptides.
- PubMed. (n.d.). New disulfide bond-forming reactions for peptide and protein synthesis.
- National Institutes of Health. (2025, October 23). Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation.
- ResearchGate. (n.d.). Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions.
- PubMed. (2020). Reactivity and degradation products of tryptophan in solution and proteins.
- National Institutes of Health. (n.d.). Methionine Oxidation and Reduction in Proteins.
- PubMed. (1997). Disulfide bond formation in peptides.
- Organic Chemistry Portal. (n.d.). Hydantoin synthesis.
- ResearchGate. (n.d.). Formation of Disulfide Bonds in Synthetic Peptides and Proteins.
- MDPI. (n.d.). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes.
- PubMed. (2020). Selective Modification of Tryptophan Residues in Peptides and Proteins Using a Biomimetic Electron Transfer Process.
- ResearchGate. (2025, November 21). (PDF) Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation.
- National Institutes of Health. (2022, August 17). Halogenation of tyrosine perturbs large-scale protein self-organization.
- ResearchGate. (2023, August 7). Developing New Peptide Map Methods to Fully Characterize the Proteolysis-resistant Single.
- ResearchGate. (n.d.). Chromatographic behavior of peptides containing oxidized methionine residues in proteomic LC–MS experiments: Complex tale of a simple modification.
- National Institutes of Health. (n.d.). Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry.
- National Institutes of Health. (n.d.). Revealing the Cellular Degradome by Mass Spectrometry Analysis of Proteasome-Cleaved Peptides.
- The Royal Society of Chemistry. (n.d.). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions.
- PubMed. (n.d.). Electrochemical oxidation and cleavage of proteins with on-line mass spectrometric detection: development of an instrumental alternative to enzymatic protein digestion.
- The Royal Society of Chemistry. (n.d.). Towards the Understanding of Halogenation in Peptide Hydrogels: a Quantum Chemical Approach.
- University of Groningen. (n.d.). Electrochemical oxidation and cleavage of proteins with on-line mass spectrometric detection: Development of an instrumental alternative to enzymatic protein digestion.
Sources
- 1. Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. researchgate.net [researchgate.net]
- 5. Tryptophan-specific modification and diversification of peptides and proteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Selective Modification of Tryptophan Residues in Peptides and Proteins Using a Biomimetic Electron Transfer Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective oxidation of methionine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Mass Spectrometry: Rapid Methods for Separation and Analysis of Peptide Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Halogenation of tyrosine perturbs large-scale protein self-organization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disulfide bond formation in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Disulfide bond formation in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijsra.net [ijsra.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing BCDMH Bromination Reactions
Welcome to the technical support center for 1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) bromination reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using BCDMH as a brominating agent, troubleshoot common issues, and ultimately improve reaction yields and selectivity. As a solid, stable, and cost-effective reagent, BCDMH offers a compelling alternative to traditional brominating agents like liquid bromine and N-bromosuccinimide (NBS). However, understanding its reactivity is paramount to achieving desired outcomes.
This resource provides in-depth troubleshooting guides in a question-and-answer format, detailed experimental protocols, and a comprehensive look at the mechanistic underpinnings of BCDMH chemistry.
Section 1: Understanding BCDMH and Its Reactivity
1-Bromo-3-chloro-5,5-dimethylhydantoin is a white crystalline solid that serves as an excellent source of electrophilic bromine.[1] While it is widely known as a disinfectant for recreational and drinking water, its application in organic synthesis is a powerful tool for various bromination reactions.[1]
The key to BCDMH's reactivity lies in its slow hydrolysis in the presence of water or other protic sources to release hypobromous acid (HOBr) and hypochlorous acid (HOCl).[1] In many organic solvents, it can also directly serve as a source of electrophilic bromine, often facilitated by a catalyst.
Section 2: Troubleshooting Guide - FAQs for BCDMH Bromination
This section addresses specific issues you may encounter during your experiments. The answers are grounded in established chemical principles and field-proven insights.
Low or No Conversion
Q1: I'm not seeing any product formation, or the conversion of my starting material is very low. What are the likely causes and how can I fix this?
A1: Low or no conversion in BCDMH bromination reactions can stem from several factors. The primary areas to investigate are reagent quality, reaction conditions, and the nature of your substrate.
-
Reagent Quality: BCDMH is hygroscopic and can decompose upon prolonged exposure to moisture.[2] Ensure you are using a fresh, dry batch of BCDMH. It is advisable to store it in a tightly sealed container in a cool, dry place.
-
Reaction Activation:
-
For Benzylic Brominations (Radical Pathway): These reactions often require an initiator. If you are attempting a benzylic bromination, the addition of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or exposure to UV light, is often necessary to initiate the radical chain reaction.[3]
-
For Electrophilic Aromatic Bromination: The aromatic ring needs to be sufficiently activated (electron-rich) for the reaction to proceed without a catalyst. For less reactive or deactivated aromatic rings, the addition of a Lewis acid or a Brønsted acid catalyst is crucial.[4]
-
-
Temperature: Some brominations require heating to overcome the activation energy barrier. If you are running the reaction at room temperature, consider gradually increasing the temperature while monitoring the reaction progress by TLC or GC.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. While non-polar solvents like carbon tetrachloride (now largely phased out due to toxicity) were traditionally used, other solvents like dichloromethane (DCM), acetonitrile, or even aqueous alkali solutions for specific aromatic brominations can be effective.[5][6] Experiment with different solvents if you suspect solubility or reactivity issues.
Poor Selectivity and Side Product Formation
Q2: My reaction is producing a mixture of products, including di-brominated species and/or bromination at undesired positions. How can I improve the selectivity?
A2: Achieving high selectivity is a common challenge in bromination reactions. The formation of multiple products is often a result of over-reaction or competing reaction pathways.
-
Controlling Stoichiometry: Carefully control the stoichiometry of BCDMH. Using a large excess of the brominating agent will inevitably lead to multiple brominations. Start with a 1:1 or slightly less than stoichiometric amount of BCDMH relative to the position you want to brominate.
-
Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the desired product is the major component. Prolonged reaction times and high temperatures can promote over-bromination.
-
Benzylic vs. Aromatic Bromination:
-
To favor benzylic bromination and avoid ring bromination on electron-rich arenes, use a non-polar solvent and a radical initiator (AIBN or light). The presence of a Lewis acid can sometimes promote this pathway as well.[4]
-
To favor aromatic ring bromination and suppress benzylic bromination, use a polar solvent and a Brønsted or Lewis acid catalyst in the absence of a radical initiator.[4]
-
-
Regioselectivity in Aromatic Bromination: The position of bromination on an aromatic ring is governed by the electronic effects of the existing substituents.
-
Activating groups (e.g., -OR, -NR2, -alkyl) are ortho-, para-directing. To enhance para-selectivity and minimize the formation of the ortho-isomer, which can be sterically hindered, consider using a bulkier solvent or catalyst.
-
Deactivating groups (e.g., -NO2, -CN, -C(O)R) are meta-directing.[7]
-
Section 3: Experimental Protocols
Here are detailed, step-by-step methodologies for key BCDMH bromination reactions.
Protocol 1: Lewis Acid-Catalyzed Benzylic Bromination of Toluene
This protocol is adapted from a procedure using the closely related 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and can be applied to BCDMH with minor adjustments.[8]
Materials:
-
Toluene
-
1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH)
-
Zirconium(IV) chloride (ZrCl₄)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Flame-dried glassware, magnetic stirrer, and an inert atmosphere setup (e.g., argon or nitrogen)
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
To the flask, add zirconium(IV) chloride (0.1 mmol, 10 mol%) and anhydrous dichloromethane (4 mL).
-
In a separate flask, dissolve toluene (1.0 mmol) and BCDMH (0.5 mmol, 0.5 equiv.) in anhydrous dichloromethane (4 mL).
-
Slowly add the solution of toluene and BCDMH to the suspension of ZrCl₄ in DCM at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Electrophilic Aromatic Bromination of Anisole
Materials:
-
Anisole
-
1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve anisole (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add BCDMH (1.0 mmol, 1.0 equiv.) portion-wise to the stirred solution over 5-10 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ to destroy any unreacted bromine species.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield primarily 4-bromoanisole.
Section 4: Data Presentation and Visualization
Table 1: Yields for ZrCl₄-Catalyzed Benzylic Bromination with a BCDMH Analog (DBDMH)[8]
| Substrate | Product | Yield (%) |
| Toluene | Benzyl bromide | 86 |
| Ethylbenzene | (1-Bromoethyl)benzene | 98 |
| p-Xylene | 1-(Bromomethyl)-4-methylbenzene | 85 |
| Mesitylene | 1-(Bromomethyl)-3,5-dimethylbenzene | 71 |
| 4-Chlorotoluene | 1-(Bromomethyl)-4-chlorobenzene | 75 |
| 4-Methoxytoluene | 1-(Bromomethyl)-4-methoxybenzene | 32* |
*Significant ring bromination was also observed for this electron-rich substrate.
Diagrams
Caption: Workflow for a typical Lewis acid-catalyzed benzylic bromination using BCDMH.
Caption: Simplified mechanism for electrophilic aromatic bromination with BCDMH.
Section 5: Safety Precautions for Laboratory Use
Working with BCDMH requires adherence to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Ventilation: Handle BCDMH in a well-ventilated fume hood to avoid inhalation of any dust or decomposition products.[10]
-
Storage: Store BCDMH in a cool, dry place away from incompatible materials such as strong acids, bases, and reducing agents.[2] Keep the container tightly sealed to prevent moisture absorption.
-
Quenching: Unreacted BCDMH and other reactive bromine species can be quenched by the addition of a saturated aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).
-
Disposal: Dispose of all chemical waste in accordance with your institution's guidelines and local regulations.
References
- Wikipedia. 1-Bromo-3-chloro-5,5-dimethylhydantoin. [Link]
- Sciencemadness Discussion Board.
- PubChem. 1-Bromo-3-chloro-5,5-dimethylhydantoin. [Link]
- Physics Forums. Isolating Bromine from BCDMH for Pools: Solutions & Methods. [Link]
- National Institutes of Health.
- Reddit. BCDMH Synthesis conundrum. [Link]
- Semantic Scholar.
- Ask this paper.
- Reddit.
- Scientific Update.
- National Institutes of Health.
- Organic Chemistry Portal.
- Redox.
- University of Glasgow.
- Lonza.
- Reddit.
- Master Organic Chemistry.
- National Institutes of Health. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. [Link]
- Master Organic Chemistry. Selectivity in Free Radical Reactions: Bromination vs.
- ResearchGate. Selective bromination of 2,5-bis(2-thienyl)pyrroles and solid-state polymerization through the b-carbon of pyrrole. [Link]
- Google Patents.
- Royal Society of Chemistry.
- Semantic Scholar.
- National Institutes of Health. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
- ChemRxiv.
- University of Babylon. Five-membered Heterocycles Pyrrole, Furan and Thiophene. [Link]
- ResearchGate. (PDF)
- YouTube.
Sources
- 1. BCDMH - Wikipedia [en.wikipedia.org]
- 2. envirotech.com [envirotech.com]
- 3. nbinno.com [nbinno.com]
- 4. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. redox.com [redox.com]
- 10. accomn.com [accomn.com]
Technical Support Center: 1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione (BCDMH) in Organic Synthesis
Welcome to the comprehensive technical support guide for 1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione (BCDMH). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions regarding the use of BCDMH as a halogenating agent in organic synthesis. Our goal is to empower you to anticipate and mitigate side reactions, ensuring the success and reproducibility of your experiments.
Introduction to BCDMH in Organic Synthesis
This compound, commonly known as BCDMH, is a versatile and efficient N-haloimide reagent. While extensively used as a biocide in water treatment, its application in organic synthesis as a source of electrophilic or radical bromine is also of significant interest.[1] BCDMH is a stable, crystalline solid that offers advantages in handling and stoichiometry over liquid bromine.[2] However, like all reactive reagents, its use is not without challenges. Understanding the potential side reactions and how to control them is paramount for achieving desired synthetic outcomes.
This guide will address common issues encountered during the use of BCDMH, providing explanations grounded in reaction mechanisms and offering practical, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Unwanted Chlorination vs. Desired Bromination
Question: I am trying to brominate my substrate using BCDMH, but I am observing chlorinated byproducts. Why is this happening and how can I favor bromination?
Answer: This is a critical question of chemoselectivity. BCDMH possesses both a reactive bromine and a chlorine atom. In aqueous media, hydrolysis to generate hypobromous acid is significantly faster than the generation of hypochlorous acid, making it primarily a brominating agent in that context.[3][4] However, in organic synthesis, the selectivity is more nuanced and depends on the reaction mechanism and conditions.
Causality and Mechanism: The N-Br bond in BCDMH is generally more labile and reactive than the N-Cl bond. This is analogous to the reactivity trend observed in other N-halosuccinimides (NBS vs. NCS), where the weaker N-Br bond is more readily cleaved.[5]
-
Electrophilic Reactions: In electrophilic aromatic substitution or additions to alkenes, the more polarizable bromine atom is typically the more reactive electrophile.
-
Radical Reactions: In radical reactions, such as benzylic halogenation, the propagation step involving hydrogen abstraction by a bromine radical is more selective and often favored over abstraction by a chlorine radical.[2]
However, unwanted chlorination can occur, particularly if the desired bromination is slow or requires harsh conditions.
Troubleshooting Protocol:
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can lead to less selective reactions and the activation of the less reactive N-Cl bond.
-
Solvent Choice: The polarity of the solvent can influence the relative reactivity of the N-Br and N-Cl bonds. Non-polar solvents like dichloromethane (DCM) or chloroform are often good starting points for electrophilic brominations.[6]
-
Catalyst Selection: For benzylic brominations, the use of a radical initiator like AIBN can promote the desired radical pathway. For electrophilic aromatic brominations, a mild Lewis acid that preferentially activates the N-Br bond can be beneficial. Conversely, strong Brønsted acids may lead to less selective halogenation.[7]
Workflow for Optimizing Bromination Selectivity:
Caption: Workflow for minimizing unwanted chlorination.
Issue 2: Over-halogenation Leading to Di- or Poly-halogenated Products
Question: My reaction with BCDMH is yielding significant amounts of di-brominated (or bromo-chloro) product instead of the desired mono-brominated compound. How can I improve the selectivity for mono-halogenation?
Answer: Over-halogenation is a common side reaction, especially with activated substrates. This occurs when the mono-halogenated product is sufficiently reactive to undergo a second halogenation under the reaction conditions.
Causality and Mechanism: BCDMH contains one bromine and one chlorine atom. In reactions where bromination is the primary pathway, the formation of di-brominated products is less common unless a large excess of BCDMH is used or the reaction is run for an extended period with an unreactive substrate. More likely is the formation of a bromo-chloro species if conditions are forcing enough to activate the N-Cl bond. With highly activated substrates like phenols or anilines, the initial bromination may further activate the ring, making it more susceptible to a second halogenation.
Troubleshooting Protocol:
-
Stoichiometry Control: Carefully control the stoichiometry of BCDMH. For mono-bromination, use a stoichiometric amount or even a slight excess of the substrate relative to the bromine source.
-
Controlled Reagent Addition: Add the BCDMH portion-wise or as a solution via syringe pump over an extended period. This maintains a low concentration of the halogenating agent in the reaction mixture, favoring mono-substitution.
-
Lower Reaction Temperature: Reducing the temperature will decrease the rate of the second halogenation more significantly than the first, thus improving selectivity.
-
Monitoring the Reaction: Closely monitor the reaction progress using TLC or GC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of over-halogenated products.
Table 1: Strategies to Control Over-halogenation
| Strategy | Rationale | Recommended Action |
| Stoichiometry | Prevents excess halogenating agent from reacting with the product. | Use a 1:1 or slightly less than 1:1 molar ratio of BCDMH to substrate. |
| Reagent Addition | Maintains a low, steady concentration of BCDMH. | Add BCDMH in small portions or as a dilute solution over time. |
| Temperature | Reduces the rate of the second, typically slower, halogenation. | Run the reaction at the lowest effective temperature. |
| Reaction Time | Minimizes exposure of the product to the reagent after formation. | Monitor closely and quench upon completion. |
Issue 3: Unwanted Oxidation of Sensitive Functional Groups
Question: I am attempting a bromination on a molecule that also contains a secondary alcohol (or another sensitive group), and I am observing oxidation of the alcohol to a ketone. How can I prevent this?
Answer: BCDMH is an oxidizing agent, and this reactivity can compete with its role as a halogenating agent.[3] The oxidation of secondary alcohols to ketones using related N-haloimides like DBDMH is a known transformation.[8][9]
Causality and Mechanism: The electrophilic halogen atoms of BCDMH can react with the lone pair of electrons on the oxygen of an alcohol to form a hypohalite intermediate. Subsequent elimination of H-X (where X is Br or Cl) leads to the formation of a carbonyl group. This side reaction is more likely to occur with electron-rich or less sterically hindered alcohols.
Troubleshooting Protocol:
-
Protecting Groups: The most robust solution is to protect the sensitive functional group before the halogenation reaction. For alcohols, common protecting groups include silyl ethers (e.g., TMS, TBDMS) or acetals, which are stable under many halogenation conditions.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can disfavor the oxidation pathway.
-
Solvent: Using non-polar, aprotic solvents can reduce the rate of oxidation. .
-
-
Alternative Reagents: If protecting the functional group is not feasible, consider alternative brominating agents that are less prone to causing oxidation, although BCDMH is generally considered a mild oxidant.
Experimental Workflow for Selective Bromination in the Presence of an Alcohol:
Caption: Protecting group strategy to avoid alcohol oxidation.
Issue 4: Halohydrin Formation with Alkenes
Question: When I try to brominate an alkene with BCDMH, I get a bromohydrin as a major byproduct. What is the cause and how can I obtain the desired dibromoalkane?
Answer: The formation of a halohydrin (a molecule containing adjacent halogen and hydroxyl groups) is a classic side reaction when halogenating alkenes in the presence of water.[4][10][11]
Causality and Mechanism: The reaction of an alkene with an electrophilic bromine source like BCDMH proceeds through a cyclic bromonium ion intermediate. This intermediate is then attacked by a nucleophile. If water is present in the reaction mixture (e.g., as a solvent or impurity), it can act as a nucleophile and attack the bromonium ion, leading to the formation of a bromohydrin after deprotonation.[12] Since water is often present in higher concentrations than the bromide or chloride counter-ions, it can be a very competitive nucleophile.
Troubleshooting Protocol:
-
Anhydrous Conditions: The most critical factor is to ensure strictly anhydrous reaction conditions.
-
Dry all glassware thoroughly.
-
Use anhydrous solvents. Distill solvents from appropriate drying agents if necessary.
-
Handle BCDMH in a dry atmosphere (e.g., under nitrogen or argon) as it is hygroscopic.[3]
-
-
Solvent Choice: Use a non-polar, aprotic solvent that does not participate in the reaction, such as dichloromethane (DCM), chloroform, or carbon tetrachloride.
-
Reaction Monitoring: Monitor the reaction closely and work it up promptly upon completion to minimize exposure to atmospheric moisture.
Issue 5: Removal of the 5,5-Dimethylhydantoin Byproduct
Question: After my reaction with BCDMH, I am having difficulty separating my product from the 5,5-dimethylhydantoin byproduct. What is the best way to remove it?
Answer: The 5,5-dimethylhydantoin byproduct is a common challenge in reactions involving BCDMH. Fortunately, its physical properties allow for straightforward removal.
Properties of 5,5-Dimethylhydantoin: 5,5-Dimethylhydantoin is a polar, water-soluble solid.[13] This property is key to its removal from less polar organic products.
Purification Protocol:
-
Aqueous Workup:
-
After the reaction is complete, quench any remaining BCDMH with a reducing agent like aqueous sodium thiosulfate or sodium bisulfite solution.
-
Dilute the reaction mixture with an organic solvent that is immiscible with water (e.g., ethyl acetate, DCM).
-
Wash the organic layer several times with water or brine. The 5,5-dimethylhydantoin will preferentially partition into the aqueous layer.
-
-
Filtration (for insoluble products): If your desired product is poorly soluble in the reaction solvent, the 5,5-dimethylhydantoin may precipitate upon addition of a less polar co-solvent. In some cases, filtration can be used to separate the product from the soluble byproduct.
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for purification. Choose a solvent system in which the product has good solubility at high temperatures and poor solubility at low temperatures, while the 5,5-dimethylhydantoin remains in the mother liquor.[5][14]
-
Column Chromatography: For non-crystalline products or when high purity is required, silica gel column chromatography is effective. The polar 5,5-dimethylhydantoin will have a high affinity for the silica gel and will typically elute much later than less polar organic products.
Data on Byproduct Removal:
| Purification Method | Principle | Best For |
| Aqueous Extraction | Partitioning between immiscible aqueous and organic phases. | Water-insoluble organic products. |
| Recrystallization | Differential solubility at varying temperatures. | Solid organic products. |
| Column Chromatography | Differential adsorption onto a stationary phase. | Most organic products requiring high purity. |
Conclusion
This compound is a valuable reagent in the synthetic chemist's toolkit. By understanding its reactivity and the potential for side reactions such as unwanted chlorination, over-halogenation, oxidation, and halohydrin formation, researchers can design more robust and selective transformations. The key to success with BCDMH lies in the careful control of reaction parameters—stoichiometry, temperature, solvent, and the exclusion of water—and in the implementation of appropriate workup and purification procedures.
We hope this guide serves as a valuable resource for your research and development endeavors. For further inquiries, please do not hesitate to contact our technical support team.
References
- Chemia. (2022). Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9.
- Chemistry Steps. (n.d.). Halohydrins from Alkenes.
- Google Patents. (n.d.). CN102860308A - Bromo-3-chloro-5, 5-dimethylhydantoin and 1,3-dibromo-5,5-dimethylhydantoin compound disinfectant for water treatment and preparing method thereof.
- Wikipedia. (n.d.). Ketone halogenation.
- Organic Syntheses. (n.d.). 5,5-Dimethylhydantoin.
- Shibatomi, K., et al. (2012).
- Master Organic Chemistry. (2013).
- Chemistry LibreTexts. (2023). 22.
- Chemistry LibreTexts. (2024). 8.
- Master Organic Chemistry. (n.d.). Additions to Alkenes. [Link]
- Fiveable. (n.d.).
- Redox. (2023).
- Wikipedia. (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin.
- PubChem. (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin.
- Chemia. (2021). Recommending DBDMH over the requested brominating agent and contributing toward reduced manufacturing costs for clients.
- Sciencemadness Discussion Board. (2010).
- Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs.
- Varsity Tutors. (n.d.). How to Purify Compounds - Organic Chemistry. [Link]
- Khazaei, A., et al. (2013). Solvent-free oxidation of secondary alcohols to carbonyl compounds by 1, 3-dibromo-5, 5-dimethylhydantoin (DBDMH) and 1, 3-dichloro-5, 5-dimethylhydantoin (DCDMH). SciELO. [Link]
- Organic Chemistry Portal. (n.d.). 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. [Link]
- ResearchGate. (2013). Solvent-free oxidation of secondary alcohols to carbonyl compounds by 1, 3-dibromo-5, 5-dimethylhydantoin (DBDMH) and 1, 3-dichloro-5, 5-dimethylhydantoin (DCDMH). [Link]
- EMU Physics Department. (2023).
Sources
- 1. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 2. BCDMH, Bromochlorodimethylhydantoin - IRO Biocide [irobiocide.com]
- 3. envirotech.com [envirotech.com]
- 4. CN102860308A - Bromo-3-chloro-5, 5-dimethylhydantoin and 1,3-dibromo-5,5-dimethylhydantoin compound disinfectant for water treatment and preparing method thereof - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 7. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 8. scielo.br [scielo.br]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
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- 12. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 14. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: Navigating the Stability of BCDMH in Protic Solvents
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH). This resource is designed to provide in-depth insights and practical solutions to the stability challenges encountered when using BCDMH in protic solvents. Our goal is to empower you with the knowledge to anticipate and troubleshoot these issues, ensuring the success and reproducibility of your experiments.
Introduction: The Duality of BCDMH Reactivity and Instability
1-Bromo-3-chloro-5,5-dimethylhydantoin is a powerful and versatile reagent, valued for its ability to serve as a source of both electrophilic bromine and chlorine.[1] This reactivity, however, is intrinsically linked to its instability, particularly in the presence of protic solvents such as water, alcohols, and carboxylic acids. Understanding the underlying chemical principles governing this instability is the first step toward mastering its use in your research.
BCDMH's instability in protic solvents stems from the polarized nature of the N-Br and N-Cl bonds within the hydantoin ring structure. Protic solvents, characterized by their ability to donate hydrogen bonds, can interact with and facilitate the cleavage of these N-halogen bonds. This process leads to the degradation of BCDMH and the formation of various byproducts, which can interfere with your desired chemical transformations.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of BCDMH in protic solvents.
Q1: Why is my BCDMH solution losing its activity over time?
BCDMH reacts with protic solvents, leading to its decomposition. In aqueous solutions, this hydrolysis rapidly releases hypobromous acid (HOBr) and more slowly, hypochlorous acid (HOCl), which are the active halogenating or oxidizing species.[2][3] In alcoholic solvents, a similar reaction can occur, leading to the formation of alkyl hypohalites and other degradation products. This decomposition is often accelerated by factors such as elevated temperature, exposure to light, and the presence of acidic or basic impurities.
Q2: I'm observing inconsistent results in my bromination/chlorination reaction. Could BCDMH instability be the cause?
Absolutely. If your reaction medium is a protic solvent, the concentration of active BCDMH is likely decreasing throughout your experiment. This change in reagent concentration can lead to variable reaction rates, incomplete conversions, and the formation of unwanted side products, all of which contribute to inconsistent results.
Q3: What are the primary degradation products of BCDMH in protic solvents?
In water, the primary degradation products are 5,5-dimethylhydantoin (DMH), hypobromous acid, and hypochlorous acid.[4] In alcohols, the reaction can be more complex, potentially leading to the oxidation of the alcohol to an aldehyde or ketone, and the formation of DMH and the corresponding hydrogen halides (HBr and HCl).[2][5]
Q4: How does pH affect the stability of BCDMH in aqueous solutions?
The stability of BCDMH and the speciation of the released halogens are pH-dependent. In general, the hydrolysis of BCDMH is faster under basic conditions.[3] The efficacy of the released hypohalous acids as biocides is also pH-dependent, with hypobromous acid being more effective than hypochlorous acid at higher pH values.[3]
Q5: Can I use BCDMH in alcoholic solvents for my synthesis?
While BCDMH is soluble in many organic solvents, its use in alcohols requires careful consideration due to its reactivity.[6][7] If the alcohol is your intended substrate for oxidation, then this reactivity is desired. However, if the alcohol is merely a solvent for a reaction involving another substrate, the reaction between BCDMH and the solvent will be a competing and likely detrimental side reaction. In such cases, using an aprotic solvent is highly recommended.
Troubleshooting Guide: Addressing Common Experimental Issues
Encountering unexpected results when working with BCDMH can be frustrating. This troubleshooting guide provides a systematic approach to identifying and resolving common problems related to its instability in protic solvents.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| BCDMH Degradation Prior to or During Reaction | 1. Use Freshly Opened BCDMH: Ensure your BCDMH is from a tightly sealed container and has not been exposed to atmospheric moisture.[8] 2. Choose an Aprotic Solvent: If possible, switch to a non-protic solvent such as dichloromethane, chloroform, or acetonitrile to minimize reagent degradation. 3. Monitor Reagent Activity: Before use, you can perform a simple qualitative test (e.g., starch-iodide paper) to check for the presence of active halogen. 4. Add BCDMH in Portions: For longer reactions, consider adding the BCDMH in several portions to maintain a more consistent concentration of the active reagent. |
| Reaction with Solvent | 1. Solvent Selection: As mentioned, avoid protic solvents unless the solvent itself is the intended reactant. 2. Temperature Control: If a protic solvent is unavoidable, conduct the reaction at the lowest possible temperature to slow the rate of decomposition. |
Problem 2: Formation of Unexpected Byproducts
| Potential Cause | Troubleshooting Steps |
| Solvent Participation in the Reaction | 1. Byproduct Identification: Use analytical techniques such as GC-MS or LC-MS to identify the byproducts. This can provide clues about the undesired reaction pathway (e.g., oxidation of an alcohol solvent). 2. Inert Solvent Choice: Switch to a more inert, aprotic solvent. |
| Side Reactions due to pH Changes | 1. Buffered System: If working in an aqueous or partially aqueous system, consider using a buffer to maintain a stable pH throughout the reaction. |
Problem 3: Poor Reproducibility Between Experiments
| Potential Cause | Troubleshooting Steps |
| Variability in BCDMH Activity | 1. Standardize BCDMH Handling: Always use BCDMH from a freshly opened container stored in a desiccator.[9] 2. Quantify Active Halogen Content: For critical applications, consider titrating the active halogen content of your BCDMH batch before use to ensure consistency. |
| Inconsistent Solvent Quality | 1. Use Anhydrous Solvents: For reactions sensitive to water, use freshly distilled or commercially available anhydrous solvents. Even trace amounts of water can initiate BCDMH decomposition. |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common issues with BCDMH.
Experimental Protocols
To assist you in managing BCDMH stability, we provide the following protocols for safe handling and for monitoring its stability in a given protic solvent.
Protocol 1: Safe Handling and Stock Solution Preparation of BCDMH
Objective: To safely handle solid BCDMH and prepare a stock solution in an aprotic solvent.
Materials:
-
1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH)
-
Anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane)
-
Dry glassware (oven-dried or flame-dried)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Spatula, weighing paper, and a calibrated balance
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves[10]
Procedure:
-
Work in a well-ventilated fume hood. [11]
-
Ensure all glassware is scrupulously dry to prevent premature decomposition of BCDMH.
-
Weigh the desired amount of BCDMH solid quickly and efficiently to minimize exposure to atmospheric moisture.
-
In a dry flask under an inert atmosphere, add the anhydrous aprotic solvent.
-
Slowly add the weighed BCDMH to the solvent while stirring.
-
Once dissolved, store the stock solution in a tightly sealed container, protected from light, and preferably in a desiccator.
-
Crucially, never add water or protic solvents directly to solid BCDMH, as this can cause a rapid and exothermic decomposition. [9]
Protocol 2: Monitoring BCDMH Stability in a Protic Solvent using UV-Vis Spectroscopy
Objective: To determine the decomposition kinetics of BCDMH in a specific protic solvent.
Materials:
-
BCDMH stock solution in an aprotic solvent (prepared as in Protocol 1)
-
The protic solvent of interest (e.g., methanol, ethanol)
-
UV-Vis spectrophotometer and quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Determine the λmax of BCDMH: Prepare a dilute solution of BCDMH in your chosen protic solvent and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).
-
Prepare a reaction solution: In a volumetric flask, add a known volume of the protic solvent. At time zero (t=0), add a small, known volume of the BCDMH stock solution to achieve a desired initial concentration. Ensure the initial absorbance is within the linear range of the spectrophotometer (typically < 1.5).
-
Monitor absorbance over time: Immediately transfer the solution to a quartz cuvette and begin recording the absorbance at λmax at regular time intervals.
-
Data Analysis: Plot the absorbance at λmax versus time. The rate of decrease in absorbance is proportional to the rate of BCDMH decomposition. From this data, you can determine the half-life and the rate constant of the decomposition reaction under your specific experimental conditions.[12][13][14]
Data Presentation: Qualitative Stability of BCDMH in Common Solvents
| Solvent Type | Examples | Relative Stability of BCDMH | Rationale |
| Aprotic Nonpolar | Hexane, Toluene | High | Low polarity and lack of hydrogen bonding minimize interactions with BCDMH. |
| Aprotic Polar | Acetonitrile, Dichloromethane | Moderate to High | While polar, the absence of O-H or N-H bonds prevents direct proton donation to the N-halogen bond, leading to greater stability compared to protic solvents.[15] |
| Protic Polar | Water, Methanol, Ethanol | Low | Capable of hydrogen bonding and acting as nucleophiles, leading to rapid decomposition of BCDMH.[3][15] |
| Protic Acidic | Acetic Acid | Very Low | The acidic proton can catalyze the decomposition of BCDMH. |
| Protic Basic | Ethanol with Sodium Ethoxide | Extremely Low | Bases can deprotonate the hydantoin ring or directly attack the electrophilic halogens, leading to very rapid decomposition.[16] |
Mechanistic Insights into BCDMH Decomposition
A deeper understanding of the decomposition pathways of BCDMH in protic solvents can aid in predicting potential side reactions and in devising strategies to mitigate them.
Decomposition Pathway in Water
Caption: Hydrolysis of BCDMH in water to generate active bromine and chlorine species.[2]
Potential Reaction Pathway in Alcohols
In alcoholic solvents (R-OH), BCDMH can act as an oxidizing agent. The reaction likely proceeds through the formation of an unstable alkyl hypobromite intermediate, which then eliminates HBr to yield an aldehyde or ketone.
Caption: A plausible pathway for the oxidation of a primary alcohol by BCDMH.
By understanding these fundamental principles and utilizing the provided troubleshooting and experimental guides, you will be better equipped to navigate the challenges associated with the stability of BCDMH in protic solvents, leading to more reliable and successful research outcomes.
References
- SINOCHEM. (n.d.). Bromochlorodimethylhydantoin(BCDMH) CAS 32718-18-6.
- Irving, C. D., Floreancig, J. T., Gasonoo, M., Kelley, A. S., & Laulhé, S. (2021). Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. ChemistrySelect, 6(36), 9495–9499.
- Kim, J. H., & Lee, J. Y. (2018). An Efficient Oxidation of Alcohols by Aqueous H2O2 with 1,3-Dibromo-5,5-Dimethylhydantoin. Letters in Organic Chemistry, 15(10), 844-847.
- Redox. (2023, March 2). Safety Data Sheet BCDMH Tablets.
- PubChem. (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin.
- Ghorbani-Vaghei, R., & Veisi, H. (2013). Solvent-free oxidation of secondary alcohols to carbonyl compounds by 1, 3-dibromo-5, 5-dimethylhydantoin (DBDMH) and 1, 3-dichloro-5, 5-dimethylhydantoin (DCDMH). Journal of the Brazilian Chemical Society, 24(12), 1937-1941.
- LibreTexts Chemistry. (2023, January 22). The Oxidation of Alcohols.
- UNC Wilmington. (n.d.). Development of a complementary chemiluminescence/HPLC method for predicting the chemical fate of 1-Bromo-3-Chloro-5,5-Dimethylhydantoin under aqueous conditions.
- California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
- TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory.
- Agent Sales & Services. (2016, November). Bromochlorodimethylhydantoin BCDMH.
- Lonza. (2021, November 12). SAFETY DATA SHEET Dantoin™ BCDMH tablets.
- Wikipedia. (n.d.). BCDMH.
- Taylor & Francis eBooks. (2011). Bromine.
- LibreTexts Chemistry. (2023, January 22). NS7. Solvent Effects in NS.
- PubMed. (2014). PCM study of the solvent and substituent effects on the conformers, intramolecular hydrogen bonds and bond dissociation enthalpies of 2-substituted phenols.
- ResearchGate. (2011). Kinetics and Mechanism of Methanol Decomposition over Zinc Oxide.
- MDPI. (2021). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method.
- NIH. (2015). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
- PubChem. (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin.
- NIH. (2020). Caution: Chemical Instability of Natural Biomolecules During Routine Analysis.
- ResearchGate. (2021). (a) UV-vis absorption spectra and (b) kinetics study of MO dye photocatalytic degradation.
- CORE. (2011). Kinetics and Deactivation in the Methanol Synthesis Reaction.
- NIH. (2016). Effect of Acidic Solutions on the Surface Degradation of a Micro-Hybrid Composite Resin.
- Nature. (2021). In situ monitoring of mechanochemical MOF formation by NMR relaxation time correlation.
- Royal Society of Chemistry. (2017). Determination of the paracetamol degradation process with online UV spectroscopic and multivariate curve resolution-alternating least squares methods: comparative validation by HPLC.
- PubMed. (2007). Photodegradation study of nystatin by UV-Vis spectrophotometry and chemometrics modeling.
- MDPI. (2023). Recent Developments in the Detection of Organic Contaminants Using Molecularly Imprinted Polymers Combined with Various Analytical Techniques.
- NIH. (2009). Base-Induced Instability of Fluorotelomer Alcohols.
- Master Organic Chemistry. (2014, October 17). Acidity and Basicity of Alcohols.
- Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
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Technical Support Center: Quenching Unreacted 1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione (BCDMH)
Welcome to the Technical Support Center for handling and quenching unreacted 1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione (BCDMH). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on safely and effectively neutralizing this potent halogenating agent in reaction mixtures.
Introduction: Why Quenching BCDMH is Critical
This compound (BCDMH) is a versatile and effective electrophilic halogenating agent used in a variety of organic syntheses.[1][2] However, its high reactivity also presents significant challenges. Unreacted BCDMH in a reaction workup can lead to undesired side reactions, compromising product purity and yield. More critically, BCDMH is a strong oxidizing agent and corrosive, posing safety and environmental hazards if not properly neutralized.[3][4][5][6] It is classified as a hazardous chemical due to its oxidizing properties and its tendency to decompose upon contact with moisture or organic materials, releasing toxic and irritating fumes which may include bromine, hydrogen bromide, hydrogen chloride, and nitrogen oxides.[3][4] Therefore, a deliberate and controlled quenching step is not just a matter of good laboratory practice but a crucial safety and process control measure.
This guide provides a comprehensive overview of quenching strategies, troubleshooting advice, and detailed protocols to ensure the safe and complete deactivation of residual BCDMH in your reaction mixtures.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions researchers have when working with BCDMH.
Q1: What is BCDMH and what are its primary hazards?
A1: BCDMH is a white crystalline solid used as a source of electrophilic bromine and chlorine.[7][8] Its primary hazards stem from its properties as a strong oxidizer, which can intensify fires, and its corrosivity, causing severe skin burns and eye damage upon contact.[4][5] It is also harmful if swallowed or inhaled.[9] Upon contact with moisture, it decomposes to release hypobromous and hypochlorous acids, which are the active halogenating species but also contribute to its corrosive nature.[3][7][8][10][11]
Q2: Why is it necessary to quench unreacted BCDMH?
A2: Quenching is essential for several reasons:
-
Safety: To neutralize the corrosive and oxidizing hazards of BCDMH before workup and waste disposal.[3][4]
-
Product Purity: To prevent unwanted side reactions with the desired product or other components of the reaction mixture during workup and purification.
-
Process Control: To ensure reproducible results by stopping the reaction at a specific point.
-
Environmental Responsibility: To prevent the release of a hazardous substance into the environment.[6]
Q3: What are the most common quenching agents for BCDMH?
A3: The most common quenching agents are aqueous solutions of reducing agents. These include:
-
Sodium Sulfite (Na₂SO₃)
-
Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite (Na₂S₂O₅)
-
Sodium Thiosulfate (Na₂S₂O₃)
The choice depends on factors like the reaction scale, solvent, and the pH sensitivity of your product.[12]
Q4: How do I know the quenching reaction is complete?
A4: A visual cue for a complete quench is often a color change. If your reaction mixture has a yellow or reddish-brown tint due to the presence of active halogens, this color should dissipate upon complete quenching, resulting in a colorless or pale yellow solution.[12][13] For confirmation, analytical methods such as Thin Layer Chromatography (TLC) can be used to ensure the disappearance of BCDMH.[14] A more quantitative method involves testing for residual oxidant using potassium iodide-starch paper; a blue-black color indicates the presence of an oxidizing agent.
In-Depth Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the quenching process.
Q5: My quenching reaction is violently exothermic and difficult to control. What's happening and what should I do?
A5: An uncontrolled exotherm during quenching is a serious safety concern. It typically arises from adding the quenching agent too quickly or using a solution that is too concentrated.[12] The reaction between the strong oxidizer (BCDMH) and the reducing agent is inherently energetic.
-
Causality: The rapid, exothermic reaction is a result of the fast redox reaction between the active halogen species and the quenching agent.
-
Immediate Action: If you observe a rapid temperature increase, immediately slow or stop the addition of the quenching agent and enhance cooling of the reaction vessel (e.g., add more ice to the ice bath).
-
Preventative Measures:
-
Cool the Reaction Mixture: Before beginning the quench, ensure your reaction mixture is cooled to a low temperature, typically 0-5 °C, using an ice-water or ice-salt bath.[13]
-
Dilute the Quenching Agent: Use a more dilute solution of your quenching agent (e.g., 5-10% w/v).
-
Slow, Controlled Addition: Add the quenching agent slowly and dropwise, especially at the beginning. Monitor the internal temperature of the reaction mixture continuously.[12][13]
-
Vigorous Stirring: Ensure efficient stirring to dissipate heat and prevent localized "hot spots."
-
Q6: I've added the calculated amount of quenching agent, but the mixture is still yellow/brown and tests positive for oxidants. Why?
A6: This indicates that unreacted BCDMH or other active halogen species are still present.
-
Causality: The stoichiometry may have been miscalculated, or the quenching agent may have been consumed by other components in the reaction mixture. It's also possible the BCDMH was not fully dissolved or suspended, leading to a slower-than-expected reaction.
-
Solution: Continue to add the quenching agent solution portion-wise until the color disappears and a negative test on potassium iodide-starch paper is achieved.[12] Always be prepared to use more than the theoretically calculated stoichiometric amount.
Q7: After quenching with sodium thiosulfate, a fine precipitate has formed, complicating my workup. What is this and how can I avoid it?
A7: The precipitate is likely elemental sulfur.
-
Causality: Under acidic conditions, sodium thiosulfate can disproportionate to form solid elemental sulfur (S) and sulfur dioxide (SO₂).[12] Many reactions involving BCDMH are performed under conditions that are or become acidic.
-
Solution & Prevention:
-
pH Adjustment: Before or during the quench with sodium thiosulfate, carefully adjust the pH of the reaction mixture to be neutral or slightly basic by adding a base like sodium bicarbonate or sodium carbonate solution. This will prevent the disproportionation reaction.
-
Alternative Quenching Agent: Switch to sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃), which are less prone to forming insoluble byproducts under acidic conditions.
-
Removal: If sulfur has already formed, it can often be removed by filtering the workup mixture through a pad of celite.[12]
-
Detailed Experimental Protocols
These protocols provide step-by-step guidance for quenching unreacted BCDMH. Always perform these operations in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Quenching with Aqueous Sodium Sulfite (Na₂SO₃)
Sodium sulfite is an effective and clean quenching agent.
-
Preparation: Prepare a 10% (w/v) aqueous solution of sodium sulfite. For every 1 gram of BCDMH to be quenched, you will need approximately 1.1 grams of sodium sulfite (a slight excess is recommended).
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath with vigorous stirring.
-
Quenching: Slowly add the 10% sodium sulfite solution dropwise via an addition funnel. Monitor the internal temperature to ensure it does not rise significantly.
-
Completion Check: Continue addition until any yellow or brown color dissipates. Test a drop of the aqueous layer with potassium iodide-starch paper to confirm the absence of oxidizing agents (the paper should remain white).
-
Workup: Proceed with your standard aqueous workup and extraction.
Protocol 2: Quenching with Aqueous Sodium Thiosulfate (Na₂S₂O₃)
Sodium thiosulfate is a common and inexpensive choice, but care must be taken with pH.
-
Preparation: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate pentahydrate. For every 1 gram of BCDMH, you will need approximately 2.1 grams of sodium thiosulfate pentahydrate (a slight excess is recommended).
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath with vigorous stirring.
-
pH Check (Optional but Recommended): If your reaction is acidic, consider adding a saturated solution of sodium bicarbonate to neutralize it before adding the thiosulfate.
-
Quenching: Slowly add the 10% sodium thiosulfate solution dropwise. Monitor the temperature closely.
-
Completion Check: Continue addition until the mixture is colorless and tests negative for oxidants with KI-starch paper.
-
Workup: If a sulfur precipitate forms, filter the mixture through celite before proceeding with extraction.
Quantitative Data Summary
The following table provides stoichiometric data for common quenching agents. It is always recommended to use a slight excess (e.g., 1.1-1.2 equivalents) to ensure a complete quench.
| Quenching Agent | Molecular Weight ( g/mol ) | Moles per Mole of BCDMH | Grams per Gram of BCDMH |
| Sodium Sulfite (Na₂SO₃) | 126.04 | 2 | ~2.1 |
| Sodium Bisulfite (NaHSO₃) | 104.06 | 4 | ~1.7 |
| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | 2 | ~1.3 |
| Sodium Thiosulfate Pentahydrate (Na₂S₂O₃·5H₂O) | 248.18 | 2 | ~2.1 |
Note: The stoichiometry assumes BCDMH provides two oxidizing equivalents (one from Br⁺ and one from Cl⁺).
Visualization of Workflows
Quenching Workflow Diagram
This diagram illustrates the general step-by-step process for safely quenching BCDMH.
Caption: General experimental workflow for quenching unreacted BCDMH.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues during the quenching process.
Caption: Decision tree for troubleshooting BCDMH quenching issues.
References
- Redox.
- Wikipedia. BCDMH. [Link]
- IRO Group Inc. 1-Bromo-3-Chloro-5 5-Dimethylhydantoin (BCDMH). [Link]
- Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane. [Link]
- T3DB. 1-Bromo-3-chloro-5,5-dimethylhydantoin (T3D1775). [Link]
- Agent Sales & Services. Bromochlorodimethylhydantoin BCDMH. [Link]
- AHCES Blog. BCDMH Safety Guide. [Link]
- chemeurope.com. BCDMH. [Link]
- PubChem. 1-Bromo-3-chloro-5,5-dimethylhydantoin | C5H6BrClN2O2 | CID 61828. [Link]
- Lonza.
- Water Research.
- ResearchGate. BCDMH Disinfection for CSO | Request PDF. [Link]
- South Carolina Department of Environmental Services. Fact Sheet on Bromochlorodimethylhydantoin (BCDMH) Products. [Link]
- ResearchGate. Effectiveness of the sulfur(IV)
- Organic Syntheses. Org. Synth. 2011, 88, 342. [Link]
- ResearchGate. Sulfur Contamination Due to Quenching of Halogenation Reactions with Sodium Thiosulfate: Resolution of Process Problems via Improved Quench Protocols | Request PDF. [Link]
- Organic Syntheses. Organic Syntheses Procedure. [Link]
- Sciencemadness Discussion Board.
- ResearchGate. Halogenation and Nucleophilic Quenching: Two Routes to E−X Bond Formation in Cobalt Triple‐Decker Complexes (E=As, P; X=F, Cl, Br, I). [Link]
- PubMed.
- ResearchGate.
- Journal of Flow Chemistry. Halogenation of organic compounds using continuous flow and microreactor technology. [Link]
- PubMed. Inactivation of microbicidal active halogen compounds by sodium thiosulphate and histidine/methionine for time-kill assays. [Link]
- Taylor & Francis.
- YouTube. Halogenation and Dehalogenation in the Industry // Reactor Engineering - Class 153. [Link]
- The Human Toxome Project.
Sources
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- 2. m.youtube.com [m.youtube.com]
- 3. envirotech.com [envirotech.com]
- 4. redox.com [redox.com]
- 5. agentsales.com.au [agentsales.com.au]
- 6. BCDMH Safety Guide [blog.ariadne-hces.com]
- 7. BCDMH - Wikipedia [en.wikipedia.org]
- 8. BCDMH [chemeurope.com]
- 9. toxno.com.au [toxno.com.au]
- 10. BCDMH, Bromochlorodimethylhydantoin - IRO Biocide [irobiocide.com]
- 11. 1-Bromo-3-chloro-5,5-dimethylhydantoin | C5H6BrClN2O2 | CID 61828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Work-up Procedures for Reactions Involving BCDMH
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1,3-bromo-5,5-dimethylhydantoin (BCDMH) in their synthetic workflows. This guide provides in-depth, field-proven insights into the work-up procedures for reactions involving this powerful and versatile halogenating agent. As a Senior Application Scientist, my goal is to equip you not just with protocols, but with the underlying chemical principles to troubleshoot and optimize your experiments effectively.
Understanding the Chemistry: BCDMH and its Byproducts
1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) is a stable, crystalline solid used as an efficient source of electrophilic bromine and, to a lesser extent, chlorine.[1][2] Upon reaction, it delivers a halogen to the substrate, generating the primary byproduct, 5,5-dimethylhydantoin (DMH).
The core objectives of any BCDMH reaction work-up are:
-
To safely neutralize (quench) any unreacted BCDMH.
-
To efficiently remove the 5,5-dimethylhydantoin (DMH) byproduct.
-
To isolate the desired halogenated product with high purity and yield.
The success of your work-up hinges on understanding the properties of both the excess reagent and the primary byproduct.
Critical Safety Protocols: Handling BCDMH
Before initiating any experiment, it is imperative to recognize that BCDMH is a hazardous substance.[3] It is a strong oxidizing agent and is corrosive, capable of causing severe skin burns and irreversible eye damage.[4][5]
Mandatory Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat, and nitrile gloves.[5][6]
-
Ventilation: Handle solid BCDMH and all reaction mixtures exclusively in a well-ventilated chemical fume hood.[6]
-
Storage: Store BCDMH in a cool, dry, well-ventilated area away from heat, moisture, and combustible materials like organic solvents.[4][6] Contamination with moisture can lead to decomposition and the release of hazardous gases.[4]
-
Incompatible Materials: Avoid contact with strong reducing agents, alcohols, and other organic materials, as this can lead to exothermic reactions.[6][7]
In case of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek prompt medical attention.[4][5]
Standard Experimental Protocol: A Step-by-Step Guide
This protocol outlines a robust, general-purpose work-up procedure applicable to a wide range of reactions where BCDMH is used in a water-immiscible organic solvent.
Step 1: Quenching of Excess BCDMH
Causality: BCDMH is a potent oxidizing agent. Leaving it in the reaction mixture can lead to unwanted side reactions during subsequent purification steps (e.g., chromatography) and poses a significant safety hazard. The quenching process involves reducing the active halogen species to benign halide salts.
Procedure:
-
Cool the Reaction Mixture: Once the reaction is deemed complete by TLC or another monitoring method, cool the flask to 0-5 °C using an ice-water bath. This is critical for controlling any potential exotherm from the quenching process.[8]
-
Prepare Quenching Solution: In a separate flask, prepare a 10% (w/v) aqueous solution of a suitable quenching agent (see Table 1).
-
Slow Addition: Slowly add the quenching solution to the cold, stirring reaction mixture. A faint yellow or orange color, characteristic of bromine, indicates the presence of excess oxidant.[8] Continue the addition until this color completely disappears.
-
Stir: Allow the biphasic mixture to stir vigorously for 10-15 minutes to ensure the complete neutralization of all residual BCDMH.
| Quenching Agent | Formula | Key Characteristics |
| Sodium Thiosulfate | Na₂S₂O₃ | Highly effective, readily available, and generally the preferred choice for quenching halogens.[9] |
| Sodium Bisulfite | NaHSO₃ | A common and effective reducing agent for this purpose. |
| Sodium Sulfite | Na₂SO₃ | Another reliable option for neutralizing oxidizing halogen species. |
| Table 1: Common Quenching Agents for BCDMH Reactions |
Step 2: Aqueous Extraction and Removal of DMH
Causality: The primary byproduct, 5,5-dimethylhydantoin (DMH), often needs to be removed. Its solubility profile is the key to an effective separation. DMH is sparingly soluble in cold water but its solubility increases significantly in hot water and it is soluble in many polar organic solvents.[10][11][12] The goal is to partition the water-soluble DMH and quenching agent salts into the aqueous phase, leaving the desired organic product in the organic phase.
Procedure:
-
Transfer: Transfer the entire quenched mixture to a separatory funnel.
-
Initial Wash: Wash the organic layer with deionized water. The number of washes depends on the reaction scale and solvent. For polar aprotic solvents like DMF, multiple water washes are essential.[13][14]
-
Optional Acidic/Basic Wash: Depending on the stability of your product, a dilute acidic wash (e.g., 1M HCl) can help protonate the slightly acidic DMH (pKa ≈ 9.2) to form its salt, enhancing its aqueous solubility.[10] Conversely, a dilute basic wash (e.g., saturated NaHCO₃) can deprotonate it.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of NaCl (brine). This helps to break any emulsions that may have formed and reduces the amount of dissolved water in the organic layer.[14]
-
Separate Layers: Carefully separate the organic layer. Pro-Tip: It is always good practice to save all aqueous layers until you have confirmed the successful isolation of your product.
Step 3: Product Isolation
Causality: The final step is to remove the work-up solvent to isolate the crude product, which can then be purified.
Procedure:
-
Drying: Dry the isolated organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration: Filter off the drying agent.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Caption: Standard BCDMH Reaction Work-up Workflow.
Troubleshooting Guide
This section addresses common issues encountered during the work-up of BCDMH reactions in a direct question-and-answer format.
Q1: My organic layer remains yellow/orange even after adding the quenching agent. What's wrong?
A1: This indicates that the quenching process is incomplete and active halogen is still present.
-
Probable Cause 1: Insufficient Quenching Agent. You may not have added enough of the reducing solution to neutralize all the BCDMH.
-
Solution: Continue to add the quenching solution dropwise until the color is fully discharged.
-
-
Probable Cause 2: Poor Mixing. If the reaction mixture is very dense or biphasic, the aqueous quenching agent may not be making sufficient contact with the BCDMH in the organic layer.
-
Solution: Ensure vigorous stirring during the quench to maximize the interfacial area between the two phases.[8]
-
-
Probable Cause 3: Degraded Quenching Agent. Old solutions of sodium thiosulfate or bisulfite can degrade over time.
-
Solution: Prepare a fresh aqueous solution of the quenching agent.[8]
-
Q2: I'm seeing a white precipitate in my final product. I suspect it's 5,5-dimethylhydantoin (DMH). How can I remove it?
A2: DMH contamination is a common issue due to its moderate solubility.
-
Probable Cause: Insufficient Aqueous Washing. The number or volume of aqueous washes was not enough to fully extract the DMH.
-
Solution 1 (Re-workup): Redissolve your crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and re-wash with water several times. As DMH is more soluble in hot water, using warm (40-50 °C) water for the washes can be highly effective, provided your product is thermally stable.[12]
-
Solution 2 (Recrystallization/Purification): If the product is crystalline, recrystallization from a suitable solvent system can leave the more soluble DMH in the mother liquor. Alternatively, the DMH can often be removed via flash column chromatography, as it is typically quite polar.
-
Solution 3 (Solvent Trituration): Depending on your product's solubility, you may be able to triturate the crude solid with a solvent in which your product is sparingly soluble but DMH is more soluble (e.g., diethyl ether).[10]
-
Q3: An unmanageable emulsion formed during the aqueous extraction. How can I resolve this?
A3: Emulsions are common in biphasic mixtures, especially when fine solids are present or when vigorous shaking is employed.
-
Solution 1: Add Brine. Add a significant volume of saturated NaCl solution (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion.
-
Solution 2: Patience. Allow the separatory funnel to stand undisturbed for an extended period (15-60 minutes). The layers may separate on their own.
-
Solution 3: Filtration. Filter the entire emulsified mixture through a pad of Celite®. This can help to remove particulate matter that may be stabilizing the emulsion.
-
Solution 4: Change Solvent. Adding a small amount of a different organic solvent can sometimes alter the phase dynamics enough to cause separation.
Caption: Troubleshooting Decision Tree for BCDMH Work-ups.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical species present in the reaction mixture after quenching? A1: After a successful quench, the mixture will contain your desired organic product, the organic solvent, 5,5-dimethylhydantoin (DMH), and an aqueous layer containing sodium bromide (NaBr), sodium chloride (NaCl), and the oxidized form of your quenching agent (e.g., sodium sulfate and sodium tetrathionate from sodium thiosulfate).
Q2: How can I confirm that all the BCDMH has been quenched? A2: The most straightforward visual cue is the complete disappearance of the characteristic yellow-orange color of bromine. For a more rigorous check, a small aliquot of the organic layer can be tested with starch-iodide paper. A blue-black color indicates the presence of residual oxidizing agent.
Q3: My desired product is an amine. Are there any special considerations? A3: Yes. Amines are basic and can be protonated and extracted into the aqueous layer during an acidic wash. If you need to perform an acidic wash to remove DMH, you will need to later basify the aqueous layer (e.g., with NaOH or Na₂CO₃) and re-extract your product back into an organic solvent. A simpler approach may be to rely solely on water washes and subsequent purification by chromatography to remove the DMH.
Q4: My reaction solvent is water-miscible (e.g., DMF, Acetonitrile). How should I modify the work-up? A4: This is a common challenge. You must first dilute the reaction mixture with a large volume of a water-immiscible solvent like ethyl acetate or diethyl ether.[13][15] Then, perform multiple, vigorous washes with water and brine. The water-miscible solvent will partition into the large volume of the aqueous phase. Washing with a 5% LiCl solution can be more effective than water alone for removing DMF.[14]
Q5: What is the decomposition temperature of BCDMH? A5: BCDMH begins to decompose at approximately 160 °C, releasing toxic and corrosive fumes.[4] It is crucial to avoid heating the reagent or concentrated reaction mixtures containing BCDMH.
References
- PubChem. (n.d.). 5,5-Dimethylhydantoin. National Center for Biotechnology Information.
- Paras Pharma Chem. (n.d.). 5,5 Dimethyl Hydantoin.
- Chemex Industries. (n.d.). Technical Report - BCDMH - BROMINE TABS.
- Wikipedia. (2023, November 29). 1-Bromo-3-chloro-5,5-dimethylhydantoin.
- Redox. (2023, March 2). Safety Data Sheet BCDMH Tablets.
- Wang, Y., et al. (2020). Solubility Measurement and Data Correlation of 5,5-Dimethylhydantoin in 12 Pure Solvents at Temperatures from 283.15 to 323.15 K.
- Organic Syntheses. (n.d.). 5,5-DIMETHYLHYDANTOIN.
- Lonza. (2021, November 12). SAFETY DATA SHEET Dantoin™ BCDMH tablets.
- T3DB. (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin. The Toxin and Toxin Target Database.
- chemeurope.com. (n.d.). BCDMH.
- ICL-IP. (2016). HALOBROM BCDMH Safety Handbook.
- PubChem. (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin. National Center for Biotechnology Information.
- Chemistry Help Center. (2025, July 15). Lab Tested DMF Removal Techniques from the Reaction Mixture! [Video]. YouTube. [Link]
- Reddit. (2022, April 19). BCDMH Synthesis conundrum. r/OrganicChemistry. [Link]
- Reddit. (2022, February 7). Bromine by decomposition of BCDMH. r/ExplosionsAndFire. [Link]
- Chemex Industries. (n.d.). BCDMH Technical Report. HubSpot.
- ResearchGate. (2025, November 18).
- Sciencemadness Discussion Board. (2010, February 7).
- ResearchGate. (2015, August 26). How to remove DMF completely after completion of reaction ( DMF used as solvent in reaction)?[Link]
- ResearchGate. (2017, May 9).
- ResearchGate. (2015, November 27). How can I remove DMAP from the reaction mixture while Boc-protection?[Link]
- University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Merlic Group. [Link]
- University of Rochester. (n.d.). How To Run A Reaction: The Workup. Department of Chemistry. [Link]
- Sciencemadness Discussion Board. (2012, June 13).
- Virginia Tech Chemistry Department. (2006, October 27). Quenching Reactive Substances.
Sources
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- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Dimethylhydantoin | C5H8N2O2 | CID 6491 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Over-bromination with BCDMH and control strategies
Welcome to the technical support center for bromination reactions using 1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using BCDMH, with a specific focus on preventing and troubleshooting over-bromination. Here, we synthesize technical principles with field-proven insights to ensure your reactions are selective, efficient, and reproducible.
Troubleshooting Guide: Over-bromination and Selectivity Issues
This section addresses specific experimental challenges in a direct question-and-answer format.
Q1: My reaction yielded significant amounts of di- and poly-brominated products. What are the primary causes and how can I achieve mono-selectivity?
A1: The formation of multiple brominated products is a common issue, particularly with activated substrates. Over-bromination typically stems from a combination of factors related to reaction kinetics and conditions. The initial mono-bromination activates the substrate further (in the case of electron-donating groups), making the second bromination kinetically competitive.
Primary Causes & Corrective Actions:
-
Excess Stoichiometry of BCDMH: The most direct cause of over-bromination is an excess of the brominating agent.
-
Solution: Carefully calculate and use a stoichiometric amount (or a slight deficit, e.g., 0.95 equivalents) of BCDMH relative to the substrate. For highly sensitive substrates, a staged addition of the reagent is recommended.
-
-
High Reaction Temperature: Increased temperature accelerates all reaction rates, but it can disproportionately favor the subsequent bromination of the already activated mono-brominated product.
-
Solution: Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C). While this will slow the reaction, it significantly enhances selectivity by favoring the more kinetically accessible mono-bromination pathway.
-
-
Rapid Reagent Addition: Adding the BCDMH all at once creates localized areas of high concentration, promoting multiple additions before the reagent can be homogenously dispersed.
-
Solution: Employ a slow, portion-wise addition of solid BCDMH or, preferably, add a solution of BCDMH in a suitable solvent dropwise over an extended period. This maintains a low, steady concentration of the active brominating species.
-
-
Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material is consumed provides the opportunity for the mono-brominated product to convert to di-brominated species.
-
Solution: Monitor the reaction progress diligently using an appropriate analytical technique.
-
Workflow for Troubleshooting Over-bromination
Below is a logical workflow to diagnose and resolve issues with reaction selectivity.
Caption: A logical troubleshooting workflow for addressing over-bromination.
Q2: My bromination reaction is not proceeding or is extremely slow. What factors could be inhibiting the reaction?
A2: A stalled reaction is often due to issues with reagent activation, substrate reactivity, or insufficient energy input.
Common Causes & Solutions:
-
Inactive Brominating Agent: While BCDMH is stable, its activation requires hydrolysis to release hypobromous acid (HOBr), the primary active brominating species.
-
Causality: BCDMH reacts with water to release HOBr and hypochlorous acid (HOCl). In a strictly anhydrous organic solvent, this activation can be extremely slow.
-
Solution: Ensure a catalytic amount of water is present in the reaction mixture if using a non-aqueous solvent system. For some systems, co-solvents like aqueous acetic acid can be effective.
-
-
Insufficient Substrate Reactivity: The substrate may be too deactivated for electrophilic aromatic bromination under the chosen conditions.
-
Solution: Consider increasing the reaction temperature incrementally while monitoring for product formation and potential side reactions. Alternatively, a stronger Lewis acid catalyst could be employed to polarize the Br-Cl bond in BCDMH, increasing its electrophilicity.
-
-
Poor Reagent Solubility: BCDMH is only sparingly soluble in water and has limited solubility in many common organic solvents.
-
Solution: Choose a solvent system that can adequately dissolve both the substrate and BCDMH. Polar aprotic solvents like acetonitrile or DMF can be effective, though they may also influence selectivity.
-
Frequently Asked Questions (FAQs)
Q3: What is the active brominating species generated from BCDMH?
A3: BCDMH itself is a pre-reagent. Upon dissolution in water, it hydrolyzes to release hypobromous acid (HOBr) and hypochlorous acid (HOCl). The release of HOBr is reported to be almost immediate, while the release of HOCl is slower. For electrophilic bromination, hypobromous acid (HOBr) is considered the primary active species responsible for the reaction. The co-generated HOCl can also re-oxidize bromide ions (Br⁻) back to HOBr, creating a regenerative cycle that makes BCDMH efficient.
Caption: Reaction mechanism of BCDMH activation and bromination.
Q4: How does BCDMH compare to other common brominating agents like NBS and DBDMH?
A4: The choice of brominating agent is critical and depends on the substrate, desired selectivity, and process conditions.
| Feature | BCDMH | N-Bromosuccinimide (NBS) | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) |
| Form | White crystalline solid | Crystalline solid | Crystalline solid |
| Active Halogens | Bromine & Chlorine | Bromine | Bromine only |
| Bromine Equivalents | 1 | 1 | 2 |
| Primary Use | Electrophilic bromination, Disinfectant | Radical (allylic/benzylic) and electrophilic bromination | Electrophilic bromination |
| Advantages | Cost-effective, stable solid, regenerative bromine action via HOCl. | High selectivity in radical reactions, well-characterized. | Two bromine atoms per molecule (atom economy), byproduct (DMH) is water-soluble, good alternative to NBS. |
| Disadvantages | Co-generates HOCl which can lead to chlorinated byproducts in some cases; activation requires water. | Can be less reactive for electrophilic bromination of deactivated systems. | Can be more expensive than BCDMH. |
Q5: What analytical methods are best for monitoring my BCDMH bromination reaction?
A5: Real-time or frequent monitoring is the most effective way to prevent over-bromination and optimize reaction time.
-
Thin-Layer Chromatography (TLC): The most common and rapid method. It allows for qualitative visualization of the consumption of starting material and the appearance of mono- and di-brominated products. A co-spot of the starting material is essential for accurate comparison.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile and thermally stable compounds. It provides clear separation of starting material, intermediates, and products, along with mass data for confirmation. A small aliquot can be withdrawn, quenched, and quickly analyzed.
-
High-Performance Liquid Chromatography (HPLC): Ideal for non-volatile or thermally sensitive molecules. It offers quantitative data on the relative concentrations of all components in the reaction mixture, allowing for precise determination of the optimal endpoint.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for offline monitoring. By taking aliquots at different time points, you can use ¹H NMR to observe the disappearance of starting material signals and the appearance of new, distinct signals for the brominated products.
Experimental Protocols
Protocol 1: Controlled Mono-bromination of an Activated Aromatic Substrate
This protocol is a general guideline and must be adapted based on the specific substrate and scale.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the aromatic substrate (1.0 eq.) in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C) using an ice-water bath.
-
Reagent Preparation: In a separate flask, prepare a solution or a fine slurry of BCDMH (0.95-1.0 eq.) in the same solvent.
-
Slow Addition: Add the BCDMH solution/slurry to the reaction mixture dropwise (or portion-wise for solids) over 1-2 hours, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: After the addition is complete, monitor the reaction every 15-30 minutes using TLC or by taking aliquots for GC-MS/HPLC analysis.
-
Quenching: Once the starting material is consumed to the desired level, quench the reaction by adding a chilled aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), to neutralize any remaining active halogen species.
-
Work-up: Transfer the mixture to a separatory funnel. If using a water-immiscible organic solvent, separate the layers. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product via flash column chromatography or recrystallization to isolate the desired mono-brominated compound.
Protocol 2: In-Process Control (IPC) using Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use a pencil to lightly draw an origin line on a silica gel TLC plate. Mark lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).
-
Sampling: Using a capillary tube, withdraw a tiny amount of the reaction mixture and spot it in the "Rxn" and "Co" lanes.
-
Spotting Standards: Spot a dilute solution of your starting material in the "SM" and "Co" lanes.
-
Elution: Develop the plate in a pre-saturated chamber with an appropriate eluent system (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Visualization: Visualize the plate under a UV lamp (254 nm). The disappearance of the SM spot in the "Rxn" lane relative to the SM standard indicates reaction progress. The appearance of new, lower Rf spots typically corresponds to the more polar brominated products. Over-bromination is indicated by the appearance of multiple product spots.
References
- Wikipedia. BCDMH. [Link]
- Physics Forums. Isolating Bromine from BCDMH for Pools: Solutions & Methods. [Link]
- Cloud
Technical Support Center: Reaction Monitoring of 1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione (BCDMH) by TLC and HPLC
Welcome to the technical support center for monitoring chemical reactions involving 1-bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione (BCDMH). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting for the use of Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) in tracking the progress of reactions utilizing this versatile halogenating agent.
Introduction to BCDMH and the Imperative of Reaction Monitoring
This compound, or BCDMH, is a stable, solid-source of both electrophilic bromine and chlorine, making it a valuable reagent in a variety of organic transformations, including halogenations and oxidations.[1] As with any chemical reaction, precise monitoring is critical to determine reaction completion, optimize conditions, and ensure the desired product is obtained with minimal byproduct formation. Both TLC and HPLC are powerful analytical techniques that offer complementary information for effective reaction monitoring.
Frequently Asked Questions (FAQs)
Q1: Why is my BCDMH starting material not visible on the TLC plate under UV light?
A1: While many organic compounds with aromatic rings or extensive conjugation are UV-active, the hydantoin ring of BCDMH does not strongly absorb UV light at the commonly used wavelength of 254 nm.[2] Therefore, it is often necessary to use a chemical staining method for visualization.
Q2: What are suitable TLC stains for visualizing BCDMH and its reaction products?
A2: Several staining methods can be effective. A potassium permanganate (KMnO₄) stain is a good general choice as it reacts with compounds that can be oxidized. Since BCDMH is an oxidizing agent, it may show up as a light spot on a purple background, while many organic substrates and products will appear as yellow-brown spots. Iodine vapor is another simple and often effective method for visualizing a wide range of organic compounds.[3]
Q3: My spots are streaking on the TLC plate. What could be the cause?
A3: Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: The most common cause is applying too much sample to the plate. Try diluting your sample before spotting it.[4][5]
-
Inappropriate Solvent System: If the solvent is too polar, it can cause highly polar compounds to streak. Conversely, if the solvent is not polar enough, compounds may not move from the baseline. Experiment with different solvent polarities.
-
Sample Acidity or Basicity: If your starting material or product is acidic or basic, it can interact with the silica gel, causing streaking. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the developing solvent can often resolve this.
Q4: In my HPLC analysis, I am seeing broad or tailing peaks for my product. What should I investigate?
A4: Peak broadening or tailing in HPLC can be complex, but here are common areas to troubleshoot:
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on your analyte, leading to tailing. Operating the mobile phase at a lower pH (e.g., with 0.1% trifluoroacetic acid or formic acid) can suppress the ionization of silanols and reduce these interactions.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.
-
Mismatched Injection Solvent: Dissolving your sample in a solvent significantly stronger than the mobile phase can cause peak broadening. Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Degradation: A loss of stationary phase or a clogged frit can lead to poor peak shape. If other troubleshooting steps fail, consider replacing the guard column or the analytical column.
Q5: How do I handle quenching of the reaction before HPLC analysis?
A5: It is crucial to stop the reaction at specific time points to get an accurate snapshot of its progress. For reactions involving BCDMH, a quenching agent that rapidly consumes the unreacted halogenating agent is necessary. A solution of sodium thiosulfate is an effective quenching agent for this purpose.[1]
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No spots are visible after development and staining. | - Sample is too dilute.- Compound is volatile and evaporated.- The chosen stain is not reactive with your compounds. | - Concentrate your sample or spot multiple times in the same location, allowing the solvent to dry between applications.[4]- Minimize drying time before staining.- Try a different staining method (e.g., iodine vapor, different chemical stains). |
| The spots are not separating (similar Rf values). | - The polarity of the developing solvent is not optimal. | - If spots are near the baseline, increase the polarity of the eluent. If they are near the solvent front, decrease the polarity. Experiment with different solvent mixtures. |
| The solvent front is uneven. | - The TLC plate was not placed vertically in the chamber.- The chamber was disturbed during development. | - Ensure the plate is straight and not touching the sides of the chamber.[4]- Place the developing chamber in a location free from vibrations. |
High-Performance Liquid Chromatography (HPLC)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Fluctuating retention times. | - Inconsistent mobile phase composition.- Leaks in the system.- Temperature fluctuations. | - Ensure mobile phase components are well-mixed and degassed.[6]- Check all fittings for leaks.[6]- Use a column oven to maintain a constant temperature.[6] |
| Ghost peaks appear in the chromatogram. | - Contamination in the mobile phase or injector.- Carryover from a previous injection. | - Use fresh, HPLC-grade solvents.- Run a blank injection of the mobile phase to identify the source of contamination.- Implement a needle wash step in your injection sequence. |
| High backpressure. | - Clogged in-line filter or guard column.- Particulate matter from the sample has blocked the column frit.- Mobile phase precipitation. | - Replace the in-line filter or guard column.- Filter all samples through a 0.45 µm or 0.22 µm syringe filter before injection.- Ensure the mobile phase components are fully miscible and will not precipitate under the operating conditions. |
Experimental Protocols
Protocol 1: TLC Monitoring of a Halogenation Reaction with BCDMH
This protocol describes a general procedure for monitoring the progress of a reaction where an organic substrate is halogenated by BCDMH.
1. Sample Preparation:
- Prepare a solution of your starting material (substrate) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1-2 mg/mL.
- At designated time points (e.g., t=0, 1h, 2h, reaction completion), withdraw a small aliquot (a few microliters) from the reaction mixture.
2. TLC Plate Spotting:
- Using a pencil, gently draw a baseline on the TLC plate approximately 1 cm from the bottom.
- Spot three lanes on the TLC plate:
- Lane 1 (Reference): Spot the starting material solution.
- Lane 2 (Co-spot): Spot the starting material solution, and then spot the reaction mixture aliquot directly on top of it.
- Lane 3 (Reaction): Spot the reaction mixture aliquot.
3. Development:
- Place the TLC plate in a developing chamber containing a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The solvent level should be below the baseline.
- Allow the solvent to travel up the plate until it is about 1 cm from the top.
- Remove the plate and immediately mark the solvent front with a pencil.
4. Visualization:
- Dry the TLC plate in a fume hood.
- Visualize the spots using an appropriate method. Since BCDMH is not UV-active, a chemical stain is recommended. For example, dip the plate in a potassium permanganate solution.
5. Interpretation:
- The disappearance of the starting material spot in Lane 3 and the appearance of a new, lower Rf product spot indicate the reaction is proceeding. The co-spot in Lane 2 helps to confirm the identity of the starting material spot in the reaction mixture.
Protocol 2: HPLC Monitoring of a Reaction Involving BCDMH
This protocol provides a framework for monitoring a reaction using reverse-phase HPLC.
1. Sample Preparation and Quenching:
- At predetermined time intervals, withdraw a precise volume (e.g., 100 µL) of the reaction mixture.
- Immediately add the aliquot to a vial containing a quenching solution (e.g., 900 µL of a 10% sodium thiosulfate solution) to stop the reaction.[1]
- Dilute the quenched sample with the initial mobile phase composition to a concentration suitable for HPLC analysis.
- Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Method Parameters (Example):
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm (or a wavelength suitable for your substrate/product) |
| Injection Volume | 10 µL |
3. Data Analysis:
- Identify the peaks corresponding to the starting material and product(s) based on their retention times (determined by injecting standards of each, if available).
- Integrate the peak areas for each component at each time point.
- Plot the peak area of the starting material and product(s) as a function of time to monitor the reaction progress.
Visualizations
Caption: General workflow for HPLC analysis of a quenched reaction.
References
- Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- PharmaCores. (2024, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
- Reddit. (2022, December 20). How do I monitor this reaction and do column chromatography on the product?
- Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results.
- University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
- YouTube. (2021, August 22). Visualizing a TLC plate.
- Bitesize Bio. (2022, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- Chegg. (2021, October 4). Solved TLC can also be used to monitor the progress of a.
- ResearchGate. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method.
- Practical Solutions. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-halamine biocidal coatings via a layer-by-layer assembly technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Exothermic Reactions with 1,3-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH)
Welcome to the technical support center for the safe and effective use of 1,3-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on managing the exothermic potential of reactions involving this versatile reagent. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter during your experiments.
Section 1: Understanding the Thermal Hazards of BCDMH
BCDMH is a powerful oxidizing agent and an effective source of electrophilic bromine and chlorine.[1] However, its utility is matched by its potential for hazardous exothermic decomposition. It is crucial to understand the underlying principles of its reactivity to ensure safe handling and prevent thermal runaway events.
Key Thermal Characteristics:
| Parameter | Value | Significance for Experimental Design |
| Decomposition Temperature | Starts to decompose at >160 °C[2][3] | Reactions should be maintained well below this temperature to avoid initiating a self-accelerating decomposition. |
| Appearance | White crystalline solid[1][4] | Any discoloration may indicate contamination or degradation, which can increase thermal sensitivity. |
| Solubility | Insoluble in water, soluble in acetone[1][4] | The choice of solvent will significantly impact reaction kinetics and heat transfer. |
| Incompatibilities | Acids, bases, reducing agents, combustible materials, moisture[2][5][6] | Strict avoidance of these materials is necessary to prevent uncontrolled reactions. |
Q1: What is the primary cause of exothermic events when using BCDMH?
A1: Exothermic events with BCDMH primarily stem from two sources: the intended chemical reaction and unintended decomposition. The reaction of BCDMH with a substrate is often exothermic, and if the rate of heat generation exceeds the rate of heat removal, the temperature of the reaction mixture will rise. This temperature increase can then trigger the thermal decomposition of the unreacted BCDMH, which is also highly exothermic.[2][7] This can lead to a dangerous, self-accelerating cycle known as a thermal runaway.
Q2: What are the decomposition products of BCDMH, and why are they hazardous?
A2: The thermal decomposition of BCDMH can produce a range of hazardous gases, including bromine, chlorine, hydrogen bromide (HBr), hydrogen chloride (HCl), and oxides of nitrogen.[3][7] These products are toxic, corrosive, and can cause severe respiratory irritation.[3][5] The generation of these gases in a sealed or poorly ventilated system can also lead to a rapid and dangerous pressure buildup.
Section 2: Proactive Measures for Exotherm Management
Effective management of BCDMH exotherms begins with careful planning and a robust experimental setup. The following protocols and considerations are designed to help you maintain control over your reaction.
Experimental Workflow for Safe BCDMH Reactions
Caption: Workflow for Safe BCDMH Reactions.
Q3: How should I add BCDMH to my reaction mixture?
A3: BCDMH should always be added slowly and in portions to the reaction mixture. Never add the entire amount at once. This allows you to control the rate of the reaction and, consequently, the rate of heat generation. For larger-scale reactions, consider adding BCDMH as a solution or a slurry in a suitable, inert solvent to further control the addition rate and aid in heat dissipation.
Q4: What are the best practices for temperature monitoring and control?
A4: Continuous temperature monitoring is critical. Use a calibrated thermometer or thermocouple placed directly in the reaction mixture. A jacketed reactor connected to a circulating bath is highly recommended for maintaining a constant temperature. For reactions with a high exothermic potential, an ice bath should be readily available for emergency cooling.
Section 3: Troubleshooting Guide for Unexpected Exothermic Events
Even with careful planning, unexpected exotherms can occur. The following guide provides a systematic approach to managing these events safely.
Decision Tree for Managing an Unexpected Exotherm
Caption: Decision Tree for Managing an Unexpected Exotherm.
Q5: My reaction temperature is rising rapidly even after stopping reagent addition. What should I do?
A5: If the temperature continues to rise after stopping reagent addition, you are likely experiencing the beginning of a thermal runaway.
-
Emergency Cooling: Immediately immerse the reaction vessel in an ice bath.
-
Dilution: If possible and safe to do so, add a cold, inert solvent to the reaction mixture to dilute the reactants and help absorb the heat.
-
Quenching: If the temperature rise is not controlled by cooling and dilution, you must quench the reaction. Slowly add a pre-prepared quenching solution (see Section 4) to the reaction mixture. Be prepared for vigorous off-gassing.
-
Evacuation: If the reaction cannot be brought under control, evacuate the area and alert your institution's emergency response team.
Q6: I've observed a sudden color change and/or gas evolution. What does this signify?
A6: A sudden color change (e.g., to dark brown or black) and/or vigorous gas evolution are strong indicators of decomposition.[2][7] Treat this as a serious exothermic event and follow the steps outlined in the decision tree above. The evolved gases are likely toxic and corrosive, so ensure you are working in a well-ventilated fume hood.[3][5]
Section 4: Quenching Protocols for BCDMH Reactions
Properly quenching a reaction involving BCDMH is essential for safety and for obtaining a clean product. The goal is to neutralize any unreacted BCDMH and other reactive bromine/chlorine species.
Recommended Quenching Agents
| Quenching Agent | Concentration | Advantages | Disadvantages |
| Sodium Thiosulfate (Na₂S₂O₃) | 5-10% aqueous solution | Effective, inexpensive, and readily available.[8] | Can form elemental sulfur under acidic conditions, complicating workup.[8] |
| Sodium Bisulfite (NaHSO₃) | 5-10% aqueous solution | Effective and less likely to form sulfur precipitates than thiosulfate. | Can be more exothermic than thiosulfate. |
| Sodium Sulfite (Na₂SO₃) | 5-10% aqueous solution | A good alternative to thiosulfate to avoid sulfur precipitation.[9] | Can be more basic, which may affect product stability. |
Step-by-Step Quenching Protocol
-
Preparation: Before starting your reaction, prepare a quenching solution of either sodium thiosulfate, sodium bisulfite, or sodium sulfite in water.
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath. This is crucial to control the exotherm of the quench.[10]
-
Slow Addition: Slowly add the quenching solution to the cooled reaction mixture with vigorous stirring. The addition should be dropwise, especially at the beginning.
-
Monitoring: Monitor the temperature of the reaction mixture during the quench. If the temperature begins to rise significantly, pause the addition until it has cooled back down.
-
Verification: Continue adding the quenching solution until a potassium iodide-starch test paper no longer gives a positive result (i.e., no blue/black color), indicating that all oxidizing species have been neutralized.
Q7: Can I quench my BCDMH reaction with water?
A7: No, quenching with water alone is not recommended. BCDMH reacts slowly with water to release hypobromous and hypochlorous acids.[1] This reaction is itself exothermic and may not be fast enough to consume all the unreacted BCDMH before a thermal event can occur. Furthermore, the presence of water can increase the thermal hazard of BCDMH.[11] Always use a reducing agent like sodium thiosulfate or sodium bisulfite to effectively and rapidly neutralize the oxidizing power of BCDMH.
References
- BCDMH - Safety D
- Bromochlorodimethylhydantoin BCDMH - Agent Sales & Services
- BCDMH Tabs - Enviro Tech Chemical Services
- Safety Data Sheet BCDMH Tablets Revision 7, D
- BCDMH Tablets Safety D
- Application Notes and Protocols for Quenching Reactions Involving 2-Bromo-2-methylpropan-1-amine Hydrobromide - Benchchem
- SAFETY DATA SHEET Bromochloro 5, 5 Dimethylhydantoin
- BCDMH - Wikipedia
- SAFETY D
- N-Halamine-Based Antimicrobial Additives for Polymers - NIH
- The use of quenching agents for the analysis of disinfection by-products in w
- BCDMH, Bromochlorodimethylhydantoin - IRO Biocide
- 1-Bromo-3-chloro-5,5-dimethylhydantoin | C5H6BrClN2O2 | CID 61828 - PubChem
- N-Halamine Hydantoin-Containing Chitosan: Synthesis, Characterization, Thermal and Photolytic Stability Studies - PMC - NIH
- Synthesis of a novel N-halamine copolymer with outstanding dry and solution stability and antibacterial efficacy as surface co
- BCDMH TABS - Enviro Tech Chemical Services
- Novel Refreshable N-Halamine Polymeric Biocides: N-Chlorination of Aromatic Polyamides - American Chemical Society
- Technical Support Center: Handling and Quenching Reactions with Bromin
- Experimental study on thermal stability and thermal decomposition mechanism of halogenated hydantoin | Request PDF - ResearchG
- N-Halamine Biocidal Materials with Superior Antimicrobial Efficacies for Wound Dressings - PMC - NIH
- BCDMH TABS - Enviro Tech Chemical Services
- Getting the Bromine from BCDMH - Sciencemadness Discussion Board
- Practical approach to prediction and prevention of runaway reactions
- BCDMH TABS - Enviro Tech Chemical Services
- CN102860308A - Bromo-3-chloro-5, 5-dimethylhydantoin and 1,3-dibromo-5,5-dimethylhydantoin compound disinfectant for water treatment and preparing method thereof - Google P
Sources
- 1. BCDMH - Wikipedia [en.wikipedia.org]
- 2. envirotech.com [envirotech.com]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. agentsales.com.au [agentsales.com.au]
- 6. scribd.com [scribd.com]
- 7. redox.com [redox.com]
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- 9. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Introduction: The Critical Role of Purity in BCDMH Applications
An authoritative guide for researchers, scientists, and drug development professionals on the purification and recrystallization of 1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH).
1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) is a potent biocide and oxidizing agent utilized across various sectors, from industrial water treatment to serving as a chemical intermediate in pharmaceutical synthesis.[1][2][3] For researchers and drug development professionals, the purity of BCDMH is paramount. Impurities, which can range from unreacted starting materials and by-products to metal ions like iron and calcium, can interfere with reaction mechanisms, compromise the integrity of analytical data, and introduce unforeseen variables into experimental outcomes.[3] This guide serves as a dedicated technical resource for navigating the challenges of BCDMH purification, offering practical, field-tested solutions and methodologies.
Frequently Asked Questions (FAQs)
Q1: What is BCDMH and what are its key chemical properties?
BCDMH is a hydantoin-based heterocyclic compound containing both bromine and chlorine. It is a white to off-white crystalline solid with a faint halogen odor.[4][5][6] It is sparingly soluble in water (approx. 0.2 g/100 g at 25°C) but exhibits good solubility in several organic solvents, including acetone, chloroform, and benzene.[7][8] BCDMH is stable in its dry, solid form but is sensitive to moisture and heat, beginning to decompose around 160°C.[7][9]
Q2: Why is purification of commercial-grade BCDMH often necessary for research applications?
Commercial BCDMH is typically produced for large-scale applications like water disinfection, where purity standards may be less stringent than those required for chemical synthesis or pharmaceutical research.[3][10] Industrial synthesis can leave residual impurities such as metal ions (e.g., iron, calcium), unreacted 5,5-dimethylhydantoin, or other halogenated species.[3] These contaminants can act as catalysts or inhibitors in sensitive reactions, making purification a critical step to ensure experimental reproducibility and accuracy.
Q3: What are the primary impurities found in crude BCDMH?
Common process-related impurities can include:
-
Starting Materials: Unreacted 5,5-dimethylhydantoin.[3]
-
By-products: Other halogenated hydantoins or related compounds formed during synthesis.
-
Inorganic Salts: Residual salts from the synthesis process.
-
Metal Ions: Contaminants like iron and calcium ions can be introduced from reactors and raw materials.[3]
-
Insolubles: Particulate matter that is insoluble in the desired solvent.[3]
Q4: What are the essential safety precautions when handling BCDMH?
BCDMH is a strong oxidizing agent and is corrosive.[11][12] It can cause severe skin burns and eye damage and may cause respiratory irritation.[11] Always handle BCDMH in a well-ventilated area or fume hood.[13] Essential Personal Protective Equipment (PPE) includes:
-
Chemical safety goggles and a face shield.[12]
-
Corrosion-resistant gloves (e.g., rubber or plastic).[5][12]
-
A lab coat or impervious clothing.[13]
-
Respiratory protection if dust is generated.[12]
Avoid contact with moisture, combustible materials, strong bases, and organic compounds, as this can lead to decomposition and the release of toxic gases.[7][11]
Troubleshooting Guide for BCDMH Recrystallization
This section addresses common issues encountered during the purification of BCDMH via recrystallization.
Problem 1: BCDMH fails to dissolve completely in the hot solvent (e.g., acetone).
-
Possible Cause: Insufficient solvent volume. The goal is to create a saturated solution at the solvent's boiling point.
-
Solution: Gradually add small additional volumes of the hot solvent to the mixture while heating and swirling until the solid fully dissolves. Avoid adding a large excess, as this will reduce your final yield.[14]
-
-
Possible Cause: The presence of insoluble impurities. Some contaminants may not be soluble in the chosen solvent.
-
Solution: If a small amount of solid material remains after adding a reasonable amount of hot solvent, it is likely an insoluble impurity. Perform a hot filtration step: pass the hot solution through a pre-warmed stemless funnel with fluted filter paper to remove the solid particles before allowing the filtrate to cool.[14]
-
Problem 2: No crystals form after the hot solution has cooled to room temperature.
-
Possible Cause: The solution is too dilute (excess solvent was used), or the solution is supersaturated and requires nucleation to begin crystallization.
-
Solution 1 (Induce Nucleation): Try scratching the inside surface of the flask just below the solvent line with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Solution 2 (Seeding): If you have a small crystal of pure BCDMH, add it to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.
-
Solution 3 (Reduce Solvent Volume): Gently reheat the solution and boil off a portion of the solvent to increase the concentration of BCDMH. Allow the more concentrated solution to cool again.[15]
-
Solution 4 (Reduce Temperature): Place the flask in an ice bath to further decrease the solubility of BCDMH. This should only be done after the solution has been allowed to cool slowly to room temperature first. Rapid cooling can trap impurities.
-
Problem 3: An oil or amorphous solid crashes out of solution instead of well-defined crystals.
-
Possible Cause: The solution cooled too rapidly, or the concentration of BCDMH is too high. Rapid precipitation does not allow for the ordered arrangement of molecules into a crystal lattice, often trapping impurities.
-
Solution: Reheat the mixture until the oil or amorphous solid redissolves completely. If necessary, add a small amount of additional solvent to slightly decrease the saturation. Allow the solution to cool much more slowly. Insulating the flask (e.g., by wrapping it in glass wool or placing it in a warm water bath that cools slowly) can promote the formation of purer, larger crystals.[15]
-
Problem 4: The recrystallized BCDMH crystals are discolored (e.g., yellow).
-
Possible Cause: Colored impurities are present and were not fully removed. The slight yellow color can be inherent, but a significant color change suggests impurities.
-
Solution: If the discoloration is significant, a second recrystallization may be necessary. For certain organic impurities, adding a small amount of activated charcoal to the hot solution before the hot filtration step can be effective. The charcoal adsorbs colored impurities. Use charcoal sparingly, as it can also adsorb the desired product and reduce the yield.
-
Problem 5: The final yield of pure BCDMH is very low.
-
Possible Cause: Too much solvent was used, causing a significant amount of BCDMH to remain dissolved in the mother liquor.[15]
-
Solution: Before the experiment, consult solubility data to use the appropriate amount of solvent. After filtration, you can try to recover a second crop of crystals by boiling off some of the solvent from the filtrate and re-cooling, though this second crop may be less pure.
-
-
Possible Cause: Premature crystallization during hot filtration.
-
Solution: Ensure the funnel, filter paper, and receiving flask are all pre-heated before filtering the hot saturated solution. This prevents the solution from cooling and depositing crystals on the filter paper. Using a stemless funnel is also critical to prevent crystallization within the stem.
-
Data Presentation
Table 1: Solubility Profile of BCDMH
| Solvent | Solubility | Reference |
| Water | Poor (0.2 g / 100 g at 25°C) | [7][8] |
| Acetone | Soluble | [4][8][16] |
| Chloroform | Soluble | [2][8] |
| Benzene | Soluble | [8] |
| Methylene Dichloride | Soluble | [8] |
Experimental Protocol: Recrystallization of BCDMH via Anti-Solvent Method
This protocol is based on a method where BCDMH is dissolved in a suitable solvent (acetone) and then forced to crystallize by the addition of an "anti-solvent" (deionized water) in which it is insoluble.[3]
Objective: To purify crude BCDMH to a high degree of purity (>99%).
Materials:
-
Crude BCDMH
-
Acetone (ACS grade or higher)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Stemless funnel and fluted filter paper
-
Büchner funnel and vacuum flask
-
Ice bath
Methodology:
-
Dissolution: In a fume hood, place the crude BCDMH (e.g., 10 g) into an appropriately sized Erlenmeyer flask. Add a minimal amount of acetone at room temperature and gently swirl to create a slurry.
-
Heating: Gently heat the slurry while swirling. Continue to add small portions of acetone until the BCDMH is completely dissolved. The goal is to use the minimum volume of hot acetone necessary.
-
Hot Filtration (Optional but Recommended): If any insoluble particulate matter is visible, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel with fluted filter paper. Pour the hot BCDMH solution through the filter to remove the impurities.
-
Crystallization by Anti-Solvent Addition: Transfer the clear, hot BCDMH-acetone solution to a clean flask. While gently swirling the solution, slowly add deionized water. Water acts as an anti-solvent, drastically reducing the solubility of BCDMH. You will observe the solution becoming cloudy (turbid) as fine crystals begin to precipitate. Continue adding water until the turbidity persists.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the growth of larger, purer crystals.
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of BCDMH from the solution.
-
Isolation of Crystals: Set up a Büchner funnel with filter paper over a vacuum flask. Wet the filter paper with a small amount of the acetone/water mother liquor. Turn on the vacuum and pour the cold crystal slurry into the funnel.[14]
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold deionized water. This will remove any residual soluble impurities.
-
Drying: Leave the vacuum on to pull air through the crystals for 15-20 minutes to partially dry them. Transfer the purified crystals to a watch glass and allow them to air dry completely in a desiccator. Do not oven-dry, as BCDMH can decompose with heat.[7]
Visualizations
Diagram 1: BCDMH Chemical Structure
Caption: Chemical structure of 1-Bromo-3-chloro-5,5-dimethylhydantoin.
Diagram 2: BCDMH Recrystallization Workflow
Caption: Step-by-step workflow for the anti-solvent recrystallization of BCDMH.
References
- Agent Sales & Services.
- AHCES Blog. BCDMH Safety Guide. [Link]
- Wikipedia. 1-Bromo-3-chloro-5,5-dimethylhydantoin. [Link]
- HubSpot. BCDMH – BROMINE TABS TECHNICAL REPORT. [Link]
- chemeurope.com. BCDMH. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Maximizing Water Purity: A Guide to BCDMH in Industrial Settings. [Link]
- PubChem. 1-Bromo-3-chloro-5,5-dimethylhydantoin. [Link]
- Physics Forums. Isolating Bromine from BCDMH for Pools: Solutions & Methods. [Link]
- IRO Group Inc. 1-Bromo-3-Chloro-5 5-Dimethylhydantoin (BCDMH). [Link]
- Sciencemadness Discussion Board.
- South Carolina Department of Environmental Services. Fact Sheet on Bromochlorodimethylhydantoin (BCDMH) Products. [Link]
- ZXCHEM. BCDMH CasNo.: 16079-88-2 / 32718-18-6 of China Manufacturer. [Link]
- Google Patents. CN103333115B - Production method of bromo-3-chloro-5,5-dimethylhydantoin (BCDMH)
- National Institutes of Health (NIH).
- PubMed.
- Google Patents.
- Taylor & Francis eBooks.
- Reddit. BCDMH Synthesis conundrum : r/OrganicChemistry. [Link]
- Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
- YouTube.
- YouTube.
Sources
- 1. nbinno.com [nbinno.com]
- 2. BCDMH CasNo.: 16079-88-2 / 32718-18-6 of China Manufacturer [zxchem.com]
- 3. CN103333115B - Production method of bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) serving as chemical intermediate - Google Patents [patents.google.com]
- 4. BCDMH - Wikipedia [en.wikipedia.org]
- 5. cdn2.hubspot.net [cdn2.hubspot.net]
- 6. irochemical.com [irochemical.com]
- 7. envirotech.com [envirotech.com]
- 8. 1-Bromo-3-chloro-5,5-dimethylhydantoin | C5H6BrClN2O2 | CID 61828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. BCDMH, Bromochlorodimethylhydantoin - IRO Biocide [irobiocide.com]
- 10. CN102860308A - Bromo-3-chloro-5, 5-dimethylhydantoin and 1,3-dibromo-5,5-dimethylhydantoin compound disinfectant for water treatment and preparing method thereof - Google Patents [patents.google.com]
- 11. agentsales.com.au [agentsales.com.au]
- 12. BCDMH Safety Guide [blog.ariadne-hces.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. BCDMH [chemeurope.com]
Inactive batches of 1-BROMO-3-CHLORO-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE troubleshooting
Technical Support Center: 1-BROMO-3-CHLORO-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE (BCDMH)
Welcome to the dedicated support center for this compound (BCDMH). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to suspected inactive or underperforming batches of BCDMH. Our approach is rooted in first-principles chemistry and validated analytical methods to ensure you can confidently assess the quality of your reagents and safeguard the integrity of your experimental outcomes.
Section 1: Initial Assessment & Common Signs of Inactivity
This section addresses the preliminary questions and visual inspections that can provide the first clues to a compromised batch of BCDMH.
Q1: My experiment is failing. How can I quickly tell if my BCDMH is the problem?
A1: An inactive batch of BCDMH is often the result of premature decomposition, which leads to a loss of the active halogen species required for its function as an oxidizing or biocidal agent.[1][2] Before proceeding to quantitative analysis, a few simple observations can be highly indicative of a problem.
Initial Troubleshooting Steps:
-
Visual Inspection: Examine the physical state of the BCDMH. Is it a free-flowing white or off-white crystalline powder/granule, as expected?[3] Or do you observe any of the following?
-
Clumping or Caking: This is a primary indicator of moisture absorption. BCDMH is hygroscopic, and water absorption initiates hydrolysis, the very reaction that releases the active halogens.[1][3] If this occurs in the container rather than your reaction vessel, the reagent is degrading on the shelf.
-
Discoloration: A yellow or brownish tint can indicate degradation and the formation of elemental bromine (Br₂) or other byproducts.
-
Strong, Acrid Odor: While BCDMH has a slight halogen odor, a particularly sharp, acidic, or pungent smell suggests significant decomposition, potentially releasing gases like hydrogen bromide or hydrogen chloride.[1][4]
-
-
Review Storage Conditions: Where and how was the product stored? BCDMH is sensitive to several environmental factors.[5][6] Confirm that the storage protocol aligns with the following requirements:
-
Cool & Dry: The container must be kept in a cool, dry place. Heat accelerates decomposition, and moisture initiates it.[4][7]
-
Tightly Sealed: The container must be sealed tightly to protect from atmospheric moisture.[1][5]
-
Away from Light: Store out of direct sunlight.[5]
-
Chemical Segregation: Verify it was stored away from incompatible materials, which include acids, bases, reducing agents, combustible/organic materials, and certain metals.[1][4][8] Accidental contamination can rapidly degrade the entire batch.
-
If your batch exhibits any of these visual signs or has been stored improperly, there is a high probability it has lost significant activity.
Section 2: Root Cause Analysis - The Chemistry of BCDMH Degradation
Understanding the mechanisms of BCDMH failure is critical for effective troubleshooting. Inactivity is not a random event; it is a predictable chemical process.
Q2: What is chemically happening when a batch of BCDMH "goes bad"?
A2: The efficacy of BCDMH hinges on its N-Br and N-Cl bonds. The molecule is a "halogen donor," designed to release hypobromous acid (HOBr) and hypochlorous acid (HOCl) upon controlled hydrolysis in your experimental system.[2][9][10] A batch becomes inactive when this process happens prematurely and uncontrollably in the storage container.
The primary degradation pathway is hydrolysis due to improper storage .
BCDMH + 2 H₂O → HOBr + HOCl + 5,5-dimethylhydantoin (DMH)[9]
This reaction consumes the active BCDMH molecule, leaving behind the inactive parent hydantoin ring (DMH) and the volatile, unstable hypohalous acids, which will further decompose.[1][11]
Other contributing factors include:
-
Thermal Decomposition: Although BCDMH decomposes starting at 160°C, prolonged exposure to moderately elevated temperatures (e.g., above 30-40°C) can accelerate slow degradation over time, especially in the presence of any moisture.[1][3]
-
Contamination: Contact with incompatible materials can catalyze decomposition. For instance, acids can liberate toxic chlorine and bromine gas, while organic materials can lead to rapid, potentially explosive, oxidative reactions.[4][5][8]
Below is a diagram illustrating the primary degradation pathway.
Caption: Experimental workflow for Iodometric Titration of BCDMH.
Section 4: A Logic-Based Troubleshooting Flowchart
For a systematic approach, follow this decision-making diagram to diagnose the state of your BCDMH batch.
Caption: Troubleshooting decision tree for BCDMH inactivity.
Section 5: FAQs and Preventative Measures
Q4: Can I "rescue" a partially degraded batch?
A4: No. There is no practical or safe method to regenerate BCDMH from its degradation products in a laboratory setting. Attempting to do so could be hazardous. A degraded batch should be disposed of according to your institution's hazardous waste protocols. [5] Q5: My batch looks fine, but the titration shows low activity. What could be the cause?
A5: This points to a less obvious issue, potentially from the manufacturing process itself, such as incorrect stoichiometry during synthesis or the presence of non-reactive impurities. [12]It could also indicate long-term, slow degradation without overt physical changes due to suboptimal storage over many months or years. Always procure reagents from reputable suppliers who provide a Certificate of Analysis (CoA).
Q6: How can I prevent this from happening in the future?
A6: Prevention is the best strategy.
-
Procurement: Always purchase BCDMH from reputable suppliers that provide a CoA with verified active halogen content.
-
Incoming QC: If BCDMH is a critical reagent for your work, consider performing an acceptance test (like the titration in Protocol 1) on all new batches before placing them into general stock.
-
Strict Storage Discipline: Adhere rigorously to storage guidelines. [4][5][6]Designate a specific cabinet space for oxidizers away from acids and organic materials. Implement a "first-in, first-out" inventory system.
-
Handling: When weighing out the reagent, minimize its exposure time to ambient air. Work quickly and reseal the container tightly and immediately. Do not return any unused material to the original container. [4]
References
- Agent Sales & Services. (n.d.). Bromochlorodimethylhydantoin BCDMH - Safety Data Sheet.
- Enviro Tech Chemical Services, Inc. (n.d.). BCDMH Tabs - Technical Data.
- IRO Biocide. (n.d.). BCDMH, Bromochlorodimethylhydantoin.
- Williamson, A. D. (2007). Development of a complementary chemiluminescence/HPLC method for predicting the chemical fate of 1-Bromo-3-Chloro-5,5-Dimethylhydantoin under aqueous conditions. University of North Carolina Wilmington.
- ChemicalBook. (n.d.). BCDMH - Safety Data Sheet.
- Scribd. (n.d.). BCDMH Tablets Safety Data Sheet.
- Benchchem. (n.d.). A Comparative Analysis of BCDMH and DBDMH for Water Disinfection.
- Redox. (2023). Safety Data Sheet BCDMH Tablets.
- South Carolina Department of Environmental Services. (2019). Fact Sheet on Bromochlorodimethylhydantoin (BCDMH) Products.
- Wikipedia. (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin.
- UNCW Institutional Repository. (n.d.). INTRODUCTION The quality of drinking water has been an ever-present concern....
- Scribd. (n.d.). BCDMH Tech Booklet.
- Enviro Tech Chemical Services, Inc. (n.d.). 25 YEARS OF BROMINE CHEMISTRY IN INDUSTRIAL WATER SYSTEMS: A REVIEW.
- PubMed Central. (n.d.). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food.
- Lonza. (2021). SAFETY DATA SHEET Dantoin™ BCDMH tablets.
- PubChem. (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin.
- KingNod. (n.d.). Bromine tablets (BCDMH).
- Google Patents. (n.d.). CN103333115B - Production method of bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) serving as chemical intermediate.
- JORDAO, L. (n.d.). BCDMH for Water Quality: A Buyer's Guide to Disinfection.
Sources
- 1. envirotech.com [envirotech.com]
- 2. nbinno.com [nbinno.com]
- 3. BCDMH, Bromochlorodimethylhydantoin - IRO Biocide [irobiocide.com]
- 4. redox.com [redox.com]
- 5. agentsales.com.au [agentsales.com.au]
- 6. chemicalbook.com [chemicalbook.com]
- 7. accomn.com [accomn.com]
- 8. scribd.com [scribd.com]
- 9. BCDMH - Wikipedia [en.wikipedia.org]
- 10. 1-Bromo-3-chloro-5,5-dimethylhydantoin | C5H6BrClN2O2 | CID 61828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN103333115B - Production method of bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) serving as chemical intermediate - Google Patents [patents.google.com]
Technical Support Center: BCDMH Reactivity and Stability
Welcome to the technical support center for 1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for experiments involving BCDMH. As Senior Application Scientists, we have compiled this information based on both fundamental chemical principles and practical field experience to ensure the success of your work.
Understanding BCDMH: The Role of pH
1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) is a halogenated hydantoin that serves as a source of both chlorine and bromine for disinfection and oxidation reactions.[1][2] Its efficacy and stability are critically dependent on the pH of the aqueous environment. A thorough understanding of this relationship is paramount for consistent and reproducible experimental outcomes.
Upon dissolution in water, BCDMH undergoes hydrolysis to release hypobromous acid (HOBr) and hypochlorous acid (HOCl), the primary active species responsible for its biocidal and oxidative properties.[1][2][3][4][5] The hydrolysis proceeds in a stepwise manner, with the bromine atom being more readily hydrolyzed than the chlorine atom.[3]
The key to understanding the pH effect lies in the acid-base equilibria of the resulting hypohalous acids:
-
HOBr ⇌ H⁺ + OBr⁻ (Hypobromite ion)
-
HOCl ⇌ H⁺ + OCl⁻ (Hypochlorite ion)
The protonated forms, HOBr and HOCl, are significantly more potent biocides than their corresponding conjugate bases. The relative concentrations of these species are governed by the pH of the solution and the pKa of each acid.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the use of BCDMH in a research setting.
Q1: What is the optimal pH range for BCDMH activity?
BCDMH is effective over a broad pH range, typically between 6 and 10.[3] However, its relative effectiveness compared to chlorine-based disinfectants increases at higher pH values (pH > 7.5).[3] This is because the pKa of hypobromous acid is higher than that of hypochlorous acid. Consequently, at alkaline pH, a larger fraction of bromine exists in the more potent HOBr form compared to the amount of HOCl from chlorine sources.[3] For general disinfection purposes, maintaining a pH between 7.2 and 7.8 is a common practice.
Q2: How does pH affect the stability of BCDMH solutions?
While BCDMH is stable as a dry solid, its stability in aqueous solution is pH-dependent, particularly when exposed to UV light.[6][7] Studies have shown that BCDMH has better UV stability than chlorine at a pH below 6.5, but it is less stable at a pH of 7.5.[8] In alkaline conditions, the hydrolysis of monochloro-DMH, an intermediate in the BCDMH hydrolysis pathway, is expected to be faster than in acidic conditions.[4] For experiments where long-term stability in solution is critical, it is advisable to prepare fresh solutions and protect them from light.
Q3: What are the primary decomposition products of BCDMH in water and are they problematic?
The primary decomposition products of BCDMH in water are hypobromous acid (HOBr), hypochlorous acid (HOCl), and 5,5-dimethylhydantoin (DMH).[4] While HOBr and HOCl are the desired active species, the accumulation of DMH can negatively impact the disinfecting efficiency of BCDMH.[8] In systems with continuous or repeated dosing of BCDMH without sufficient water exchange, the buildup of DMH may necessitate higher BCDMH concentrations to achieve the same level of antimicrobial activity.
Q4: Can I use BCDMH in experiments containing ammonia?
Yes, and in fact, BCDMH is significantly more effective than chlorine in the presence of ammonia.[3][8] Hypochlorous acid reacts with ammonia to form chloramines, which have a lower biocidal efficacy. Hypobromous acid also reacts with ammonia to form bromamines, but these are more effective biocides than chloramines. Research has shown that BCDMH can be 20 to 40 times more effective than chlorine alone in the presence of ammonia nitrogen at pH 7.0.[8]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during experiments with BCDMH.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low or inconsistent biocidal/oxidative activity | Incorrect pH: The pH of the system may be outside the optimal range, affecting the concentration of the active HOBr/HOCl species. | 1. Measure the pH of your experimental solution. 2. Adjust the pH to the desired range (typically 7.2-7.8 for general applications) using appropriate buffers. 3. Re-evaluate the activity of the BCDMH solution. |
| Degradation of BCDMH stock solution: BCDMH solutions can lose potency over time, especially if not stored correctly. | 1. Prepare a fresh BCDMH solution. 2. Store stock solutions in a cool, dark place and use them within a reasonable timeframe. 3. Consider quantifying the active halogen concentration of your stock solution before each experiment. | |
| Interfering substances: The presence of organic matter, ammonia, or other reducing agents can consume the active halogens, reducing their availability for the intended reaction. | 1. Analyze your experimental matrix for potential interfering substances. 2. If interfering substances are present, consider increasing the BCDMH dosage or implementing a pre-treatment step to reduce the demand. | |
| Rapid loss of activity upon exposure to light | UV instability: BCDMH is susceptible to degradation by UV light, and this effect is more pronounced at higher pH.[8] | 1. Conduct experiments in opaque or amber containers to minimize light exposure. 2. If UV exposure is unavoidable, consider working at a lower pH (if compatible with your experimental design) to improve stability.[8] |
| Decreased efficacy over time in a closed system | Accumulation of 5,5-dimethylhydantoin (DMH): The buildup of this hydrolysis by-product can inhibit the disinfecting action of BCDMH.[8] | 1. If possible, periodically refresh the experimental solution to prevent the accumulation of DMH. 2. Monitor the concentration of BCDMH and its by-products if analytical methods are available. |
Visualizing the pH-Dependent Equilibrium of BCDMH Hydrolysis Products
Caption: Experimental workflow for evaluating pH effect on BCDMH.
References
- Yeh, S. L. (1992). Disinfection efficiency and mechanisms of 1-Bromo, 3-chloro, 5,5- dimethylhydantoin. ProQuest Dissertations Publishing.
- National Center for Biotechnology Information. (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin. PubChem.
- YunCang. (n.d.). BCDMH: a powerful Disinfectant for Water Treatment.
- South Carolina Department of Environmental Services. (2019). Fact Sheet on Bromochlorodimethylhydantoin (BCDMH) Products.
- Wikipedia. (n.d.). BCDMH.
- Bakechem. (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) Manufacturer China.
- Redox. (2023). Safety Data Sheet BCDMH Tablets.
- IRO Group Inc. (n.d.). 1-Bromo-3-Chloro-5 5-Dimethylhydantoin (BCDMH).
- Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis.
- Physics Forums. (2005). Isolating Bromine from BCDMH for Pools: Solutions & Methods.
- YouTube. (2022). Troubleshooting and optimizing lab experiments.
- Mettler Toledo. (n.d.). pH sensor troubleshooting – Diagnosis and Treatment.
Sources
- 1. News - BCDMH: a powerful Disinfectant for Water Treatment [yuncangchemical.com]
- 2. BCDMH - Wikipedia [en.wikipedia.org]
- 3. envirotech.com [envirotech.com]
- 4. 1-Bromo-3-chloro-5,5-dimethylhydantoin | C5H6BrClN2O2 | CID 61828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. des.sc.gov [des.sc.gov]
- 6. BCDMH, Bromochlorodimethylhydantoin - IRO Biocide [irobiocide.com]
- 7. irochemical.com [irochemical.com]
- 8. uh-ir.tdl.org [uh-ir.tdl.org]
Technical Support Center: A Researcher's Guide to Removing BCDMH Byproducts from Reaction Mixtures
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting for the removal of byproducts generated when using 1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) in organic synthesis. As a versatile brominating and oxidizing agent, BCDMH offers a convenient alternative to liquid bromine. However, its use necessitates a clear understanding of its primary byproduct, 5,5-dimethylhydantoin (DMH), and the implementation of effective purification strategies.
This guide is designed with full editorial control to provide a logical and scientifically sound narrative. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct when using BCDMH in an organic reaction?
When BCDMH participates in a reaction, for instance, as a source of electrophilic bromine, the hydantoin ring is reduced, yielding 5,5-dimethylhydantoin (DMH) as the principal byproduct. In aqueous conditions, BCDMH can also hydrolyze to produce hypobromous acid, hypochlorous acid, and DMH.[1] Therefore, DMH is the main impurity you will need to remove from your organic product.
Q2: What are the key physical properties of 5,5-dimethylhydantoin (DMH) that are relevant for its removal?
Understanding the solubility of DMH is critical for designing an effective purification strategy. DMH is a white crystalline solid with the following relevant properties:
-
Solubility in Water: Sparingly soluble in cold water, but its solubility increases significantly in hot water.[2]
-
Solubility in Organic Solvents: DMH exhibits varying solubility in common organic solvents. A comprehensive study has shown the following trend at a fixed temperature: methanol > ethanol > 2-butanol > isopropyl alcohol > 1-propanol > isobutyl alcohol > 1-pentanol > water > acetonitrile > ethyl acetate > propyl acetate.[3] It is also reported to be very soluble in acetone and chloroform.
This solubility profile is the cornerstone of the purification protocols detailed in this guide.
Q3: How do I quench unreacted BCDMH at the end of my reaction?
Quenching is a critical step to safely neutralize any remaining reactive BCDMH before workup. BCDMH is a strong oxidizing agent, and its quenching is an exothermic process that must be performed with care, typically by cooling the reaction mixture in an ice bath. Common and effective quenching agents are aqueous solutions of mild reducing agents.
-
Sodium Thiosulfate (Na₂S₂O₃): A 10% aqueous solution is a standard choice. The thiosulfate ion reduces the active halogen species of BCDMH.
-
Sodium Sulfite (Na₂SO₃): An aqueous solution of sodium sulfite is also highly effective and can be preferable in acidic conditions to avoid the potential formation of elemental sulfur, a rare side product with thiosulfate.[4]
The completion of the quench is visually indicated by the disappearance of any yellow or orange tint from the reaction mixture, which would suggest the presence of active bromine species.
Q4: How can I monitor the progress of my reaction and the removal of DMH?
Monitoring your reaction and purification is essential for success.
-
Thin-Layer Chromatography (TLC): TLC is an invaluable tool for monitoring the consumption of your starting material and the formation of your product.[5] You can also spot a standard of DMH on your TLC plate to track its presence throughout the workup and purification. Due to its polarity, DMH typically has a low Rf value in many common solvent systems.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful technique to confirm the presence or absence of DMH in your final product. The two methyl groups of DMH give a characteristic singlet peak around 1.4 ppm in D₂O.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For a more sensitive detection of residual DMH, GC-MS can be employed, often after a derivatization step.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Persistent yellow/orange color after quenching. | Insufficient quenching agent. | Add more of the quenching solution (e.g., 10% aq. Na₂S₂O₃) dropwise with cooling until the color is discharged. |
| Emulsion formation during extractive workup. | High concentration of polar species; solvent choice. | Add brine (saturated aqueous NaCl) to the separatory funnel to increase the ionic strength of the aqueous layer. If the emulsion persists, consider filtering the mixture through a pad of Celite. |
| DMH byproduct co-crystallizes with my product. | Similar solubility of your product and DMH in the chosen solvent. | Alter the crystallization solvent system. Refer to the DMH solubility data to select a solvent where your product has low solubility at cold temperatures, while DMH remains more soluble. A multi-solvent recrystallization may be necessary. |
| I see a peak for DMH in the NMR of my final product. | Incomplete removal during aqueous washes or crystallization. | Repeat the aqueous wash procedure with hot water if your product is thermally stable and has low water solubility. Alternatively, re-purify by column chromatography or another recrystallization with a different solvent system. |
Experimental Protocols
Protocol 1: General Extractive Workup for Removing DMH
This protocol is a foundational procedure for the initial removal of the bulk of DMH and other water-soluble byproducts.
Causality: This method leverages the differential solubility of a typical organic product (non-polar to moderately polar) and the highly polar DMH byproduct. By partitioning the reaction mixture between a water-immiscible organic solvent and an aqueous phase, the water-soluble DMH is selectively extracted into the aqueous layer.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent or solvent mixture in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Conversely, DMH should ideally be more soluble in this solvent at cold temperatures. Refer to the solubility data for DMH to aid in your selection.
-
Dissolution: Place the crude product in a flask and add a small amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the product just dissolves.
-
Decolorization (Optional): If the solution is colored by impurities, you can add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the dissolved DMH.
-
Drying: Dry the purified crystals under vacuum.
References
- Organic Syntheses. 5,5-Dimethylhydantoin.
- PubMed Central. The use of quenching agents for the analysis of disinfection by-products in water samples.
- Google Patents. CN102002000B - Method for producing 5,5-dimethyl hydantoin.
- PubChem. 1-Bromo-3-chloro-5,5-dimethylhydantoin.
- Reddit. BCDMH Synthesis conundrum.
- PubMed Central. Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food.
- NIH. A Review of Traditional and Emerging Residual Chlorine Quenchers on Disinfection By-Products: Impact and Mechanisms.
- PubMed. Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food.
- Organic Syntheses. Procedure for the bromination of tetrolic acid.
- Google Patents. US6508954B1 - 1,3-dibromo-5,5-dimethylhydantoin of enhanced properties.
- NIH. 1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts.
- ACS Publications. Solubility Measurement and Data Correlation of 5,5-Dimethylhydantoin in 12 Pure Solvents at Temperatures from 283.15 to 323.15 K.
- PubMed. Quantification of 1,3-dimethylol-5,5-dimethylhydantoin and its decomposition products in cosmetics by high-performance liquid chromatography.
- ResearchGate. Bromonitromethane: A Versatile Reagent in Organic Synthesis.
- Environmental Science Division, National Institute for Environmental Studies. Analytical Methods.
- ResearchGate. How do you avoid sulfur production during a sodium thiosulfate quench process?.
- PubMed. How to achieve adequate quenching for DBP analysis in drinking water?.
- Redox. Safety Data Sheet BCDMH Tablets.
- ResearchGate. A Simple and Selective Procedure for α-Bromination of Alkanones Using Hexamethylenetetramine-Bromine Complex and Basic Alumina in Solvent-Free Conditions..
- YouTube. A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry.
- PubMed. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates.
- ResearchGate. Efficient alpha-halogenation of carbonyl compounds by N-bromosuccinimide and N-chlorosuccinimde.
- Chemistry LibreTexts. 4.7: Reaction Work-Ups.
- ResearchGate. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates.
Sources
- 1. envirotech.com [envirotech.com]
- 2. 5,5-Dimethylhydantoin(77-71-4) 1H NMR spectrum [chemicalbook.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS) [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Safe Scale-Up of Reactions with 1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione (BCDMH)
Welcome to the technical support center for the safe and effective use of 1-bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione (BCDMH) in process scale-up. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning from bench-scale experiments to larger-scale production. The following frequently asked questions (FAQs) and troubleshooting guides are structured to provide not just procedural steps, but also the underlying scientific principles to ensure both safety and success in your synthetic endeavors.
I. Critical Safety & Handling FAQs
This section addresses the most immediate safety concerns when handling increasing quantities of BCDMH.
Question 1: What are the primary hazards of BCDMH that are magnified during scale-up?
This compound (BCDMH) is a potent oxidizing agent, and its hazards are significantly amplified at larger scales.[1][2][3] The primary concerns are:
-
Thermal Instability and Runaway Reactions: BCDMH can decompose exothermically, and this decomposition can be triggered by heat, friction, or contamination.[3] On a larger scale, the reduced surface-area-to-volume ratio makes it much harder to dissipate the heat generated during a reaction or an incipient decomposition, increasing the risk of a thermal runaway.[4]
-
Violent Reactions with Incompatible Materials: BCDMH reacts violently with a wide range of substances.[2][3] Accidental mixing with combustibles, organic solvents, acids, bases, and reducing agents can lead to fire or explosion.[2][3] The consequences of such an event are far more severe at kilogram scale than at gram scale.
-
Toxic Gas Evolution: Upon contact with acids or during decomposition, BCDMH liberates toxic gases, including hydrogen bromide (HBr), hydrogen chloride (HCl), bromine, and chlorine.[3] In a larger reactor, the volume of gas released can quickly overwhelm standard laboratory ventilation, creating a highly hazardous environment.
-
Corrosivity: BCDMH and its reaction products (hypobromous and hypochlorous acids) are corrosive to skin, eyes, and respiratory tracts.[1][5] Handling larger quantities increases the potential for significant exposure and severe burns in the event of a spill.[5]
Question 2: What are the essential engineering controls for handling kilogram quantities of BCDMH?
When moving beyond the bench, robust engineering controls are non-negotiable. Standard fume hoods may be inadequate for the quantities and potential off-gassing of scaled-up reactions.
-
Dedicated and Ventilated Enclosures: Use a walk-in fume hood or a ventilated enclosure with sufficient airflow to handle potential gas evolution. Ensure the enclosure is constructed from materials resistant to corrosive halides.
-
Segregated Storage: Store BCDMH in a cool, dry, well-ventilated area, away from direct sunlight and incompatible materials.[3][6] Do not store it on wooden shelves or near any combustible materials.[3]
-
Inert Atmosphere: For reactions, consider using an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture, which can lead to slow decomposition and pressure buildup in sealed vessels.[7]
-
Grounding and Bonding: To prevent static discharge, which can be an ignition source, ensure all metal equipment (reactors, stirrers, funnels) is properly grounded and bonded.[3]
-
Emergency Preparedness: Have appropriate fire extinguishing media readily available. For BCDMH fires, use large quantities of water. Do not use dry chemical or ammonium phosphate-based extinguishers , as they can react violently.[6] A safety shower and eyewash station must be in immediate proximity.
Question 3: How should I properly charge a large-scale reactor with solid BCDMH?
Charging a reactor with a hazardous solid like BCDMH requires a carefully planned procedure to minimize dust generation and potential for ignition.
-
Use a Powder Transfer System: For kilogram quantities, a closed-transfer system or a powder addition funnel is highly recommended to minimize the release of dust.
-
Controlled Addition: Never dump the entire charge of BCDMH into the reactor at once, especially if the solvent is already present. Add it in portions or via a screw feeder to control the rate of addition and monitor for any initial exotherm.
-
Avoid Dust Accumulation: Ensure that no BCDMH dust accumulates on the outside of the reactor or on surrounding equipment. Clean up any spills immediately according to your site's safety procedures.
II. Troubleshooting Guide for Scaled-Up Reactions
This guide provides insights into common problems encountered when scaling up reactions involving BCDMH and offers systematic approaches to their resolution.
Issue 1: The reaction is sluggish or incomplete at a larger scale, despite working well on the bench.
Possible Causes & Solutions:
-
Inefficient Mixing: In larger reactors, achieving homogenous mixing is more challenging. This can lead to localized depletion of BCDMH and stalling of the reaction.
-
Solution: Evaluate your stirring setup. Ensure the impeller design and stirring speed are adequate for the reactor geometry and viscosity of the reaction mixture. Consider installing baffles in the reactor to improve mixing efficiency.
-
-
Mass Transfer Limitations: If your substrate is in a different phase than the BCDMH (e.g., a solid substrate), the reaction rate may be limited by how quickly the BCDMH can reach it.
-
Solution: If possible, consider a solvent system in which both the substrate and BCDMH have at least partial solubility. For multiphasic systems, investigate the use of a phase-transfer catalyst.
-
-
Temperature Gradients: Inadequate mixing can also lead to "hot spots" and "cold spots" within the reactor. If the bulk of the reaction mixture is at the target temperature, but some areas are colder, the reaction rate will be slower in those regions.
-
Solution: Use a multi-point temperature probe to map the temperature distribution in your reactor and adjust your heating/cooling and stirring accordingly.
-
Issue 2: I am observing the formation of new, unexpected byproducts at scale.
Possible Causes & Solutions:
-
Prolonged Reaction Times: Scale-up often leads to longer reaction and work-up times. This can allow for the formation of thermodynamically favored byproducts that were not observed in shorter, small-scale experiments.
-
Solution: Analyze your reaction kinetics. If possible, identify conditions that allow for a shorter reaction time. For work-up, streamline the process to minimize the time the product is exposed to potentially reactive conditions.
-
-
Exotherm and "Hot Spots": Localized overheating can provide the activation energy for alternative reaction pathways.
-
Solution: Implement better temperature control and monitoring as described above. Consider a semi-batch process where the BCDMH is added portion-wise or as a solution to better manage the exotherm.[4]
-
-
Changes in Reagent Purity: The purity of reagents used at scale may differ from the high-purity reagents used in the lab. Impurities can act as catalysts for side reactions.
-
Solution: Always obtain a certificate of analysis for your starting materials and, if necessary, re-purify them before use.
-
Issue 3: The reaction quench is difficult to control, with excessive gas evolution or a strong exotherm.
Possible Causes & Solutions:
-
Quenching Agent and Stoichiometry: The choice and amount of quenching agent are critical. Common quenchers for reactions involving active halogen species include sodium thiosulfate, sodium bisulfite, and sodium sulfite.[8][9]
-
Solution: Before scaling up, perform a small-scale quenching study to determine the optimal quenching agent and the required stoichiometry. It is crucial to use a slight excess of the quenching agent to ensure all reactive halogen species are destroyed.
-
-
Rate of Addition: Adding the quenching agent too quickly to a large volume of unreacted BCDMH or active halogen species will result in a rapid exotherm and potentially dangerous gas evolution.
-
Solution: Always add the quenching agent slowly and in a controlled manner, with vigorous stirring and cooling. Monitor the internal temperature of the reactor throughout the addition.
-
-
pH Control: The pH of the reaction mixture during the quench can influence the stability of your product and the nature of the off-gases.
-
Solution: If your product is sensitive to pH, consider a buffered quenching system.
-
III. Experimental Protocols & Data
Protocol 1: General Procedure for a Scaled-Up Oxidation Reaction
This protocol provides a framework for a generic oxidation reaction. Users must adapt this protocol based on their specific substrate, solvent, and reaction stoichiometry, and perform a thorough hazard analysis before proceeding.
-
Reactor Setup:
-
Assemble a clean, dry reactor equipped with a mechanical stirrer, a temperature probe, a condenser, a port for reagent addition, and an inert gas inlet/outlet.
-
Ensure the reactor is properly grounded.
-
Have a cooling bath or a reactor cooling system ready and operational.
-
-
Reagent Preparation:
-
In a separate, appropriate container, dissolve the substrate in the chosen solvent.
-
If adding BCDMH as a solution, prepare it in a compatible solvent in a separate addition funnel or pump system. Note: BCDMH has low solubility in many common organic solvents.[10] Acetone is a solvent in which it is soluble, but be aware of the potential for reactions with enolizable ketones.[10]
-
-
Reaction Execution:
-
Charge the reactor with the substrate solution.
-
Begin stirring and inerting the reactor with nitrogen or argon.
-
Cool the reactor to the desired starting temperature.
-
Begin the slow, controlled addition of BCDMH (either as a solid in portions or as a solution).
-
Continuously monitor the internal temperature. The rate of addition should be adjusted to maintain the desired temperature range.
-
After the addition is complete, continue to stir the reaction at the target temperature and monitor its progress by a suitable analytical method (e.g., TLC, HPLC, GC).
-
-
Reaction Quench (see Protocol 2 for details):
-
Once the reaction is complete, cool the mixture to 0-5 °C.
-
Slowly and carefully add the chosen quenching agent (e.g., 10% aqueous sodium thiosulfate) while maintaining a low temperature.
-
-
Work-up:
-
Proceed with the appropriate work-up procedure for your specific product (e.g., phase separation, extraction, washing, and drying).
-
Protocol 2: Safe Quenching of BCDMH Reactions at Scale
-
Pre-Quench Preparation:
-
Ensure the reaction is complete to avoid quenching a large excess of BCDMH.
-
Cool the reaction mixture to 0-5 °C in an ice bath or using the reactor's cooling system. This is critical to manage the exotherm of the quench.[9]
-
-
Quenching Agent Preparation:
-
Prepare a 10-15% (w/v) aqueous solution of a suitable quenching agent (e.g., sodium thiosulfate).
-
-
Controlled Addition:
-
Slowly add the quenching solution to the vigorously stirred reaction mixture. The addition should be dropwise at the beginning.
-
Monitor the internal temperature closely. If the temperature rises significantly, stop the addition and allow the mixture to cool before resuming.
-
-
Monitoring the Quench:
-
Continue adding the quenching solution until all active halogen species are destroyed. This can be visually confirmed by the disappearance of any color (e.g., from bromine). For a more rigorous check, test a small aliquot of the aqueous phase with potassium iodide-starch paper; a blue-black color indicates the presence of oxidizing species.
-
-
Post-Quench:
-
Once the quench is complete, allow the mixture to warm to room temperature before proceeding with the work-up.
-
Table 1: Key Physical and Safety Properties of BCDMH
| Property | Value | Source(s) |
| Chemical Formula | C₅H₆BrClN₂O₂ | [3] |
| Molar Mass | 241.47 g/mol | [10] |
| Appearance | White to off-white crystalline solid | [10] |
| Melting Point | 159-163 °C (decomposes) | [10] |
| Solubility in Water | 0.15 g/100 mL at 25 °C | [10] |
| Decomposition Temp. | Starts to decompose at >160 °C | [7][11] |
IV. Visualizations
Diagram 1: Decision Tree for Troubleshooting Incomplete Reactions at Scale
Caption: Troubleshooting workflow for incomplete reactions.
Diagram 2: Process Safety Workflow for BCDMH Scale-Up
Caption: A stepwise approach to safely scaling up BCDMH reactions.
V. References
-
Agent Sales & Services. (n.d.). Bromochlorodimethylhydantoin BCDMH Safety Data Sheet. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Fauske & Associates. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Retrieved from [Link]
-
Lab Manager. (2022, October 21). How to Scale Up a New Synthesis Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Experimental study on thermal stability and thermal decomposition mechanism of halogenated hydantoin. Retrieved from [Link]
-
Lonza. (2021, November 12). SAFETY DATA SHEET Dantoin™ BCDMH tablets. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2010, February 7). Getting the Bromine from BCDMH. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety. Retrieved from [Link]
-
H.E.L Group. (n.d.). Process Safety and Scale-up. Retrieved from [Link]
-
Nalas Engineering. (n.d.). Process Scale-Up & Safety. Retrieved from [Link]
-
Redox. (2023, March 2). Safety Data Sheet BCDMH Tablets. Retrieved from [Link]
-
Wikipedia. (n.d.). BCDMH. Retrieved from [Link]
-
Reddit. (2022, April 19). BCDMH Synthesis conundrum. Retrieved from [Link]
-
ioKinetic. (n.d.). Systematic Evaluation of Chemical Reaction Hazards. Retrieved from [Link]
-
OSHA. (1994, August 30). HIB 08-30-1994 - Potential Over Pressurization of Bromochlorodimethylhydantoin (BCDMH) Treatment Systems. Retrieved from [Link]
-
Chem Service. (2015, May 5). SAFETY DATA SHEET. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. Retrieved from [Link]
-
Palintest. (2009, June 25). SAFETY DATA SHEET Bromochloro 5, 5 Dimethylhydantoin. Retrieved from [Link]
-
NIH. (n.d.). Small-scale continuous drug product manufacturing using dropwise additive manufacturing and three phase settling for integration with upstream drug substance production. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Accelerated Scale-up. Retrieved from [Link]
-
Janssen. (2016, October 27). Study in the RC1 reaction calorimeter: Schotten-Bauman coupling to T003622 and BOC deprotection to T002633. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
ArODES. (2022, September 2). Development, Validation, and Application of a Custom-Made Mini-Reaction Calorimeter for Thermal Safety Screening. Retrieved from [Link]
-
ResearchGate. (2023, June 16). Reaction Calorimetry and Scale-Up Considerations of Bromo- and Chloro-Boron Subphthalocyanine. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrochemical Oxidation of Bromides on DSA/RuO2 Anode in the Semi-Industrial Batch Reactor for On-Site Water Disinfection. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 1-Bromo-3-chloro-5,5-dimethylhydantoin | C5H6BrClN2O2 | CID 61828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. redox.com [redox.com]
- 4. fauske.com [fauske.com]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. agentsales.com.au [agentsales.com.au]
- 7. envirotech.com [envirotech.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. BCDMH - Wikipedia [en.wikipedia.org]
- 11. files.dep.state.pa.us [files.dep.state.pa.us]
BCDMH Technical Support Center: A Guide to Preventing Decomposition
Welcome to the comprehensive technical support guide for 1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of BCDMH by preventing its unintended decomposition. As a potent oxidizing agent, understanding the stability and reactivity of BCDMH is paramount for experimental integrity and laboratory safety.[1][2] This guide provides in-depth, field-proven insights into the causality behind handling protocols and troubleshooting decomposition events.
Frequently Asked Questions (FAQs)
Q1: What is BCDMH and why is it prone to decomposition?
A1: 1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) is a white crystalline solid widely used as a disinfectant, algaecide, and bactericide due to its ability to slowly release hypobromous acid and hypochlorous acid in water.[1][3][4][5] It is this reactive nature that also makes it susceptible to decomposition. BCDMH is stable when kept dry; however, it readily decomposes when exposed to moisture, heat, or certain contaminants.[2][3] The decomposition process can release toxic and corrosive fumes, including bromine, hydrogen bromide, hydrogen chloride, and nitrogen oxides.[2][6]
Q2: What are the primary triggers for BCDMH decomposition?
A2: The primary triggers for BCDMH decomposition are:
-
Moisture: BCDMH is hygroscopic and will absorb moisture from the air.[2] This initiates hydrolysis, leading to decomposition and the release of its active halogen components.[2][3]
-
Heat: BCDMH begins to decompose at temperatures around 160°C, releasing toxic fumes.[2][3] Storing it in direct sunlight or near heat sources should be avoided.[7]
-
Contamination: Contact with incompatible materials can trigger a hazardous decomposition. This includes organic materials (like sawdust, paper, or oils), acids, bases, reducing agents, and other oxidizing agents.[2][7][8]
-
Improper Storage: Storing BCDMH in unsealed containers can lead to moisture absorption and decomposition.[2] Additionally, storage in poorly ventilated areas can allow for the buildup of decomposition gases.[7]
Q3: How can I visually identify if my BCDMH is decomposing?
A3: Signs of BCDMH decomposition can include:
-
Discoloration: The white crystalline powder may turn orange or brown.
-
Caking or Lumping: Due to moisture absorption, the powder may clump together.[2]
-
Odor: A strong, pungent halogen odor that is more intense than the typical faint smell of BCDMH.
-
Gas Evolution: In advanced stages, you may observe the release of fumes or a "smoking" appearance from the container.
-
Container Swelling: Decomposition can lead to a pressure buildup within a sealed container.
Q4: What are the immediate steps to take if I suspect BCDMH decomposition?
A4: If you suspect BCDMH decomposition, prioritize safety:
-
Evacuate the Area: Immediately clear the vicinity of all personnel.
-
Ventilate: If it is safe to do so, increase ventilation in the area to disperse any fumes.
-
Personal Protective Equipment (PPE): Do not approach the material without appropriate PPE, including a self-contained breathing apparatus (SCBA), chemical-resistant gloves, and protective clothing.[9][10]
-
Isolate the Container: If possible and safe, move the container to a well-ventilated area away from other chemicals and combustible materials.
-
Do Not Seal a Decomposing Container: If the container is swelling, do not attempt to seal it further, as this could lead to a rupture.
-
Contact Safety Personnel: Notify your institution's environmental health and safety (EHS) department immediately.
Troubleshooting Guide: BCDMH Decomposition Events
This section provides a systematic approach to troubleshooting and mitigating BCDMH decomposition.
Issue 1: BCDMH has become discolored and is emitting a strong odor.
-
Probable Cause: This is a clear indication of decomposition, likely initiated by moisture contamination or exposure to a small amount of an incompatible substance.
-
Solution:
-
Follow the immediate safety steps outlined in FAQ Q4.
-
Once the area is secure and you are wearing appropriate PPE, carefully inspect the container for any breaches or signs of contamination.
-
If the decomposition is minor and contained, the material may be neutralized according to your institution's hazardous waste protocols. This often involves slowly adding the BCDMH to a large volume of water to facilitate controlled hydrolysis. NEVER add water to BCDMH; always add BCDMH to water. [7]
-
Dispose of the neutralized material and the contaminated container as hazardous waste.
-
Issue 2: The BCDMH container is swelling or bulging.
-
Probable Cause: This is a critical situation indicating a runaway decomposition reaction that is generating a significant amount of gas, leading to over-pressurization.[2] This can be caused by significant contamination or exposure to high temperatures.
-
Solution:
-
DO NOT ATTEMPT TO OPEN OR MOVE THE CONTAINER.
-
Evacuate the area immediately and implement emergency procedures.
-
Contact your EHS department and, if necessary, emergency services.
-
The primary goal is to prevent a container rupture, which could violently release toxic materials.
-
Issue 3: BCDMH has been spilled and is in contact with another chemical.
-
Probable Cause: Accidental mixing with an incompatible substance.
-
Solution:
-
Evacuate the area and assess the situation from a safe distance.
-
Identify the spilled materials if possible, without putting yourself at risk.
-
Consult the Safety Data Sheets (SDS) for both BCDMH and the contaminating chemical to understand the potential reaction hazards.
-
Follow your laboratory's spill response protocol for hazardous materials. This will likely involve containment, neutralization (if safe and appropriate), and collection of the spilled material using non-reactive tools (e.g., plastic scoops).[9]
-
Clean the spill area thoroughly with large amounts of water once the bulk of the material has been removed.[2]
-
Experimental Protocols
Protocol 1: Safe Handling and Storage of BCDMH
-
Procurement and Receiving:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Ensure the container is properly labeled.
-
-
Personal Protective Equipment (PPE):
-
Handling:
-
Storage:
-
Store BCDMH in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[2][7] Recommended storage temperatures are typically between 20°C and 30°C.[2]
-
Store BCDMH separately from incompatible materials as listed in the table below.
-
Ensure the storage container is tightly sealed to prevent moisture ingress.[2]
-
Protocol 2: Management of a BCDMH Decomposition Event
-
Initial Response (First 60 Seconds):
-
Recognize the signs of decomposition (odor, discoloration, gas evolution, container swelling).
-
Alert others in the immediate vicinity and initiate evacuation of the lab.
-
Activate the nearest emergency alarm if the situation is severe.
-
-
Area Containment and Assessment (1-5 Minutes):
-
From a safe distance, assess the extent of the decomposition.
-
If the lab has an independent ventilation system, ensure it is functioning to exhaust fumes to the outside.
-
Restrict access to the affected area.
-
-
Emergency Communication (As Soon as Possible):
-
Contact your institution's EHS department and provide the following information:
-
Location of the incident.
-
The chemical involved (BCDMH).
-
The nature of the decomposition (e.g., container swelling, spill).
-
Any other chemicals involved.
-
-
-
Controlled Response (Under the Direction of EHS):
-
Do not re-enter the area until it has been declared safe by EHS personnel.
-
EHS will direct the appropriate response, which may include remote container cooling, controlled venting, or neutralization procedures.
-
Data Presentation
Table 1: BCDMH Stability and Incompatibility
| Parameter | Value/Description | Source(s) |
| Appearance | White or off-white crystalline powder | [3] |
| Odor | Faint halogen-like odor | [3] |
| Decomposition Temperature | Starts to decompose at 160°C (320°F) | [2][3] |
| Hazardous Decomposition Products | Bromine, hydrogen bromide, hydrogen chloride, nitrogen oxides | [2][6] |
| Incompatible Materials | Acids, bases, reducing agents, oxidizing agents, combustible/organic materials (wood, paper, oils), ammonia, urea, amines, and moisture | [2][7][8][12][13] |
Visualizations
Diagram 1: Troubleshooting BCDMH Decomposition
Sources
- 1. innospk.com [innospk.com]
- 2. envirotech.com [envirotech.com]
- 3. BCDMH, Bromochlorodimethylhydantoin - IRO Biocide [irobiocide.com]
- 4. BCDMH - Wikipedia [en.wikipedia.org]
- 5. News - BCDMH: a powerful Disinfectant for Water Treatment [yuncangchemical.com]
- 6. redox.com [redox.com]
- 7. agentsales.com.au [agentsales.com.au]
- 8. 1-Bromo-3-chloro-5,5-dimethylhydantoin | C5H6BrClN2O2 | CID 61828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. osha.gov [osha.gov]
- 11. files.dep.state.pa.us [files.dep.state.pa.us]
- 12. scribd.com [scribd.com]
- 13. envirotech.com [envirotech.com]
Validation & Comparative
1-BROMO-3-CHLORO-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE vs. N-Bromosuccinimide (NBS) for allylic bromination
An In-depth Analysis of N-Bromosuccinimide (NBS) and 1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione (BCDMH)
For the discerning researcher in organic synthesis and drug development, the precise and selective introduction of functional groups is paramount. Allylic bromination, the substitution of a hydrogen atom at the carbon adjacent to a double bond, stands as a cornerstone transformation, creating versatile intermediates for further molecular elaboration. The choice of brominating agent for this critical step can significantly impact reaction efficiency, selectivity, and safety.
This guide provides a comprehensive comparison between the universally recognized reagent for allylic bromination, N-Bromosuccinimide (NBS), and a lesser-known potential alternative, this compound (BCDMH). While NBS is a well-documented and trusted tool in the synthetic chemist's arsenal, this guide will also explore the theoretical potential and practical considerations of BCDMH, drawing parallels with related, more studied compounds.
The Benchmark Reagent: N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a crystalline solid that has long been the reagent of choice for allylic and benzylic brominations.[1] Its widespread use stems from its remarkable ability to effect selective substitution while minimizing common side reactions, such as the electrophilic addition of bromine across the double bond.[2]
Mechanism of Action: The Wohl-Ziegler Reaction
The efficacy of NBS in allylic bromination is attributed to the Wohl-Ziegler reaction mechanism, a free-radical chain process.[3] A key feature of this mechanism is the in-situ generation of a low, steady concentration of molecular bromine (Br₂).[4] This is crucial for favoring the radical substitution pathway over the ionic addition pathway.[1]
The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by UV irradiation.[5] The process can be summarized in the following key steps:
-
Initiation: The initiator promotes the homolytic cleavage of the N-Br bond in a trace amount of NBS, or more commonly, the homolytic cleavage of the Br-Br bond of the in-situ generated Br₂ to form bromine radicals (Br•).[2][4]
-
Propagation:
-
A bromine radical abstracts a hydrogen atom from the allylic position of the alkene, forming a resonance-stabilized allylic radical and hydrogen bromide (HBr).[4] The stability of this allylic radical is a key driving force for the reaction's regioselectivity.[4]
-
The newly formed HBr reacts with NBS to produce a molecule of Br₂.[4] This step is critical as it maintains the low concentration of bromine necessary for the reaction's selectivity.
-
The allylic radical then reacts with a molecule of Br₂ to yield the desired allylic bromide product and a new bromine radical, which continues the chain reaction.[2]
-
-
Termination: The chain reaction is terminated by the combination of any two radical species.
dot graph "Wohl-Ziegler_Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Wohl-Ziegler reaction mechanism for NBS.
Performance and Selectivity
NBS is highly regarded for its selectivity for allylic C-H bonds over other positions. This is due to the lower bond dissociation energy of allylic C-H bonds, leading to the formation of a more stable radical intermediate.[4] However, in cases of unsymmetrical alkenes, the resonance-stabilized allylic radical can lead to the formation of a mixture of constitutional isomers.[6]
The Challenger: this compound (BCDMH)
This compound, or BCDMH, is a halogenated hydantoin.[7] It is commercially available and primarily used as a disinfectant in water treatment due to its ability to release hypochlorous and hypobromous acids.[8][9] While its application in organic synthesis, specifically for allylic bromination, is not well-documented in peer-reviewed literature, its structure as an N-bromo compound suggests potential for this transformation.
A Look at a Close Relative: DBDMH
To infer the potential of BCDMH, we can examine the reactivity of a structurally similar and more studied compound, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). DBDMH has been shown to be an effective reagent for benzylic and other bromination reactions, often considered a cost-effective and efficient alternative to NBS.[10] The reaction of DBDMH in benzylic bromination is believed to proceed through a similar radical chain mechanism to the Wohl-Ziegler reaction.[10]
Potential Mechanism of BCDMH in Allylic Bromination
If BCDMH were to function as an allylic brominating agent, it would likely do so through a free-radical pathway analogous to that of NBS and DBDMH. The N-Br bond in BCDMH would be the source of bromine radicals. A plausible, though unproven, mechanism would involve:
-
Initiation: A radical initiator would promote the homolytic cleavage of the N-Br bond to generate a bromine radical. It is noteworthy that the N-Cl bond is generally stronger and less likely to cleave under these conditions.
-
Propagation:
-
The bromine radical would abstract an allylic hydrogen to form an allylic radical and HBr.
-
The generated HBr could then react with BCDMH to produce Br₂ or BrCl.
-
The allylic radical would then react with the in-situ generated halogen species to form the allylic bromide.
-
dot graph "BCDMH_Proposed_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Proposed mechanism for allylic bromination with BCDMH.
Head-to-Head Comparison: NBS vs. BCDMH
The following table summarizes the known properties and performance characteristics of NBS and BCDMH. It is important to note that the data for BCDMH in the context of allylic bromination is largely extrapolated due to a lack of direct experimental evidence.
| Feature | N-Bromosuccinimide (NBS) | This compound (BCDMH) |
| Primary Application | Allylic & Benzylic Bromination | Water Disinfectant |
| Mechanism | Well-established free-radical chain (Wohl-Ziegler)[3] | Presumed free-radical chain (by analogy) |
| Selectivity | High for allylic positions[4] | Unknown for allylic bromination |
| Byproducts | Succinimide | 5-chloro-5,5-dimethylhydantoin |
| Handling | Crystalline solid, relatively easy to handle[1] | Crystalline solid, handle with care as it is an oxidizer[8] |
| Safety | Irritant | Corrosive, oxidizer, harmful if swallowed or inhaled[8] |
| Experimental Data | Abundant in literature | Scarce to non-existent for allylic bromination |
Experimental Protocols
Allylic Bromination of Cyclohexene with NBS
This protocol is a well-established method for the allylic bromination of a symmetrical alkene.
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or other suitable anhydrous solvent
-
Reaction flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a solution of cyclohexene in anhydrous CCl₄ in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add NBS.
-
Add a catalytic amount of AIBN or benzoyl peroxide as a radical initiator.
-
Heat the mixture to reflux with vigorous stirring. The reaction can also be initiated with a sunlamp or UV lamp.
-
The reaction progress can be monitored by observing the consumption of the denser NBS, which is replaced by the less dense succinimide byproduct that floats on top of the CCl₄.
-
After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water, then with a dilute solution of sodium thiosulfate to remove any remaining bromine, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by distillation to yield 3-bromocyclohexene.
Hypothetical Protocol for Allylic Bromination of Cyclohexene with BCDMH
Disclaimer: The following protocol is hypothetical and based on general principles for radical brominations with N-halo reagents. It has not been validated by published experimental data for this specific transformation. Researchers should proceed with caution and perform small-scale test reactions to determine optimal conditions.
Materials:
-
Cyclohexene
-
This compound (BCDMH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., carbon tetrachloride or acetonitrile)
-
Reaction flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve cyclohexene in an anhydrous solvent.
-
Add BCDMH to the solution.
-
Add a catalytic amount of AIBN.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC or GC-MS to determine the consumption of the starting material and the formation of the product.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter to remove the hydantoin byproduct.
-
Work-up the filtrate as described in the NBS protocol (aqueous washes, drying, and solvent removal).
-
Purify the crude product by distillation or chromatography.
Conclusion and Future Outlook
N-Bromosuccinimide remains the gold standard for allylic bromination due to its well-understood mechanism, proven selectivity, and extensive documentation in the chemical literature. It is a reliable and predictable reagent for introducing bromine at the allylic position.
This compound, on the other hand, is an intriguing but unproven candidate for this specific synthetic application. While its primary use is in disinfection, its N-bromo functionality and the known reactivity of the related compound DBDMH suggest that it could potentially serve as an allylic brominating agent.[8][10] However, a significant research gap exists, and a thorough investigation would be required to establish its efficacy, selectivity, and optimal reaction conditions. Key questions to be answered would include the relative reactivity of the N-Br versus the N-Cl bond under radical conditions and the potential for competing chlorination reactions.
For researchers and drug development professionals requiring a dependable and well-characterized method for allylic bromination, NBS is the unequivocally recommended reagent. The exploration of BCDMH for this purpose represents an opportunity for future research to potentially expand the toolkit of synthetic chemists.
References
- Organic Chemistry Portal. (n.d.). 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH.
- ResearchGate. (n.d.). Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source.
- Wikipedia. (n.d.). BCDMH.
- Chem-Station. (2014, April 19). Wohl-Ziegler Bromination.
- Wikipedia. (n.d.). N-Bromosuccinimide.
- Taylor & Francis eBooks. (2011). Bromine. In Small-Scale Synthesis of Laboratory Reagents with Reaction Modeling.
- ResearchGate. (2021, September 6). Dihalogenation of Alkenes Using Combinations of N‐Halosuccinimides and Alkali Metal Halides.
- LookChem. (n.d.). This compound.
- Physics Forums. (2005, September 24). Isolating Bromine from BCDMH for Pools: Solutions & Methods.
- PubChem. (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin.
- ResearchGate. (2025, August 9). ChemInform Abstract: N-Halo Reagents. N-Halosuccinimides in Organic Synthesis and in Chemistry of Natural Compounds.
- Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS.
- T3DB. (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin.
- ResearchGate. (2025, August 6). ChemInform Abstract: A Green Bromination Method for the Synthesis of Benzylic Dibromides.
- PubMed. (1980, December 20). Halogenation of tubercidin by N-halosuccinimides. A direct route to 5-bromotubercidin, a reversible inhibitor of RNA synthesis in eukaryotic cells.
- Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
- OpenRiver. (n.d.). Allylic Rearrangement in NBS Bromination Reactions.
- PubMed. (1980, December 20). Halogenation of tubercidin by N-halosuccinimides. A direct route to 5-bromotubercidin, a reversible inhibitor of RNA synthesis in eukaryotic cells.
- YouTube. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry.
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A Senior Application Scientist's Guide to the Analytical Quantification of BCDMH
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH), a widely used biocide in water treatment. As researchers, scientists, and drug development professionals, the accurate determination of active ingredient concentration is paramount for efficacy studies, quality control, and regulatory compliance. This document moves beyond a simple listing of methods to provide an in-depth analysis of the causality behind experimental choices, ensuring a robust and self-validating approach to your analytical needs.
Introduction to BCDMH and the Imperative for Accurate Quantification
1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) is a solid halogen-releasing agent valued for its efficacy as a disinfectant in a variety of applications, from recreational and drinking water purification to industrial water systems.[1][2] Its biocidal activity stems from its hydrolysis in water to release hypobromous acid (HOBr) and hypochlorous acid (HOCl), potent oxidizing agents that inactivate a broad spectrum of microorganisms.[3][4] The slower release of the chlorine component compared to the immediate release of bromine contributes to its sustained disinfecting action.[3]
Given that the disinfecting power is directly related to the concentration of active halogens, precise and accurate quantification of BCDMH is critical. Under-dosing can lead to ineffective microbial control, while over-dosing can result in corrosive conditions, the formation of undesirable disinfection byproducts (DBPs), and unnecessary operational costs.[5] This guide will explore and compare the primary analytical techniques employed for BCDMH quantification, providing the foundational knowledge to select and implement the most appropriate method for your specific application.
Comparative Analysis of Key Quantification Methodologies
The selection of an analytical method for BCDMH is a balance of sensitivity, selectivity, cost, and the specific information required (e.g., parent compound concentration vs. total oxidizing capacity). The most prevalent and validated methods include High-Performance Liquid Chromatography (HPLC), Iodometric Titration, and UV-Visible (UV-Vis) Spectrophotometry using the DPD reagent.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that allows for the direct quantification of the intact BCDMH molecule, distinguishing it from its degradation products and other components in the sample matrix.[1] This specificity is a significant advantage for stability studies and formulation analysis.
Principle of Operation: HPLC separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For BCDMH, a reversed-phase (RP) setup is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar mixture, such as acetonitrile and water.[6][7] BCDMH, being a moderately polar molecule, is retained on the column and then eluted by the mobile phase. Detection is commonly achieved using a UV-Vis or Diode Array Detector (DAD), as the hydantoin ring possesses a chromophore that absorbs UV light.[6]
Experimental Workflow: HPLC Analysis
Caption: Workflow for BCDMH quantification by HPLC.
Iodometric Titration
Iodometric titration is a classic, reliable, and cost-effective titrimetric method for determining the total oxidizing capacity of a sample, which in the case of BCDMH, corresponds to the total active halogen (bromine and chlorine) content.[3][8]
Principle of Operation: This method is an indirect titration. BCDMH, being a strong oxidizing agent, reacts with an excess of iodide (I⁻) ions in an acidic solution to liberate an equivalent amount of iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution.[8][9] A starch indicator is added near the endpoint, which forms a deep blue complex with iodine. The endpoint is reached when the blue color disappears, indicating that all the iodine has been reduced back to iodide by the thiosulfate.[10]
Experimental Workflow: Iodometric Titration
Caption: Workflow for active halogen determination by Iodometric Titration.
UV-Visible Spectrophotometry (DPD Method)
The N,N-diethyl-p-phenylenediamine (DPD) method is a widely used colorimetric technique for measuring total residual oxidants (like free chlorine and bromine) in water.[5][11] It is fast, simple, and suitable for field testing.
Principle of Operation: In the presence of a buffer solution, the active halogens released by BCDMH rapidly oxidize the DPD reagent, producing a magenta-colored compound.[12] The intensity of this color is directly proportional to the concentration of the total residual halogen. The absorbance of the colored solution is measured using a spectrophotometer or a colorimeter at a specific wavelength (typically around 515 nm), and the concentration is determined by comparison to a calibration curve.[13]
Experimental Workflow: DPD Spectrophotometry
Caption: Workflow for total residual halogen by DPD method.
Performance Metrics: A Head-to-Head Comparison
The choice of analytical method is often dictated by the required performance characteristics. The following table summarizes the typical performance of the discussed methods for BCDMH quantification.
| Parameter | HPLC-UV | Iodometric Titration | DPD Spectrophotometry | References |
| Principle | Chromatographic Separation | Redox Titration | Colorimetry | [6][8][12] |
| Analyte Measured | Intact BCDMH Molecule | Total Active Halogen | Total Active Halogen | [1][3][5] |
| Selectivity | High (distinguishes parent from degradants) | Low (measures total oxidizing power) | Low (measures total oxidizing power) | [1] |
| Sensitivity (LOD/LOQ) | Moderate (µg/L to mg/L range) | Low (mg/L range) | High (µg/L to mg/L range) | [14][15][16] |
| Precision (%RSD) | Excellent (< 2-5%) | Good (< 5%) | Good (< 5-10%) | [1][17] |
| Accuracy (% Recovery) | Excellent (95-105%) | Excellent (98-102% for standards) | Good (90-110%) | [17] |
| Throughput | Moderate (requires run time per sample) | High (for manual titration) | Very High (suitable for automation) | |
| Cost (Instrument) | High | Low | Low to Moderate | |
| Interferences | Co-eluting compounds with similar UV absorbance | Other oxidizing or reducing agents in the sample | Other halogens, oxidized manganese, high turbidity/color | [5][11] |
Other Analytical Considerations: GC and IC
Gas Chromatography (GC)
Direct analysis of BCDMH by Gas Chromatography is generally not recommended. N-halamine compounds, including BCDMH, are often thermally labile and can decompose at the high temperatures used in GC injection ports.[18] This decomposition would lead to inaccurate quantification of the parent compound. If GC analysis is necessary, it would likely require a derivatization step to form a more thermally stable analyte, or analysis of a stable degradation product.
Ion Chromatography (IC)
Ion Chromatography is not typically used for the direct measurement of the neutral BCDMH molecule. However, it is an excellent technique for quantifying the ionic species associated with BCDMH and its degradation.[19][20] This includes:
-
Anions: Bromide (Br⁻) and chloride (Cl⁻), which are the final reduction products of the active halogens.
-
Degradation Product: 5,5-dimethylhydantoin (DMH), the stable organic backbone remaining after the loss of halogens, can potentially be analyzed by IC or, more commonly, by HPLC.[1]
Detailed Experimental Protocols
HPLC-UV Method for BCDMH
This protocol is a representative method for the analysis of BCDMH in aqueous solutions.
-
Instrumentation: HPLC system with a UV-Vis or DAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid. The exact ratio should be optimized for ideal retention and separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a wavelength where BCDMH has significant absorbance, typically in the range of 220-260 nm.
-
Sample Preparation:
-
Prepare stock solutions of BCDMH in the mobile phase.
-
Generate a calibration curve by preparing a series of standards of known concentrations (e.g., 1, 5, 10, 25, 50 mg/L).
-
Filter aqueous samples through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject 10-20 µL of each standard and sample.
-
Identify the BCDMH peak by its retention time.
-
Integrate the peak area and plot a calibration curve of peak area versus concentration.
-
Determine the concentration of BCDMH in the samples by interpolating their peak areas from the calibration curve.[6]
-
Iodometric Titration for Total Active Halogen
This protocol outlines the steps for determining the total active halogen content.
-
Reagents:
-
Standardized Sodium Thiosulfate (Na₂S₂O₃) solution (0.1 N).
-
Potassium Iodide (KI), crystal or 10% solution.
-
Sulfuric Acid (H₂SO₄), 1 M.
-
Starch indicator solution (1%).
-
-
Procedure:
-
Pipette a known volume of the sample (e.g., 100 mL) into a 250 mL Erlenmeyer flask.
-
Add approximately 1 g of KI crystals or 10 mL of 10% KI solution and swirl to dissolve.
-
Carefully add 10 mL of 1 M H₂SO₄ and mix. The solution should turn yellow/brown due to the liberation of iodine.
-
Titrate immediately with the 0.1 N Na₂S₂O₃ solution until the yellow/brown color fades to a pale straw color.
-
Add 1-2 mL of starch indicator solution. The solution will turn a deep blue.
-
Continue the titration dropwise, with constant swirling, until the blue color disappears completely.
-
Record the volume of Na₂S₂O₃ titrant used.
-
-
Calculation:
DPD Spectrophotometric Method for Total Active Halogen
This protocol describes the colorimetric determination of total residual halogen.
-
Instrumentation: Spectrophotometer or colorimeter with a cell path length of at least 1 cm.
-
Reagents:
-
DPD reagent powder pillows or solution.
-
Phosphate buffer solution.
-
Chlorine-free deionized water.
-
-
Procedure:
-
Prepare a calibration curve using standards of known chlorine or bromine concentration.
-
Turn on the spectrophotometer and allow it to warm up. Set the wavelength to 515 nm.
-
Rinse a sample cell with the sample water and then fill it to the mark (e.g., 10 mL). This is the "blank".
-
Place the blank in the spectrophotometer and zero the instrument.
-
Remove the blank, add the contents of one DPD Total Chlorine reagent powder pillow, cap, and shake for 20 seconds.
-
A magenta color will develop if halogens are present.
-
Wait for the required reaction time (typically 3 minutes) as specified by the reagent manufacturer.
-
Place the prepared sample cell back into the instrument and read the absorbance or concentration directly.
-
Compare the reading to the calibration curve to determine the concentration of total active halogen.[12][13]
-
Conclusion and Recommendations
The choice of an analytical method for BCDMH quantification is fundamentally driven by the analytical question being asked.
-
For specificity and stability studies , where the concentration of the parent BCDMH molecule is of interest, HPLC-UV is the unequivocal method of choice. Its ability to separate BCDMH from its hydrolysis products provides the most accurate and reliable data for formulation and kinetic analysis.
-
For routine quality control of raw materials or concentrated solutions , where the primary concern is the total oxidizing power, Iodometric Titration offers a cost-effective, robust, and time-tested solution.
-
For monitoring residual disinfectant levels in treated water systems (e.g., pools, cooling towers), the DPD Spectrophotometric method is unparalleled in its speed, simplicity, and suitability for on-site analysis.
By understanding the principles, workflows, and performance characteristics of these methods, researchers and scientists can confidently select and implement the most appropriate technique, ensuring the integrity and validity of their BCDMH quantification data.
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A Comparative Guide to the Validation of Bromination Sites Using NMR Spectroscopy with BCDMH
For researchers, scientists, and drug development professionals, the regioselective introduction of bromine atoms into molecular scaffolds is a foundational strategy in medicinal chemistry. The resulting aryl bromides are versatile intermediates, pivotal for constructing complex molecular architectures through cross-coupling reactions.[1][2][3][4] The choice of brominating agent is critical, directly influencing reaction efficiency, selectivity, and the ultimate success of a synthetic campaign. This guide provides an in-depth technical comparison of 1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH), a potent and versatile brominating agent, with other common alternatives. We will demonstrate the unequivocal validation of bromination sites using a comprehensive suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques, providing the experimental data and protocols necessary for confident structure elucidation.
The Imperative of Regioselectivity in Drug Development
The precise placement of a bromine atom on an aromatic ring can dramatically alter a molecule's pharmacological profile.[4][5] It can modulate binding affinity to a biological target, improve metabolic stability, and provide a handle for further synthetic diversification. Consequently, robust and reliable methods for introducing bromine with high regioselectivity, and for rigorously validating its position, are indispensable in the drug discovery and development process.
BCDMH: A Versatile and Efficient Brominating Agent
1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) is a stable, crystalline solid that serves as an excellent source of electrophilic bromine.[6] Upon reaction, it releases hypobromous acid (HOBr), which is the active brominating species in electrophilic aromatic substitution.[6][7] BCDMH and its close analogue, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), offer several advantages over traditional brominating agents like molecular bromine (Br₂), including enhanced safety, ease of handling, and often, improved reaction profiles.[8][9]
The Power of NMR Spectroscopy in Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.[10][11][12] A full suite of NMR experiments, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) techniques, provides a detailed roadmap of the molecular framework, allowing for the unambiguous assignment of atomic connectivity and, consequently, the precise location of substituents like bromine.[13][14][15]
A Practical Guide: Bromination of Aniline with BCDMH and NMR Validation
To illustrate the power of this methodology, we will consider the bromination of aniline. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions.
Experimental Workflow: From Reaction to Structural Confirmation
The overall workflow for the bromination of aniline with BCDMH and subsequent NMR validation is a systematic process designed to ensure both a successful reaction and an accurate structural assignment.
Figure 1: A schematic representation of the experimental workflow for the bromination of aniline with BCDMH and subsequent validation of the bromination site by NMR spectroscopy.
Step-by-Step Experimental Protocol
Materials:
-
Aniline
-
1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Deuterated chloroform (CDCl₃) for NMR
Procedure:
-
In a round-bottom flask, dissolve aniline (1.0 mmol) in 10 mL of dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add BCDMH (1.1 mmol) portion-wise over 5 minutes with stirring.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 10 mL of saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Safety Precautions: BCDMH is an oxidizing agent and can cause severe skin burns and eye damage.[16][17][18] Always handle BCDMH in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][16][19]
NMR Analysis: A Guided Interpretation
Let's assume the bromination of aniline yields a mixture of ortho- and para-bromoaniline. Our goal is to use NMR to definitively identify each isomer.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons. In para-bromoaniline, due to symmetry, we expect to see two doublets.[20] For ortho-bromoaniline, the spectrum will be more complex, likely showing four distinct multiplets in the aromatic region.[21] The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing bromine atom.
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. para-Bromoaniline will show four signals in the aromatic region, while ortho-bromoaniline will show six.[22] The carbon directly attached to the bromine atom will experience a characteristic downfield shift.
-
COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings.[14][23] In the COSY spectrum, cross-peaks will connect signals of adjacent protons. This is crucial for tracing the connectivity of the protons around the aromatic ring, especially in the less symmetric ortho isomer.
-
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon it is directly attached to.[13][24] This allows for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this application. The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away.[13][24] By observing the long-range correlations from the aromatic protons to the carbon atoms, we can definitively establish the substitution pattern. For instance, in para-bromoaniline, the proton at C2 will show a correlation to C4 (the carbon bearing the bromine) and C6.
By systematically analyzing the data from this suite of NMR experiments, we can confidently and unequivocally determine the structure of the bromination products and thus, the regioselectivity of the reaction.
Comparative Analysis of Brominating Agents
The choice of brominating agent can significantly impact the outcome of a reaction. Below is a comparative table of BCDMH with other common brominating agents.
| Brominating Agent | Regioselectivity (Anisole) | Safety and Handling | Byproducts |
| BCDMH | Good, but can be less selective than NBS.[1] | Oxidizer, corrosive; handle with care.[16][17][18] | 5,5-dimethylhydantoin (water-soluble). |
| NBS | Generally high para-selectivity.[1][8] | Irritant; handle with care. | Succinimide (can be challenging to remove). |
| Br₂ | Can be non-selective; requires a catalyst for aromatic bromination. | Highly toxic, corrosive, and volatile; requires specialized handling. | HBr (corrosive gas). |
| BDMS | Mild and selective for electrophilic bromination, but often less regioselective than NBS.[8] | Corrosive; handle with care. | Dimethyl sulfide (volatile and odorous). |
As the table indicates, BCDMH presents a compelling balance of reactivity, ease of handling, and favorable byproduct profile, making it an excellent choice for many bromination reactions. While NBS may offer superior para-selectivity in some cases, the water-solubility of the 5,5-dimethylhydantoin byproduct from BCDMH can simplify purification.[1]
Conclusion
The precise and validated introduction of bromine into organic molecules is a critical task in modern drug discovery. 1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) stands out as a versatile and efficient reagent for this purpose. When coupled with a comprehensive suite of NMR techniques, including ¹H, ¹³C, COSY, HSQC, and HMBC spectroscopy, researchers can achieve not only high regioselectivity in their bromination reactions but also unequivocal confirmation of the product's structure. This rigorous approach to synthesis and validation is essential for accelerating the development of new and effective therapeutics.
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LC-MS analysis of reaction products from 1-BROMO-3-CHLORO-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE
An In-Depth Guide to the LC-MS Analysis of Reaction Products from 1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione (BCDMH)
Introduction: The Analytical Challenge of a Dual-Halogen Disinfectant
This compound, commonly known as BCDMH, is a potent biocide widely used in the treatment of recreational and industrial water systems.[1][2] Its efficacy stems from its unique chemical structure, which acts as a stable, solid source of both chlorine and bromine.[3] Upon dissolution in water, BCDMH undergoes hydrolysis to release hypochlorous acid (HOCl) and hypobromous acid (HOBr), the active disinfecting agents.[4][5] This dual-halogen action provides a broad spectrum of antimicrobial activity, often surpassing traditional chlorine-based disinfectants, particularly in challenging water conditions such as high pH or the presence of ammonia.[6][7]
However, the very reactivity that makes BCDMH an effective disinfectant also presents a significant analytical challenge. Its interaction with natural organic matter (NOM) and other constituents in water leads to the formation of a complex mixture of disinfection byproducts (DBPs).[8][9] Identifying and quantifying these products is critical for ensuring water safety, optimizing treatment processes, and meeting regulatory standards. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the premier analytical technique for this task, offering the sensitivity and specificity required to characterize the polar and often non-volatile byproducts that are not amenable to other methods.
This guide provides a comprehensive overview of the LC-MS analysis of BCDMH reaction products, compares its performance with alternative analytical and disinfection technologies, and offers detailed experimental protocols for researchers and water quality professionals.
The Reaction Chemistry of BCDMH in Aqueous Systems
Understanding the reaction pathways of BCDMH is fundamental to developing effective analytical methods. The primary reaction is hydrolysis, which regenerates the active halogen species and leaves a stable organic backbone.
-
Initial Hydrolysis : BCDMH reacts with water to release its halogen atoms as hypohalous acids. The bromine is released almost immediately, while the chlorine release is a slower process.[10] The core hydantoin structure is also released as 5,5-dimethylhydantoin (DMH).[4]
-
BrCl(DM) + 2H₂O → HOBr + HOCl + DMH (where (DM) represents the 5,5-dimethylhydantoin moiety)
-
-
The "Bromine-Chloride" Regeneration Cycle : A key advantage of BCDMH is the synergy between the released species. The more potent disinfectant, HOBr, is consumed while inactivating pathogens, producing bromide ions (Br⁻). The co-released HOCl then rapidly oxidizes these bromide ions back into HOBr, regenerating the primary biocide.[1]
-
HOBr + Pathogens → Br⁻ + Inactivated Pathogens
-
Br⁻ + HOCl → HOBr + Cl⁻
-
-
Formation of Disinfection Byproducts (DBPs) : When BCDMH is used in non-ideal water sources containing natural organic matter, its powerful oxidizing agents (HOCl and HOBr) react to form a variety of DBPs. While hundreds can be formed, they are often categorized into groups such as Trihalomethanes (THMs), Haloacetic Acids (HAAs), and nitrogenous DBPs (N-DBPs) like haloacetonitriles.[11][12] The presence of both bromine and chlorine leads to the formation of brominated, chlorinated, and mixed bromo-chloro species.[13]
LC-MS for BCDMH Product Analysis: A Methodological Deep Dive
LC-MS is exceptionally well-suited for analyzing BCDMH reaction products due to its ability to separate and detect polar, thermally labile, and high molecular weight compounds directly from a liquid matrix, often with minimal sample preparation.
Causality Behind Experimental Choices: Why LC-MS?
-
Analyte Suitability : Key degradation products like DMH and many classes of DBPs (e.g., haloacetic acids) are highly polar and non-volatile, making them difficult to analyze by Gas Chromatography (GC) without cumbersome derivatization steps.[8] LC-MS analyzes these compounds in their native state.
-
Specificity and Sensitivity : Mass spectrometry provides unparalleled specificity through mass-to-charge ratio detection. High-Resolution Mass Spectrometry (HRMS), such as with Time-of-Flight (TOF) or Orbitrap analyzers, can provide mass accuracy within a few parts-per-million (ppm), enabling the confident determination of elemental formulas for unknown byproducts.[14]
-
Identification of Halogenated Compounds : The distinct isotopic patterns of chlorine (³⁵Cl/³⁷Cl ≈ 3:1) and bromine (⁷⁹Br/⁸¹Br ≈ 1:1) create a unique signature in the mass spectrum, allowing for the rapid screening and identification of halogenated compounds within a complex mixture.[15][16]
Experimental Protocol: LC-MS Analysis of BCDMH Reaction Products
This protocol provides a self-validating system for the targeted and non-targeted analysis of BCDMH byproducts in a water matrix.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Rationale : Environmental water samples often contain trace levels of DBPs. SPE is employed to concentrate the analytes of interest and remove interfering matrix components (e.g., salts, minerals).
-
Step-by-Step Protocol :
-
Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 5-10 mL of methanol, followed by 5-10 mL of deionized water.
-
Load 100-500 mL of the water sample onto the cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with 5-10 mL of deionized water to remove residual salts.
-
Dry the cartridge under a gentle stream of nitrogen for 10-20 minutes.
-
Elute the retained analytes with 5-10 mL of a suitable organic solvent, such as methanol or acetonitrile.
-
Evaporate the eluate to near dryness under nitrogen and reconstitute in 1 mL of the initial mobile phase for LC-MS analysis.
-
2. LC-MS/MS System Parameters
-
Rationale : The chosen parameters are optimized for the separation of polar analytes and their sensitive detection using mass spectrometry. Formic acid is a common mobile phase additive as it aids in the protonation of analytes for positive-mode electrospray ionization (ESI).
| Parameter | Setting | Justification |
| LC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Excellent retention and separation for a wide range of moderately polar to nonpolar DBPs and DMH. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for eluting analytes from the C18 column. |
| Flow Rate | 0.3 mL/min | Optimal for analytical-scale columns, ensuring efficient separation. |
| Gradient | 5% B to 95% B over 15 min, hold for 5 min | A gradual increase in organic content allows for the separation of compounds with varying polarities. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility.[17] |
| Injection Vol. | 5 µL | Standard volume to avoid column overloading. |
| Ionization | Electrospray Ionization (ESI), Positive & Negative Mode | ESI is ideal for polar compounds. Running in both modes ensures comprehensive detection of different analyte classes. |
| MS Analyzer | QTOF or Orbitrap (for unknowns); QqQ (for quantification) | HRMS (QTOF/Orbitrap) for accurate mass identification; Triple Quadrupole (QqQ) for high-sensitivity targeted analysis (MRM). |
| Scan Range | 50 - 1000 m/z | Covers the expected mass range for DMH and common DBPs. |
digraph "LC-MS Analytical Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Sample [label="1. Water Sample\nCollection", shape=invtrapezium, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SPE [label="2. Solid-Phase\nExtraction (SPE)"]; Concentration [label="3. Elution &\nConcentration"]; LC_Inject [label="4. LC Injection", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; LC_Column [label="5. Chromatographic\nSeparation (C18)"]; Ionization [label="6. Electrospray\nIonization (ESI)"]; MS_Detect [label="7. Mass Analysis\n(e.g., QTOF)"]; Data_Analysis [label="8. Data Processing &\nCompound ID", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
Sample -> SPE [label="Pre-concentration"]; SPE -> Concentration; Concentration -> LC_Inject; LC_Inject -> LC_Column; LC_Column -> Ionization [label="Eluent"]; Ionization -> MS_Detect [label="Ions"]; MS_Detect -> Data_Analysis [label="Mass Spectra"]; }
Comparison of Analytical Techniques
While LC-MS is a powerful tool, it is essential to understand its performance relative to other common analytical methods.
| Feature | LC-MS/MS | GC-MS | Spectrophotometry / Titration |
| Principle | Separation by chromatography, detection by mass | Separation by chromatography, detection by mass | Colorimetric reaction or redox titration |
| Analytes Covered | Polar & non-polar non-volatiles (HAAs, DMH) | Volatiles & semi-volatiles (THMs); requires derivatization for polar analytes | Total active halogens (e.g., free chlorine/bromine) |
| Specificity | Very High (based on mass and fragmentation) | High (based on mass and retention time) | Very Low (measures total oxidant, not specific compounds) |
| Sensitivity | Very High (ng/L to pg/L)[13] | High (ng/L) | Low (mg/L) |
| Sample Prep. | Often requires SPE for trace analysis | Requires solvent extraction; derivatization for polar analytes | Minimal |
| Use Case | DBP identification, quantification, non-target screening | Routine analysis of regulated volatile DBPs (e.g., THMs) | Process control (measuring residual disinfectant) |
Performance Comparison: BCDMH vs. Alternative Disinfectants
The choice of disinfectant has significant implications for both efficacy and the profile of byproducts formed. LC-MS data is crucial for evaluating the latter.
| Feature | BCDMH | Sodium Hypochlorite (Chlorine) | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) |
| Active Species | HOBr & HOCl[18] | HOCl | HOBr[10] |
| Efficacy at High pH | More effective than chlorine; HOBr is a better biocide at higher pH.[6][18] | Efficacy significantly decreases as pH rises above 7.5.[18] | High efficacy, similar to BCDMH. |
| Efficacy with Ammonia | Significantly more effective than chlorine alone due to the formation of more biocidal bromamines.[6][7] | Forms less effective chloramines.[18] | High efficacy. |
| DBP Formation | Forms a mix of brominated, chlorinated, and bromo-chloro DBPs. | Primarily forms chlorinated DBPs (e.g., chloroform, chloroacetic acids).[19] | Primarily forms brominated DBPs (e.g., bromoform, bromoacetic acids).[20] |
| User Experience | Milder odor, less irritation reported compared to chlorine.[18] | Strong "chlorine" odor, can cause eye and skin irritation.[18] | Generally mild odor. |
| UV Stability | More stable than chlorine at pH < 6.5, but less stable at pH > 7.5.[6] | Degrades rapidly in sunlight. | Generally more stable than chlorine. |
| Cost | Can be more cost-effective than chlorine gas in some applications.[7] | Generally the most economical option.[18] | Typically higher cost than BCDMH and chlorine. |
Conclusion
The analysis of reaction products from this compound is a complex but critical task for ensuring water quality. The dual-halogen nature of BCDMH provides superior disinfection performance under various conditions but also generates a complex array of brominated and chlorinated byproducts. Liquid Chromatography-Mass Spectrometry, particularly when coupled with high-resolution analyzers, stands as the most capable technology for this application. It provides the necessary sensitivity and specificity to identify and quantify polar disinfection byproducts in their native form, overcoming the limitations of traditional GC-MS and wet chemical methods. By leveraging the detailed LC-MS protocols and comparative data presented in this guide, researchers and drug development professionals can effectively characterize the reaction landscape of BCDMH, optimize its use, and ensure the safety and quality of treated water systems.
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- HARCROS. (2009). SAFETY DATA SHEET Bromochloro 5, 5 Dimethylhydantoin.
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A Comparative Guide to Halogenating Agents: A Cost-Benefit Analysis of BCDMH
As a Senior Application Scientist, the selection of the appropriate reagent is a critical decision that dictates the efficiency, safety, and economic viability of a synthetic route. Halogenation, a cornerstone of organic synthesis, is fundamental in modulating the biological activity of pharmaceutical compounds.[1][2] This guide provides an in-depth technical comparison of 1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) against other prevalent halogenating agents, such as N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS), and the closely related 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).
Our analysis moves beyond simple procedural descriptions to explore the causal relationships behind experimental outcomes, offering a self-validating framework for researchers, scientists, and drug development professionals. We will dissect the performance, cost-effectiveness, and safety profiles of these reagents, supported by experimental data, to empower you with the insights needed for informed and strategic reagent selection.
Physicochemical Properties: The Foundation of Performance and Safety
The physical and chemical characteristics of a halogenating agent are the primary determinants of its handling requirements, stability, and reactivity. While highly atom-economical, elemental halogens like liquid bromine (Br₂) and gaseous chlorine (Cl₂) present significant handling and safety challenges due to their high toxicity and corrosivity.[3] N-halo compounds, being stable crystalline solids, offer a significantly safer and more convenient alternative.[4]
BCDMH is a white crystalline solid that serves as an excellent source of both bromine and chlorine.[5][6] Its solid form mitigates the risks associated with handling volatile and corrosive liquids or gases.[7]
| Property | BCDMH | DBDMH | NBS | NCS |
| IUPAC Name | 1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione | 1,3-Dibromo-5,5-dimethylhydantoin | 1-Bromopyrrolidine-2,5-dione | 1-Chloropyrrolidine-2,5-dione |
| Molecular Formula | C₅H₆BrClN₂O₂ | C₅H₆Br₂N₂O₂ | C₄H₄BrNO₂ | C₄H₄ClNO₂ |
| Molar Mass ( g/mol ) | 241.47 | 285.92 | 177.99 | 133.53 |
| Active Halogen | ~32.4% Br, ~14.4% Cl[7] | ~55.6% Br | ~44.9% Br | ~26.6% Cl |
| Physical Form | White crystalline solid[5] | Off-white crystalline solid | White crystalline solid | White crystalline solid |
| Melting Point (°C) | 159-163 (decomposes)[5] | 183-187 | 175-180 (decomposes) | 148-152 |
| Key Hazards | Oxidizer, Corrosive, Skin/Eye Irritant, Environmental Hazard[5][7][8] | Oxidizer, Corrosive | Oxidizer, Corrosive | Oxidizer, Corrosive |
| Byproduct | 5,5-dimethylhydantoin (water-soluble)[9] | 5,5-dimethylhydantoin (water-soluble)[9] | Succinimide (sparingly water-soluble) | Succinimide (sparingly water-soluble) |
Key Insights:
-
Safety: The solid nature of BCDMH, DBDMH, and N-halosuccinimides makes them inherently safer to store and handle than elemental halogens.[7][8] However, they are potent oxidizing agents and require appropriate personal protective equipment (PPE), including gloves and safety goggles, to prevent skin and eye irritation.[8][10][11]
-
Byproduct Removal: A significant, yet often overlooked, aspect of process efficiency is byproduct management. The byproduct of BCDMH and DBDMH, 5,5-dimethylhydantoin, is water-soluble, facilitating a simpler aqueous workup for its removal compared to succinimide, which is less soluble and may require filtration.[9]
Mechanism and Reactivity: A Tale of Two Halogens
The reactivity of N-halo reagents stems from the lability of the nitrogen-halogen (N-X) bond.[4] For N-halosuccinimides, the general reactivity trend in electrophilic reactions is NIS > NBS > NCS, governed by the decreasing polarizability and increasing strength of the N-X bond from iodine to chlorine.[12]
BCDMH possesses a unique reactivity profile. It hydrolyzes slowly in water to release both hypobromous acid (HOBr) and hypochlorous acid (HOCl).[5][6] This dual-halogen system creates a synergistic effect. The more potent halogenating agent, HOBr, performs the initial reaction. The resulting bromide ion (Br⁻) is then re-oxidized back to HOBr by the HOCl generated from the BCDMH, regenerating the active brominating species.[5][7] This mechanism makes BCDMH a highly efficient source of electrophilic bromine.
Caption: Reaction pathway of BCDMH highlighting the regeneration of HOBr.
Performance in Key Synthetic Transformations
A reagent's true value is demonstrated in its application. Here, we compare the performance of BCDMH and its analogues in transformations crucial to pharmaceutical development.
The selective bromination of benzylic positions is a key step in functionalizing aromatic precursors. While NBS is the traditional reagent for free-radical benzylic bromination (Wohl-Ziegler reaction), DBDMH has emerged as a superior alternative, particularly under Lewis acid-catalyzed conditions.[13] Due to its similar structure, BCDMH is expected to show comparable efficacy. The key advantage of DBDMH/BCDMH is that only half a molar equivalent is needed to provide the same amount of active bromine as one equivalent of NBS.
Table 2: Comparison of DBDMH and NBS in the Benzylic Bromination of Toluene [13]
| Entry | Brominating Agent | Catalyst (mol%) | Yield of Benzyl Bromide (%) | Yield of Ring Bromination Products (%) |
|---|---|---|---|---|
| 1 | DBDMH (0.5 equiv) | ZrCl₄ (10) | 86 | 0 |
| 2 | NBS (1.0 equiv) | ZrCl₄ (10) | 39 | 0 |
Causality: The higher efficiency of DBDMH can be attributed to its greater atom economy (two bromine atoms per molecule) and potentially different reaction kinetics under catalytic conditions. The reduced formation of byproducts simplifies purification and improves overall process yield.[13][14]
The introduction of a halogen at the α-position to a carbonyl group provides a versatile synthetic handle for further transformations. N-halosuccinimides are highly effective for this purpose.[12]
Table 3: Comparison of N-halosuccinimide performance in the α-halogenation of an α-acylcyclohexanone [12]
| Reagent | Product Yield (%) |
|---|---|
| N-Chlorosuccinimide (NCS) | 95% |
| N-Bromosuccinimide (NBS) | 92% |
| N-Iodosuccinimide (NIS) | 85% |
Experimental Insight: While specific comparative data for BCDMH in this reaction is less common in literature, its potent electrophilic bromine character suggests it would be highly effective, likely mirroring the performance of DBDMH and NBS. The choice between NCS and NBS/BCDMH would be dictated by the desired halogen (Cl vs. Br) for the subsequent synthetic steps.
Beyond halogenation, N-halo compounds are mild and selective oxidizing agents. DBDMH, and by extension BCDMH, can efficiently oxidize secondary alcohols to ketones, often under solvent-free conditions, presenting an environmentally benign alternative to many traditional methods.[15]
Table 4: Oxidation of a Secondary Alcohol using DBDMH [15]
| Substrate | Reagent | Conditions | Time (min) | Yield (%) |
|---|
| 1-Phenylethanol | DBDMH (1.5 equiv) | 70-80°C, neat | 15 | 95 |
Standard Experimental Protocol: General Halogenation
Trustworthy protocols are self-validating. The following general procedure for an electrophilic bromination can be adapted for most of the reagents discussed, with adjustments to stoichiometry as the primary variable.
Caption: A generalized experimental workflow for halogenation reactions.
Step-by-Step Methodology (Oxidation of 1-Phenylethanol): [15]
-
Reaction Setup: In a 10 mL round-bottomed flask equipped with a magnetic stirrer, add 1-phenylethanol (1 mmol, 122 mg).
-
Reagent Addition: Add DBDMH (1.5 mmol, 429 mg) to the flask.
-
Reaction Conditions: Seal the flask and place it in a pre-heated oil bath at 70-80°C. Stir the mixture.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., n-hexane/acetone 10:2). The reaction is typically complete within 15-20 minutes.
-
Work-up: Upon completion, cool the flask and add hot water (10 mL). Stir for 10 minutes to dissolve the 5,5-dimethylhydantoin byproduct.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 10 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, acetophenone.
-
Purification: If necessary, purify the product via flash column chromatography.
The Decisive Factor: A Holistic Cost-Benefit Analysis
While performance is paramount, cost-effectiveness is often the deciding factor in a professional drug development setting. This analysis must extend beyond the price per kilogram of the reagent to include process costs, waste management, and safety overhead.
| Factor | BCDMH / DBDMH | NBS / NCS | Elemental Halogens (Br₂, Cl₂) |
| Reagent Cost | Moderate to Low | Moderate | Low |
| Cost per Mole of Active Halogen | Excellent. Two halogen atoms per molecule improve atom economy and reduce cost per reaction.[14] | Good. | Excellent. |
| Handling & Storage | Excellent. Stable solids requiring standard PPE.[7] | Excellent. Stable solids requiring standard PPE. | Poor. Highly corrosive and toxic; requires specialized equipment and ventilation.[3] |
| Byproduct Removal | Excellent. Water-soluble byproduct allows for simple aqueous workup.[9] | Fair. Succinimide is less soluble, often requiring filtration. | Good. No organic byproduct, but acidic waste (HBr/HCl) requires neutralization. |
| Reaction Selectivity | Good to Excellent | Good to Excellent | Fair to Good. Often less selective, leading to over-halogenation. |
| Process Safety | High. Reduced risk of exposure and runaway reactions. | High. | Low. Significant inhalation and contact hazards; high reactivity poses process control challenges. |
| Environmental Impact | Moderate. Halogenated organics require careful disposal.[16] | Moderate. | High. Significant environmental and health risks from potential release.[17] |
| Overall Cost-in-Use | Very Favorable | Favorable | Deceptively High (due to engineering and safety costs) |
Conclusion on Cost: BCDMH and DBDMH present a compelling economic case. While their upfront cost per kilogram may be higher than elemental bromine, their superior "cost-in-use" is evident. The combination of high active halogen content, enhanced safety, and simplified workup procedures translates to lower overall process costs, reduced waste streams, and faster cycle times.[14]
Decision-Making Framework
Choosing the optimal halogenating agent is a multi-faceted decision. This logical flow can guide your selection process.
Caption: Decision logic for selecting a suitable halogenating agent.
Final Recommendation: For general-purpose electrophilic bromination of activated substrates (aromatics, heterocycles, carbonyls) and mild oxidations, BCDMH and DBDMH are often the superior choice. Their excellent atom economy, enhanced safety profile, and the water-solubility of their byproduct provide a clear cost and efficiency advantage in a development or production setting.
NBS remains the go-to reagent for classic, well-established free-radical allylic and benzylic brominations, especially when cost-per-mole is less critical than leveraging a vast body of existing literature and protocols.
NCS is the preferred reagent for straightforward electrophilic chlorination reactions.
By understanding the interplay between chemical reactivity, process parameters, and economic factors, the modern scientist can select the most effective and responsible tool for the task, accelerating the path of drug discovery and development.
References
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- 1-Bromo-3-chloro-5,5-dimethylhydantoin. (n.d.). In Wikipedia.
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- A fascinating brominating agent capable of minimizing costs and byproducts, describing 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). (n.d.). Chemia.
- DBDMH / 1,3-Dibromo-5,5-dimethylhydantoin - OTC USA? (2014, July 20). ScienceMadness Discussion Board.
- TCCA, Na-DCCA and BCDMH, nice experiments. (n.d.). Science made alive.
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A Comparative Electrochemical Guide to 1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione (BCDMID) for Water Disinfection
This guide provides an in-depth electrochemical analysis of 1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione (BCDMID), a prominent biocide in water treatment. It is intended for researchers, scientists, and drug development professionals seeking to understand its electrochemical properties and compare its performance against other common disinfectants. While direct electrochemical studies on BCDMID are not extensively available in public literature, this guide synthesizes information on its active components and related N-halogenated compounds to provide a robust analytical framework.
Introduction to BCDMID: A Dual-Halogen Disinfectant
This compound, also known as BCDMH, is a heterocyclic organic compound widely used as a disinfectant for water purification.[1] Its primary mechanism of action involves the slow release of hypobromous acid (HOBr) and hypochlorous acid (HOCl) upon dissolution in water.[1] This dual-halogen activity provides a broader and more effective biocidal spectrum compared to single-halogen disinfectants.
The hydrolysis of BCDMID proceeds as follows:
C₅H₆BrClN₂O₂ + 2H₂O → C₅H₈N₂O₂ (5,5-dimethylhydantoin) + HOBr + HOCl
This controlled release of two potent oxidizing agents makes BCDMID a subject of interest for electrochemical monitoring and comparison.
Electrochemical Behavior: An Indirect Analytical Approach
Direct electrochemical analysis of the intact BCDMID molecule is not well-documented. However, its efficacy is directly related to the concentration of the released active halogens, HOBr and HOCl. Therefore, electrochemical methods can be effectively employed to quantify these species, providing an indirect measure of BCDMID's disinfectant potential.
The electrochemical detection of hypochlorous and hypobromous acid typically involves their reduction at an electrode surface. The standard reduction potentials for these species are:
-
HOCl + H⁺ + 2e⁻ → Cl⁻ + H₂O (E⁰ = +1.49 V vs. SHE)
-
HOBr + H⁺ + 2e⁻ → Br⁻ + H₂O (E⁰ = +1.33 V vs. SHE)
These high positive potentials indicate that both species are strong oxidizing agents and can be readily detected by voltammetric techniques.
Comparative Performance Analysis
The performance of BCDMID can be compared to other common disinfectants based on several key parameters.
| Disinfectant | Active Species | Oxidizing Potential (V vs. SHE) | Advantages | Disadvantages |
| BCDMID | HOBr, HOCl | +1.33, +1.49 | Dual-action, effective over a wide pH range, stable solid form | More complex chemistry, potential for brominated disinfection byproducts |
| Sodium Hypochlorite (Bleach) | HOCl/OCl⁻ | +1.49 | Inexpensive, widely available | Less effective at high pH, unstable liquid form, can form chlorinated byproducts |
| Calcium Hypochlorite | HOCl/OCl⁻ | +1.49 | Stable solid form, high available chlorine | Can increase water hardness and pH, potential for insoluble precipitates |
| Trichloroisocyanuric Acid (TCCA) | HOCl | +1.49 | High available chlorine, stable solid form | Can lower pH, potential for cyanuric acid buildup which reduces efficacy |
| Chloramine-T | Monochloramine (NH₂Cl) | +1.15 | More stable residual, less formation of trihalomethanes | Weaker disinfectant than free chlorine, slower acting |
Experimental Protocols for Electrochemical Analysis
The following protocols describe the application of cyclic voltammetry and differential pulse voltammetry for the indirect analysis of BCDMID through the quantification of its active halogen species.
Preparation of BCDMID Solution
-
Accurately weigh 100 mg of BCDMID powder.
-
Dissolve in 100 mL of a suitable organic solvent (e.g., acetone) in a volumetric flask. This will serve as the stock solution.
-
Prepare working solutions by diluting the stock solution in a supporting electrolyte (e.g., 0.1 M phosphate buffer, pH 7) to the desired concentration. Allow sufficient time for hydrolysis to occur and release the active halogens.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique for studying the redox behavior of electroactive species.[2]
Objective: To identify the reduction peaks of HOBr and HOCl released from BCDMID and to assess the reversibility of the electrochemical process.
Instrumentation:
-
Potentiostat/Galvanostat
-
Three-electrode cell:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl (3 M KCl)
-
Counter Electrode: Platinum wire
-
Procedure:
-
Polish the GCE with alumina slurry, rinse with deionized water, and sonicate.
-
Place 10 mL of the BCDMID working solution into the electrochemical cell.
-
Deoxygenate the solution by purging with nitrogen gas for 10 minutes.
-
Perform a cyclic voltammogram by scanning the potential from an initial potential of +1.2 V to a switching potential of -0.2 V and back to +1.2 V at a scan rate of 100 mV/s.
-
Record the resulting voltammogram.
Expected Results: The voltammogram should exhibit two distinct reduction peaks corresponding to the reduction of HOBr and HOCl. The peak potentials will be characteristic of the species, and the peak currents will be proportional to their concentrations.
Differential Pulse Voltammetry (DPV)
Differential pulse voltammetry offers higher sensitivity and better resolution than cyclic voltammetry, making it suitable for quantitative analysis.
Objective: To develop a calibration curve for the quantitative determination of the active halogen concentration from BCDMID.
Instrumentation: Same as for Cyclic Voltammetry.
Procedure:
-
Prepare a series of BCDMID working solutions of known concentrations.
-
For each solution, record a differential pulse voltammogram in the potential range where the reduction peaks were observed in the CV experiment.
-
Measure the peak current for each concentration.
-
Plot the peak current versus the concentration to construct a calibration curve.
Expected Results: A linear relationship between the peak current and the concentration of the active halogens should be observed, allowing for the quantification of the disinfectant power of the BCDMID solution.
Visualizing the Electrochemical Process
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Hydrolysis of BCDMID in water.
Caption: Workflow for electrochemical analysis of BCDMID.
Conclusion
The electrochemical analysis of this compound, through the detection of its active hydrolysis products, offers a robust method for evaluating its performance as a disinfectant. While direct electrochemical data on the parent molecule is scarce, the well-established voltammetric behavior of hypobromous and hypochlorous acids provides a solid foundation for its indirect quantification. This guide has outlined the theoretical basis, comparative advantages, and practical experimental protocols for researchers to assess the efficacy of BCDMID and compare it to other disinfecting agents. The provided workflows and diagrams serve as a visual aid to understanding the principles and procedures involved in this analysis.
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A Senior Application Scientist's Guide to Titration Methods for Determining Active Halogen Content in BCDMH
Introduction
1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) is a widely utilized biocide, valued for its efficacy in disinfecting recreational and industrial water systems.[1] Its mechanism relies on the slow, sustained release of active halogens—hypobromous acid (HOBr) and hypochlorous acid (HOCl)—upon hydrolysis.[2][3] The precise quantification of this "active" or "available" halogen content is critical for ensuring microbiological control, optimizing dosage, and maintaining safety standards. A surplus of halogen can lead to corrosive conditions and the formation of undesirable disinfection byproducts, while a deficit compromises antimicrobial efficacy.
This guide provides an in-depth comparison of the two primary titrimetric methods for determining the active halogen content of BCDMH: Iodometric Titration and Direct Titration with Sodium Arsenite . As a senior application scientist, my objective is not merely to present protocols but to elucidate the underlying chemical principles, explore the operational nuances, and provide the data-driven insights necessary for researchers and quality control professionals to select the most suitable method for their analytical needs.
The Chemistry of BCDMH Hydrolysis: The Source of Active Halogens
Understanding the titration methods begins with the source of the analyte. When BCDMH is introduced to water, it undergoes hydrolysis to release its oxidizing agents. This is not a simple, one-step process. Initially, BCDMH reacts with water to form both hypobromous acid and hypochlorous acid.[3]
BrClR + 2 H₂O → HOBr + HOCl + RH₂ (where R = 5,5-dimethylhydantoin)
Crucially, the hypochlorous acid can then oxidize bromide ions that are formed as a byproduct of HOBr's disinfecting action, thereby regenerating more hypobromous acid.[3]
Br⁻ + HOCl → HOBr + Cl⁻
This regeneration cycle makes BCDMH a predominantly bromine-based disinfectant in practice, even with the presence of chlorine in its structure.[2][4] Both HOBr and HOCl are potent oxidizing agents and will react with the reagents used in the following titration methods. Therefore, these titrations measure the total active halogen content , which is typically expressed as equivalent chlorine (as Cl₂).
Method 1: Iodometric Titration
Iodometric titration is the most common and classic method for quantifying oxidizing agents.[5] It is an indirect, or back-titration, method. The principle hinges on the oxidation of an excess of iodide ions (I⁻) by the active halogens from BCDMH to form elemental iodine (I₂). This liberated iodine is then titrated with a standardized solution of a reducing agent, sodium thiosulfate (Na₂S₂O₃).[6][7]
Causality Behind the Method: A Two-Step Redox Process
-
Liberation of Iodine: The sample containing BCDMH is treated with an excess of potassium iodide (KI) in an acidic solution. The acid (typically acetic or sulfuric acid) prevents the conversion of iodine to hypoiodite or iodate in any potentially alkaline conditions. The active bromine and chlorine readily oxidize the iodide ions to iodine.
-
HOBr + 2I⁻ + H⁺ → I₂ + Br⁻ + H₂O
-
HOCl + 2I⁻ + H⁺ → I₂ + Cl⁻ + H₂O The solution turns a distinct yellow-brown color due to the formation of the triiodide ion (I₃⁻) as the iodine complexes with the excess iodide: I₂ + I⁻ ⇌ I₃⁻.[5]
-
-
Titration of Iodine: The liberated iodine is then immediately titrated with a standard solution of sodium thiosulfate. The thiosulfate ion reduces the iodine back to colorless iodide ions.[7]
-
I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻ (tetrathionate ion)
-
The endpoint is detected using a starch indicator. Starch forms an intense blue-black complex with iodine. It is added near the endpoint when the solution color fades to a pale yellow. The final endpoint is marked by the sharp disappearance of the blue-black color, indicating all the iodine has been consumed.[5]
Experimental Workflow: Iodometric Titration
Caption: Workflow for Iodometric Titration of BCDMH.
Detailed Experimental Protocol
-
Preparation of Reagents:
-
0.1 N Sodium Thiosulfate (Na₂S₂O₃) Solution (Standardized): Dissolve ~25 g of Na₂S₂O₃·5H₂O in 1 L of freshly boiled, cooled deionized water. Add 0.1 g of sodium carbonate as a stabilizer. Standardize against a primary standard like potassium iodate (KIO₃).
-
10% (w/v) Potassium Iodide (KI) Solution: Dissolve 10 g of KI in 100 mL of deionized water. Store in a dark, amber bottle to prevent oxidation.
-
1% Starch Indicator Solution: Make a paste of 1 g of soluble starch in a small amount of cold water. Add it, with stirring, to 100 mL of boiling water. Cool before use.
-
2 N Sulfuric Acid (H₂SO₄): Slowly add 56 mL of concentrated H₂SO₄ to ~900 mL of deionized water in an ice bath. Cool and dilute to 1 L.
-
-
Titration Procedure:
-
Accurately weigh approximately 0.1 g of the BCDMH sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of deionized water and swirl to dissolve the sample.
-
Carefully add 10 mL of the 10% KI solution. The solution will immediately turn yellow or brown.
-
Add 5 mL of 2 N H₂SO₄ and mix.
-
Immediately begin titrating with the standardized 0.1 N sodium thiosulfate solution.
-
Continue titrating until the yellow-brown color of the iodine fades to a pale straw color.
-
Add 1 mL of the starch indicator solution. The solution will turn a deep blue-black.
-
Continue the titration drop-by-drop, with constant swirling, until the blue color completely disappears, leaving a colorless solution. This is the endpoint.
-
Record the volume (V) of sodium thiosulfate solution used, in liters.
-
Perform a blank titration using all reagents except the BCDMH sample and subtract this volume from your sample titration volume.
-
Calculation of Active Halogen Content
The total active halogen content is typically calculated as percent available chlorine (% as Cl₂).
% Active Halogen (as Cl₂) = (V × N × 35.45 × 100) / (W)
Where:
-
V = Volume of Na₂S₂O₃ titrant used (in Liters)
-
N = Normality of the Na₂S₂O₃ solution (in eq/L)
-
35.45 = Equivalent weight of chlorine (g/eq)
-
W = Weight of the BCDMH sample (in grams)
Method 2: Direct Titration with Sodium Arsenite
An alternative to the indirect iodometric method is the direct titration with a standard solution of sodium arsenite (NaAsO₂). This method is often favored in some industrial settings for its directness but requires significant safety precautions due to the high toxicity of arsenic compounds.[8]
Causality Behind the Method: A Direct Redox Reaction
In this method, the active halogens from BCDMH directly oxidize the arsenite ion (AsO₃³⁻) to the arsenate ion (AsO₄³⁻) in a buffered, neutral to slightly alkaline solution.
-
HOBr + AsO₃³⁻ → Br⁻ + AsO₄³⁻ + H⁺
-
HOCl + AsO₃³⁻ → Cl⁻ + AsO₄³⁻ + H⁺
Unlike the iodometric method, this is a direct titration where the titrant (sodium arsenite) is added until all the analyte (active halogens) is consumed. The endpoint is determined potentiometrically or with an external indicator like Amaranth, which is destroyed by the first slight excess of the active halogen. However, for assaying the raw material, a direct titration where the arsenite consumes all the halogen is more common.
Experimental Workflow: Arsenite Titration
Caption: Workflow for Direct Arsenite Titration of BCDMH.
Detailed Experimental Protocol
WARNING: Sodium arsenite is highly toxic and a known carcinogen. Handle with extreme caution using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, and work within a fume hood. All waste must be disposed of as hazardous material.
-
Preparation of Reagents:
-
0.1 N Sodium Arsenite (NaAsO₂) Solution (Standardized): Accurately weigh ~4.95 g of primary standard arsenic trioxide (As₂O₃), which has been dried at 110°C. Dissolve it in 20 mL of 1 N NaOH. Once dissolved, dilute with ~400 mL of water, add 2 drops of phenolphthalein, and neutralize with 1 N H₂SO₄ until the pink color disappears. Add 15 g of sodium bicarbonate (NaHCO₃), dilute to exactly 1 L with deionized water, and mix thoroughly.
-
Sodium Bicarbonate (NaHCO₃): Reagent grade solid.
-
KI-Starch Indicator Paper: Commercially available.
-
-
Titration Procedure:
-
Accurately weigh approximately 0.2 g of the BCDMH sample into a 250 mL Erlenmeyer flask.
-
Add 100 mL of deionized water and swirl to dissolve.
-
Add approximately 2 g of solid sodium bicarbonate and swirl until it dissolves. This buffers the solution to maintain a pH between 7 and 8.
-
Begin titrating with the standardized 0.1 N sodium arsenite solution, swirling the flask continuously.
-
Periodically check for the endpoint by touching the tip of a stirring rod, wetted with the solution, to a piece of KI-starch indicator paper. The presence of active halogen will produce a blue spot.
-
The endpoint is reached when a drop of the solution no longer produces a color on the indicator paper.
-
Record the volume (V) of sodium arsenite solution used, in liters.
-
Calculation of Active Halogen Content
The calculation is analogous to the iodometric method.
% Active Halogen (as Cl₂) = (V × N × 35.45 × 100) / (W)
Where:
-
V = Volume of NaAsO₂ titrant used (in Liters)
-
N = Normality of the NaAsO₂ solution (in eq/L)
-
35.45 = Equivalent weight of chlorine (g/eq)
-
W = Weight of the BCDMH sample (in grams)
Comparative Analysis: Iodometric vs. Arsenite Titration
The choice between these two methods is not arbitrary and depends on factors including required accuracy, laboratory safety protocols, potential interferences, and available equipment.
| Feature | Iodometric Titration | Arsenite Titration |
| Principle | Indirect Redox Titration | Direct Redox Titration |
| Endpoint Detection | Sharp, visual color change (colorless).[5] | Less distinct; requires external indicator paper or potentiometer. |
| Speed | Slower due to two-step reaction and indicator addition near the end. | Generally faster as it is a direct titration. |
| Accuracy & Precision | High accuracy and precision due to the sharp, unambiguous endpoint. Widely accepted as a reference method. | Can be accurate, but endpoint determination can be subjective, potentially reducing precision. |
| Reagent Safety | Reagents are relatively safe. Sodium thiosulfate and potassium iodide have low toxicity. | Extremely Hazardous. Sodium arsenite is a highly toxic carcinogen requiring stringent handling and disposal protocols.[8] |
| Reagent Stability | Sodium thiosulfate solutions are susceptible to bacterial degradation and require stabilization and frequent restandardization. | Arsenic trioxide is an excellent primary standard, and the resulting sodium arsenite solution is very stable. |
| Interferences | Other oxidizing and reducing agents present in the matrix can interfere. The acidic conditions can be a limitation for some samples. | Less susceptible to interferences from other reducing agents. Titration is performed at neutral pH. |
| Cost | Generally lower cost for reagents and setup. | Higher cost associated with the primary standard (As₂O₃) and hazardous waste disposal. |
Conclusion and Recommendations
For most research, development, and quality control applications, Iodometric Titration is the superior and recommended method for determining the active halogen content of BCDMH. Its primary advantages are the high degree of accuracy afforded by the sharp visual endpoint and the significantly better safety profile of its reagents. While the sodium thiosulfate titrant requires more diligent standardization, this is a standard practice in any analytical laboratory and is a small price to pay for the safety and reliability of the method.
The Direct Arsenite Titration should only be considered in specific circumstances where its speed is a critical factor and the laboratory is fully equipped and certified to handle highly toxic and carcinogenic materials. The stability of the arsenite standard is an advantage, but it does not outweigh the profound safety risks and the less precise endpoint detection compared to the iodometric method.
Ultimately, the choice of method must be a deliberate one, balancing the need for analytical performance with the paramount importance of laboratory safety. For the vast majority of users, the iodometric method provides the best combination of reliability, safety, and accuracy.
References
- Enviro Tech Chemical Services. BCDMH Tabs. [URL: https://www.envirotech.com/wp-content/uploads/2020/12/BCDMH-Tabs-PDS.pdf]
- Lau, S. S., Dias, R. P., Martin-Culet, K. R., et al. (2019). 1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts and for quantifying free chlorine and free bromine. Environmental Science & Technology. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ew/c9ew00589a]
- Enviro Tech Chemical Services. BCDMH TABS - Water treatment Biocide. [URL: https://www.envirotech.com/wp-content/uploads/BCDMH-Tabs-PDS.pdf]
- South Carolina Department of Environmental Services. (2019). Fact Sheet on Bromochlorodimethylhydantoin (BCDMH) Products. [URL: https://www.scdhec.gov/sites/default/files/media/document/BCDMH-Fact-Sheet-2019.pdf]
- NASA. (2021). Identification of the Chlorine- and Bromine-Based Biocides. [URL: https://ntrs.nasa.gov/api/citations/20210017579/downloads/NESC-RP-19-01512-Task-1-Final-Report-Public.pdf]
- Wikipedia. 1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH). [URL: https://en.wikipedia.org/wiki/BCDMH]
- PubChem. 1-Bromo-3-chloro-5,5-dimethylhydantoin. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/61828]
- University of North Carolina Wilmington. The quality of drinking water has been an ever-present concern. [URL: https://libres.uncg.edu/ir/uncw/f/simpsone2005-1.pdf]
- Gopalan, R., et al. (1978). Titrimetric Determination of Arsenic(V) with Iron(II). Indian Journal of Chemistry. [URL: https://nopr.niscpr.res.in/bitstream/123456789/26190/1/IJCA%2016A%2811%29%20979-981.pdf]
- Saller, H. (2005). Determination of iodide with 1,3-dibromo-5,5-dimethylhydantoin (DBH) in comparison with the ICl-method. Pharmazie. [URL: https://www.researchgate.net/publication/7802821_Determination_of_iodide_with_13-dibromo-55-dimethylhydantoin_DBH_in_comparison_with_the_ICl-method]
- University of California, Davis. Iodometric Titration. [URL: https://chem.libretexts.
- Wikipedia. Iodometry. [URL: https://en.wikipedia.org/wiki/Iodometry]
- PubMed. (2019). Sodium arsenite exposure impairs B cell proliferation and enhances vascular inflammation in Plasmodium berghei mouse model. Environmental Toxicology and Pharmacology. [URL: https://pubmed.ncbi.nlm.nih.gov/30562699/]
- Doc Brown's Chemistry. Volumetric titration analysis questions involving halogens or halide ions. [URL: https://www.docbrown.info/page07/ASA2inorganic/G7halogens09.htm]
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A Senior Application Scientist's Guide to the Performance of BCDMH in Diverse Solvent Systems
Introduction: Understanding BCDMH as a Halogenating Reagent
1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) is a versatile and stable N-halamine reagent widely utilized as a source of electrophilic bromine and chlorine.[1][2] Primarily known for its application as a disinfectant in recreational and industrial water treatment, its utility extends significantly into the realm of organic synthesis.[3][4][5] BCDMH offers a safer, solid alternative to handling gaseous or liquid halogens, providing a high content of active halogen in a stable, crystalline form.[1][2]
When introduced into a reaction system, BCDMH acts as a halogen reservoir. Its reaction mechanism, particularly in aqueous or protic media, involves a slow hydrolysis to release hypobromous acid (HOBr) and hypochlorous acid (HOCl), the active halogenating species.[6][7][8] The release of bromine is typically much faster than that of chlorine, making BCDMH a primary brominating agent in many contexts.[6] This guide provides an in-depth comparison of BCDMH's performance across various solvent systems, offering experimental insights and protocols for researchers in drug development and organic synthesis.
The Critical Role of the Solvent System
The choice of solvent is paramount as it dictates the solubility, stability, and reactivity of BCDMH, thereby influencing reaction kinetics, product distribution, and overall efficiency. Solvents can be broadly categorized into polar protic, polar aprotic, and nonpolar systems, each interacting differently with the BCDMH molecule and the reaction intermediates.
-
Polar Protic Solvents: These solvents, such as water and alcohols, possess O-H or N-H bonds and can engage in hydrogen bonding.[9][10] They can solvate both the BCDMH reagent and ionic intermediates, but their nucleophilicity can also lead to solvolysis and reagent decomposition.
-
Polar Aprotic Solvents: Solvents like acetone, DMSO, and DMF lack O-H or N-H bonds and cannot act as hydrogen bond donors.[9][11] They are effective at dissolving polar reagents like BCDMH without participating directly in the halogenation reaction, often leading to cleaner reaction profiles.
-
Nonpolar Solvents: Hydrocarbons and chlorinated solvents like chloroform and benzene have low dielectric constants. BCDMH exhibits some solubility in these solvents, which are often chosen for reactions involving nonpolar substrates to ensure a homogenous reaction mixture.[3]
The following diagram illustrates the fundamental hydrolysis mechanism of BCDMH, which is most prominent in protic solvents like water.
Caption: Hydrolysis of BCDMH in water to generate active halogen species.
Comparative Performance Analysis
Solubility Profile
The solubility of BCDMH is a critical starting point for its application. While only slightly soluble in water, it dissolves in many common organic solvents, facilitating its use in a wide range of synthetic transformations.[2][6]
| Solvent | Type | Solubility Data | Reference |
| Water | Polar Protic | ~0.2 g / 100 g at 25°C | [3][6] |
| Acetone | Polar Aprotic | Soluble | [3][7][8] |
| Benzene | Nonpolar | Soluble | [3] |
| Chloroform | Nonpolar | Soluble | [3] |
| Methylene Dichloride | Nonpolar | Soluble | [3] |
Expert Insight: The moderate solubility in nonpolar solvents like chloroform is particularly advantageous for the halogenation of nonpolar substrates, such as alkenes and aromatic compounds, allowing for homogenous reaction conditions. For more polar substrates, acetone provides an excellent balance of solubility and inertness.
Stability and Reactivity
The stability of BCDMH is inversely related to its reactivity and is heavily influenced by the solvent.
-
In Protic Solvents (e.g., Water, Methanol): BCDMH is least stable in protic solvents due to hydrolysis, which releases the active halogenating agents.[2][4] This is desirable for disinfection applications but can lead to uncontrolled reactions and side products in organic synthesis if not properly managed. The rate of hydrolysis is dependent on pH and temperature.[12]
-
In Aprotic Solvents (e.g., Acetone, Chloroform): BCDMH exhibits greater stability in aprotic solvents.[2] The halogenating species are generated in situ upon reaction with the substrate, often initiated by a catalyst or radical initiator. This allows for more controlled and selective transformations. The choice between a polar aprotic and a nonpolar solvent can affect reaction kinetics; polar solvents may stabilize charged intermediates, potentially accelerating certain reaction pathways.[13][14]
BCDMH vs. Alternatives: A Comparative Overview
BCDMH is often compared to other N-halo compounds like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and N-bromosuccinimide (NBS).
| Reagent | Formula | % Active Br (w/w) | Byproduct | Key Characteristics |
| BCDMH | C₅H₆BrClN₂O₂ | ~32.4% | 5,5-Dimethylhydantoin | Solid, stable, provides both Br and Cl, cost-effective.[6] |
| DBDMH | C₅H₇BrN₂O₂ | ~55.6% | 5,5-Dimethylhydantoin | Higher bromine content, less nucleophilic byproduct than NBS.[1] |
| NBS | C₄H₄BrNO₂ | ~44.8% | Succinimide | Widely used, but byproduct can be nucleophilic, potentially leading to side reactions. |
| DCDMH | C₅H₆Cl₂N₂O₂ | 0% | 5,5-Dimethylhydantoin | A related N-halamine used for chlorination.[2] |
Expert Insight: While DBDMH offers a higher bromine content, BCDMH's dual-halogen nature can be advantageous. The in situ generated hypochlorous acid can regenerate hypobromous acid from bromide ions formed during the reaction, creating a catalytic cycle that improves bromine utilization.[7][8] This makes BCDMH a highly efficient reagent, particularly in aqueous or semi-aqueous systems.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed to be self-validating, with clear steps for monitoring and analysis.
Protocol 1: Iodometric Titration for Active Halogen Content
This protocol determines the total oxidizing capacity (active halogen content) of a BCDMH sample.
Principle: BCDMH oxidizes iodide (I⁻) to iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator.
Materials:
-
BCDMH sample
-
Potassium iodide (KI)
-
Glacial acetic acid
-
Standardized 0.1 N Sodium Thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution (1%)
-
Deionized water
-
Erlenmeyer flask, burette, analytical balance
Procedure:
-
Accurately weigh approximately 0.1 g of the BCDMH sample and record the mass.
-
Transfer the sample to a 250 mL Erlenmeyer flask.
-
Add 50 mL of deionized water and 10 mL of glacial acetic acid to the flask. Swirl to dissolve.
-
Add approximately 2 g of potassium iodide (KI) to the solution. The solution will turn a dark brown/yellow due to the formation of iodine.
-
Allow the reaction to proceed for 5-10 minutes in a dark place to ensure complete oxidation.[15]
-
Titrate the liberated iodine with the standardized 0.1 N Na₂S₂O₃ solution until the solution becomes a pale straw color.[15]
-
Add 1-2 mL of the starch indicator solution. The solution will turn a deep blue/black color.[15]
-
Continue the titration dropwise with Na₂S₂O₃ until the blue color completely disappears. This is the endpoint.[15]
-
Record the volume of Na₂S₂O₃ used.
-
Calculate the active halogen content (expressed as % available chlorine or bromine).
Protocol 2: Model Reaction - Bromination of an Alkene in an Aprotic Solvent
This protocol demonstrates a typical application of BCDMH in organic synthesis.
Reaction: Cyclohexene to trans-1,2-dibromocyclohexane.
Materials:
-
BCDMH
-
Cyclohexene
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Round-bottom flask with magnetic stirrer
-
TLC plates (silica gel)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve cyclohexene (1.0 equiv.) in chloroform.
-
Reagent Addition: Add BCDMH (0.55 equiv., as it provides two halogenating atoms) to the solution in portions while stirring at room temperature. Causality: Portion-wise addition helps control the reaction temperature as halogenations can be exothermic.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting material (cyclohexene). The reaction is complete when the cyclohexene spot is no longer visible.[15]
-
Quenching: Once complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any unreacted BCDMH.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
The following workflow diagram visualizes the key stages of a typical synthetic protocol using BCDMH.
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A Comparative Guide to the Antimicrobial Spectrum of BCDMH and Other Leading Biocides
This guide provides an in-depth, objective comparison of the antimicrobial performance of 1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) against other widely used biocides. The analysis is grounded in experimental data and standardized methodologies to provide researchers, scientists, and drug development professionals with a robust resource for evaluating and selecting the appropriate disinfectant for their specific applications.
Introduction: The Need for Broad-Spectrum Efficacy
In the field of microbial control, the selection of a biocide is a critical decision dictated by the target microorganisms, the application environment, and the required level of disinfection. An ideal biocide offers a broad spectrum of activity, stability under various conditions, and a favorable safety profile. BCDMH is a halogenated hydantoin derivative that has gained prominence as a versatile disinfectant for applications ranging from recreational and drinking water purification to industrial water treatment.[1][2][3][4][5]
The Unique Mechanism of BCDMH
BCDMH's efficacy stems from its ability to act as a stable, solid source of both chlorine and bromine.[2] Upon contact with water, it undergoes slow hydrolysis to release hypochlorous acid (HOCl) and hypobromous acid (HOBr), the primary biocidal agents.[1][3][4][5][6]
The key reactions are:
-
Hydrolysis: BCDMH + 2H₂O → HOBr + HOCl + 5,5-dimethylhydantoin[5][6]
-
Pathogen Inactivation: Both HOBr and HOCl are powerful oxidizing agents that destroy microbial cells by breaking down cell walls and disrupting essential metabolic processes.[1]
-
Regenerative Bromine Cycle: A significant advantage of BCDMH is the subsequent reaction where the more stable hypochlorous acid oxidizes bromide ions (Br⁻), a byproduct of disinfection, back into hypobromous acid. This regenerative loop extends the biocidal activity, making BCDMH particularly effective in systems with high halogen demand.[2][5]
This guide will compare the antimicrobial spectrum of BCDMH with four other industry-standard biocides: Chlorine (Sodium Hypochlorite), Glutaraldehyde, Quaternary Ammonium Compounds (QACs), and Peracetic Acid (PAA).
Comparative Analysis of Biocidal Spectrums
The choice of a biocide hinges on its mechanism of action and its proven efficacy against a range of microorganisms. The following sections detail the properties of each biocide, culminating in a comparative data summary.
BCDMH (1-Bromo-3-chloro-5,5-dimethylhydantoin)
-
Mechanism of Action: As described, BCDMH releases HOBr and HOCl, which are strong oxidizing agents that disrupt microbial cell structures and metabolic functions.[1][6] The dual-halogen action provides a comprehensive attack, while the regenerative bromine cycle ensures sustained disinfection.
-
Key Performance Factors: BCDMH is noted for being significantly more effective than chlorine at higher pH levels (pH > 7.0) and in water contaminated with ammonia.[7][8] Its slow-release solid tablet or granule form allows for consistent and prolonged dosing, providing long-lasting protection.[1][9]
Chlorine (Sodium Hypochlorite)
-
Mechanism of Action: Chlorine-based disinfectants work by releasing hypochlorous acid (HOCl), a potent oxidizing agent that inactivates pathogens.[9]
-
Key Performance Factors: The efficacy of chlorine is highly dependent on pH; it becomes less effective as the pH rises above 7.5.[9] In the presence of ammonia and other organic contaminants, it can form less effective and often irritating chloramines.[9]
Glutaraldehyde
-
Mechanism of Action: Glutaraldehyde is a dialdehyde that exerts its biocidal effect through the alkylation of sulfhydryl, hydroxyl, carboxyl, and amino groups on microbial cells. This action disrupts DNA, RNA, and protein synthesis.[10][11]
-
Key Performance Factors: It boasts a very broad spectrum of activity, including efficacy against spores, making it suitable for high-level disinfection and chemical sterilization.[10] However, its activity is pH-dependent and requires activation in an alkaline solution (pH 7.5-8.5).[11] A significant operational consideration is that glutaraldehyde can fixate proteins, meaning surfaces must be thoroughly pre-cleaned to prevent soils from being irreversibly bound.[10]
Quaternary Ammonium Compounds (QACs)
-
Mechanism of Action: QACs are cationic surfactants. Their positively charged nitrogen atom interacts with and disrupts the negatively charged components of microbial cell membranes, leading to leakage of cytoplasmic contents and cell death.[12]
-
Key Performance Factors: QACs have a broad antimicrobial spectrum, effective against bacteria, fungi, and enveloped viruses.[13][14] Their performance can be negatively impacted by hard water and heavy organic soil loads. Furthermore, there is growing evidence of bacteria developing resistance to QACs.[13][15]
Peracetic Acid (PAA)
-
Mechanism of Action: PAA functions as a powerful oxidizing agent, similar to other peroxides. It denatures proteins, disrupts cell wall permeability by oxidizing sulfhydryl and sulfur bonds, and interferes with other metabolic processes.[16][17]
-
Key Performance Factors: PAA has an exceptionally broad spectrum, effective against bacteria, fungi, viruses, and spores, even at low concentrations.[17][18] A key advantage is that it remains highly effective in the presence of organic matter and its breakdown products—acetic acid, oxygen, and water—are non-toxic and environmentally benign.[18]
Data Summary: Comparative Antimicrobial Spectrum
| Biocide | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi / Yeasts | Viruses | Spores (Sporicidal) | Biofilms |
| BCDMH | Excellent | Excellent | Good | Good | Fair | Good |
| Chlorine | Excellent | Excellent | Good | Good | Fair | Fair to Poor |
| Glutaraldehyde | Excellent | Excellent | Excellent | Excellent | Excellent | Good |
| QACs | Excellent | Good | Good | Good (Enveloped) | Poor | Fair |
| Peracetic Acid | Excellent | Excellent | Excellent | Excellent | Excellent | Good |
This table represents a synthesized overview based on available literature. Efficacy can vary based on concentration, contact time, pH, temperature, and organic load.
Methodologies for Antimicrobial Efficacy Testing
The claims of biocidal efficacy must be substantiated by rigorous, standardized testing. The choice of methodology is critical for generating reliable and reproducible data. Key standards are provided by organizations like AOAC International and the European Committee for Standardization (CEN).[19][20] The fundamental approaches include suspension tests, which measure efficacy in a liquid phase, and carrier tests, which simulate disinfection on hard surfaces.[21][22][23]
Experimental Protocol 1: Quantitative Suspension Test (Adapted from EN 1276)
This test evaluates the bactericidal activity of a liquid chemical disinfectant. The core principle is to expose a known population of bacteria to the disinfectant under controlled conditions that can simulate practical use.
-
Objective: To determine if a disinfectant achieves a 5-log (99.999%) reduction in a bacterial population within a specified contact time.[24][25]
-
Causality of Design: This method is a phase 2, step 1 test, meaning it simulates practical conditions by including an "interfering substance" to represent the organic soil present in real-world scenarios.[22][25] The use of a neutralizer is critical to stop the biocidal action precisely at the end of the contact time, ensuring an accurate measurement of survivors.
Step-by-Step Methodology:
-
Preparation of Test Suspension: Prepare a standardized suspension of the test microorganism (e.g., Pseudomonas aeruginosa, Staphylococcus aureus) to a concentration of approximately 1.5 - 5.0 x 10⁸ CFU/mL.
-
Preparation of Disinfectant Solution: Prepare the disinfectant (e.g., BCDMH dissolved in water) at the desired test concentration(s).
-
Simulating Use Conditions: In a sterile container, mix 8 parts disinfectant solution with 1 part interfering substance (e.g., 0.3 g/L bovine albumin for 'clean' conditions, or 3.0 g/L bovine albumin plus 3.0 mL/L sheep erythrocytes for 'dirty' conditions). Allow this mixture to equilibrate to the test temperature (e.g., 20°C).
-
Inoculation and Contact: Add 1 part of the bacterial test suspension to the disinfectant/interfering substance mixture. Start a timer immediately for the specified contact time (e.g., 5 minutes).
-
Neutralization: At the end of the contact time, transfer a 1 mL aliquot of the mixture into 9 mL of a validated neutralizing broth. This immediately halts the disinfectant's activity.
-
Enumeration: Perform serial dilutions of the neutralized sample and plate onto a suitable agar medium.
-
Incubation and Counting: Incubate the plates for 24-48 hours. Count the number of colony-forming units (CFU) on plates with 15-300 colonies.
-
Calculation: Calculate the log reduction by comparing the initial bacterial concentration to the number of surviving bacteria after disinfection. A passing result requires a ≥ 5-log reduction.
Workflow for Quantitative Suspension Test
Caption: General workflow for a quantitative suspension test.
Experimental Protocol 2: AOAC Use-Dilution Test (Adapted from AOAC 955.14, 955.15, 964.02)
This carrier-based test is a standard in the U.S. for substantiating disinfectant claims for products used on hard, non-porous surfaces.[20]
-
Objective: To determine if a disinfectant can sterilize contaminated carriers. The result is qualitative (growth or no growth).
-
Causality of Design: This method provides a high-level challenge by testing a disinfectant's ability to kill bacteria that have been dried onto a hard, inanimate surface (a stainless steel cylinder), closely mimicking real-world surface contamination.[20] The use of multiple carriers (typically 60 per microorganism) ensures statistical robustness.[20][26]
Step-by-Step Methodology:
-
Carrier Preparation: Place sterile, small stainless steel cylinders ("penicylinders") into a flask containing a 48-hour broth culture of the test organism (e.g., Salmonella enterica, Staphylococcus aureus, Pseudomonas aeruginosa).
-
Contamination and Drying: After 15 minutes of soaking, remove the carriers aseptically and place them vertically in a sterile petri dish to dry for 20-40 minutes at 37°C, creating a dried film of bacteria on each carrier.
-
Disinfectant Exposure: Place each individual dried, contaminated carrier into a separate tube containing 10 mL of the disinfectant at its use-dilution. Expose for the specified contact time (e.g., 10 minutes) at 20°C.
-
Transfer and Neutralization: After the contact time, aseptically remove each carrier from the disinfectant and transfer it to a tube of sterile growth medium containing a suitable neutralizer.
-
Incubation: Incubate the tubes for 48 hours at 37°C.
-
Observation: Visually inspect each tube for turbidity (cloudiness), which indicates bacterial growth. The absence of turbidity indicates that the carrier was successfully disinfected.
-
Interpretation: The number of tubes showing growth is recorded. For EPA registration, a specific number of carriers must show no growth (e.g., for Salmonella, at least 59 out of 60 carriers must be negative for growth).[26]
Data Interpretation and Biocide Selection
Synthesizing the available data requires an understanding of the application's specific challenges. A biocide that excels in one scenario may be suboptimal in another. The following decision framework can guide the selection process.
Framework for Biocide Selection:
-
Identify Target Microorganisms: Is the primary challenge bacteria, viruses, fungi, or spore-forming organisms? For sporicidal action, glutaraldehyde and peracetic acid are superior choices.[10][17]
-
Assess Application Environment:
-
pH Level: For alkaline conditions (pH > 7.5), BCDMH maintains higher efficacy than chlorine.[7][8]
-
Organic Load: In environments with high organic soil (e.g., food processing, wastewater), peracetic acid is a strong candidate due to its stability.[17][18] Glutaraldehyde requires pre-cleaning.[10]
-
Water System Type: For recirculating systems like cooling towers, the slow-release, long-lasting nature of BCDMH is highly advantageous.[4][7]
-
-
Consider Material Compatibility: Glutaraldehyde is noted for being non-corrosive to metals, rubber, and plastics.[10] Concentrated PAA can be corrosive.[27]
-
Evaluate Safety and Environmental Impact: PAA breaks down into harmless byproducts.[18] Glutaraldehyde is a known irritant and potential sensitizer.[10][28]
Decision Tree for Biocide Selection
Caption: A decision-making framework for biocide selection.
Conclusion
This guide demonstrates that while several biocides offer broad-spectrum antimicrobial activity, their performance is highly dependent on their chemical nature and the conditions of their application.
-
BCDMH stands out as a highly effective biocide, particularly in challenging water conditions such as high pH or the presence of ammonia, where traditional chlorine falters. Its dual-halogen mechanism and slow-release properties provide robust and sustained microbial control.
-
Glutaraldehyde and Peracetic Acid are the premier choices for applications requiring high-level disinfection and sterilization, including sporicidal activity. PAA offers the additional benefit of being effective in high organic loads and having an environmentally friendly profile.
-
Chlorine remains a cost-effective and powerful disinfectant for standard conditions, but its efficacy is limited by environmental factors.
-
QACs are effective surface disinfectants, especially for enveloped viruses, but concerns about resistance and efficacy in hard water must be considered.
Ultimately, the selection of an optimal biocide is not a one-size-fits-all decision. It requires a thorough analysis of the target pathogens, environmental conditions, and material compatibility. This guide provides the foundational data and methodological understanding to empower researchers and professionals to make an informed, scientifically-backed choice.
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- Bromine vs. Chlorine: When to Use Them in Swimming Pools. YunCang. (2025-01-31). [Link]
- The efficacy of chlorine-based disinfectants against planktonic and biofilm bacteria for decentralised point-of-use drinking water.
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Benchmarking the Stability of BCDMH Against Other N-Halo Compounds: A Comparative Guide
An in-depth guide by a Senior Application Scientist
In the realm of chemical synthesis and disinfection, N-halo compounds, or N-halamines, are indispensable reagents. Their efficacy is intrinsically linked to the reactivity of the nitrogen-halogen (N-X) bond, which allows them to act as potent halogenating agents or broad-spectrum biocides. However, this reactivity is a double-edged sword; the very nature of the N-X bond makes these compounds susceptible to degradation. Stability, therefore, is not merely a matter of shelf-life but a critical performance parameter that dictates storage conditions, application efficacy, and safety.
This guide provides an in-depth, evidence-based comparison of the stability of 1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) against a range of other commercially significant N-halo compounds. We will move beyond simple data reporting to explore the causality behind experimental choices and provide self-validating protocols for researchers, scientists, and drug development professionals to assess these critical materials.
The Chemical Underpinnings of N-Halo Compound Stability
The stability of an N-halo compound is governed by the chemical environment of the N-X bond. Several factors, both intrinsic to the molecule's structure and extrinsic to its environment, dictate its propensity for decomposition.
-
Molecular Structure: Organic N-halamines are broadly classified into three types: imides, amides, and amines. The stability of the N-X bond against hydrolysis generally follows the order: amine > amide > imide.[1][2] This trend is due to the electrophilic nature of adjacent carbonyl groups in amides and imides, which withdraw electron density from the nitrogen atom, weakening the N-X bond and making it more susceptible to hydrolysis.[2] Conversely, their antimicrobial activity follows the reverse trend (imide > amide >> amine), as a more labile N-X bond releases the active halogen species more readily.[1]
-
Environmental Factors:
-
Temperature: Higher temperatures universally accelerate the rate of decomposition, both in solid form and in solution.[3][4] BCDMH, for instance, begins to decompose at approximately 160°C.[5]
-
Moisture (Hydrolysis): The presence of water is a critical factor, leading to hydrolysis that releases hypohalous acids (HOCl or HOBr).[3][5] BCDMH is hygroscopic, and moisture absorption can cause decomposition even in solid form.[5]
-
Light (Photolysis): Many N-halo compounds are light-sensitive. Exposure to UV radiation can induce homolytic cleavage of the N-X bond, leading to degradation.[3][6] Studies on BCDMH have shown its UV stability is pH-dependent, being more stable than chlorine below pH 6.5 but less stable at pH 7.5.[7]
-
pH: The pH of an aqueous solution can significantly influence the rate of hydrolysis. For some compounds like N-Chlorosuccinimide (NCS), the rate is largely independent of H+ concentration, while for others like Chloramine-T, it is highly dependent.[3][8]
-
Methodologies for Stability Assessment: A Validated Approach
To objectively benchmark stability, a suite of standardized, self-validating analytical methods is required. The choice of method is dictated by the specific aspect of stability being investigated: thermal, hydrolytic, or photolytic.
Protocol 1: Thermal Stability Assessment
-
Causality & Rationale: This protocol assesses the intrinsic thermal stability of the compound in its solid state. This data is paramount for determining safe storage and transportation parameters and for identifying potential thermal runaway hazards.[4] Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) are the preferred instruments. They measure the heat flow to or from a sample as a function of temperature or time, allowing for the precise determination of the onset of decomposition temperature.
-
Experimental Workflow: Thermal Stability by DSC/ARC
Workflow for determining thermal decomposition temperature.
Protocol 2: Hydrolytic Stability Assessment
-
Causality & Rationale: For applications in aqueous media, such as water disinfection, hydrolytic stability is the most relevant parameter. This protocol measures the rate at which a compound decomposes in water to release its active halogen. A standard method for quantifying active halogen content is iodometric/thiosulfate titration, a reliable and robust chemical assay.[1]
-
Experimental Workflow: Iodometric Titration for Active Halogen
Workflow for quantifying active halogen via iodometric titration.
Comparative Stability Analysis: BCDMH vs. Key Alternatives
The stability of an N-halo compound is best understood in a comparative context. The following analysis benchmarks BCDMH against other widely used reagents.
Chemical Structures of Compared N-Halo Compounds
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione (BCDMH)
Welcome to a critical operational guide for the safe handling and disposal of 1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione (BCDMH). As a widely used biocide in research and industrial applications, BCDMH's potent disinfecting properties are matched by its significant hazards.[1][2] This document moves beyond mere compliance, providing a framework grounded in chemical principles to ensure the safety of personnel and the protection of our environment. Adherence to these protocols is not just a regulatory requirement; it is a cornerstone of responsible science.
The Hazard Profile of BCDMH: Understanding the Risks
BCDMH is a multifaceted hazardous substance, classified as an oxidizer, a corrosive agent, an irritant, and an environmental hazard.[1][3] Its danger lies not only in direct contact but also in its reactivity. A failure to appreciate these properties can lead to severe injury, fire, or environmental contamination. The Globally Harmonized System (GHS) classifications below provide a clear, immediate summary of the risks involved.
| Hazard Class | GHS Hazard Statement | Signal Word |
| Oxidizing Solid | H272: May intensify fire; oxidizer.[3][4] | Danger |
| Acute Toxicity (Oral) | H302: Harmful if swallowed.[3][5] | Warning |
| Skin Corrosion | H314: Causes severe skin burns and eye damage.[3][5] | Danger |
| Skin Sensitization | H317: May cause an allergic skin reaction.[3][5] | Warning |
| Aquatic Hazard (Acute) | H400: Very toxic to aquatic life.[3][5] | Warning |
The 'Why' Behind the Protocol: Chemical Reactivity and Decomposition
The disposal procedures for BCDMH are dictated by its inherent chemical instability. While stable when kept dry, it readily decomposes upon contact with moisture, organic matter, or when heated above 160°C.[6][7] This is not a gentle degradation; it is a rapid, exothermic process that can produce a host of toxic and corrosive gases, including bromine, chlorine, hydrogen bromide (HBr), hydrogen chloride (HCl), and nitrogen oxides.[7][8][9]
This reactivity is also the source of its primary hazard as an oxidizer. Contact with combustible materials—such as paper, wood, or even organic solvents—can lead to spontaneous ignition or explosion.[1][8] Therefore, the core principle of BCDMH disposal is absolute segregation and controlled management by professionals equipped to handle such reactive materials.
Mandatory Personal Protective Equipment (PPE)
Before any handling or disposal procedures begin, the following PPE is mandatory. This is your first and most critical line of defense against the severe corrosive properties of BCDMH.[7]
| Body Area | Required Protection | Specifications and Standards |
| Eyes/Face | Tightly fitting safety goggles and a full-face shield. | Must conform to EN 166 (EU) or NIOSH (US) approved standards.[10] |
| Skin/Hands | Chemical-resistant, impervious gloves (e.g., nitrile or neoprene). | Inspect gloves for degradation before use. Consult manufacturer's chemical resistance data.[10][11] |
| Body | Full-body chemical-resistant suit or rubber apron over lab coat. | Clothing should provide complete coverage to prevent any possibility of skin contact.[7][9] |
| Feet | Closed-toe, chemical-resistant boots. | Footwear must cover the entire foot and be made of a non-reactive material.[9][12] |
| Respiratory | A NIOSH-approved dust mask is required for handling solids. | For spill cleanup or in poorly ventilated areas, a self-contained breathing apparatus (SCBA) is necessary.[5][7] |
Waste Classification and Segregation: A Critical Decision Pathway
Proper disposal begins with correct waste classification. BCDMH is a halogenated organic compound .[13] This classification is critical because halogenated waste streams require specific high-temperature incineration with advanced scrubbing systems to neutralize the resulting acidic gases (HCl, HBr) and prevent the formation of dioxins. Mixing this waste with non-halogenated solvents can contaminate the entire batch, dramatically increasing disposal costs and environmental risk.[14]
Furthermore, due to its oxidizing nature, BCDMH waste is classified by the Resource Conservation and Recovery Act (RCRA) as a D001 hazardous waste.[15] All waste containers must be clearly labeled as such.
The following workflow illustrates the segregation logic:
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A Researcher's Guide to Personal Protective Equipment for Handling 1-BROMO-3-CHLORO-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE
As a Senior Application Scientist, it is imperative to foster a culture of safety that extends beyond mere compliance. This guide provides a detailed operational plan for the safe handling of 1-BROMO-3-CHLORO-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE (BCDMH), a potent oxidizing and corrosive compound. Our focus is to provide you with the rationale behind each safety protocol, ensuring a deep understanding of the risks and the corresponding protective measures.
Understanding the Inherent Risks of BCDMH
This compound is a powerful biocide and halogenating agent.[1] Its utility in research and development is matched by its significant hazards. A thorough understanding of these risks is the foundation of a robust safety plan.
BCDMH is classified as a strong oxidizer, meaning it can intensify fires.[2][3][4][5] It is also corrosive, capable of causing severe skin burns and irreversible eye damage upon contact.[1][2][3][4][5] Inhalation of its dust or decomposition products can lead to severe irritation of the respiratory tract.[1][2] Furthermore, it is harmful if swallowed and is suspected of causing cancer.[2][3][4][5] The compound is also very toxic to aquatic life, necessitating careful handling and disposal to prevent environmental contamination.[2][4][5]
Upon contact with water, BCDMH hydrolyzes to produce hypobromous acid and hypochlorous acid, which are the active biocidal agents but also contribute to its corrosive properties.[1][3]
Core Directive: A Multi-layered Approach to Personal Protection
A multi-layered approach to Personal Protective Equipment (PPE) is essential when handling BCDMH. The selection of appropriate PPE is contingent on the specific task being performed and the potential for exposure. The following sections detail the minimum required PPE and provide recommendations for enhanced protection in higher-risk scenarios.
Given that direct skin contact can cause severe burns, appropriate hand protection is non-negotiable.[5]
-
Minimum Requirement: At a minimum, wear chemical-resistant gloves.[4][5] Nitrile or neoprene gloves are suitable for handling BCDMH.
-
Best Practice for High-Risk Tasks: For tasks involving large quantities of the solid or preparation of concentrated solutions, the use of double gloves is strongly recommended.[6] This provides an additional barrier and allows for the safe removal of the outer glove in case of contamination.
Protecting the body from accidental spills is crucial.
-
Minimum Requirement: A standard laboratory coat should be worn at all times when in the laboratory.
-
Best Practice for High-Risk Tasks: When handling larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or a disposable gown with a solid front and back closing should be worn over the lab coat.[6] In the event of a significant spill, full body protective clothing may be necessary.[2]
The corrosive nature of BCDMH poses a severe threat to the eyes, with the potential for irreversible damage.[3]
-
Minimum Requirement: Chemical splash goggles that fit snugly against the face are mandatory.[6] Standard safety glasses do not provide adequate protection from splashes.
-
Best Practice for High-Risk Tasks: When there is a heightened risk of splashes, such as during the preparation of solutions or when handling larger volumes, a full-face shield should be worn in conjunction with chemical splash goggles.[7][8]
Inhalation of BCDMH dust can cause significant respiratory irritation.
-
Minimum Requirement: All handling of solid BCDMH that could generate dust must be performed in a certified chemical fume hood or a ventilated balance enclosure.[6]
-
Best Practice for High-Risk Tasks: If there is a potential for aerosol generation or if work cannot be conducted in a fume hood, a NIOSH-approved respirator is required. An N95 respirator is the minimum, but a higher level of respiratory protection, such as a half-mask or full-face respirator with appropriate cartridges, may be necessary depending on the potential for exposure.[6]
PPE Selection Summary
The following table provides a quick reference for selecting the appropriate PPE for various tasks involving BCDMH.
| Task | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Weighing Solid BCDMH | Double nitrile gloves | Lab coat and chemical-resistant apron | Chemical splash goggles and face shield | Chemical fume hood or ventilated balance enclosure |
| Preparing Stock Solutions | Double nitrile gloves | Lab coat and chemical-resistant apron | Chemical splash goggles and face shield | Chemical fume hood |
| Performing in vitro Assays | Single nitrile gloves | Lab coat | Chemical splash goggles | Not generally required if using dilute solutions |
| Handling Large Quantities (>10g) | Double nitrile gloves | Disposable gown over lab coat | Chemical splash goggles and face shield | Chemical fume hood |
| Cleaning Spills | Heavy-duty nitrile or butyl gloves | Chemical-resistant suit or coveralls | Chemical splash goggles and face shield | NIOSH-approved respirator (as needed) |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with BCDMH.
Caption: Decision workflow for selecting appropriate PPE when handling BCDMH.
Operational and Disposal Plans
Beyond personal protective equipment, a comprehensive safety plan includes protocols for the handling, storage, and disposal of BCDMH.
-
Always handle BCDMH in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Avoid all contact with skin and eyes.[4]
-
Prevent the formation of dust and aerosols.[4]
-
Use non-sparking tools and equipment.[4]
-
Keep BCDMH away from heat, sparks, open flames, and other ignition sources.[2][5][9]
-
Do not eat, drink, or smoke in areas where BCDMH is handled.[2][4][5][9]
-
Wash hands thoroughly with soap and water after handling.[2][4][5]
-
Store BCDMH in its original, tightly sealed container.[2][5]
-
Keep in a cool, dry, and well-ventilated area away from direct sunlight.[2][10]
-
Store away from combustible and incompatible materials.[2][5][9]
-
In the event of a spill, evacuate the area and restrict access.
-
Wear the appropriate PPE as outlined in the PPE Selection Summary table for cleaning spills.
-
Contain the spill using an inert absorbent material such as sand or earth.[2] Do not use combustible materials like sawdust. [2]
-
Carefully collect the spilled material and place it in a labeled, sealed container for disposal.[2]
-
All BCDMH waste, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.
-
Dispose of contents and containers at an authorized hazardous or special waste collection point in accordance with local, state, and federal regulations.[2][4][9]
-
Never dispose of BCDMH down the drain or in the regular trash.
By adhering to these stringent guidelines, you are not only ensuring your personal safety but also contributing to a secure research environment for all.
References
- Haz-Map. (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin - Hazardous Agents.
- Apollo Scientific. (2022, September 16). 1-Bromo-3-chloro-5,5-dimethylhydantoin.
- PubChem. (2025, December 20). 1-Bromo-3-chloro-5,5-dimethylhydantoin.
- ChemicalBook. (2025, July 19). 1-Bromo-3-chloro-5,5-dimethylhydantoin - Safety Data Sheet.
- Redox. (2023, March 2). Safety Data Sheet BCDMH Tablets.
- Enviro Tech Chemical Services. (n.d.). BCDMH Tabs.
- T3DB. (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin (T3D1775).
- Chem Service. (2015, May 5). SAFETY DATA SHEET.
- Phoenix Products Co. (n.d.). SAFETY DATA SHEET Clearbrom Tabs - 0090.
- Enviro Tech Chemical Services. (n.d.). BCDMH TABS.
- Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection.
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Benchchem. (2025). Safeguarding Researchers: A Comprehensive Guide to Handling BMS-794833.
Sources
- 1. 1-Bromo-3-chloro-5,5-dimethylhydantoin - Hazardous Agents | Haz-Map [haz-map.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 1-Bromo-3-chloro-5,5-dimethylhydantoin | C5H6BrClN2O2 | CID 61828 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. hsa.ie [hsa.ie]
- 8. americanchemistry.com [americanchemistry.com]
- 9. redox.com [redox.com]
- 10. phoenixproductsco.com [phoenixproductsco.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
